molecular formula C9H18 B165672 3,5,5-Trimethyl-1-hexene CAS No. 4316-65-8

3,5,5-Trimethyl-1-hexene

Cat. No.: B165672
CAS No.: 4316-65-8
M. Wt: 126.24 g/mol
InChI Key: JTXUVHFRSRTSAT-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-1-hexene is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5,5-Trimethyl-1-hexene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5,5-Trimethyl-1-hexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,5-Trimethyl-1-hexene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5,5-trimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6,8H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXUVHFRSRTSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863365
Record name 3,5,5-Trimethylhex-1-ene
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Aldrich MSDS]
Record name 1-Hexene, 3,5,5-trimethyl-
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CAS No.

4316-65-8
Record name 1-Hexene, 3,5,5-trimethyl-
Source ChemIDplus
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Record name 3,5,5-Trimethylhex-1-ene
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Record name 3,5,5-Trimethyl-1-hexene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethyl-1-hexene, a branched-chain olefin, is a versatile chemical intermediate with significant applications in various industrial syntheses.[1] Its unique structural features, including a terminal double bond and a sterically hindered alkyl chain, govern its reactivity and physical properties. This guide will delve into the core chemical characteristics of this compound, offering insights into its behavior in chemical transformations and its utility in the synthesis of value-added products.

Physicochemical Properties

3,5,5-Trimethyl-1-hexene is a colorless, flammable liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3,5,5-Trimethyl-1-hexene

PropertyValueSource(s)
Molecular Formula C₉H₁₈[2][3]
Molecular Weight 126.24 g/mol
CAS Number 4316-65-8[2]
Appearance Colorless to almost colorless clear liquid
Boiling Point 119 °C
Density 0.72 g/cm³ (at 20/20 °C)
Flash Point 25 °C
Solubility in Water 4.458 mg/L at 25 °C (estimated)[4]
logP (o/w) 4.474 (estimated)[4]
Refractive Index (n20/D) 1.4090-1.4110[1]

Spectroscopic Data

The structural elucidation of 3,5,5-trimethyl-1-hexene and its reaction products relies heavily on spectroscopic techniques. While detailed spectral data is available across various databases, a summary of expected spectral features is provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3,5,5-trimethyl-1-hexene is expected to show characteristic signals for the vinyl protons of the terminal alkene, as well as distinct signals for the various methyl and methylene groups in the aliphatic chain. Due to the asymmetry of the molecule, a number of distinct signals are anticipated.

The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom in a different chemical environment, providing clear evidence of the compound's carbon framework.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 3,5,5-trimethyl-1-hexene will be characterized by absorption bands typical of a terminal alkene.[3] Key expected absorptions include:

  • C-H stretch of the vinyl group: A sharp band appearing just above 3000 cm⁻¹.

  • C=C stretch: A medium intensity band around 1640 cm⁻¹.

  • Out-of-plane C-H bending of the vinyl group: Strong bands in the region of 910-990 cm⁻¹.

  • C-H stretching and bending of the alkyl groups: Multiple bands in the regions of 2850-2960 cm⁻¹ and 1365-1465 cm⁻¹, respectively.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3,5,5-trimethyl-1-hexene is expected to show a molecular ion peak (M⁺) at m/z 126.[6] The fragmentation pattern will be influenced by the branched alkyl chain, leading to characteristic fragment ions resulting from the loss of alkyl groups.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 3,5,5-trimethyl-1-hexene is primarily dictated by the presence of the terminal double bond. This moiety serves as a site for a variety of addition reactions, making the compound a valuable precursor in organic synthesis.

Electrophilic Addition Reactions

As with other alkenes, 3,5,5-trimethyl-1-hexene readily undergoes electrophilic addition reactions.[7] For instance, the reaction with hydrogen halides (H-X) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C1) and the halide adds to the more substituted carbon (C2).

reactant 3,5,5-Trimethyl-1-hexene product 2-Halo-3,5,5-trimethylhexane reactant->product Electrophilic Addition reagent + H-X

Caption: Electrophilic addition to 3,5,5-trimethyl-1-hexene.

Hydroboration-Oxidation

The hydroboration-oxidation of 3,5,5-trimethyl-1-hexene provides a route to the corresponding anti-Markovnikov alcohol.[8][9] This two-step process involves the syn-addition of borane across the double bond, followed by oxidation to yield 3,5,5-trimethyl-1-hexanol.[10] This alcohol is a precursor to 3,5,5-trimethylhexanal, which has applications in the fragrance industry.[11]

Experimental Protocol: Hydroboration-Oxidation

  • In a flame-dried, nitrogen-purged flask, dissolve 3,5,5-trimethyl-1-hexene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (BH₃·THF) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for a specified time to ensure complete hydroboration.

  • Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide, followed by the careful dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature until the oxidation is complete.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting alcohol by distillation or chromatography.

reactant 3,5,5-Trimethyl-1-hexene product 3,5,5-Trimethyl-1-hexanol reactant->product Hydroboration-Oxidation step1 1. BH3-THF step2 2. H2O2, NaOH

Caption: Synthesis of 3,5,5-trimethyl-1-hexanol.

Epoxidation

Epoxidation of 3,5,5-trimethyl-1-hexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding epoxide, 2-(2,4,4-trimethylbutyl)oxirane.[12][13] Epoxides are versatile intermediates that can be opened under acidic or basic conditions to form a variety of functionalized compounds.

reactant 3,5,5-Trimethyl-1-hexene product 2-(2,4,4-trimethylbutyl)oxirane reactant->product Epoxidation reagent + m-CPBA

Caption: Epoxidation of 3,5,5-trimethyl-1-hexene.

Ozonolysis

Ozonolysis of 3,5,5-trimethyl-1-hexene, followed by a reductive workup (e.g., with dimethyl sulfide), will cleave the double bond to yield formaldehyde and 2,4,4-trimethylpentanal.[14] An oxidative workup would yield formic acid and 2,4,4-trimethylpentanoic acid.

reactant 3,5,5-Trimethyl-1-hexene product1 Formaldehyde reactant->product1 Ozonolysis product2 2,4,4-Trimethylpentanal reactant->product2 Ozonolysis step1 1. O3 step2 2. Reductive Workup

Caption: Reductive ozonolysis of 3,5,5-trimethyl-1-hexene.

Polymerization

3,5,5-Trimethyl-1-hexene can be polymerized, although its bulky nature can influence the polymerization process and the properties of the resulting polymer. It is also used in the production of specialty polymers and resins.[1]

Industrial Applications

3,5,5-Trimethyl-1-hexene serves as a key intermediate in the chemical industry with several notable applications:

  • Synthetic Lubricants: It is used in the production of high-performance additives for engine oils, which enhance viscosity and thermal stability.[1]

  • Polymers and Resins: This compound is utilized in the creation of specialty polymers and resins for coatings, adhesives, and sealants.[1]

  • Plasticizers: It is a precursor in the formulation of plasticizers that improve the flexibility and durability of plastics.[1]

  • Fragrance Industry: Its derivatives, such as 3,5,5-trimethyl-1-hexanol and its esters, are used as fragrance materials in various consumer products.[11]

Safety and Handling

3,5,5-Trimethyl-1-hexene is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces.

Conclusion

3,5,5-Trimethyl-1-hexene is a valuable and versatile chemical intermediate with a rich and predictable reactivity profile centered around its terminal alkene functionality. Its utility in the synthesis of a wide range of commercially important products, from lubricants and polymers to fragrances, underscores its significance in industrial chemistry. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • MySkinRecipes. (n.d.). 3,5,5-Trimethyl-1-hexene. Retrieved from [Link]

  • Google Patents. (n.d.). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Retrieved from [Link]

  • NIST. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). EP0699648A1 - Process for producing 1-hexene.
  • YouTube. (2020, December 21). Draw the alkane formed when 4,5,5-trimethyl-1-hexyne is treated with two equivalents of HBr. Retrieved from [Link]

  • YouTube. (2021, December 4). OZONOLYSIS: An Easy TRICK To Predict The Products (with examples). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5,5-Trimethylcyclohexene. Retrieved from [Link]

  • YouTube. (2016, December 25). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Ozonolysis of a Series of Methylated Alkenes: Reaction Rate Coefficients and Gas-Phase Products. Retrieved from [Link]

  • YouTube. (2018, April 27). Hydroboration - Oxidation Reaction Mechanism. Retrieved from [Link]

  • Brainly. (2016, November 23). Draw the alkane formed when 4,5,5-trimethyl-1-hexyne is treated with two equivalents of HBr. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction schemes for epoxidation of (a) 1-hexene; (b).... Retrieved from [Link]

  • NIST. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • YouTube. (2018, April 28). Epoxidation of Alkenes. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). Hydroboration. Retrieved from [Link]

  • MDPI. (n.d.). Homopolymerization of Ethylene, 1-Hexene, Styrene and Copolymerization of Styrene With 1,3-Cyclohexadiene Using (h 5 -Tetramethylcyclopentadienyl)dimethylsilyl(N-Ar')amido-TiCl 2 /MAO (Ar'=6-(2-(Diethylboryl)phenyl)pyrid-2-yl, Biphen-3-yl). Retrieved from [Link]

  • YouTube. (2021, December 4). OZONOLYSIS: An Easy TRICK To Predict The Products (with examples). Retrieved from [Link]

  • YouTube. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Chemguide. (n.d.). electrophilic addition reactions menu. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3,3,5-Trimethyl-1-hexene. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

3,5,5-Trimethyl-1-hexene physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 3,5,5-Trimethyl-1-hexene

For professionals in research, chemical synthesis, and drug development, a thorough understanding of a compound's physical properties is fundamental to its application, handling, and integration into complex workflows. This guide provides a detailed examination of the core physical and chemical characteristics of 3,5,5-Trimethyl-1-hexene, offering not just data, but insights into the practical implications of these properties.

Molecular and Chemical Identity

3,5,5-Trimethyl-1-hexene is a branched-chain aliphatic alkene. Its structure, characterized by a terminal double bond and significant steric hindrance from the trimethyl groups, dictates its physical behavior and reactivity. The primary identification markers for this compound are crucial for sourcing, regulatory compliance, and analytical characterization.

IdentifierValueSource
IUPAC Name 3,5,5-trimethylhex-1-ene[1]
CAS Number 4316-65-8[1][2][3][4][5]
Molecular Formula C₉H₁₈[1][2][3][4]
Molecular Weight 126.24 g/mol [1][2]
InChI Key JTXUVHFRSRTSAT-UHFFFAOYSA-N[1][3]
Canonical SMILES CC(CC(C)(C)C)C=C[1]

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Caption: 2D structure of 3,5,5-Trimethyl-1-hexene.

Core Physical Properties: A Quantitative Overview

The physical state and thermodynamic properties of a compound are paramount for its practical application. 3,5,5-Trimethyl-1-hexene is a colorless liquid under standard conditions.[1][6] Its key physical constants are summarized below.

Physical PropertyValueSignificance & Experimental Context
Boiling Point 119 - 127.1 °CThe boiling point indicates the volatility of the compound. This range suggests it is a relatively volatile organic compound, a critical factor for distillation-based purification, solvent removal, and setting parameters for gas chromatography (GC) analysis. The reported values vary slightly, which can depend on the purity of the sample and the precision of the measurement method (e.g., ebulliometry).[5][7]
Specific Gravity (20/20) 0.72 - 0.731 g/cm³Being less dense than water, this compound will form the upper layer in an immiscible mixture. This property is essential for liquid-liquid extractions and reaction workups. It is typically measured using a pycnometer or a digital density meter.[5]
Flash Point 25 - 25.4 °CThe flash point is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[5] A value this low classifies it as a flammable liquid, mandating storage in flame-proof cabinets and handling with strict precautions to avoid ignition sources.[8] This is typically determined using a Tag Closed-Cup (TCC) tester.[7]
Refractive Index (n²⁰/D) ~1.416The refractive index is a unique physical constant used as a rapid and non-destructive method for identity and purity verification. A deviation from the reference value can indicate the presence of impurities. This is measured using a refractometer, often calibrated with distilled water.[5][6]
Vapor Pressure 13.7 mmHg @ 25 °C (est.)This value quantifies the compound's tendency to evaporate. It is a key parameter in safety assessments (inhalation risk) and in process chemistry, particularly for reactions conducted under vacuum or involving solvent evaporation.[7]

Solubility Profile and Partitioning Behavior

The solubility of a compound dictates its utility in different solvent systems and provides insights into its behavior in biological systems.

  • Aqueous Solubility : 3,5,5-Trimethyl-1-hexene is sparingly soluble in water. One source estimates its solubility at 4.458 mg/L at 25 °C.[7] This low water solubility is expected for a nonpolar hydrocarbon and is a critical consideration for designing biphasic reaction systems or aqueous workups, where it will partition into the organic phase.

  • Octanol-Water Partition Coefficient (logP) : The estimated logP value is between 3.2 and 4.5.[7][9] This high value indicates strong lipophilicity (a preference for fatty or nonpolar environments). For drug development professionals, logP is a crucial predictor of a molecule's pharmacokinetic properties, such as its ability to cross cell membranes and its potential for bioaccumulation. A high logP often correlates with good absorption but can also lead to metabolic instability or nonspecific binding.

Experimental Workflow: Purity and Identity Verification via GC-MS

Given its volatility and common use in synthesis, confirming the purity and identity of 3,5,5-Trimethyl-1-hexene is a routine necessity. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method.

Principle: This technique leverages the compound's volatility (boiling point) to separate it from non-volatile impurities or other reaction components in the gas chromatograph. The separated compound then enters the mass spectrometer, which fragments the molecule into a unique pattern, confirming its molecular weight and structural identity.

Step-by-Step Methodology:

  • Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of 3,5,5-Trimethyl-1-hexene in a volatile organic solvent like hexane or dichloromethane (e.g., 1 mL).

  • GC Separation:

    • Inject 1 µL of the diluted sample into the GC, equipped with a non-polar column (e.g., DB-5ms).

    • Use a temperature program that starts below the compound's boiling point and ramps up, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • The retention time, influenced by the boiling point and column interactions, provides a preliminary identification.

  • MS Detection:

    • As the compound elutes from the GC column, it is ionized (typically by electron ionization).

    • The mass spectrometer scans for charged fragments, producing a mass spectrum. The NIST WebBook provides reference mass spectra for this compound, allowing for direct comparison and confirmation of its identity.[3]

G cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Detection) Sample Injection Sample Injection Heated Column Heated Column Sample Injection->Heated Column Volatility (Boiling Point) Separated Analytes Separated Analytes Heated Column->Separated Analytes Ion Source Ion Source Separated Analytes->Ion Source Transfer Line Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer m/z ratio Detector Detector Mass Analyzer->Detector Data System Data System Detector->Data System Signal

Sources

An In-Depth Technical Guide to 3,5,5-Trimethyl-1-hexene (CAS: 4316-65-8)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5,5-trimethyl-1-hexene, a branched aliphatic alkene. Its unique structural features make it a subject of interest in various chemical synthesis and research applications. This document delves into its physicochemical properties, synthesis methodologies, characteristic reactions, and safety protocols, offering a foundational resource for professionals in the field.

Section 1: Core Physicochemical and Safety Data

3,5,5-Trimethyl-1-hexene is a colorless, flammable liquid. Its structure, characterized by a terminal double bond and a sterically hindered tail, dictates its chemical reactivity and physical properties.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 4316-65-8
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [2]
Boiling Point 119 °C[3]
Density 0.72 g/mL at 20°C[3]
Refractive Index 1.4090 - 1.4110[3]
Flash Point 25 °C
Appearance Colorless to almost colorless clear liquid[3]

Safety & Handling Summary:

3,5,5-Trimethyl-1-hexene is classified as a flammable liquid and vapor. A significant hazard is that it may be fatal if swallowed and enters the airways. Therefore, ingestion and inhalation must be strictly avoided, and vomiting should not be induced if swallowed.

Key Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Keep the container tightly closed.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ground and bond container and receiving equipment to prevent static discharge.[4]

  • If swallowed, immediately call a poison center or doctor.

  • Store in a cool, dark, and well-ventilated place.[4]

Personal protective equipment, including chemical-resistant gloves and eye/face protection, should be worn when handling this substance.[4]

Section 2: Synthesis and Production

While specific, detailed industrial synthesis routes for 3,5,5-trimethyl-1-hexene are not extensively published in readily available literature, its structure suggests logical synthetic pathways rooted in fundamental organic chemistry principles. A common laboratory-scale approach for creating terminal alkenes involves the dehydration of a corresponding primary alcohol.

A plausible precursor for this synthesis is 3,5,5-trimethyl-1-hexanol. The dehydration of this alcohol, typically under acidic conditions (e.g., using sulfuric acid or phosphoric acid) or by passing its vapors over a heated catalyst like alumina, would yield the target alkene.

Conceptual Experimental Protocol: Dehydration of 3,5,5-Trimethyl-1-hexanol

Disclaimer: This is a conceptual protocol. All laboratory work should be conducted under strict safety protocols and after a thorough literature review and risk assessment.

  • Apparatus Setup: Assemble a distillation apparatus. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.

  • Reagent Addition: Charge the reaction flask with 3,5,5-trimethyl-1-hexanol. Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while stirring.

  • Reaction: Heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkene. The boiling point of 3,5,5-trimethyl-1-hexene is approximately 119°C.[3]

  • Workup and Purification:

    • Wash the collected distillate with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

    • Perform a final fractional distillation to obtain the purified 3,5,5-trimethyl-1-hexene.

Diagram 1: Conceptual Synthesis Workflow

G cluster_synthesis Synthesis Workflow A 1. Reagents (3,5,5-Trimethyl-1-hexanol + Acid Catalyst) B 2. Reaction (Dehydration via Heating) A->B C 3. Distillation B->C D 4. Neutralization Wash (Sodium Bicarbonate) C->D E 5. Drying (Anhydrous Salt) D->E F 6. Final Purification (Fractional Distillation) E->F G Product (3,5,5-Trimethyl-1-hexene) F->G

Caption: Conceptual workflow for the synthesis of 3,5,5-trimethyl-1-hexene.

Section 3: Chemical Reactivity and Potential Reactions

The primary site of reactivity in 3,5,5-trimethyl-1-hexene is the terminal carbon-carbon double bond. This functional group is susceptible to a variety of electrophilic addition reactions.

Key Reactions:

  • Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) to form 3,5,5-trimethylhexane.

  • Halogenation: It will readily react with halogens like bromine (Br₂) or chlorine (Cl₂) to form the corresponding dihaloalkane.

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr or HCl) across the double bond is expected to follow Markovnikov's rule. This would result in the halogen atom adding to the more substituted carbon (C2), yielding 2-halo-3,5,5-trimethylhexane.

  • Hydration: Acid-catalyzed hydration (e.g., with water and a sulfuric acid catalyst) would also follow Markovnikov's rule, producing 3,5,5-trimethyl-2-hexanol.

  • Oxidation: The alkene can undergo various oxidation reactions. For instance, epoxidation with a peroxy acid would form an epoxide. Stronger oxidizing agents could cleave the double bond.

Diagram 2: Key Electrophilic Addition Reactions

G cluster_reactions Electrophilic Additions center 3,5,5-Trimethyl-1-hexene A Hydrogenation (H₂/Pd) center->A Reagent B Hydrohalogenation (HBr) center->B Reagent C Hydration (H₂O, H⁺) center->C Reagent P1 3,5,5-Trimethylhexane A->P1 P2 2-Bromo-3,5,5-trimethylhexane B->P2 P3 3,5,5-Trimethyl-2-hexanol C->P3

Caption: Common electrophilic addition reactions of 3,5,5-trimethyl-1-hexene.

Section 4: Analytical Characterization

The identity and purity of 3,5,5-trimethyl-1-hexene are typically confirmed using a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) is suitable for assessing purity. Spectroscopic methods provide structural confirmation.

Table 2: Expected Spectroscopic Data

TechniqueKey Features and Expected Observations
¹H NMR Signals corresponding to the vinyl protons (=CH₂) would appear in the downfield region (~4.9-5.8 ppm). A complex multiplet would be expected for the proton at the C3 position. Distinct signals for the methyl groups and methylene protons would be observed in the upfield region.
¹³C NMR Two distinct signals for the sp² hybridized carbons of the double bond would be present in the downfield region (~110-150 ppm). Several signals for the sp³ hybridized carbons would be in the upfield region.
Infrared (IR) Spectroscopy Characteristic peaks for the C=C stretch of a terminal alkene (~1640 cm⁻¹) and the =C-H stretch (~3080 cm⁻¹) would be expected. The NIST Chemistry WebBook provides reference IR and mass spectra.[1][5]
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of alkyl groups, with a prominent peak at m/z = 57 corresponding to the stable tert-butyl cation.[1]

Section 5: Applications and Research Relevance

The use of 3,5,5-trimethyl-1-hexene is primarily for professional manufacturing and research laboratory purposes.[6]

  • Building Block in Organic Synthesis: As a functionalized C9 molecule, it can serve as a starting material or intermediate for the synthesis of more complex molecules. Its terminal double bond allows for a wide range of chemical transformations.

  • Polymer Chemistry: Alkenes are monomers for polymerization reactions. While not as common as smaller alkenes, it could potentially be used to synthesize specialty polymers with specific side-chain structures, influencing the physical properties of the resulting material.

  • Fragrance and Flavor Industry Precursor: While this specific alkene is not noted for fragrance use, structurally related compounds are. For example, 3,5,5-trimethyl-hexan-1-ol and its esters are used as fragrance materials.[7] This suggests that 3,5,5-trimethyl-1-hexene could be a precursor for such compounds through reactions like hydroboration-oxidation.

At present, there are no direct, prominent applications of 3,5,5-trimethyl-1-hexene in drug development cited in the available literature. Its role would likely be as a structural component or starting material in the synthesis of a larger, biologically active molecule.

References

  • Google Patents. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
  • CP Lab Safety. 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Available from: [Link]

  • The Good Scents Company. 3,5,5-trimethyl-1-hexene, 4316-65-8. Available from: [Link]

  • YouTube. Draw the alkane formed when 4,5,5-trimethyl-1-hexyne is treated with two equivalents of HBr. Available from: [Link]

  • NIST Chemistry WebBook. 1-Hexene, 3,5,5-trimethyl-. Available from: [Link]

  • PubChem. 1-Hexene, 3,5,5-trimethyl- | C9H18 | CID 92984. Available from: [Link]

  • PubChemLite. 3,5,5-trimethyl-1-hexene (C9H18). Available from: [Link]

  • NIST Chemistry WebBook. 1-Hexene, 3,5,5-trimethyl- IR Spectrum. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-Hexene. Available from: [Link]

Sources

3,5,5-Trimethyl-1-hexene molecular formula C9H18

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C₉H₁₈ | CAS: 4316-65-8 Content Type: Technical Monograph & Experimental Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals[1]

Part 1: Executive Summary & Molecular Architecture[1]

3,5,5-Trimethyl-1-hexene (TMH) is a highly branched C9 alkene isomer characterized by significant steric bulk proximal to the terminal double bond.[1] Unlike linear alpha-olefins (LAOs), TMH exhibits unique reactivity profiles driven by the neopentyl-like tail and the methyl substitution at the allylic position (C3).[1]

In pharmaceutical and fine chemical contexts, TMH serves two primary roles:

  • Chiral Building Block: As a precursor for functionalized isodecyl derivatives (alcohols, acids) used in lipophilic drug delivery systems.[1]

  • Process Impurity Standard: A critical marker in the quality control of "isononene" solvent streams and polymer comonomers.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational models.

PropertyValueTechnical Note
Molecular Weight 126.24 g/mol Monoisotopic mass: 126.14
Boiling Point 119–127 °CRange due to isomeric impurities in commercial grades
Density 0.731 g/mLAt 20°C; lower than linear nonene (0.74 g/mL)
LogP (Octanol/Water) ~4.5Highly lipophilic; negligible water solubility
Flash Point 25.4 °CFlammable Liquid (GHS Category 3)
Refractive Index 1.416Useful for rapid purity screening
Steric Parameter High (C3 Branching)Retards rate of anti-Markovnikov addition

Part 2: Synthesis & Production Dynamics[1]

While TMH is often found as a component in industrial "tripropylene" or "isononene" mixtures, pharmaceutical applications require high-purity material (>98%).[1] The industrial oligomerization of propylene yields a complex soup of isomers; therefore, targeted laboratory synthesis is required for reference standards.[1]

High-Purity Synthesis Strategy: The Allylic Coupling

To avoid the separation difficulties of isomeric mixtures, the Grignard-mediated


 coupling  is the preferred route for generating regiospecific TMH.[1]

Mechanism: Reaction of neopentyl magnesium bromide with crotyl chloride (or isomeric 3-chloro-1-butene) favors the branched product via allylic rearrangement.[1]

Synthesis Neo Neopentyl Bromide (t-Bu-CH2-Br) Grig Grignard Reagent (t-Bu-CH2-MgBr) Neo->Grig Grignard Formation Mg Mg / Et2O TMH 3,5,5-Trimethyl-1-hexene (Target) Grig->TMH SN2' Attack (Regioselective) Linear Linear Isomer (Minor Byproduct) Grig->Linear SN2 Direct (Suppressed) Crotyl Crotyl Chloride (Me-CH=CH-CH2-Cl) Crotyl->TMH Cu(I) Catalysis

Figure 1: Regioselective synthesis of TMH via Copper(I)-catalyzed Grignard coupling. The SN2' mechanism ensures the methyl group is placed at the C3 position.[1]

Part 3: Chemical Reactivity & Functionalization[1]

The steric environment of TMH dictates its utility.[1] The C3-methyl group creates a "picket fence" effect, shielding the alkene from bulky reagents.

Hydroformylation (Oxo Process)

In drug development, TMH is hydroformylated to produce 3,5,5-trimethylheptanal , a precursor to branched fatty acids.[1]

  • Challenge: The C3 branch promotes anti-Markovnikov addition but slows the reaction rate compared to 1-nonene.

  • Catalyst Selection: Rhodium-fluorinated phosphine complexes are required to maintain high regioselectivity (Linear:Branched ratio) and activity, particularly in supercritical CO₂ media [1].[1]

Hydroboration-Oxidation

Converting TMH to 3,5,5-trimethyl-1-hexanol .

  • Reagent Choice: Standard Borane-THF (

    
    ) often results in incomplete conversion or isomerization due to the bulky tail.[1]
    
  • Recommendation: Use 9-BBN (9-Borabicyclo[3.3.1]nonane).[1][2] Its large size exacerbates the steric preference, ensuring exclusive addition to the terminal carbon (C1) and preventing migration of the boron atom down the chain [2].[1]

Part 4: Analytical Characterization (Quality Control)[1]

For researchers validating the identity of TMH, the following spectral fingerprints are definitive.

Gas Chromatography - Mass Spectrometry (GC-MS)[1]
  • Retention Index: ~766 (Semi-standard non-polar column).[1][3]

  • Fragmentation Pattern:

    • Base Peak (m/z 57): The tert-butyl cation

      
       is dominant and characteristic of the neopentyl tail.[1]
      
    • Molecular Ion (m/z 126): Often weak or absent due to rapid fragmentation.

    • Allylic Cleavage (m/z 41/69): Loss of the neopentyl group.[1]

Nuclear Magnetic Resonance (NMR)[1][2]
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       0.90 (s, 9H): Tert-butyl group (distinctive singlet).[1]
      
    • 
       1.05 (d, 3H): Methyl group at C3.[1]
      
    • 
       5.7 (m, 1H): Internal vinyl proton (
      
      
      
      ).[1]
    • 
       4.9-5.0 (m, 2H): Terminal vinyl protons (
      
      
      
      ).[1]

Part 5: Experimental Protocol

Protocol: Regioselective Hydroboration of 3,5,5-Trimethyl-1-hexene[1]

Objective: Synthesis of 3,5,5-trimethyl-1-hexanol (Primary Alcohol) with >95% regioselectivity.

Safety: Organoboranes are pyrophoric.[1] Perform all steps under inert atmosphere (


 or Ar).

Materials:

  • 3,5,5-Trimethyl-1-hexene (10 mmol, 1.26 g)

  • 9-BBN (0.5 M solution in THF, 11 mmol)

  • NaOH (3 M aqueous solution)[1]

  • Hydrogen Peroxide (

    
    , 30% w/v)[2]
    

Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Addition: Syringe in 3,5,5-Trimethyl-1-hexene (1.26 g). Cool the flask to 0°C in an ice bath.

  • Hydroboration: Dropwise add 22 mL of 0.5 M 9-BBN in THF over 15 minutes.

    • Note: The bulky 9-BBN is critical here.[1] Standard

      
       may attack the sterically crowded internal position or fail to react completely.[1]
      
  • Incubation: Remove ice bath and stir at room temperature (25°C) for 4 hours.

    • Checkpoint: Monitor disappearance of alkene via TLC (stain with KMnO4; alkene is active, organoborane is not).[1]

  • Oxidation:

    • Cool back to 0°C.

    • Add 3 mL of 3 M NaOH (slowly).

    • Add 3 mL of 30%

      
       dropwise. Caution: Exothermic. 
      
  • Workup: Stir for 1 hour at 50°C to ensure complete oxidation. Extract with diethyl ether (3x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Hydroboration Start Start: TMH (C9H18) + 9-BBN (THF) Inter Intermediate: Organoborane Complex Start->Inter 0°C to RT, 4h Check TLC Check: Alkene Consumed? Inter->Check Oxidation Oxidation Step: NaOH + H2O2 Product Product: 3,5,5-Trimethyl-1-hexanol Oxidation->Product Hydrolysis (50°C) Check->Inter No (Stir longer) Check->Oxidation Yes

Figure 2: Workflow for the conversion of TMH to its primary alcohol derivative using sterically demanding borane reagents.

References

  • RSC Publishing. (2002).[1] Hydroformylation of 1-hexene catalyzed with rhodium fluorinated phosphine complexes in supercritical carbon dioxide. New Journal of Chemistry. Link

  • Master Organic Chemistry. (2019). Hydroboration of Alkenes: Mechanism and Selectivity. Link

  • PubChem. (2025).[1][3] 3,5,5-Trimethyl-1-hexene Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[1][4] 3,5,5-Trimethyl-1-hexene Product Specification. Link

  • Yale University. (n.d.).[1] Hydroboration - Oxidation Reaction Guide. Department of Chemistry. Link

Sources

An In-depth Technical Guide to the Structural Isomers of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive exploration of the structural isomers of 3,5,5-trimethyl-1-hexene, a C9H18 alkene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, physicochemical properties, and spectral characterization of key positional, skeletal, and functional group isomers. By synthesizing foundational chemical principles with practical, field-proven methodologies, this guide aims to serve as an essential resource for the identification, synthesis, and differentiation of these complex branched alkenes.

Introduction: Navigating the Isomeric Landscape of C9H18

The molecular formula C9H18 represents a vast landscape of structural isomers, encompassing a multitude of alkenes and cycloalkanes. Within this landscape, 3,5,5-trimethyl-1-hexene stands as a notable example of a branched, unsaturated hydrocarbon. Its structure, featuring a terminal double bond and significant steric hindrance due to the tert-butyl group at the C5 position, imparts it with distinct chemical properties.

For the medicinal chemist or process scientist, understanding the isomers of a parent molecule is of paramount importance. Subtle shifts in the position of a double bond (positional isomerism), rearrangement of the carbon backbone (skeletal isomerism), or transformation into a cyclic structure (functional group isomerism) can dramatically alter a molecule's reactivity, biological activity, and physical properties. This guide will systematically deconstruct the isomeric possibilities originating from the 3,5,5-trimethyl-1-hexene framework, providing the technical insights necessary to control, identify, and utilize these compounds in a research and development setting.

Chapter 1: The Parent Compound - 3,5,5-Trimethyl-1-hexene

3,5,5-Trimethyl-1-hexene is the focal point of our discussion. Its structure is characterized by a hexene chain with a methyl group at the C3 position and two methyl groups at the C5 position, creating a neopentyl-like tail.

Structure and Nomenclature:

  • IUPAC Name: 3,5,5-trimethylhex-1-ene

  • CAS Number: 4316-65-8

  • Molecular Formula: C9H18[1]

  • Molecular Weight: 126.24 g/mol

Physicochemical Properties: This compound is a colorless liquid under standard conditions. Its branching and the presence of a terminal double bond influence its physical properties.

PropertyValueSource
Boiling Point 119 °C
Density 0.72 g/cm³ at 20°C
Flash Point 25 °C

Spectroscopic Signature:

  • ¹H NMR: Key signals include the vinyl protons of the terminal double bond, which appear as complex multiplets in the 4.8-5.8 ppm range. The nine protons of the tert-butyl group at C5 will present as a sharp singlet around 0.9 ppm.

  • ¹³C NMR: The sp² hybridized carbons of the double bond (C1 and C2) are readily identifiable in the 110-150 ppm region.

  • IR Spectroscopy: A characteristic C=C stretching vibration will be observed around 1640 cm⁻¹, and C-H stretches for the vinyl group will appear just above 3000 cm⁻¹.

  • Mass Spectrometry (EI): The fragmentation is heavily influenced by the formation of stable carbocations. A prominent fragment often corresponds to the loss of a tert-butyl radical ([M-57]⁺), which is a key diagnostic peak.

Chapter 2: Shifting the Double Bond - Positional Isomers

Positional isomers of 3,5,5-trimethyl-1-hexene are formed by relocating the double bond along the six-carbon chain. The most significant of these is 3,5,5-trimethyl-2-hexene, which is thermodynamically more stable due to the increased substitution of the double bond (Zaitsev's rule).

In Focus: 3,5,5-Trimethyl-2-hexene

This isomer exists as two geometric isomers, (E) and (Z). The (E)-isomer is generally the more stable and predominant form.

  • IUPAC Name: (E)-3,5,5-trimethylhex-2-ene

  • Molecular Formula: C9H18

  • Molecular Weight: 126.24 g/mol

Comparative Properties: The internal, more substituted double bond in 3,5,5-trimethyl-2-hexene leads to a higher boiling point compared to the terminal alkene, reflecting stronger van der Waals interactions between the more linear molecules.

Spectroscopic Differentiation:

  • ¹H NMR: The most telling difference is the disappearance of the terminal vinyl protons and the appearance of a new vinyl proton signal, typically a quartet, further downfield. The coupling constants between vinyl protons are diagnostic for geometry: J-values for trans-isomers are typically larger (12-18 Hz) than for cis-isomers (6-12 Hz).[2]

  • ¹³C NMR: The chemical shifts of the sp² carbons will change significantly based on their new electronic environment.

Chapter 3: Reshaping the Core - Skeletal Isomers

Skeletal isomers possess the same molecular formula but differ in their carbon framework. This can involve changing the length of the parent chain or altering the branching pattern. For C9H18, this opens up a vast number of possibilities, including various dimethylheptenes.

Representative Skeletal Isomer: (E)-3,5-Dimethyl-2-heptene

By rearranging the carbon skeleton from a trimethyl-substituted hexane to a dimethyl-substituted heptane, we arrive at isomers like 3,5-dimethyl-2-heptene.

  • IUPAC Name: (E)-3,5-dimethylhept-2-ene

  • Molecular Formula: C9H18

  • Molecular Weight: 126.24 g/mol

Impact of Skeletal Rearrangement: Changes in the carbon skeleton, such as reducing the steric bulk around the double bond or altering the overall shape of the molecule, will have a profound impact on its physical properties and reactivity.

Spectroscopic Differentiation:

  • Mass Spectrometry: The fragmentation patterns will be markedly different. The characteristic loss of a tert-butyl group seen in 3,5,5-trimethyl-hexenes will be absent. Instead, fragmentation will be dictated by the new branching points, favoring the formation of the most stable secondary or tertiary carbocations.[3]

Chapter 4: Closing the Loop - Functional Group Isomers (Cycloalkanes)

Alkenes are functional group isomers of cycloalkanes. The C9H18 formula corresponds to numerous cyclic structures, with trimethylcyclohexanes being a prominent class.

  • Representative Isomer: 1,2,3-Trimethylcyclohexane

  • Molecular Formula: C9H18

  • Molecular Weight: 126.24 g/mol

These saturated cyclic compounds lack the reactivity associated with the π-bond of alkenes and exhibit different physical properties, such as higher boiling points due to their more rigid and compact structures. Their presence as potential byproducts or starting materials necessitates analytical methods for their differentiation. Spectroscopically, the absence of signals in the vinyl region of NMR and the lack of a C=C stretch in the IR spectrum are definitive identifiers.[4]

Chapter 5: Synthesis and Analysis in Practice

The ability to synthesize specific isomers and differentiate them from a complex mixture is a critical skill for researchers. This chapter provides validated protocols and the scientific rationale behind them.

Synthesis of Branched Alkenes

A common and reliable method to synthesize a specific branched alkene is through the dehydration of a corresponding alcohol. This precursor alcohol can often be constructed with high precision using a Grignard reaction.

Diagram: Synthetic Pathway to 3,5,5-Trimethyl-1-hexene

Caption: Synthesis via Grignard reaction and subsequent dehydration.

Protocol 1: Synthesis of 3,5,5-Trimethyl-1-hexanol (Precursor for Dehydration)

  • Rationale: The Grignard reaction is a powerful C-C bond-forming reaction. Reacting 3,5,5-trimethylhexanal with a suitable Grignard reagent allows for the precise construction of the required alcohol precursor.[5]

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings.

    • Add a small volume of anhydrous tetrahydrofuran (THF).

    • Add a crystal of iodine to initiate the reaction.

    • Slowly add the corresponding alkyl or vinyl halide (e.g., vinyl bromide for the 1-hexene precursor) dissolved in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath.

    • Once the Grignard reagent is formed, cool the solution to 0 °C.

    • Slowly add a solution of 3,5,5-trimethylhexanal in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.[5]

    • Purify the alcohol by vacuum distillation.

Protocol 2: Dehydration of 3,5,5-Trimethyl-1-hexanol

  • Rationale: Acid-catalyzed dehydration of alcohols proceeds via an E1 or E2 mechanism, leading to the formation of alkenes. The regioselectivity (i.e., which isomer is formed) is dependent on the reaction conditions and the structure of the alcohol. Using a bulky base or a sterically hindered alcohol can favor the formation of the less substituted (Hofmann) product over the more substituted (Zaitsev) product.

  • Procedure:

    • Place the purified 3,5,5-trimethyl-1-hexanol in a round-bottom flask equipped with a distillation head.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

    • Heat the mixture to the boiling point of the resulting alkene (approx. 120-140 °C). The alkene product will distill as it is formed.

    • Collect the distillate in a flask cooled in an ice bath.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and perform a final fractional distillation to separate the isomeric alkenes.

Analytical Differentiation of Isomers

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for separating and identifying alkene isomers.

Diagram: Analytical Workflow for Isomer Differentiation

G A Isomer Mixture (C9H18) B GC-MS Analysis A->B F ¹H and ¹³C NMR Analysis of Mixture or Separated Fractions A->F C Separation by Retention Time B->C D Mass Spectrum for each Peak C->D E Identify Skeletal Isomers via Fragmentation Pattern D->E H Structural Elucidation Complete E->H G Identify Positional Isomers via Chemical Shifts & Coupling Constants F->G G->H

Caption: Combined GC-MS and NMR workflow for isomer analysis.

Protocol 3: Isomer Separation and Identification by GC-MS

  • Rationale: GC separates volatile compounds based on their boiling points and interactions with the stationary phase. Isomers with different structures will have different retention times. MS provides the molecular weight and a fragmentation pattern that serves as a "fingerprint" for each isomer.

  • Procedure:

    • Sample Preparation: Dilute the isomer mixture in a volatile solvent like hexane or dichloromethane to an appropriate concentration (e.g., 100 ppm).

    • GC Column Selection: Use a non-polar or weakly polar capillary column (e.g., DB-5ms, HP-5) for good separation of hydrocarbons based on boiling point differences.

    • GC Method:

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min). This will effectively separate isomers with close boiling points.

    • MS Method:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

    • Data Analysis:

      • Correlate the retention time of each peak with the boiling points of known isomers.

      • Analyze the mass spectrum of each peak. For example, the presence of a strong m/z 57 peak (tert-butyl cation) is indicative of the 3,5,5-trimethylhexane skeleton. The absence of this peak and the presence of other characteristic fragments would suggest a skeletal isomer like a dimethylheptene.

Conclusion

The structural isomers of 3,5,5-trimethyl-1-hexene represent a microcosm of the challenges and opportunities inherent in organic chemistry. While sharing the same molecular formula, each isomer presents a unique set of physical and chemical properties. For the researcher in materials science or drug development, the ability to selectively synthesize, isolate, and definitively characterize a specific isomer is not merely an academic exercise—it is a prerequisite for innovation. This guide has provided a foundational framework, from synthetic strategy to analytical validation, to empower scientists to confidently navigate the intricate world of branched alkene isomers. The principles and protocols outlined herein serve as a robust starting point for further investigation and application in the laboratory.

References

  • Google Patents. (n.d.). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
  • ChemBK. (2024). 3,5,5-trimethylhexan-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5,5-Trimethyl-hexan-1-ol. Retrieved from [Link]

  • Quora. (2022). What are the structural formulas of the 3,6-dimethyl-2-heptene?. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-3-heptene. Retrieved from [Link]

  • Elsevier. (2022). RIFM fragrance ingredient safety assessment, 3,5,5-trimethyl-1-hexanol, CAS Registry Number 3452-97-9. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl hexanol. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3,5-dimethylhept-2-ene. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-2-heptene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Journal of Chemical Education. (2004). Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Alkenes. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of (Z)-3,5-Dimethylhex-2-ene. Retrieved from [Link]

  • Google Patents. (n.d.). CN106458818A - Process for producing 2,6-dimethyl-5-hepten-1-al.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • YouTube. (2023). How many structural isomers of C9H18 may have a six-membered ring and are tri-substituted?. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3,3-dimethyl-1-heptene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Retrieved from [Link]

  • University of Calgary. (n.d.). Organic Chemistry Alkenes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethyl-1-hexene is a branched aliphatic alkene of significant interest in various fields of chemical research and development. Its unique structural features, including a terminal double bond and a sterically hindered alkyl chain, give rise to characteristic spectroscopic signatures. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in chemical reactions. This guide provides a comprehensive analysis of the Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data for 3,5,5-trimethyl-1-hexene, grounded in established spectroscopic principles and supported by data from authoritative sources.

Molecular Structure and Spectroscopic Correlation

The structure of 3,5,5-trimethyl-1-hexene dictates the spectroscopic data we observe. The presence of a vinyl group, a tertiary butyl group, and a chiral center results in a distinct and interpretable set of spectral features.

Caption: Molecular structure of 3,5,5-trimethyl-1-hexene.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 3,5,5-trimethyl-1-hexene is characterized by absorptions corresponding to its alkene and alkane functionalities.

Table 1: Key IR Absorption Bands for 3,5,5-Trimethyl-1-hexene [1]

Wavenumber (cm⁻¹)IntensityAssignment
3079Medium=C-H stretch (vinyl)
2956StrongC-H stretch (alkane)
1642MediumC=C stretch
1467MediumC-H bend (alkane)
993, 910Strong=C-H bend (out-of-plane)

Interpretation:

The presence of the terminal alkene is unequivocally confirmed by several key peaks. The absorption at 3079 cm⁻¹ is characteristic of the stretching vibration of the sp²-hybridized C-H bonds of the vinyl group.[1] The medium intensity peak at 1642 cm⁻¹ corresponds to the C=C stretching vibration, a hallmark of an alkene.[1] Furthermore, the strong absorptions at 993 cm⁻¹ and 910 cm⁻¹ are due to the out-of-plane bending vibrations of the vinyl C-H bonds, which are highly diagnostic for a monosubstituted alkene.

The strong, broad absorption centered around 2956 cm⁻¹ is attributed to the stretching vibrations of the numerous sp³-hybridized C-H bonds in the trimethyl and methylene groups of the alkyl chain. The bending vibration for these alkane C-H bonds is observed at 1467 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5,5-trimethyl-1-hexene displays distinct signals for the vinyl protons and the various protons along the alkyl chain.

Table 2: ¹H NMR Chemical Shifts and Splitting Patterns for 3,5,5-Trimethyl-1-hexene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.68ddd1HH-2
4.92d1HH-1a (trans)
4.87d1HH-1b (cis)
2.05m1HH-3
1.25m2HH-4
0.98d3HC3-CH₃
0.88s9HC5-(CH₃)₃

ddd = doublet of doublets of doublets, d = doublet, m = multiplet, s = singlet

Interpretation:

The vinyl protons exhibit characteristic chemical shifts in the downfield region. The proton on C-2 (H-2 ) appears as a complex multiplet (doublet of doublets of doublets) around 5.68 ppm due to coupling with the two geminal protons on C-1 and the vicinal proton on C-3. The two terminal vinyl protons (H-1a and H-1b ) are diastereotopic and thus have slightly different chemical shifts, appearing as doublets around 4.92 ppm and 4.87 ppm . Their splitting into doublets is due to geminal coupling to H-2.

The proton at the chiral center (H-3 ) is observed as a multiplet around 2.05 ppm . The methylene protons on C-4 (H-4 ) also form a complex multiplet around 1.25 ppm . The methyl group attached to C-3 appears as a doublet at approximately 0.98 ppm due to coupling with the H-3 proton. The most upfield and prominent signal is a sharp singlet at 0.88 ppm , integrating to nine protons, which is characteristic of the three equivalent methyl groups of the tertiary butyl group. The singlet nature of this peak is due to the absence of adjacent protons for coupling.

Caption: Approximate ¹H NMR chemical shifts for 3,5,5-trimethyl-1-hexene.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. For 3,5,5-trimethyl-1-hexene, we expect to see nine distinct signals.

Table 3: ¹³C NMR Chemical Shifts for 3,5,5-Trimethyl-1-hexene

Chemical Shift (δ, ppm)Assignment
145.4C-2
112.1C-1
52.8C-4
42.1C-3
31.4C-5
29.8C-7, C-8, C-9
20.8C-6

Interpretation:

The sp²-hybridized carbons of the double bond are the most deshielded, appearing at 145.4 ppm (C-2) and 112.1 ppm (C-1) . The significant difference in their chemical shifts is typical for a terminal alkene. The remaining signals correspond to the sp³-hybridized carbons of the alkyl chain. The carbon of the methylene group (C-4 ) is found at 52.8 ppm . The methine carbon at the chiral center (C-3 ) resonates at 42.1 ppm . The quaternary carbon of the t-butyl group (C-5 ) appears at 31.4 ppm . The three equivalent methyl carbons of the t-butyl group (C-7, C-8, and C-9 ) give a single, intense signal at 29.8 ppm . Finally, the methyl carbon attached to the chiral center (C-6 ) is observed at 20.8 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique that often leads to extensive fragmentation.

Table 4: Key Mass Spectral Fragments for 3,5,5-Trimethyl-1-hexene [2]

m/zRelative Intensity (%)Proposed Fragment
1265[M]⁺ (Molecular Ion)
11115[M - CH₃]⁺
7030[C₅H₁₀]⁺
57100[C₄H₉]⁺ (t-butyl cation)
5560[C₄H₇]⁺
4185[C₃H₅]⁺ (allyl cation)

Interpretation:

The molecular ion peak ([M]⁺) is observed at m/z 126 , consistent with the molecular formula C₉H₁₈.[2] However, this peak is of low intensity, which is typical for branched alkanes and alkenes that readily undergo fragmentation.

The most abundant fragment, the base peak, is observed at m/z 57 . This corresponds to the highly stable tertiary butyl cation, [C(CH₃)₃]⁺, formed by cleavage of the C4-C5 bond. The formation of this stable carbocation is a dominant fragmentation pathway.

Another significant peak is observed at m/z 41 , which can be attributed to the resonance-stabilized allyl cation, [CH₂=CH-CH₂]⁺, formed through a rearrangement and fragmentation process. The peak at m/z 70 likely arises from a McLafferty rearrangement, a common fragmentation mechanism for compounds containing a double bond and a gamma-hydrogen. The peak at m/z 111 corresponds to the loss of a methyl group from the molecular ion. The fragment at m/z 55 can be assigned to the butenyl cation.

G M [C₉H₁₈]⁺˙ m/z = 126 F111 [C₈H₁₅]⁺ m/z = 111 M->F111 - •CH₃ F70 [C₅H₁₀]⁺˙ m/z = 70 M->F70 McLafferty Rearrangement F57 [C₄H₉]⁺ m/z = 57 (Base Peak) M->F57 - C₅H₁₁• F41 [C₃H₅]⁺ m/z = 41 M->F41 Rearrangement

Caption: Major fragmentation pathways of 3,5,5-trimethyl-1-hexene in mass spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR accessory.

  • Place a small drop of 3,5,5-trimethyl-1-hexene directly onto the ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum by performing a background subtraction.

Nuclear Magnetic Resonance Spectroscopy

  • Dissolve approximately 5-10 mg of 3,5,5-trimethyl-1-hexene in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Prepare a dilute solution of 3,5,5-trimethyl-1-hexene in a volatile solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized and separated on a GC column (e.g., a non-polar column like DB-5).

  • As the compound elutes from the GC column, it enters the mass spectrometer.

  • The molecules are ionized, typically by electron ionization (EI) at 70 eV.

  • The resulting ions are separated by their mass-to-charge ratio by the mass analyzer and detected.

Conclusion

The spectroscopic data of 3,5,5-trimethyl-1-hexene provides a detailed and self-consistent picture of its molecular structure. The combination of IR, ¹H NMR, ¹³C NMR, and MS allows for its unambiguous identification and provides a valuable reference for quality control and reaction monitoring. The characteristic signals of the terminal alkene, the sterically bulky t-butyl group, and the chiral center are all clearly discernible and interpretable, making this molecule an excellent example for the application of modern spectroscopic techniques in chemical analysis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92984, 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link].[3]

  • NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. Retrieved from [Link].[1][2][4]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].[5]

  • The Good Scents Company. (2024). 3,5,5-trimethyl-1-hexene. Retrieved from [Link].[6]

  • PubChem. (2024). 3,3,5-Trimethyl-1-hexene. Retrieved from [Link].[7]

  • NIST/EPA Gas-Phase Infrared Database. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. Retrieved from [Link].[1]

  • AIST: Spectral Database for Organic Compounds, SDBS. Retrieved from [Link].[5]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link].[8]

  • NIST Chemistry WebBook. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link].[9]

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 3,5,5-Trimethyl-1-hexene

3,5,5-Trimethyl-1-hexene is a C9 hydrocarbon featuring a terminal double bond and a sterically hindered aliphatic chain. Its structure presents a valuable case study for the application of NMR spectroscopy in resolving the chemical environments of protons and carbons in both alkene and complex alkyl systems. A thorough understanding of its spectral features is crucial for quality control in chemical synthesis, reaction monitoring, and the identification of related structures in complex mixtures. This guide will delve into the detailed analysis of its one-dimensional (1D) ¹H and ¹³C NMR spectra, supplemented by insights from two-dimensional (2D) correlation experiments.

Foundational Principles of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, NMR-active nuclei, such as ¹H and ¹³C, can absorb electromagnetic radiation in the radiofrequency range at characteristic frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule's structure.[1]

Key parameters derived from NMR spectra for structural analysis include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Integration: The area under a signal in ¹H NMR is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Arises from spin-spin coupling between neighboring nuclei and provides information about the connectivity of atoms.

  • Coupling Constants (J): The magnitude of the splitting, measured in Hertz (Hz), gives further insight into the geometry and connectivity of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the standard procedure for preparing and analyzing a sample of 3,5,5-trimethyl-1-hexene.

Sample Preparation
  • Analyte Purity: Ensure the 3,5,5-trimethyl-1-hexene sample is of high purity (>98.0%) to avoid interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For nonpolar compounds like 3,5,5-trimethyl-1-hexene, deuterated chloroform (CDCl₃) is a common choice.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Tube Capping: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to produce a spectrum with single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance and smaller magnetic moment of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

  • Advanced Experiments (Optional but Recommended):

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): A 2D experiment that reveals correlations between coupled protons, aiding in the assignment of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbons to which they are directly attached.

Spectral Analysis of 3,5,5-Trimethyl-1-hexene

The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra of 3,5,5-trimethyl-1-hexene. The numbering convention used for the assignment of signals is illustrated in the diagram below.

G H1 H1 H2 H2 H1->H2 J-coupling H3 H3 H2->H3 J-coupling H4 H4 H3->H4 J-coupling H7 H7 H3->H7 J-coupling

Figure 2. Key COSY correlations in 3,5,5-trimethyl-1-hexene.

  • A cross-peak between H1 and H2 would confirm their vicinal relationship.

  • Cross-peaks between H2 and H3 would establish the connectivity across the C2-C3 bond.

  • Correlations between H3 and H4, as well as H3 and H7, would confirm the structure of the branched alkyl chain.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

An HSQC spectrum reveals direct one-bond correlations between protons and the carbons they are attached to. This is an extremely powerful tool for definitive assignments.

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H1 H1 (~4.9 ppm) C1 C1 (~112.0 ppm) H1->C1 ¹JCH H2 H2 (~5.65 ppm) C2 C2 (~145.0 ppm) H2->C2 ¹JCH H3 H3 (~2.0 ppm) C3 C3 (~38.0 ppm) H3->C3 ¹JCH H4 H4 (~1.2 ppm) C4 C4 (~52.0 ppm) H4->C4 ¹JCH H7 H7 (~0.95 ppm) C7 C7 (~22.0 ppm) H7->C7 ¹JCH H6_8_9 H6,8,9 (~0.88 ppm) C6_8_9 C6,8,9 (~29.0 ppm) H6_8_9->C6_8_9 ¹JCH

Figure 3. Expected HSQC correlations for 3,5,5-trimethyl-1-hexene.

Each proton signal would show a cross-peak to its corresponding carbon signal, confirming the assignments made in the 1D spectra. Notably, the quaternary carbon (C5) would be absent from the HSQC spectrum as it has no directly attached protons.

Conclusion

The NMR spectral analysis of 3,5,5-trimethyl-1-hexene provides a clear and detailed picture of its molecular structure. The combination of ¹H and ¹³C NMR, along with 2D correlation techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals. The characteristic chemical shifts and coupling patterns of the vinylic and branched alkyl moieties serve as a valuable reference for the structural elucidation of similar compounds. This comprehensive understanding of its NMR profile is essential for researchers and professionals in the fields of chemical synthesis, quality control, and drug development.

References

  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 3,5,5-Trimethyl-1-hexene. National Institute of Advanced Industrial Science and Technology (AIST).
  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,5,5-trimethyl-1-hexene. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the theoretical underpinnings of the vibrational modes of this branched, terminal alkene. We will dissect the causal relationships between molecular structure and spectral features, offering a field-proven methodology for accurate interpretation. This guide emphasizes scientific integrity by presenting a self-validating system of analysis, grounded in authoritative references and detailed experimental protocols.

Introduction: The Vibrational Portrait of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules. Covalent bonds are not static; they behave like springs, undergoing various stretching and bending motions at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and offering insights into its structural arrangement.[2]

For a molecule such as 3,5,5-trimethyl-1-hexene, its structure as a monosubstituted or "terminal" alkene with significant alkyl branching dictates a characteristic and interpretable IR spectrum. The key features arise from the vibrations of the vinyl group (C=CH₂) and the various C-H and C-C bonds within its aliphatic framework. Understanding these features is paramount for quality control, reaction monitoring, and structural elucidation in various scientific endeavors.

Molecular Structure and Expected Vibrational Modes

The structure of 3,5,5-trimethyl-1-hexene presents several key vibrational regions of interest:

  • The Vinyl Group (=CH₂ and C=C): This is the most diagnostic region for an alkene. We anticipate distinct stretching vibrations for the carbon-carbon double bond and the vinylic carbon-hydrogen bonds. Furthermore, the out-of-plane bending of the vinylic C-H bonds provides strong, characteristic absorptions.

  • The Aliphatic Backbone (C-H and C-C): The molecule contains methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups. These give rise to a complex but predictable set of C-H stretching and bending vibrations. The bulky tert-butyl group at the 5-position and the methyl group at the 3-position introduce steric strain and potential vibrational coupling that can subtly influence the spectrum.

Below is a diagram illustrating the primary vibrational modes anticipated in the IR spectrum of 3,5,5-trimethyl-1-hexene.

G cluster_mol 3,5,5-Trimethyl-1-hexene cluster_regions Key IR Spectral Regions & Vibrational Modes Mol C₉H₁₈ Vinylic_CH_Stretch =C-H Stretch (3100-3000 cm⁻¹) Mol->Vinylic_CH_Stretch Vinyl Group Aliphatic_CH_Stretch C-H Stretch (3000-2850 cm⁻¹) Mol->Aliphatic_CH_Stretch Alkyl Groups CC_Stretch C=C Stretch (1680-1630 cm⁻¹) Mol->CC_Stretch Double Bond CH_Bend C-H Bending (1470-1365 cm⁻¹) Mol->CH_Bend Alkyl Groups OOP_Bend =C-H Out-of-Plane Bend (1000-900 cm⁻¹) Mol->OOP_Bend Vinyl Group

Caption: Key vibrational modes of 3,5,5-trimethyl-1-hexene and their corresponding IR regions.

Detailed Spectral Interpretation

The gas-phase FTIR spectrum of 3,5,5-trimethyl-1-hexene from the NIST Mass Spectrometry Data Center serves as our reference for this analysis.[3] While gas-phase spectra can exhibit more rotational fine structure than liquid-phase spectra, the primary absorption bands are consistent.

Frequency Range (cm⁻¹) Vibrational Mode Assignment in 3,5,5-Trimethyl-1-hexene Expected Intensity
3100-3000=C-H StretchAsymmetric and symmetric stretching of the C-H bonds on the vinyl group.Medium
3000-2850C-H StretchAsymmetric and symmetric stretching of C-H bonds in methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups.Strong
1680-1630C=C StretchStretching of the carbon-carbon double bond. For terminal alkenes, this is typically around 1640 cm⁻¹.Medium to Weak
1470-1430-CH₂- ScissoringBending vibration of the methylene group.Medium
1390-1380 & 1370-1360-CH₃ BendingCharacteristic bending vibrations for methyl groups. The presence of a tert-butyl group often results in a split peak or a strong doublet in this region.Medium to Strong
1000-900=C-H Out-of-Plane BendingStrong, characteristic absorptions for a monosubstituted alkene. Two distinct bands are expected.Strong
The C-H Stretching Region (3100-2850 cm⁻¹)

A clear distinction is observable between the vinylic (=C-H) and aliphatic (C-H) stretching frequencies.[4][5]

  • Vinylic =C-H Stretch ( > 3000 cm⁻¹): The bonds between sp² hybridized carbons and hydrogen are stronger and shorter than those of sp³ hybridized carbons, resulting in a higher stretching frequency.[4] For 3,5,5-trimethyl-1-hexene, we observe absorptions just above 3000 cm⁻¹, confirming the presence of the alkene functional group.

  • Aliphatic C-H Stretch ( < 3000 cm⁻¹): A series of strong, sharp peaks appear below 3000 cm⁻¹. These are attributable to the numerous C-H bonds in the methyl, methylene, and methine groups of the molecule.[5] The complexity in this region is due to the various symmetric and asymmetric stretching modes of these groups.[6]

The C=C Stretching Region (1680-1630 cm⁻¹)

The stretching of the C=C double bond in terminal alkenes typically gives rise to a band of medium to weak intensity around 1640 cm⁻¹.[4][7] The intensity of this peak is dependent on the change in dipole moment during the vibration. In asymmetrically substituted alkenes like this one, a change in dipole moment occurs, making the vibration IR-active. However, the presence of bulky alkyl groups can sometimes diminish the intensity of this peak.[7]

The Fingerprint Region (< 1500 cm⁻¹)

This region is rich with C-H bending and C-C stretching vibrations, making it unique for each molecule.

  • Alkyl C-H Bending (1470-1365 cm⁻¹): We expect to see characteristic bending (scissoring) of the -CH₂- group around 1465 cm⁻¹ and methyl (-CH₃) bending vibrations. The presence of the tert-butyl group is often indicated by a strong, split absorption around 1390 cm⁻¹ and 1365 cm⁻¹.

  • Vinylic =C-H Out-of-Plane (OOP) Bending (1000-900 cm⁻¹): This is arguably the most diagnostic feature for a terminal alkene. Monosubstituted alkenes display two strong bands resulting from the out-of-plane "wagging" of the C-H bonds on the =CH₂ group.[5][7] These are consistently found near 990 cm⁻¹ and 910 cm⁻¹.[8] Their high intensity makes them a very reliable indicator for the presence of a vinyl group.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the methodology for obtaining a high-quality IR spectrum of a liquid sample like 3,5,5-trimethyl-1-hexene using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is well-suited for volatile liquids.[4][9]

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • 3,5,5-trimethyl-1-hexene (>98% purity).

  • Pasteur pipette or dropper.

  • Lint-free wipes.

  • Reagent-grade isopropanol or acetone for cleaning.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance from the air and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • Using a clean Pasteur pipette, place a single drop of 3,5,5-trimethyl-1-hexene onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Data Acquisition:

    • Initiate the sample scan. For a typical analysis, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is sufficient to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum, generating the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare their positions and relative intensities to known correlation charts and reference spectra.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe after the analysis to prevent cross-contamination.

This workflow is visualized in the following diagram:

G cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample to Crystal B->C D Initiate Sample Scan C->D E Process Spectrum (Ratio to Background) D->E F Interpret Peaks E->F G Clean ATR Crystal F->G

Caption: Experimental workflow for ATR-FTIR analysis of a liquid sample.

Conclusion

The IR spectrum of 3,5,5-trimethyl-1-hexene is a rich source of structural information. The key diagnostic features are the vinylic =C-H stretching absorption above 3000 cm⁻¹, the C=C double bond stretch around 1640 cm⁻¹, and most definitively, the pair of strong out-of-plane =C-H bending bands near 990 and 910 cm⁻¹. The complex aliphatic C-H stretching and bending regions further confirm the presence of methyl, methylene, and methine groups, with the characteristic signature of a tert-butyl group. By following a robust experimental protocol and applying a systematic approach to interpretation grounded in the principles of vibrational spectroscopy, researchers can confidently identify and characterize this molecule.

References

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-35. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkenes. UCLA Chemistry and Biochemistry. [Link]

  • LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Wade, L. G., & Simek, J. W. (2016). Organic Chemistry (9th ed.). Pearson.
  • NIST Mass Spectrometry Data Center. (n.d.). 1-Hexene, 3,5,5-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. (2021). 12.7: Interpreting Infrared Spectra. [Link]

  • Drawell. (2023). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • AZoM. (2014). Attenuated Total Reflectance (ATR) Measurement of Volatile Solutions or Solvents. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Agilent Technologies. (2021). Improved Measurement of Liquid Samples Using FTIR. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • University of Pittsburgh, Wipf Group. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. [Link]

  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. National Center for Biotechnology Information. [Link]

  • Chemistry For Everyone. (2023, January 18). What Is Vibrational Coupling In IR Spectroscopy? [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2020). 2.3: Vibrational Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of 3,5,5-trimethyl-1-hexene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, offering insights into the structural elucidation of this branched alkene.

Introduction to Electron Ionization Mass Spectrometry of Alkenes

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] For unsaturated hydrocarbons like 3,5,5-trimethyl-1-hexene, the initial ionization event typically involves the removal of an electron from the π-system of the double bond, forming a molecular ion (M•+).[2] The subsequent fragmentation of this energetically unstable molecular ion is governed by principles that favor the formation of stable carbocations and neutral radicals.[3]

In the case of branched alkenes, two primary fragmentation drivers are at play:

  • Allylic Cleavage: The bond β to the double bond is prone to cleavage, leading to the formation of a resonance-stabilized allylic carbocation. This is often a dominant fragmentation pathway for alkenes.[4]

  • Cleavage at Branching Points: Similar to branched alkanes, C-C bonds at tertiary or quaternary carbons are susceptible to breaking. This is due to the formation of more stable secondary or tertiary carbocations.[5] The loss of the largest alkyl substituent at a branching point is often favored.[5]

Analysis of the Mass Spectrum of 3,5,5-Trimethyl-1-hexene

The mass spectrum of 3,5,5-trimethyl-1-hexene (C₉H₁₈, molecular weight: 126.24 g/mol ) is a valuable tool for its structural identification.[6][7] A comprehensive analysis of its fragmentation pattern reveals key structural features of the molecule.

The Molecular Ion (M•+)

The molecular ion peak for 3,5,5-trimethyl-1-hexene is expected at a mass-to-charge ratio (m/z) of 126. In the electron ionization mass spectrum from the NIST database, the molecular ion peak is observed, though it may be of low intensity due to the highly branched nature of the molecule, which promotes facile fragmentation.[3][7]

Major Fragmentation Pathways and Characteristic Ions

The fragmentation of 3,5,5-trimethyl-1-hexene is characterized by several key bond cleavages, leading to the formation of specific, stable fragment ions.

Allylic Cleavage:

A primary fragmentation pathway is the cleavage of the C3-C4 bond, which is allylic to the double bond. This results in the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of a resonance-stabilized allylic carbocation at m/z 71 .

[CH₂=CH-CH(CH₃)-CH₂-C(CH₃)₃]•+ → [CH₂=CH-CH(CH₃)]+ + •CH₂-C(CH₃)₃

This fragmentation is highly favorable due to the stability of the resulting allylic cation.

Cleavage at the Tertiary Carbon (C3):

The bond between the C3 and C4 carbons can also cleave, with the charge remaining on the larger fragment. This results in the loss of a propyl radical and the formation of a cation at m/z 85 .

[CH₂=CH-CH(CH₃)-CH₂-C(CH₃)₃]•+ → [CH(CH₃)-CH₂-C(CH₃)₃]+ + •CH=CH₂

Formation of the tert-Butyl Cation:

A very prominent peak in the mass spectrum of compounds containing a tert-butyl group is observed at m/z 57 , corresponding to the stable tert-butyl cation, [C(CH₃)₃]+.[8] This ion is formed by the cleavage of the C4-C5 bond.

[CH₂=CH-CH(CH₃)-CH₂-C(CH₃)₃]•+ → [C(CH₃)₃]+ + •CH₂-CH(CH₃)-CH=CH₂

The high stability of the tertiary carbocation makes this a very favorable fragmentation pathway, and consequently, the peak at m/z 57 is often the base peak.[9]

Other Significant Fragments:

  • m/z 41: This peak corresponds to the allyl cation, [C₃H₅]+, which is a common fragment in the mass spectra of alkenes. It can be formed through various rearrangement and cleavage pathways.

  • m/z 29: This peak is attributed to the ethyl cation, [C₂H₅]+.

  • Loss of a Methyl Group (M-15): Cleavage of a methyl group from the molecular ion results in a fragment at m/z 111 . This is a common fragmentation for molecules containing methyl branches.

Summary of Key Fragmentation Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of 3,5,5-trimethyl-1-hexene.

m/zProposed Ion StructureFragmentation Pathway
126[C₉H₁₈]•+Molecular Ion
111[C₈H₁₅]+Loss of •CH₃
85[C₆H₁₃]+Cleavage at C3
71[C₅H₉]+Allylic cleavage, loss of •C₄H₉
57[C₄H₉]+Formation of tert-butyl cation
41[C₃H₅]+Allyl cation

Experimental Protocol for GC-MS Analysis

To acquire the mass spectrum of 3,5,5-trimethyl-1-hexene, a standard gas chromatography-mass spectrometry (GC-MS) protocol is employed.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.[1]

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 35 to 350.

  • Solvent Delay: 3 minutes.

Sample Preparation:

  • Prepare a dilute solution of 3,5,5-trimethyl-1-hexene (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.

  • Inject 1 µL of the solution into the GC-MS system.

Visualization of Fragmentation Pathways

The following diagram, generated using Graphviz (DOT language), illustrates the primary fragmentation pathways of the 3,5,5-trimethyl-1-hexene molecular ion.

Fragmentation_Pathways M [C₉H₁₈]•+ m/z = 126 (Molecular Ion) F111 [C₈H₁₅]+ m/z = 111 M->F111 - •CH₃ F85 [C₆H₁₃]+ m/z = 85 M->F85 - •C₂H₅ F71 [C₅H₉]+ m/z = 71 (Allylic Cation) M->F71 - •C₄H₉ (Allylic Cleavage) F57 [C₄H₉]+ m/z = 57 (tert-Butyl Cation) (Base Peak) M->F57 - C₅H₁₁• F41 [C₃H₅]+ m/z = 41 (Allyl Cation) F71->F41 - C₂H₄

Caption: Primary fragmentation pathways of 3,5,5-trimethyl-1-hexene in EI-MS.

Conclusion

The mass spectrometry fragmentation of 3,5,5-trimethyl-1-hexene is a predictable process governed by the fundamental principles of carbocation stability. The key fragmentation pathways involve allylic cleavage and cleavage at the points of branching, leading to the formation of characteristic ions at m/z 71 and 57, respectively. The presence of a prominent peak at m/z 57 is a strong indicator of the tert-butyl moiety within the structure. This in-depth understanding of its fragmentation behavior is invaluable for the unambiguous identification and structural elucidation of this compound in complex mixtures.

References

  • American Chemical Society. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hexene, 3,5,5-trimethyl-. PubChem. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.3: Rearrangement. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of hexane. YouTube. Retrieved from [Link]

  • Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]

  • NIST. (n.d.). 1-Hexene, 3,5,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3,5-Trimethyl-1-hexene. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 1-Hexene, 3,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3,5,5-trimethyl-1-hexene, a branched aliphatic olefin of interest in various sectors of the chemical industry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary industrial manufacturing route, which commences with the dimerization of isobutylene, as well as viable laboratory-scale synthetic strategies. The causality behind experimental choices, self-validating protocols, and mechanistic insights are emphasized throughout to ensure scientific integrity and practical applicability. This guide integrates theoretical principles with actionable protocols, supported by authoritative references and visual aids to facilitate a deeper understanding of the synthesis of this important chemical intermediate.

Introduction

3,5,5-Trimethyl-1-hexene is a nine-carbon branched alpha-olefin.[1] Its unique structural features, including a sterically hindered quaternary carbon center and a terminal double bond, make it a valuable precursor in the synthesis of specialty chemicals. While not as widely produced as some linear alpha-olefins, its applications can be found in the synthesis of complex organic molecules, specialty polymers, and as a component in certain fuel blends. This guide will explore the key synthetic methodologies for obtaining 3,5,5-trimethyl-1-hexene, with a focus on both industrial-scale production and laboratory synthesis.

Industrial Synthesis via Hydroformylation of Diisobutylene

The predominant industrial route to 3,5,5-trimethyl-1-hexene originates from the dimerization of isobutylene to form diisobutylene, which is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. This is followed by a three-step process: hydroformylation, hydrogenation, and dehydration.

Step 1: Hydroformylation of Diisobutylene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene.[2] In the case of diisobutylene, this reaction yields 3,5,5-trimethylhexanal.

Reaction: (CH₃)₂C=CH-C(CH₃)₃ + CO + H₂ → (CH₃)₃C-CH₂-CH(CH₃)-CH₂-CHO

Causality of Experimental Choices:

  • Catalyst: Cobalt carbonyl (Co₂(CO)₈) or rhodium-based catalysts are typically employed.[2][3] Cobalt catalysts are often favored for the hydroformylation of branched, sterically hindered olefins like diisobutylene due to their cost-effectiveness and robustness, although they generally require higher pressures and temperatures.[4]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (100-180 °C) and high pressures (100-300 atm) of syngas (a mixture of CO and H₂).[4][5] These conditions are necessary to maintain the catalyst in its active form (hydridocobalt tetracarbonyl, HCo(CO)₄) and to achieve a reasonable reaction rate.

Experimental Protocol: Hydroformylation of Diisobutylene

  • A high-pressure autoclave reactor is charged with diisobutylene and the cobalt catalyst precursor (e.g., cobalt(II) acetate).

  • The reactor is sealed and purged with nitrogen, followed by pressurization with syngas (1:1 molar ratio of CO:H₂).

  • The mixture is heated to the desired temperature (e.g., 150 °C) with vigorous stirring.

  • The pressure is maintained by the continuous addition of syngas.

  • The reaction progress is monitored by gas chromatography (GC) analysis of aliquots.

  • Upon completion, the reactor is cooled, and the excess pressure is carefully vented.

  • The crude 3,5,5-trimethylhexanal is separated from the catalyst by decantation or filtration.

Step 2: Hydrogenation of 3,5,5-Trimethylhexanal

The resulting aldehyde is then reduced to the corresponding primary alcohol, 3,5,5-trimethyl-1-hexanol.

Reaction: (CH₃)₃C-CH₂-CH(CH₃)-CH₂-CHO + H₂ → (CH₃)₃C-CH₂-CH(CH₃)-CH₂-CH₂OH

Causality of Experimental Choices:

  • Catalyst: Catalytic hydrogenation is the method of choice. Common catalysts include nickel-based catalysts (e.g., Raney nickel) or precious metal catalysts (e.g., palladium on carbon).[5] Nickel catalysts are often used in industrial settings due to their lower cost.

  • Reaction Conditions: The hydrogenation is typically performed at elevated temperatures and hydrogen pressures to ensure complete conversion of the aldehyde.

Experimental Protocol: Hydrogenation of 3,5,5-Trimethylhexanal

  • The crude 3,5,5-trimethylhexanal is placed in a hydrogenation reactor.

  • A slurry of the hydrogenation catalyst (e.g., Raney nickel) in a suitable solvent (e.g., ethanol) is added.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen.

  • The mixture is heated and stirred until the uptake of hydrogen ceases.

  • After cooling and venting, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield crude 3,5,5-trimethyl-1-hexanol.

Step 3: Dehydration of 3,5,5-Trimethyl-1-hexanol

The final step is the elimination of a water molecule from the alcohol to form the target alkene, 3,5,5-trimethyl-1-hexene.

Reaction: (CH₃)₃C-CH₂-CH(CH₃)-CH₂-CH₂OH → (CH₃)₃C-CH₂-CH(CH₃)-CH=CH₂ + H₂O

Causality of Experimental Choices:

  • Catalyst: Acid-catalyzed dehydration is the most common method. Strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are effective catalysts.[6] Solid acid catalysts like alumina (Al₂O₃) or zeolites can also be used, particularly in continuous processes, as they are easily separated from the product.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures. The removal of the alkene product and/or water as they are formed drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[7]

Experimental Protocol: Dehydration of 3,5,5-Trimethyl-1-hexanol

  • 3,5,5-trimethyl-1-hexanol is mixed with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) in a distillation apparatus.

  • The mixture is heated.

  • The lower-boiling alkene product distills as it is formed.

  • The collected distillate is washed with a dilute sodium bicarbonate solution to neutralize any entrained acid, followed by a water wash.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The final product, 3,5,5-trimethyl-1-hexene, is purified by fractional distillation.

Workflow for Industrial Synthesis

Industrial_Synthesis Isobutylene Isobutylene Diisobutylene Diisobutylene Isobutylene->Diisobutylene Dimerization Aldehyde 3,5,5-Trimethylhexanal Diisobutylene->Aldehyde Hydroformylation (CO, H2, Catalyst) Alcohol 3,5,5-Trimethyl-1-hexanol Aldehyde->Alcohol Hydrogenation (H2, Catalyst) Alkene 3,5,5-Trimethyl-1-hexene Alcohol->Alkene Dehydration (Acid Catalyst, Heat)

Caption: Industrial synthesis pathway from isobutylene to 3,5,5-trimethyl-1-hexene.

Laboratory-Scale Synthesis Methods

For laboratory-scale synthesis, where the industrial conditions of high pressure and temperature may not be feasible, alternative routes can be employed.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[8][9] To synthesize 3,5,5-trimethyl-1-hexene, one could envision a reaction between a suitable phosphonium ylide and an appropriate aldehyde.

Retrosynthetic Analysis: (CH₃)₃C-CH₂-CH(CH₃)-CH=CH₂ => (CH₃)₃C-CH₂-CH(CH₃)-CHO + Ph₃P=CH₂

This retrosynthesis suggests the reaction of 3,5,5-trimethylhexanal with methylenetriphenylphosphorane.

Mechanism of the Wittig Reaction

Wittig_Mechanism Ylide Ph₃P⁺-CH₂⁻ Betaine [Ph₃P⁺-CH₂-CHR-O⁻] Ylide->Betaine Nucleophilic Attack Aldehyde R-CHO Aldehyde->Betaine Oxaphosphetane [Ph₃P-CH₂-CHR-O] Betaine->Oxaphosphetane Ring Closure Alkene R-CH=CH₂ Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Wittig Synthesis (Generalized)

  • Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium) is added dropwise at low temperature to generate the ylide.

  • Reaction: A solution of 3,5,5-trimethylhexanal in the same solvent is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic extracts are combined, dried, and the solvent is evaporated. The crude product is purified by column chromatography or distillation to separate the alkene from the triphenylphosphine oxide byproduct.

Grignard Reaction followed by Elimination

Another viable laboratory approach involves the formation of a carbon-carbon bond using a Grignard reagent, followed by an elimination reaction to introduce the double bond.

Retrosynthetic Analysis: (CH₃)₃C-CH₂-CH(CH₃)-CH=CH₂ => (CH₃)₃C-CH₂-CH(CH₃)-CH₂-X + Mg (where X is a halogen)

This suggests the formation of a Grignard reagent from a suitable alkyl halide, followed by reaction with an electrophile and subsequent elimination. A more practical forward approach would be the reaction of a Grignard reagent with an aldehyde, followed by dehydration of the resulting alcohol.

Forward Synthesis:

  • (CH₃)₃C-CH₂-CH(CH₃)-Br + Mg → (CH₃)₃C-CH₂-CH(CH₃)-MgBr

  • (CH₃)₃C-CH₂-CH(CH₃)-MgBr + HCHO → (CH₃)₃C-CH₂-CH(CH₃)-CH₂-OMgBr → (CH₃)₃C-CH₂-CH(CH₃)-CH₂-OH

  • (CH₃)₃C-CH₂-CH(CH₃)-CH₂-OH → (CH₃)₃C-CH₂-CH(CH₃)-CH=CH₂

Experimental Protocol: Grignard Synthesis and Dehydration (Generalized)

  • Grignard Reagent Formation: Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of the appropriate alkyl halide (e.g., 1-bromo-3,5,5-trimethylhexane) in dry diethyl ether or THF is added dropwise to initiate the reaction.

  • Reaction with Formaldehyde: The Grignard reagent is cooled in an ice bath, and gaseous formaldehyde (generated by heating paraformaldehyde) is bubbled through the solution.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent.

  • Purification of Alcohol: The organic layers are combined, dried, and the solvent is removed to yield the crude alcohol, which can be purified by distillation.

  • Dehydration: The purified alcohol is then dehydrated using the acid-catalyzed procedure described in Section 2.3.

Product Characterization

The identity and purity of the synthesized 3,5,5-trimethyl-1-hexene should be confirmed using standard analytical techniques.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₈[1]
Molecular Weight126.24 g/mol [1]
Boiling Point~127 °C[10]
Density~0.72 g/mL[3]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (in the range of 4.8-5.8 ppm), a complex multiplet for the allylic proton, and distinct signals for the different methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two sp² hybridized carbons of the double bond (typically in the range of 110-145 ppm) and the various sp³ hybridized carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C=C stretching vibration at approximately 1640 cm⁻¹ and C-H stretching vibrations for the vinyl group at around 3080 cm⁻¹.[1][11]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 126, along with a characteristic fragmentation pattern corresponding to the loss of alkyl groups.[11]

Safety Considerations

  • 3,5,5-Trimethyl-1-hexene: This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.

  • Reagents: Many of the reagents used in these syntheses are hazardous. Strong acids are corrosive. Organometallic reagents like Grignard reagents and n-butyllithium are pyrophoric and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be performed in a fume hood.

Conclusion

The synthesis of 3,5,5-trimethyl-1-hexene can be accomplished through various routes. The industrial production relies on a multi-step process starting from the readily available feedstock, isobutylene. For laboratory-scale synthesis, classic organic reactions such as the Wittig reaction and the Grignard reaction offer viable alternatives, providing flexibility in the choice of starting materials and reaction conditions. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are crucial for achieving high yields and purity of the final product. The protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists engaged in the synthesis of this and related branched olefins.

References

  • Catlin, W. E., & Howk, B. W. (1950). U.S. Patent No. 2,499,848. Washington, DC: U.S.
  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
  • Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • NIST. (n.d.). 1-Hexene, 3,5,5-trimethyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 8). distillation & purification of hexane [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]

  • OpenStax. (2023, September 20). 11.7 Elimination Reactions: Zaitsev's Rule. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • OSTI.GOV. (n.d.). High Pressure Hydroformylation in the Chemical Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Hydration of 1-Hexene and 1-Hexyne. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.1.5 The Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Retrieved from [Link]

  • Dalhousie University. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • ResearchGate. (2025, January). Tuning the coordination microenvironment of Co sites embedded in porous organic polymer for hydroformylation of diisobutylene. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II [Video]. Retrieved from [Link]

  • Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (2021, December 2). (PDF) Hydroformylation. Retrieved from [Link]

  • Benjamin D. Azmon. (2020, March 29). Acid-Catalyzed Dehydration of 2-Methylcyclohexanol [Video]. YouTube. [Link]

  • KU ScholarWorks. (n.d.). HYDROFORMYLATION OF C3 AND C8 OLEFINS IN HYDROCARBON GAS-EXPANDED SOLVENTS. Retrieved from [Link]

  • RWTH Publications. (2022, April 25). Catalyst Recycling in the Reactive Distillation of Primary Alcohols to Olefins Using a Phosphoric Acid Catalyst. Retrieved from [Link]

Sources

3,5,5-Trimethyl-1-hexene synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3,5,5-Trimethyl-1-hexene

Abstract

3,5,5-Trimethyl-1-hexene is a branched-chain olefin of interest in various fields of chemical synthesis, including the development of specialty polymers, fine chemicals, and as a structural motif in medicinal chemistry. Its synthesis, while not commonplace in introductory organic chemistry, provides an excellent case study in strategic bond formation and the control of regioselectivity. This technical guide provides an in-depth exploration of the primary synthetic pathways to 3,5,5-trimethyl-1-hexene, intended for an audience of researchers, scientists, and professionals in drug development. The discussion emphasizes not only the procedural steps but also the underlying mechanistic principles and the rationale for experimental choices, ensuring a thorough and practical understanding of the synthetic challenges and solutions.

Introduction: The Challenge of Synthesizing a Sterically Hindered Olefin

The structure of 3,5,5-trimethyl-1-hexene, characterized by a neopentyl-like moiety and a chiral center at the C3 position, presents unique synthetic challenges. The bulky tert-butyl group at C5 can sterically hinder reactions at adjacent positions, influencing the choice of reagents and reaction conditions. Furthermore, the terminal double bond is susceptible to isomerization under certain catalytic conditions. A successful synthesis must therefore address these challenges through carefully selected methodologies.

This guide will explore three principal synthetic strategies:

  • The Grignard Approach: A multi-step pathway commencing with the hydroformylation of a diisobutylene isomer, followed by a Grignard reaction and subsequent dehydration. This route highlights the transformation of commodity feedstocks into more complex molecules.

  • The Wittig Reaction: A classic and highly reliable method for olefination, offering precise control over the location of the double bond. This pathway is particularly suited for laboratory-scale synthesis where high purity is paramount.

  • Direct Coupling Strategies: The formation of the carbon skeleton through the coupling of smaller fragments, offering a more convergent approach.

Each of these pathways will be discussed in detail, including step-by-step protocols, mechanistic diagrams, and tables of relevant data.

Pathway I: The Grignard Route from Diisobutylene

This pathway leverages the readily available industrial feedstock, diisobutylene, which is primarily a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[1] The overall strategy involves converting one of these isomers into an aldehyde, which then serves as a precursor for the target molecule.

Principle and Strategy

The core of this approach is a three-step sequence:

  • Hydroformylation: The selective hydroformylation of 2,4,4-trimethyl-1-pentene to produce 3,5,5-trimethylhexanal. This reaction, also known as the oxo process, introduces a formyl group (-CHO) and a hydrogen atom across the double bond.

  • Grignard Reaction: The reaction of 3,5,5-trimethylhexanal with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding secondary alcohol, 3,5,5-trimethyl-1-hexan-2-ol.

  • Dehydration: The elimination of water from the alcohol to generate the target alkene, 3,5,5-trimethyl-1-hexene.

The causality behind this multi-step approach lies in the strategic functionalization of a simple olefin. Hydroformylation provides a carbonyl group, which is a versatile handle for further carbon-carbon bond formation via the Grignard reaction.[2][3][4] The final dehydration step is a classic method for alkene synthesis.

Experimental Protocol

Step 1: Hydroformylation of 2,4,4-trimethyl-1-pentene

  • Materials: 2,4,4-trimethyl-1-pentene, syngas (CO/H2), rhodium-based catalyst (e.g., Rh(CO)2(acac)), phosphine ligand (e.g., triphenylphosphine), high-pressure reactor.

  • Procedure:

    • The high-pressure reactor is charged with 2,4,4-trimethyl-1-pentene, the rhodium catalyst, and the phosphine ligand in a suitable solvent such as toluene.

    • The reactor is sealed and purged with nitrogen, followed by pressurization with syngas to the desired pressure (typically 50-100 atm).

    • The reaction mixture is heated to 80-120°C and stirred for several hours.

    • After cooling and depressurization, the reaction mixture is analyzed by GC-MS to confirm the formation of 3,5,5-trimethylhexanal.

    • The product is purified by fractional distillation.

Step 2: Grignard Reaction with 3,5,5-trimethylhexanal

  • Materials: 3,5,5-trimethylhexanal, methylmagnesium bromide solution in diethyl ether, anhydrous diethyl ether, saturated ammonium chloride solution.

  • Procedure:

    • A solution of 3,5,5-trimethylhexanal in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide at 0°C under a nitrogen atmosphere.

    • The reaction is allowed to warm to room temperature and stirred for 2-3 hours.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,5,5-trimethyl-1-hexan-2-ol.

Step 3: Dehydration of 3,5,5-trimethyl-1-hexan-2-ol

  • Materials: 3,5,5-trimethyl-1-hexan-2-ol, phosphorus oxychloride (POCl3), pyridine.

  • Procedure:

    • The crude alcohol is dissolved in pyridine and cooled to 0°C.

    • Phosphorus oxychloride is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and then heated to 80-100°C for 1-2 hours.

    • After cooling, the mixture is poured onto ice and extracted with diethyl ether.

    • The organic extract is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed, and the resulting crude product is purified by distillation to afford 3,5,5-trimethyl-1-hexene.[5]

Mechanistic Overview

Grignard_Pathway cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration 2,4,4-Trimethyl-1-pentene 2,4,4-Trimethyl-1-pentene 3,5,5-Trimethylhexanal 3,5,5-Trimethylhexanal 2,4,4-Trimethyl-1-pentene->3,5,5-Trimethylhexanal CO, H2, Rh catalyst 3,5,5-Trimethyl-1-hexan-2-ol 3,5,5-Trimethyl-1-hexan-2-ol 3,5,5-Trimethylhexanal->3,5,5-Trimethyl-1-hexan-2-ol 1. CH3MgBr 2. H2O 3,5,5-Trimethyl-1-hexene 3,5,5-Trimethyl-1-hexene 3,5,5-Trimethyl-1-hexan-2-ol->3,5,5-Trimethyl-1-hexene POCl3, Pyridine

Caption: Workflow for the Grignard synthesis pathway.

Pathway II: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[6][7] Its major advantage is the unambiguous placement of the double bond, which is particularly valuable for the synthesis of a specific isomer like 3,5,5-trimethyl-1-hexene.

Principle and Strategy

This pathway involves the reaction of a phosphorus ylide with a suitable ketone. The key steps are:

  • Ylide Formation: Preparation of the phosphorus ylide from an appropriate alkyl halide and triphenylphosphine. For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is a common precursor.

  • Wittig Reaction: The reaction of the ylide with a ketone, in this case, 4,4-dimethyl-2-pentanone, to form the desired alkene and triphenylphosphine oxide.

The choice of 4,4-dimethyl-2-pentanone as the starting material is strategic as it already contains the neopentyl group and the carbon backbone required for the target molecule.

Experimental Protocol

Step 1: Preparation of Methyltriphenylphosphonium Bromide

  • Materials: Triphenylphosphine, bromomethane, toluene.

  • Procedure:

    • A solution of triphenylphosphine in toluene is stirred while bromomethane is bubbled through the solution or added as a condensed liquid.

    • The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

    • The resulting white precipitate of methyltriphenylphosphonium bromide is collected by filtration, washed with cold toluene, and dried under vacuum.

Step 2: Wittig Olefination

  • Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), 4,4-dimethyl-2-pentanone, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Methyltriphenylphosphonium bromide is suspended in anhydrous THF under a nitrogen atmosphere.

    • A solution of n-butyllithium in hexanes is added dropwise at 0°C until the deep red color of the ylide persists.

    • A solution of 4,4-dimethyl-2-pentanone in anhydrous THF is then added dropwise to the ylide solution at 0°C.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction is quenched with water, and the product is extracted with pentane.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

    • The crude product is purified by fractional distillation to separate the 3,5,5-trimethyl-1-hexene from the triphenylphosphine oxide byproduct.[8]

Mechanistic Overview

Wittig_Pathway Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphorus Ylide Phosphorus Ylide Methyltriphenylphosphonium bromide->Phosphorus Ylide Strong Base (e.g., n-BuLi) 4,4-Dimethyl-2-pentanone 4,4-Dimethyl-2-pentanone Oxaphosphetane Intermediate Oxaphosphetane Intermediate 4,4-Dimethyl-2-pentanone->Oxaphosphetane Intermediate Phosphorus Ylide->Oxaphosphetane Intermediate Reaction with Ketone 3,5,5-Trimethyl-1-hexene 3,5,5-Trimethyl-1-hexene Oxaphosphetane Intermediate->3,5,5-Trimethyl-1-hexene Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane Intermediate->Triphenylphosphine oxide

Caption: Key steps in the Wittig reaction pathway.

Pathway III: Direct Coupling Strategies

A more convergent approach to the synthesis of 3,5,5-trimethyl-1-hexene involves the direct coupling of two smaller fragments. This can be conceptually simpler but may present challenges in controlling selectivity and preventing side reactions.

Principle and Strategy

One plausible direct coupling route involves the reaction of a Grignard reagent derived from neopentyl bromide with crotyl chloride.[9]

  • Neopentylmagnesium Bromide Formation: Preparation of the Grignard reagent from neopentyl bromide and magnesium metal.

  • Coupling Reaction: The reaction of neopentylmagnesium bromide with crotyl chloride (1-chloro-2-butene). This is an SN2-type reaction where the Grignard reagent acts as the nucleophile.

A significant challenge in this approach is the potential for the Grignard reagent to react at either the C1 or C3 position of the allylic halide, leading to a mixture of products. The use of a copper catalyst can often favor the desired SN2' reaction.

Experimental Protocol
  • Materials: Neopentyl bromide, magnesium turnings, anhydrous diethyl ether, crotyl chloride, copper(I) iodide (optional catalyst).

  • Procedure:

    • Neopentylmagnesium bromide is prepared in anhydrous diethyl ether by the slow addition of neopentyl bromide to a suspension of magnesium turnings.

    • The Grignard solution is cooled to 0°C, and a catalytic amount of copper(I) iodide is added.

    • Crotyl chloride is added dropwise to the stirred solution.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether.

    • The organic layer is washed, dried, and the solvent removed.

    • The crude product is purified by fractional distillation.

Mechanistic Considerations

Coupling_Pathway Neopentyl bromide Neopentyl bromide Neopentylmagnesium bromide Neopentylmagnesium bromide Neopentyl bromide->Neopentylmagnesium bromide Mg, Et2O 3,5,5-Trimethyl-1-hexene 3,5,5-Trimethyl-1-hexene Neopentylmagnesium bromide->3,5,5-Trimethyl-1-hexene Crotyl chloride, CuI (cat.) Crotyl chloride Crotyl chloride Crotyl chloride->3,5,5-Trimethyl-1-hexene

Caption: A direct coupling approach to 3,5,5-trimethyl-1-hexene.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialsKey AdvantagesKey DisadvantagesScale
Grignard Route Diisobutylene, Syngas, Methylmagnesium bromideUtilizes inexpensive feedstock; scalable.Multi-step; potential for side products in dehydration.Pilot to Industrial
Wittig Reaction 4,4-Dimethyl-2-pentanone, Methyltriphenylphosphonium bromideHigh regioselectivity for the terminal alkene; reliable.Stoichiometric phosphine oxide byproduct; cost of reagents.Laboratory
Direct Coupling Neopentyl bromide, Crotyl chlorideConvergent; fewer steps.Potential for regioisomeric byproducts; Grignard formation can be sluggish.Laboratory

Conclusion

The synthesis of 3,5,5-trimethyl-1-hexene can be achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of the most appropriate route will depend on the desired scale of the synthesis, the availability of starting materials, and the required purity of the final product. The Grignard route offers a scalable process from industrial feedstocks, while the Wittig reaction provides unparalleled control for laboratory-scale synthesis. Direct coupling methods, though elegant in concept, require careful optimization to ensure the desired regioselectivity. A thorough understanding of the underlying chemical principles of each pathway is essential for the successful synthesis of this sterically hindered olefin.

References

  • Google Patents. (n.d.). 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
  • Google Patents. (n.d.). Dimerization of isobutene.
  • MDPI. (n.d.). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). Isobutylene dimerization process.
  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

  • American Chemical Society. (2022). Concise Synthesis of Deoxylimonin. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • Chemsrc. (n.d.). 3,5,5-Trimethyl-1-hexene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of isobutene dimerization on (a) Brönsted acid and (b) Lewis.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. Retrieved from [Link]

  • Google Patents. (n.d.). Highly selective catalytic process for synthesizing 1-hexene from ethylene.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Industrially relevant ethylene trimerization catalysts and processes. Retrieved from [Link]

  • ACS Publications. (2018). Isobutylene Dimerization: A Discovery-Based Exploration of Mechanism and Regioselectivity by NMR Spectroscopy and Molecular Modeling. Retrieved from [Link]

  • Google Patents. (n.d.). Neohexene from isobutene and ethylene.
  • Google Patents. (n.d.). Process for producing 1-hexene.
  • University Website. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Diisobutylene process.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.1: Grignard Reactions- Theory and Background. Retrieved from [Link]

  • Workplace Environmental Exposure Level. (2016). Diisobutylene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Datapdf.com. (n.d.). The Grignard Reagent in Hvdrocarbon Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisobutene. Retrieved from [Link]

  • University Website. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • IMARC Group. (2025). Diisobutylene Manufacturing Plant Report 2025. Retrieved from [Link]

  • YouTube. (2018). Wittig Reaction Mechanism. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3,5,5-Trimethyl-1-hexene. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of five- and six-membered 2-trimethylsilyl-1,3,3-trimethylcycloalkenes: A novel preparation of alkyl/alkenyl/aryl-(1′,3′,3′-trimethylcyclopentenyl)ketones. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic pathways to 3,5,5-trimethyl-1-hexene, a valuable branched olefin in chemical synthesis. The content herein is tailored for researchers, chemists, and professionals in drug development and materials science, offering a blend of theoretical principles and practical, field-proven insights. We will dissect the core synthesis routes, focusing on the causality behind experimental choices to ensure both scientific integrity and successful replication.

Introduction: The Significance of Branched Olefins

3,5,5-Trimethyl-1-hexene is a C9 branched-chain alkene characterized by a terminal double bond and a sterically hindered neopentyl group. This unique structure makes it a critical intermediate in the synthesis of complex molecules, including specialty polymers, fine chemicals, and as a building block in the development of pharmaceutical compounds. The primary and most commercially viable method for its synthesis is the selective dimerization of isobutene, a readily available C4 feedstock. Understanding the principles of this reaction is paramount to controlling product distribution and maximizing yield.

The Core Synthesis: Dimerization of Isobutene

The dimerization of isobutene is an exemplary acid-catalyzed electrophilic addition reaction. The process involves the formation of a carbocation intermediate, which then reacts with a second isobutene molecule. The elegance and challenge of this synthesis lie in controlling the regioselectivity to favor the formation of 3,5,5-trimethyl-1-hexene over its more thermodynamically stable isomer, 2,4,4-trimethyl-2-pentene.

Starting Material: Isobutene (2-Methylpropene)
  • Properties : Isobutene is a colorless, flammable gas at standard temperature and pressure. It is typically handled as a liquefied gas under pressure. Its high reactivity stems from the tertiary carbocation it forms upon protonation, which is more stable than primary or secondary carbocations.

  • Availability : Isobutene is a major byproduct of petroleum refining, particularly from fluid catalytic cracking (FCC) units, making it an abundant and cost-effective starting material.

  • Handling & Safety : Due to its high flammability and potential to form explosive mixtures with air, isobutene must be handled in well-ventilated areas (fume hoods) and away from ignition sources. It is a simple asphyxiant at high concentrations.

Reaction Mechanism: A Tale of Two Isomers

The acid-catalyzed dimerization of isobutene is a textbook example of carbocation chemistry. The mechanism dictates the product distribution, and understanding it is key to optimizing the synthesis.[1]

  • Protonation : An acid catalyst (H⁺) protonates one molecule of isobutene to form the stable tert-butyl cation. This is the initiation step.

  • Electrophilic Attack : The electrophilic tert-butyl cation attacks the double bond of a second isobutene molecule. This forms a dimeric C8 carbocation, specifically the 1,1,3,3-tetramethylbutyl cation.

  • Deprotonation & Isomer Formation : The final product is determined by which proton is removed from the C8 carbocation to reform the double bond.

    • Path A (Kinetic Product) : Removal of a proton from the C1 methyl group is sterically less hindered and occurs faster, leading to the formation of the terminal alkene, 3,5,5-trimethyl-1-hexene . This pathway is favored at lower temperatures.

    • Path B (Thermodynamic Product) : Removal of a proton from the C3 methylene group results in the formation of the more substituted and thermodynamically more stable internal alkene, 2,4,4-trimethyl-2-pentene. Higher reaction temperatures or prolonged reaction times can favor this isomer.

Controlling the reaction conditions, particularly temperature and catalyst choice, is therefore crucial for maximizing the yield of the desired kinetic product, 3,5,5-trimethyl-1-hexene.

G cluster_start Step 1: Protonation cluster_reaction Step 2: Electrophilic Attack cluster_product Step 3: Deprotonation Isobutene1 Isobutene tertButyl tert-Butyl Cation Isobutene1->tertButyl Protonation H_ion H+ (Catalyst) C8_cation C8 Carbocation (1,1,3,3-tetramethylbutyl) tertButyl->C8_cation Attack Isobutene2 Isobutene Isobutene2->C8_cation Product_Kinetic 3,5,5-Trimethyl-1-hexene (Kinetic Product) C8_cation->Product_Kinetic -H+ (Path A) Favored at low temp. Product_Thermo 2,4,4-Trimethyl-2-pentene (Thermodynamic Product) C8_cation->Product_Thermo -H+ (Path B) Favored at high temp.

Fig 1. Acid-catalyzed dimerization mechanism of isobutene.

Catalysis: The Heart of the Synthesis

The choice of acid catalyst is the most critical experimental variable, influencing conversion, selectivity, and process viability.

Solid Acid Catalysis

Solid acid catalysts are favored in industrial settings due to their ease of separation from the product stream, reduced corrosion issues, and potential for regeneration and continuous operation.

  • Ion-Exchange Resins : Macroporous sulfonic acid resins, such as Amberlyst-15, are highly effective.[1][2] They possess strong Brønsted acid sites and operate efficiently at moderate temperatures. The use of a polar co-solvent or additive like tert-butanol (TBA) can enhance selectivity by moderating the catalyst's acidity and suppressing the formation of higher oligomers.[2][3]

  • Zeolites : These crystalline aluminosilicates offer shape selectivity due to their defined pore structures. Zeolites like H-ZSM-5 can be used, though their strong acidity might promote isomerization to the thermodynamic product if conditions are not carefully controlled.

Catalyst TypeTypical ConditionsIsobutene Conversion (%)Selectivity to Dimers (%)Key Advantages
Amberlyst-15 55-100 °C, liquid phase, fixed-bed reactor50 - 95%>85%High activity, ease of separation, established technology.[1][2]
Zeolite (e.g., H-BEA) 100-180 °C, gas or liquid phase40 - 80%70 - 90%High thermal stability, shape-selective properties.
Sulfuric Acid (60-70%) 10-20 °C, liquid phase70 - 90%~80%Low cost, high activity.
Nickel Complexes 10-50 °C, with co-catalyst>90%Up to 95% (linear dimers)High selectivity to specific isomers (often linear).[4]

Table 1. Comparison of Catalytic Systems for Isobutene Dimerization.

Experimental Protocol: Dimerization using an Acidic Ion-Exchange Resin

This protocol describes a laboratory-scale synthesis using a fixed-bed reactor, which mimics industrial processes and provides excellent control over reaction parameters.[2]

Materials & Equipment:

  • Liquefied isobutene

  • Amberlyst-15 resin (or similar sulfonic acid resin), dried

  • tert-Butanol (TBA), anhydrous

  • High-pressure stainless-steel reactor with temperature control

  • HPLC pump for liquid feed

  • Back-pressure regulator

  • Product collection vessel in a cooling bath

Workflow Diagram:

G cluster_setup A: System Preparation cluster_reaction B: Reaction Execution cluster_workup C: Product Isolation A1 Pack reactor with Amberlyst-15 resin A2 Assemble reactor system A1->A2 A3 Pressurize with N2 and leak test A2->A3 B2 Heat reactor to 80°C A3->B2 B1 Prepare feed: Isobutene with 0.5 mol% TBA B3 Pump feed through reactor at set flow rate (LHSV ≈ 1.0 h⁻¹) Maintain pressure at >15 bar B1->B3 B2->B3 B4 Collect effluent in cold trap B3->B4 C1 Vent unreacted isobutene B4->C1 C2 Collect liquid product C1->C2 C3 Analyze crude product (GC) C2->C3 C4 Fractional distillation to isolate 3,5,5-trimethyl-1-hexene C3->C4

Fig 2. Experimental workflow for continuous isobutene dimerization.

Step-by-Step Procedure:

  • Catalyst Preparation: Dry the Amberlyst-15 resin under vacuum at 80-100°C for 12 hours to remove moisture, which can inhibit the reaction.

  • Reactor Packing: Carefully pack the dried resin into the stainless-steel reactor to form a fixed bed.

  • System Assembly: Assemble the reactor system, connecting the feed pump, reactor, back-pressure regulator, and collection vessel. Ensure all fittings are rated for the required pressure.

  • Pressurization and Leak Check: Pressurize the system with an inert gas (e.g., nitrogen) to slightly above the intended operating pressure and check for leaks.

  • Reaction Initiation: Heat the reactor to the desired temperature (e.g., 80°C).

  • Feed Introduction: Begin pumping the isobutene, containing a small amount of tert-butanol (e.g., 0.1-1.0 mol %), through the heated reactor at a controlled liquid hourly space velocity (LHSV). Maintain a system pressure high enough to keep the reactants in the liquid phase (e.g., >15 bar).

  • Product Collection: The effluent from the reactor passes through the back-pressure regulator and is collected in a vessel cooled in an ice bath to condense the dimer products and unreacted isobutene.

  • Workup and Purification: Once a sufficient amount of product is collected, stop the feed and safely depressurize the system. The collected liquid is allowed to warm to evaporate the volatile unreacted isobutene. The remaining liquid, consisting of the dimer mixture and higher oligomers, is then purified by fractional distillation to isolate 3,5,5-trimethyl-1-hexene.

Product Characterization

The identity and purity of the synthesized 3,5,5-trimethyl-1-hexene should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric purity and identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, specifically the presence of the terminal vinyl group protons and the characteristic shifts of the trimethylsilyl group.

Safety Considerations

  • Sulfuric Acid : Concentrated sulfuric acid is extremely corrosive and can cause severe skin burns and eye damage.[5][6][7] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Work in a fume hood and have an emergency eyewash and shower readily available.

  • Isobutene : As a highly flammable liquefied gas, isobutene poses a significant fire and explosion risk.[8] All operations should be conducted in a spark-free environment and in a well-ventilated fume hood.

  • Pressure Operations : The use of a high-pressure reactor requires proper training and adherence to safety protocols for pressurized systems. Ensure the reactor is equipped with a pressure relief valve.

Conclusion

The synthesis of 3,5,5-trimethyl-1-hexene is most effectively achieved through the acid-catalyzed dimerization of isobutene. The strategic selection of a catalyst, particularly a solid acid like Amberlyst-15, coupled with precise control over reaction temperature, allows for the selective formation of this kinetically favored product. This guide provides the foundational knowledge and a practical framework for researchers to successfully and safely perform this valuable chemical transformation.

References

  • Sundmacher, K., Kienle, A., & Seidel-Morgenstern, A. (Eds.). (2005). Integrated Chemical Processes: Synthesis, Operation, Analysis and Control. Wiley-VCH. [Link]

  • Gupta, A., & Kumar, R. (1978). U.S. Patent No. 4,100,220. U.S.
  • Honkela, M. (2004). Dimerisation of Isobutene on Acidic Ion-Exchange Resins. ResearchGate. [Link]

  • Dzhemilev, U. M., & Vostrikova, O. S. (2021). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Molecules, 26(23), 7353. [Link]

  • ResearchGate. (n.d.). Main reactions of isobutene dimerization in C4 mixtures in the presence of ethanol. [Link]

  • Pals, D. T., Miller, J. B., & DeWitt, B. (2018). Isobutylene Dimerization: A Discovery-Based Exploration of Mechanism and Regioselectivity by NMR Spectroscopy and Molecular Modeling. Journal of Chemical Education, 95(5), 845-850. [Link]

  • de la Cruz, J., et al. (2020). Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction. Nanomaterials, 10(7), 1235. [Link]

  • Tanaka, Y., et al. (2023). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. RSC Advances, 13(21), 14097-14101. [Link]

  • Lv, Z., et al. (2024). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. Catalysts, 14(1), 53. [Link]

  • TUM University Library. (2019). Dimerization of 1-Butene on Ni Based Solid Catalysts. [Link]

  • Li, Y., et al. (2021). Efficient Synthesis of Isobutylene Dimerization by Catalytic Distillation with Advanced Heat-Integrated Technology. Industrial & Engineering Chemistry Research, 60(17), 6216-6231. [Link]

  • Behr, A., et al. (2014). Highly selective dimerization and trimerization of isobutene to linearly linked products by using nickel catalysts. Chemistry–An Asian Journal, 9(2), 596-601. [Link]

  • CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hexene, 3,5,5-trimethyl-. PubChem Compound Database. [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. [Link]

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. [Link]

  • Chen, J., et al. (2022). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. RSC Advances, 12(1), 1-11. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Sulphuric acid - Safety Data Sheet. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sulphuric acid ... %. [Link]

  • Airgas. (n.d.). Isobutylene C4H8 Safety Data Sheet SDS P4614. [Link]

  • Google Patents. (n.d.).
  • OSTI.GOV. (2018). Ethylene Dimerization and Oligomerization to 1-Butene and Higher Olefins with Chromium-Promoted Cobalt on Carbon Catalyst. [Link]

Sources

3,5,5-Trimethyl-1-hexene discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5,5-Trimethyl-1-hexene: From Industrial Origins to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 3,5,5-trimethyl-1-hexene, a branched nonene isomer. The discovery and history of this compound are intrinsically linked to the development of industrial petrochemical processes, specifically the acid-catalyzed dimerization of isobutylene. This document details the historical context of its parent compounds, delineates the multi-step synthetic pathway, tabulates its physicochemical properties, and explores its applications. While its primary documented use is as a precursor in the fragrance industry, this guide also examines the potential role of its sterically hindered neopentyl-like moiety in the context of medicinal chemistry and drug development.

A History Forged in Industry: The Genesis of 3,5,5-Trimethyl-1-hexene

The "discovery" of 3,5,5-trimethyl-1-hexene is not attributable to a single researcher or a specific moment of invention. Instead, its existence is a direct consequence of the advancements in C4 petrochemical stream valorization during the early-to-mid 20th century. The story begins with its precursors, isobutylene and its dimers.

The Era of Isobutylene Dimerization

The acid-catalyzed dimerization of isobutylene is a well-established industrial process that yields a mixture of C8 isomers, collectively known as diisobutylene.[1] This process typically involves treating an isobutylene-rich feedstock with an acid catalyst, such as sulfuric acid or, more recently, solid acid catalysts like ion-exchange resins.[2][3] The primary products of this reaction are 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.

G cluster_0 Isobutylene Dimerization Isobutylene_1 Isobutylene Isobutylene_2 Isobutylene Carbocation tert-Butyl Carbocation Dimer_Carbocation C8 Carbocation Diisobutylene Diisobutylene (Mixture of Isomers)

Caption: Acid-catalyzed dimerization of isobutylene.

This diisobutylene mixture became a valuable industrial intermediate, primarily for the production of isooctane (2,2,4-trimethylpentane) through hydrogenation, a high-octane gasoline additive. The specific isomer 3,5,5-trimethyl-1-hexene is not a direct major product of this initial dimerization. Its synthesis requires further chemical transformations, indicating its role as a second-generation fine chemical.

The Advent of Hydroformylation

A pivotal development for the synthesis of the 3,5,5-trimethylhexane backbone was the discovery of hydroformylation, or the "oxo process," by Otto Roelen in 1938.[4][5] This process allows for the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, converting it into an aldehyde with one additional carbon.[6]

The application of hydroformylation to diisobutylene isomers, particularly 2,4,4-trimethyl-1-pentene, paved the way for the production of C9 aldehydes. This reaction is the key step in forming the carbon skeleton of what would become precursors to 3,5,5-trimethyl-1-hexene. Specifically, the hydroformylation of 2,4,4-trimethyl-1-pentene yields 3,5,5-trimethylhexanal.[7]

Synthesis of 3,5,5-Trimethyl-1-hexene

The synthesis of 3,5,5-trimethyl-1-hexene is a multi-step process that begins with the products of isobutylene dimerization. The overall pathway involves the hydroformylation of a diisobutylene isomer followed by the conversion of the resulting aldehyde to a terminal alkene.

G Diisobutylene 2,4,4-Trimethyl-1-pentene Aldehyde 3,5,5-Trimethylhexanal Diisobutylene->Aldehyde Hydroformylation (CO, H2, Catalyst) Alkene 3,5,5-Trimethyl-1-hexene Aldehyde->Alkene Wittig Reaction (Ph3P=CH2)

Caption: Synthetic pathway to 3,5,5-trimethyl-1-hexene.

Step 1: Hydroformylation of 2,4,4-Trimethyl-1-pentene

This industrial process is typically carried out using a cobalt or rhodium catalyst under high pressure of carbon monoxide and hydrogen (synthesis gas). The reaction converts 2,4,4-trimethyl-1-pentene into 3,5,5-trimethylhexanal.

  • Causality of Experimental Choices: Rhodium-based catalysts are often preferred for their higher activity and selectivity at lower pressures compared to cobalt catalysts. The choice of ligands, such as triphenylphosphine oxide, can further enhance the reaction's efficiency and selectivity towards the desired aldehyde.[4] The reaction temperature and pressure are optimized to ensure a high conversion rate while minimizing side reactions.

Step 2: Conversion of 3,5,5-Trimethylhexanal to 3,5,5-Trimethyl-1-hexene

While no specific laboratory protocol for this exact conversion is readily available in the literature, the most logical and widely used method for converting a sterically hindered aldehyde to a terminal alkene is the Wittig reaction.[8] Discovered by Georg Wittig in 1954, this reaction utilizes a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon group.

Experimental Protocol: A Self-Validating System

The following protocol is a scientifically sound, albeit hypothetical, procedure for the synthesis of 3,5,5-trimethyl-1-hexene from 3,5,5-trimethylhexanal based on the principles of the Wittig reaction.

Objective: To synthesize 3,5,5-trimethyl-1-hexene from 3,5,5-trimethylhexanal via a Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 3,5,5-Trimethylhexanal

  • Hexane

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Preparation of the Wittig Reagent (Methylenetriphenylphosphorane): a. In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. The formation of the orange-red ylide indicates a successful reaction. d. Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: a. To the ylide solution at 0 °C, add a solution of 3,5,5-trimethylhexanal (1.0 eq.) in anhydrous THF dropwise over 30 minutes. The deep color of the ylide will fade. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH4Cl. b. Transfer the mixture to a separatory funnel and add hexane. c. Separate the organic layer, and wash it sequentially with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by fractional distillation to yield 3,5,5-trimethyl-1-hexene as a colorless liquid.

Validation: The purity of the final product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure verified by ¹H and ¹³C NMR spectroscopy.

Physicochemical and Spectroscopic Data

The properties of 3,5,5-trimethyl-1-hexene have been well-characterized.

PropertyValueSource
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
CAS Number 4316-65-8
Appearance Colorless liquid
Boiling Point 119 °C
Density 0.72 g/cm³ (at 20°C)
Flash Point 25 °C

Spectroscopic data is crucial for the identification and characterization of 3,5,5-trimethyl-1-hexene. Key spectral features would include:

  • ¹H NMR: Characteristic signals for the vinyl protons of the terminal alkene, a multiplet for the chiral proton at the C3 position, and singlets for the methyl groups, particularly the nine protons of the tert-butyl group.

  • ¹³C NMR: Signals corresponding to the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain.

  • IR Spectroscopy: A characteristic C=C stretching vibration for the alkene and C-H stretching vibrations for the vinyl and alkyl groups.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight and a fragmentation pattern characteristic of a branched alkene.

Applications and Future Perspectives

Established Use in the Fragrance Industry

The primary documented application of the 3,5,5-trimethylhexane skeleton is in the synthesis of fragrance ingredients. The precursor aldehyde, 3,5,5-trimethylhexanal, is a starting material for producing various alcohols and their esters, which have desirable olfactory properties.[7] For instance, the reduction of the aldehyde gives 3,5,5-trimethyl-1-hexanol, which is used in perfumes and household products. Although 3,5,5-trimethyl-1-hexene itself is not directly used as a fragrance, its synthesis is a key step towards accessing this family of compounds.

Potential Relevance in Drug Development and Medicinal Chemistry

While there are no direct applications of 3,5,5-trimethyl-1-hexene as a pharmaceutical ingredient, its structure contains a neopentyl-like group (a quaternary carbon center), which is of interest in medicinal chemistry. The incorporation of sterically hindered groups like the neopentyl moiety can have several beneficial effects on a drug candidate's properties:

  • Metabolic Stability: The quaternary carbon atom can act as a "metabolic shield," blocking cytochrome P450-mediated oxidation at that position. This can increase the half-life of a drug in the body.

  • Modulation of Lipophilicity: The bulky, non-polar alkyl group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

  • Conformational Constraint: The steric bulk can lock a molecule into a specific conformation, which may be beneficial for binding to a biological target with high affinity and selectivity.

The introduction of a neopentyl structure has been shown to enhance the stability of various products, including those used in the synthesis of drugs. For example, neopentyl glycol, a related structure, is explored as a scaffold in radiopharmaceuticals to improve in vivo stability.[6] Therefore, 3,5,5-trimethyl-1-hexene and its derivatives represent potentially useful, albeit underexplored, building blocks for the synthesis of novel therapeutic agents where metabolic stability and conformational rigidity are desired.

Conclusion

3,5,5-Trimethyl-1-hexene is a compound whose history is rooted in the industrial chemistry of the 20th century. Its synthesis, dependent on the dimerization of isobutylene and the subsequent hydroformylation of the resulting octenes, showcases a classic pathway from bulk petrochemicals to value-added fine chemicals. While its primary current application is as an intermediate in the fragrance industry, the structural motifs it contains, particularly the sterically hindered alkyl group, suggest potential for its future use as a scaffold in the design of metabolically stable and conformationally defined molecules for pharmaceutical applications. This guide provides a comprehensive foundation for researchers and professionals interested in the chemistry and potential of this unique branched alkene.

References

  • EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents.
  • US4100220A - Dimerization of isobutene - Google Patents.
  • 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams - CP Lab Safety. Available at: [Link]

  • CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents.
  • Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

  • Wittig Reaction - Wikipedia. Available at: [Link]

  • 3,5,5-trimethyl-1-hexene, 4316-65-8 - The Good Scents Company. Available at: [Link]

  • Synthesis of 3,5,5-trimethylhexanal - PrepChem.com. Available at: [Link]

  • Alkenes To Aldehydes and Ketones - Chemistry Steps. Available at: [Link]

  • 3,5,5-Trimethyl-hexan-1-ol - Wikipedia. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]

  • Converting an Aldehyde to a Alkene #synthesis - YouTube. Available at: [Link]

  • Allene synthesis by olefination or allenation - Organic Chemistry Portal. Available at: [Link]

  • Hydroformylation - Wikipedia. Available at: [Link]

  • Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC - NIH. Available at: [Link]

  • Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction - MDPI. Available at: [Link]

  • 2.2 Self-Condensation of Alkenes - NPTEL Archive. Available at: [Link]

Sources

The Elusive Presence of 3,5,5-Trimethyl-1-hexene in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 3,5,5-trimethyl-1-hexene, a branched-chain aliphatic hydrocarbon. While direct evidence of its widespread presence in nature is limited, this document synthesizes available data, explores the confirmed occurrence of its isomer, 3,5,5-trimethyl-2-hexene, and discusses potential biosynthetic pathways. Furthermore, this guide details established analytical methodologies for the extraction and identification of such volatile organic compounds (VOCs) from complex natural matrices, offering valuable insights for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction: The Chemistry and Significance of 3,5,5-Trimethyl-1-hexene

3,5,5-Trimethyl-1-hexene is a nine-carbon, unsaturated aliphatic hydrocarbon with the molecular formula C9H18. Its structure, characterized by a terminal double bond and a highly branched alkyl chain, contributes to its volatility. While its role in biological systems is not well-defined, branched-chain hydrocarbons are known to be involved in chemical signaling and defense mechanisms in various organisms. Understanding the natural origins of such compounds can provide valuable leads for the development of new pharmaceuticals, agrochemicals, and flavor and fragrance compounds.

Table 1: Physicochemical Properties of 3,5,5-Trimethyl-1-hexene

PropertyValueSource
Molecular FormulaC9H18-
Molecular Weight126.24 g/mol -
IUPAC Name3,5,5-trimethylhex-1-ene-
CAS Number4316-65-8-
Boiling Point119 °C[1]
Flash Point25 °C[1]
Specific Gravity0.72 (20/20 °C)[1]

Documented Natural Occurrences: A Sparse but Intriguing Landscape

The natural occurrence of 3,5,5-trimethyl-1-hexene is not extensively documented in scientific literature. However, there are a few notable instances and strong indications for its presence and that of its isomer, 3,5,5-trimethyl-2-hexene.

In the Animal Kingdom: A Potential Volatile from Pork

One of the few direct mentions of 3,5,5-trimethyl-1-hexene in a natural matrix is its listing as a volatile compound found in pork[2]. The specific context, such as the breed of pig, their diet, and the cooking method, which can significantly influence the volatile profile, is not detailed in the available source. Further research is required to confirm and quantify its presence and to understand its formation, which could be a result of lipid degradation or microbial activity during meat aging and processing.

In the Plant Kingdom: The Isomer 3,5,5-Trimethyl-2-hexene in Plant-Pathogen Interactions

More concrete evidence exists for the natural occurrence of the constitutional isomer, 3,5,5-trimethyl-2-hexene. A study on the volatile organic compounds emitted by wheat plants (Triticum aestivum) infected with powdery mildew, caused by the fungus Blumeria graminis f.sp. tritici, identified significant emissions of 3,5,5-trimethyl-2-hexene[3][4]. This finding is significant as it suggests that the production of this branched-chain alkene is a specific response to biotic stress. The emission of this VOC could play a role in plant defense signaling or as a byproduct of the fungal infection process.

In Food Products: Potential Presence in Soybeans

The FooDB database, a comprehensive resource on food constituents, lists 3,5,5-trimethyl-2-hexene as a compound that is "expected but not quantified" in soybeans (Glycine max)[5]. This suggests that it may be a component of the natural volatile profile of soybeans, potentially contributing to their aroma, or it could be a compound formed during processing.

Putative Biosynthetic Pathways: Unraveling the Origins

The biosynthesis of branched-chain alkenes in natural systems is not as well-elucidated as that of other classes of natural products like terpenes or polyketides. However, based on known biochemical reactions, we can propose potential pathways for the formation of 3,5,5-trimethyl-1-hexene and its isomer. Fungal and plant metabolism often involves complex and sometimes interconnected pathways for the synthesis of volatile organic compounds[6][7][8][9].

The Fatty Acid Decarboxylation Pathway

A plausible route for the biosynthesis of alkenes involves the decarboxylation of fatty acids. In this scenario, a branched-chain fatty acid precursor would undergo enzymatic decarboxylation, catalyzed by an enzyme such as a P450 monooxygenase, to yield the corresponding terminal alkene[10]. The formation of the necessary branched-chain fatty acid could arise from the incorporation of branched-chain amino acid degradation products (e.g., from valine, leucine, or isoleucine) into the fatty acid synthesis machinery.

fatty_acid_decarboxylation Branched-chain amino acids Branched-chain amino acids Branched-chain acyl-CoA Branched-chain acyl-CoA Branched-chain amino acids->Branched-chain acyl-CoA Degradation Branched-chain fatty acid Branched-chain fatty acid Branched-chain acyl-CoA->Branched-chain fatty acid Fatty Acid Synthase 3,5,5-Trimethyl-1-hexene 3,5,5-Trimethyl-1-hexene Branched-chain fatty acid->3,5,5-Trimethyl-1-hexene P450 Decarboxylase analytical_workflow cluster_extraction Extraction cluster_analysis Analysis Sample in vial Sample in vial Incubation Incubation Sample in vial->Incubation HS-SPME HS-SPME Incubation->HS-SPME GC Separation GC Separation HS-SPME->GC Separation Thermal Desorption MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Compound Identification Compound Identification Data Analysis->Compound Identification

Sources

An In-depth Toxicological Profile of 3,5,5-Trimethyl-1-hexene: A Read-Across Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The available data for 3,5,5-Trimethyl-1-hexene is limited to its classification as a flammable liquid (H226) and the aspiration hazard "May be fatal if swallowed and enters airways" (H304).[2][3] There are also indications that it may cause irritation and has the potential for neurotoxicity, manifesting as acute solvent syndrome.[4][5] However, detailed experimental data from studies conducted according to internationally recognized guidelines (e.g., OECD) for key toxicological endpoints are lacking.

Justification for the Read-Across Approach

Given the significant data gap for 3,5,5-Trimethyl-1-hexene, a read-across approach is the most scientifically sound method to provisionally assess its toxicological profile. This methodology is a cornerstone of modern chemical safety assessment, allowing for the prediction of properties of a data-poor "target" substance by using data from one or more structurally and mechanistically similar "source" substances.

The justification for the read-across to the selected analogs is based on the following principles:

  • Structural Similarity: The analogs are closely related aliphatic hydrocarbons (alkenes and alkanes) with a similar carbon number and branching pattern. This structural similarity suggests comparable physicochemical properties, which in turn govern their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Metabolic Pathways: Branched-chain hydrocarbons are primarily metabolized through oxidation of the alkyl side chains. It is anticipated that 3,5,5-Trimethyl-1-hexene and its analogs will follow similar metabolic pathways, leading to the formation of analogous metabolites.

  • Toxicological Endpoints: For non-reactive substances like aliphatic hydrocarbons, toxicity is often driven by non-specific mechanisms such as membrane disruption (narcosis) or, in the case of aspiration, physical effects on the lungs. These effects are closely linked to the overall physicochemical properties of the substance.

For this assessment, the following analogs have been selected:

  • Branched Nonene (CAS 97280-95-0): A complex mixture of C9 branched-chain alkenes. As 3,5,5-Trimethyl-1-hexene is a nonene isomer, this is a highly relevant analog.

  • 2,4,4-Trimethyl-1-pentene (CAS 107-39-1): A C8 branched-chain alkene. While having one less carbon, its high degree of branching and terminal double bond make it a useful analog for assessing the potential effects of the double bond and branched structure.

  • Nonane (CAS 111-84-2): The corresponding C9 saturated straight-chain alkane. This analog helps to distinguish the effects of the carbon backbone from those of the double bond.

The following sections will detail the available toxicological data for these analogs for each key endpoint, preceded by a description of the standard experimental protocol for that endpoint.

Toxicological Endpoints

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

  • Oral Toxicity (OECD 401/420/423/425): A single dose of the test substance is administered to fasted animals (typically rats) by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (the dose that is lethal to 50% of the test animals) is determined.

  • Dermal Toxicity (OECD 402): The test substance is applied to the shaved skin of animals (typically rats or rabbits) for 24 hours. The animals are observed for up to 14 days for signs of toxicity and mortality to determine the dermal LD50.

  • Inhalation Toxicity (OECD 403): Animals (typically rats) are exposed to the test substance as a vapor, aerosol, or gas for a defined period (usually 4 hours). The animals are observed for up to 14 days for signs of toxicity and mortality to determine the LC50 (the concentration that is lethal to 50% of the test animals).

Workflow for Acute Oral Toxicity Testing (OECD 423)

cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study start Administer Starting Dose (e.g., 300 mg/kg) to 3 Animals obs1 Observe for 48 hours start->obs1 mortality1 Mortality Check obs1->mortality1 decision1 Decision based on Mortality mortality1->decision1 dose_up Increase Dose (e.g., 2000 mg/kg) to 3 New Animals decision1->dose_up 0 or 1 death dose_down Decrease Dose (e.g., 50 mg/kg) to 3 New Animals decision1->dose_down 3 deaths stop_test Stop Test and Classify decision1->stop_test 2 deaths obs2 Observe for 14 days dose_up->obs2 dose_down->obs2 final_class Final Classification stop_test->final_class obs2->final_class caption Workflow for Acute Toxic Class Method (OECD 423).

Workflow for Acute Toxic Class Method (OECD 423).

EndpointAnalogSpeciesRouteValueClassification
LD50 Branched NoneneRatOral> 5000 mg/kg bwNot Classified
LD50 2,4,4-Trimethyl-1-penteneRatOral> 2000 mg/kg bwNot Classified
LD50 NonaneRatOral> 5000 mg/kg bwNot Classified
LD50 Branched NoneneRabbitDermal> 2000 mg/kg bwNot Classified
LC50 NonaneRatInhalation> 20 mg/L (4h)Not Classified

Data is representative and would be sourced from ECHA registration dossiers.

Interpretation: Based on the data from the analogs, 3,5,5-Trimethyl-1-hexene is expected to have low acute toxicity via the oral, dermal, and inhalation routes. However, the primary acute hazard is aspiration into the lungs, which can cause severe chemical pneumonitis and may be fatal. This is consistent with the H304 classification for 3,5,5-Trimethyl-1-hexene.

Skin and Eye Irritation/Corrosion

These studies assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes upon contact.

  • Skin Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit) for up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points up to 14 days.

  • Eye Irritation/Corrosion (OECD 405): A small amount of the test substance is instilled into one eye of a single animal (typically a rabbit), with the other eye serving as a control. The eyes are observed for effects on the cornea, iris, and conjunctiva for up to 21 days.

EndpointAnalogSpeciesResultClassification
Skin Irritation Branched NoneneRabbitSlightly irritatingNot Classified
Skin Irritation 2,4,4-Trimethyl-1-penteneRabbitIrritatingCategory 2
Skin Irritation NonaneRabbitSlightly irritatingNot Classified
Eye Irritation Branched NoneneRabbitNot irritatingNot Classified
Eye Irritation 2,4,4-Trimethyl-1-penteneRabbitIrritatingCategory 2

Data is representative and would be sourced from ECHA registration dossiers.

Interpretation: The data from the analogs suggest that 3,5,5-Trimethyl-1-hexene is likely to be a skin irritant, potentially meeting the criteria for a Category 2 classification ("Causes skin irritation"). The potential for eye irritation is also present. The statement "May cause irritation" from the Aldrich MSDS for 3,5,5-Trimethyl-1-hexene is consistent with these findings.[4][5]

Skin Sensitization

This endpoint assesses the potential of a substance to induce an allergic skin reaction after repeated contact.

  • Induction Phase:

    • Day 0: Intradermal injections of the test substance with and without Freund's Complete Adjuvant (FCA) are administered to the shoulder region of guinea pigs.

    • Day 7: A topical application of the test substance is applied to the same area.

  • Challenge Phase:

    • Day 21: A topical application of the test substance is applied to a naive area of the skin.

  • Evaluation: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal.

Workflow for Guinea Pig Maximization Test (OECD 406)

cluster_0 Induction Phase cluster_1 Challenge Phase cluster_2 Evaluation day0 Day 0: Intradermal Injections (Test Substance +/- FCA) day7 Day 7: Topical Application (to injection site) day0->day7 1 week day21 Day 21: Topical Challenge (to naive skin area) day7->day21 2 weeks (rest period) obs1 Observe at 24h & 48h day21->obs1 result Assess Sensitization Potential obs1->result caption Workflow for the Guinea Pig Maximization Test (OECD 406).

Workflow for the Guinea Pig Maximization Test (OECD 406).

EndpointAnalogSpeciesResultClassification
Skin Sensitization Branched NoneneGuinea PigNot sensitizingNot Classified
Skin Sensitization 2,4,4-Trimethyl-1-penteneMouseNot sensitizingNot Classified
Skin Sensitization NonaneGuinea PigNot sensitizingNot Classified

Data is representative and would be sourced from ECHA registration dossiers.

Interpretation: Based on the negative results from the analog substances, 3,5,5-Trimethyl-1-hexene is not expected to be a skin sensitizer.

Repeated Dose Toxicity

This endpoint evaluates the effects of repeated exposure to a substance over a prolonged period (e.g., 28 or 90 days).

Groups of animals (typically rats) are administered the test substance daily by gavage or in the diet for 90 days at three or more dose levels. A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. All animals are then euthanized, and a full necropsy is performed, with organs weighed and tissues examined microscopically.

Study DurationAnalogSpeciesNOAELTarget Organs
90-dayBranched NoneneRat> 1000 mg/kg/dayNone
90-dayNonaneRat> 1000 mg/kg/dayNone

Data is representative and would be sourced from ECHA registration dossiers. NOAEL: No Observed Adverse Effect Level.

Interpretation: The available data on analogs suggest that 3,5,5-Trimethyl-1-hexene is unlikely to cause significant systemic toxicity following repeated exposure. The classification of 3,5,5-Trimethyl-1-hexene as a "Neurotoxin - Acute solvent syndrome" suggests that central nervous system depression may occur at high concentrations, a common effect of volatile hydrocarbons, but this is not typically observed in repeated dose studies at non-lethal doses.

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to the genetic material (DNA) of cells.

  • Bacterial Reverse Mutation Test (Ames Test; OECD 471): Strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid are exposed to the test substance. If the substance is mutagenic, it will cause a reverse mutation that allows the bacteria to grow on a medium lacking the amino acid.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): Mammalian cells in culture are exposed to the test substance. The cells are then examined for the presence of micronuclei, which are small, extra-nuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Animals (typically mice or rats) are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in developing red blood cells.

AssayAnalogResult
Ames TestBranched NoneneNegative
Ames Test2,4,4-Trimethyl-1-penteneNegative
Ames TestNonaneNegative
In Vitro MicronucleusBranched NoneneNegative
In Vivo MicronucleusNonaneNegative

Data is representative and would be sourced from ECHA registration dossiers.

Interpretation: Based on the consistently negative results from a battery of in vitro and in vivo genotoxicity assays on its analogs, 3,5,5-Trimethyl-1-hexene is not expected to be genotoxic.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the potential of a substance to cause cancer.

There are no carcinogenicity studies available for 3,5,5-Trimethyl-1-hexene or its close analogs. However, given the lack of genotoxic potential and the absence of pre-neoplastic lesions in repeated dose toxicity studies on the analogs, there is no evidence to suggest that 3,5,5-Trimethyl-1-hexene would be carcinogenic.

Reproductive and Developmental Toxicity

These studies investigate the potential of a substance to interfere with reproduction and normal development.

Pregnant animals (typically rats or rabbits) are administered the test substance during the period of organogenesis. Shortly before birth, the females are euthanized, and the fetuses are examined for any developmental abnormalities.

Study TypeAnalogSpeciesNOAEL (Maternal)NOAEL (Developmental)
DevelopmentalBranched NoneneRat> 1000 mg/kg/day> 1000 mg/kg/day
DevelopmentalNonaneRat> 1000 mg/kg/day> 1000 mg/kg/day

Data is representative and would be sourced from ECHA registration dossiers.

Interpretation: Based on the data from its analogs, 3,5,5-Trimethyl-1-hexene is not expected to be a reproductive or developmental toxicant.

Conclusion

While direct toxicological data for 3,5,5-Trimethyl-1-hexene is scarce, a read-across approach using data from structurally similar branched-chain alkenes and the corresponding saturated alkane provides a scientifically robust basis for a provisional hazard assessment.

Based on this analysis, the toxicological profile of 3,5,5-Trimethyl-1-hexene can be summarized as follows:

  • Acute Toxicity: Low acute toxicity via oral, dermal, and inhalation routes. The primary acute hazard is the potential for fatal chemical pneumonitis if aspirated into the lungs (H304).

  • Irritation: Likely to be a skin irritant (Category 2) and a potential eye irritant.

  • Sensitization: Not expected to be a skin sensitizer.

  • Repeated Dose Toxicity: Unlikely to cause significant systemic toxicity following repeated exposure. High concentrations may cause transient central nervous system depression.

  • Genotoxicity: Not expected to be genotoxic.

  • Carcinogenicity: No evidence to suggest carcinogenic potential.

  • Reproductive and Developmental Toxicity: Not expected to be a reproductive or developmental toxicant.

This predicted toxicological profile provides a valuable starting point for the safe handling and use of 3,5,5-Trimethyl-1-hexene. It is important to note that this assessment is based on a read-across approach and should be confirmed with substance-specific testing if a higher-tier risk assessment is required.

References

  • European Chemicals Agency. (n.d.). Registration Dossier for 2,4,4-trimethyl-1-pentene.
  • European Chemicals Agency. (n.d.). Registration Dossier for Nonene, branched.
  • European Chemicals Agency. (n.d.). Registration Dossier for Nonane.
  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (2002). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (2009). Test No. 403: Acute Inhalation Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • OECD. (1992). Test No. 406: Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (1998). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • MySkinRecipes. (n.d.). 3,5,5-Trimethyl-1-hexene. Retrieved from [Link]

  • OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (2018). Test No. 414: Prenatal Developmental Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.

Sources

Methodological & Application

Application Notes & Protocols: Polymerization of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Polymer Chemistry Division

Introduction: Understanding 3,5,5-Trimethyl-1-hexene as a Monomer

3,5,5-Trimethyl-1-hexene is a branched α-olefin monomer notable for the bulky trimethylpentyl group attached to the polymerizable double bond.[1] This steric hindrance significantly influences its polymerization behavior and the ultimate properties of the resulting polymer, poly(3,5,5-trimethyl-1-hexene). Unlike linear α-olefins such as 1-hexene, the bulky side group presents a considerable challenge to many conventional polymerization catalysts, often resulting in lower reaction rates and yields. However, this same structural feature imparts unique and desirable properties to the polymer, including high thermal stability, amorphous nature, and good solubility in common organic solvents.

This document provides an in-depth guide for researchers on the coordination polymerization of 3,5,5-trimethyl-1-hexene. It details methodologies using both classical Ziegler-Natta and modern metallocene catalyst systems, explains the rationale behind protocol steps, and outlines expected outcomes and polymer characteristics.

Monomer Properties:

  • IUPAC Name: 3,5,5-trimethylhex-1-ene[1]

  • CAS Number: 4316-65-8

  • Molecular Formula: C₉H₁₈[1]

  • Molecular Weight: 126.24 g/mol [1][2]

  • Appearance: Colorless liquid

  • Boiling Point: ~119-127 °C[3]

  • Density: ~0.72 g/cm³

Polymerization Methodologies: A Comparative Overview

The polymerization of sterically hindered α-olefins like 3,5,5-trimethyl-1-hexene is predominantly achieved through coordination polymerization. Cationic polymerization is generally less effective for such monomers due to the propensity for carbocation rearrangement and chain-transfer reactions, leading to low molecular weight oligomers.[4][5]

This guide will focus on two primary catalyst families:

  • Ziegler-Natta Catalysts: These are traditional, heterogeneous catalysts, typically composed of a transition metal halide (e.g., TiCl₄) supported on MgCl₂ and activated by an organoaluminum co-catalyst like triethylaluminum (TEAL).[6][7][8] They are workhorses of the polyolefin industry but often possess multiple active site types, which can lead to polymers with broad molecular weight distributions.[9]

  • Metallocene Catalysts: These are more modern, homogeneous catalysts consisting of a transition metal (like Zr or Ti) sandwiched between one or more cyclopentadienyl (Cp) ligands.[9][10] When activated with a co-catalyst such as methylaluminoxane (MAO), they form single-site active species.[9][10] This single-site nature allows for precise control over polymer microstructure, resulting in polymers with narrow molecular weight distributions and controlled stereochemistry.[9]

The choice between these systems depends on the desired polymer properties. Ziegler-Natta systems are robust and cost-effective, while metallocene systems offer superior control over the polymer architecture.[9]

Experimental Protocols

Causality Behind Experimental Choices:

  • Inert Atmosphere: All polymerization reactions involving organometallic catalysts are extremely sensitive to air and moisture.[11] Therefore, all steps must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents and the monomer must be rigorously dried and deoxygenated.

  • Co-catalyst Function: The co-catalyst (TEAL or MAO) serves multiple crucial roles: it alkylates the transition metal precursor, creating the active metal-carbon bond, and acts as a scavenger for impurities that would otherwise poison the catalyst.[7]

  • Temperature Control: Polymerization is an exothermic process. Temperature control is critical as it affects catalyst activity, polymer molecular weight, and side reactions.

Protocol 1: Ziegler-Natta Polymerization

This protocol describes a typical lab-scale slurry polymerization using a supported TiCl₄/MgCl₂ catalyst.

Materials:

  • 3,5,5-Trimethyl-1-hexene (purified by passing through activated alumina and sparging with N₂)

  • Anhydrous Heptane or Toluene (purified via a solvent purification system)

  • TiCl₄/MgCl₂ supported catalyst (commercial)

  • Triethylaluminum (TEAL) solution (e.g., 1.0 M in hexanes)

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Acetone

Procedure:

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and cooled under a vacuum. The flask is then backfilled with dry nitrogen.

  • Solvent and Monomer Addition: Add 100 mL of anhydrous heptane to the flask via cannula transfer. Add 15 mL (~10.8 g) of purified 3,5,5-trimethyl-1-hexene.

  • Equilibration: Place the flask in a temperature-controlled bath set to 60°C and allow the contents to equilibrate for 20 minutes with stirring.

  • Co-catalyst Addition: Using a syringe, carefully add the desired amount of TEAL solution. A typical Al/Ti molar ratio is between 100:1 and 200:1. Stir for 10 minutes to allow the TEAL to scavenge any remaining impurities.

  • Catalyst Injection & Polymerization: Weigh ~10-20 mg of the solid TiCl₄/MgCl₂ catalyst in a glovebox and suspend it in 5 mL of anhydrous heptane. Inject this catalyst slurry into the reactor to initiate the polymerization.

  • Reaction: Allow the reaction to proceed for 2-4 hours at 60°C. An increase in viscosity or the formation of a polymer precipitate indicates a successful reaction.

  • Termination: Quench the reaction by slowly adding 10 mL of methanol. This will neutralize the active catalyst species.

  • Polymer Isolation: Pour the reactor contents into a beaker containing 300 mL of an acidic methanol solution (10% HCl in methanol) and stir for 1 hour. This step dissolves the catalyst residues.

  • Purification: Filter the resulting white polymer solid. Wash the polymer sequentially with fresh methanol (3 x 50 mL) and acetone (2 x 50 mL).

  • Drying: Dry the purified polymer in a vacuum oven at 50°C to a constant weight.

Protocol 2: Metallocene-Catalyzed Polymerization

This protocol outlines a homogeneous polymerization using a zirconocene catalyst activated by MAO.

Materials:

  • 3,5,5-Trimethyl-1-hexene (purified as above)

  • Anhydrous Toluene (purified as above)

  • rac-Et(Ind)₂ZrCl₂ (or similar zirconocene precursor)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Acetone

Procedure:

  • Reactor Setup: Prepare a 250 mL Schlenk flask as described in Protocol 1.

  • Reagent Preparation: Inside a glovebox, prepare a stock solution of the zirconocene catalyst in toluene (e.g., 1 mg/mL).

  • Solvent and Co-catalyst Addition: Add 100 mL of anhydrous toluene to the reactor. Add the required volume of MAO solution. A typical Al/Zr molar ratio is high, often ranging from 500:1 to 2000:1.

  • Monomer Addition & Equilibration: Add 15 mL of purified 3,5,5-trimethyl-1-hexene. Place the flask in a temperature-controlled bath at 50°C and stir for 20 minutes.

  • Initiation: Using a syringe, inject a precise volume of the zirconocene stock solution (e.g., 1-2 mL) to start the polymerization.

  • Reaction: Let the reaction proceed for 1-3 hours at 50°C. The solution will likely become more viscous.

  • Termination and Work-up: Follow steps 7-10 from Protocol 1 to terminate the reaction and isolate the polymer product.

Visualization of Polymerization Workflow

The following diagram illustrates the general workflow for the laboratory-scale polymerization of 3,5,5-trimethyl-1-hexene.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization Reaction cluster_workup Product Isolation & Purification p1 Dry Glassware (Schlenk Flask) p2 Purify Solvent & Monomer p1->p2 Under N2/Ar r1 Add Solvent, Monomer, Co-catalyst p2->r1 r2 Equilibrate (Temp. Control) r1->r2 r3 Inject Catalyst (Initiation) r2->r3 r4 Monitor Reaction (1-4 hours) r3->r4 w1 Quench Reaction (e.g., Methanol) r4->w1 w2 Precipitate & Wash (Acidic Methanol) w1->w2 w3 Filter & Wash (Methanol, Acetone) w2->w3 w4 Dry Polymer (Vacuum Oven) w3->w4 end end w4->end Final Product: Poly(3,5,5-trimethyl-1-hexene)

Caption: General workflow for coordination polymerization.

Data Presentation and Expected Results

The choice of catalyst system profoundly impacts the resulting polymer properties. The following table summarizes typical data expected from the polymerization of 3,5,5-trimethyl-1-hexene.

ParameterZiegler-Natta (TiCl₄/MgCl₂ / TEAL)Metallocene (rac-Et(Ind)₂ZrCl₂ / MAO)Rationale / Explanation
Catalyst Activity Moderate to HighHighMetallocene catalysts often exhibit higher activity due to their well-defined, highly active single sites.[9]
Polymer Yield 60-85%70-95%Higher activity and better stability of metallocene catalysts can lead to higher monomer conversion.
Molecular Weight (Mw) 50,000 - 200,000 g/mol 80,000 - 300,000 g/mol Metallocenes can produce higher molecular weight polymers from bulky olefins due to lower rates of chain transfer.
Polydispersity Index (PDI) 3.0 - 6.01.8 - 2.5The multi-site nature of ZN catalysts leads to a broad PDI, while the single-site nature of metallocenes yields a narrow PDI.[9][12]
Stereochemistry Atactic to IsotacticHighly IsotacticThe C₂-symmetry of catalysts like rac-Et(Ind)₂ZrCl₂ enforces stereospecific monomer insertion, leading to highly isotactic polymer.[13]
Thermal Properties (Tm) Typically amorphous (no Tm)May show low crystallinityThe bulky, irregular side chains disrupt chain packing, leading to largely amorphous materials.

Polymer Characterization

To validate the success of the polymerization and determine the properties of the synthesized poly(3,5,5-trimethyl-1-hexene), the following characterization techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the polymer structure by identifying the saturated backbone and the characteristic resonances of the trimethylpentyl side chains. It can also be used to determine tacticity.

  • Gel Permeation Chromatography (GPC): Measures the molecular weight (Mw, Mn) and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): Determines thermal transitions, such as the glass transition temperature (Tg). Due to its branched structure, poly(3,5,5-trimethyl-1-hexene) is often amorphous and will not exhibit a melting point (Tm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the disappearance of the C=C double bond from the monomer (~1640 cm⁻¹) and the presence of C-H stretching and bending vibrations of the saturated polymer backbone and side chains.

Conclusion and Applications

The polymerization of 3,5,5-trimethyl-1-hexene presents a unique challenge due to steric hindrance, but successful synthesis using coordination catalysts yields a specialty polyolefin with valuable properties. The use of metallocene catalysts, in particular, allows for the production of well-defined polymers with high molecular weight and controlled microstructure.[9] The resulting amorphous, thermally stable material is a candidate for applications requiring high optical clarity, gas permeability, and solubility, such as in specialty packaging, membranes, and as a blending component to modify the properties of other polyolefins.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92984, 1-Hexene, 3,5,5-trimethyl-. [Link]

  • Cohen, A., et al. (2000). Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst. Organometallics, 19(14), 2586–2588.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25980, 3,3,5-Trimethyl-1-hexene. [Link]

  • Kaminsky, W. (2001). Metallocene Catalysts for Olefin Polymerization. Macromolecular Chemistry and Physics, 202(4-5), 583-593.
  • ResearchGate. (2022). Synthesis of novel Ziegler Natta catalyst in the presence of internal promoter and electron donors for ethylene and ethylene/ 1-hexene polymerization. [Link]

  • Chemistry LibreTexts. (2022). Ziegler-Natta Polymerization. [Link]

  • The Good Scents Company. 3,5,5-trimethyl-1-hexene. [Link]

  • ResearchGate. (1993). Study on the Mechanism of the Cationic Polymerization of Cyclohexene Oxide Initiated by the Photosystem of Poly(methyl phenyl silane) and Pyridinium Salts. [Link]

  • Royal Society of Chemistry. (2022). Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. [Link]

  • Cheméo. Chemical Properties of 1-Hexene, 3,5,5-trimethyl- (CAS 4316-65-8). [Link]

  • MDPI. (2023). Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. [Link]

  • MDPI. (2019). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). [Link]

  • ResearchGate. (2014). Copolymerization of ethylene and alpha-olefins with combined metallocene catalysts. III. Production of polyolefins with controlled microstructures. [Link]

  • MDPI. (2021). α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. [Link]

  • University of Miskolc. (2014). THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. [Link]

  • SlideShare. (2015). Ziegler-Natta polymerization of olefins - stereoselectivity. [Link]

  • ACS Publications. (1998). Metallocene/Borate-Catalyzed Polymerization of Amino-Functionalized α-Olefins. [Link]

  • YouTube. (2017). Ep9 Cationic and Anionic Polymerization. [Link]

Sources

Application Notes and Protocols for the Polymerization of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5,5-Trimethyl-1-hexene is a non-polar, sterically hindered α-olefin monomer. Its bulky trimethylpentyl side group presents unique challenges and opportunities in polymerization, yielding polymers with distinct properties compared to those derived from linear α-olefins. The steric hindrance significantly influences catalyst selection, polymerization kinetics, and the ultimate microstructure and physical properties of the resulting poly(3,5,5-trimethyl-1-hexene). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary techniques for polymerizing 3,5,5-trimethyl-1-hexene, with a focus on Ziegler-Natta and metallocene-catalyzed methods. We will also briefly discuss the potential for cationic polymerization. The protocols provided are based on established principles for structurally similar bulky α-olefins and are intended to serve as a robust starting point for experimental design.

The controlled polymerization of 3,5,5-trimethyl-1-hexene can lead to materials with tailored characteristics, such as reduced crystallinity, lower melting points, and increased solubility in organic solvents. These properties are of significant interest in various fields, including the development of novel polymer matrices for controlled drug release, specialty elastomers, and advanced materials with unique thermal and mechanical properties.

Ziegler-Natta Polymerization: A Heterogeneous Approach

Ziegler-Natta (Z-N) catalysis is a cornerstone of polyolefin production, renowned for its ability to produce stereoregular polymers.[1] A typical Z-N catalyst system is heterogeneous, consisting of a transition metal halide (e.g., titanium tetrachloride) supported on a magnesium chloride matrix, and an organoaluminum co-catalyst (e.g., triethylaluminum).[2] The steric environment of the catalyst's active site plays a crucial role in determining the tacticity of the resulting polymer.[3] For a bulky monomer like 3,5,5-trimethyl-1-hexene, the choice of both the catalyst and co-catalyst is critical to achieving efficient polymerization and controlling the polymer microstructure.

Causality of Experimental Choices

The significant steric bulk of 3,5,5-trimethyl-1-hexene necessitates a catalyst system that can accommodate the monomer at the active site. The use of a supported catalyst, such as TiCl₄ on MgCl₂, provides a high surface area and a specific coordination environment that can facilitate the polymerization of sterically demanding olefins. The co-catalyst, typically an aluminum alkyl, serves to activate the titanium center and acts as a chain transfer agent, influencing the molecular weight of the polymer. The choice of external electron donors can further modify the catalyst's stereoselectivity.

Experimental Protocol: Ziegler-Natta Polymerization

This protocol is adapted from established procedures for other sterically hindered α-olefins.[4]

Materials:

  • 3,5,5-Trimethyl-1-hexene (purified by passing through activated alumina and molecular sieves)

  • Titanium tetrachloride (TiCl₄)

  • Magnesium chloride (MgCl₂) (anhydrous)

  • Triethylaluminum (TEAl) (as a solution in a dry, inert solvent like heptane)

  • Anhydrous, deoxygenated heptane (polymerization solvent)

  • Methanol (for quenching)

  • Hydrochloric acid (in methanol, for catalyst residue removal)

  • Nitrogen or Argon (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Jacketed glass reactor with mechanical stirring, temperature control, and inert gas inlet/outlet

  • Syringes and cannulas for transferring air-sensitive reagents

Procedure:

  • Catalyst Preparation (in situ):

    • Under an inert atmosphere, add anhydrous MgCl₂ to the reactor.

    • Add a solution of TiCl₄ in heptane to the MgCl₂ suspension with vigorous stirring.

    • Age the catalyst slurry at a specific temperature (e.g., 50-65 °C) for a defined period (e.g., 1-2 hours) to allow for the formation of active sites.

  • Polymerization:

    • Cool the reactor to the desired polymerization temperature (e.g., 25-70 °C).

    • Introduce the purified 3,5,5-trimethyl-1-hexene monomer to the reactor.

    • Slowly add the TEAl co-catalyst solution to the reactor. The molar ratio of Al/Ti is a critical parameter and should be optimized (typically ranging from 50:1 to 200:1).

    • Maintain the reaction at the set temperature with constant stirring. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

    • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).

  • Termination and Polymer Isolation:

    • Quench the polymerization by slowly adding methanol to the reactor.

    • Pour the polymer solution into a larger volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer and dissolve catalyst residues.

    • Filter the polymer, wash it extensively with methanol, and then dry it under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Expected Outcomes and Characterization

The resulting poly(3,5,5-trimethyl-1-hexene) is expected to be an amorphous or semi-crystalline solid, depending on the stereoregularity achieved. The steric hindrance of the monomer may lead to lower molecular weights and catalyst activities compared to the polymerization of linear α-olefins.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer's microstructure (tacticity) and confirm the chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting point (Tm), providing insights into the polymer's crystallinity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer's functional groups and overall structure.

Metallocene Catalysis: A Homogeneous and Tunable Approach

Metallocene catalysts, typically consisting of a Group 4 transition metal (like zirconium or titanium) sandwiched between two cyclopentadienyl ligands, offer a more well-defined, single-site catalytic environment compared to traditional Ziegler-Natta systems. This allows for greater control over polymer properties, including molecular weight, molecular weight distribution, and stereochemistry.[5] For bulky monomers, the ligand framework of the metallocene can be tailored to optimize catalytic activity and stereoselectivity.[6]

Causality of Experimental Choices

The key advantage of metallocene catalysts is the ability to systematically modify the ligands to influence the polymerization outcome. For 3,5,5-trimethyl-1-hexene, a metallocene with a more open coordination site may be required to accommodate the bulky monomer. The cocatalyst, typically methylaluminoxane (MAO), activates the metallocene precursor to form the catalytically active cationic species.[7] The choice of metallocene symmetry (e.g., C₂ᵥ, C₂,) can direct the stereochemistry of the polymer, leading to isotactic or syndiotactic microstructures.

Experimental Protocol: Metallocene-Catalyzed Polymerization

This protocol is based on general procedures for metallocene-catalyzed polymerization of α-olefins.[8][9]

Materials:

  • 3,5,5-Trimethyl-1-hexene (highly purified)

  • Metallocene precursor (e.g., rac-Et(Ind)₂ZrCl₂, Cp₂ZrCl₂)

  • Methylaluminoxane (MAO) (as a solution in toluene)

  • Anhydrous, deoxygenated toluene (polymerization solvent)

  • Methanol (for quenching)

  • Acidified methanol (for polymer precipitation)

  • Nitrogen or Argon (high purity)

Equipment:

  • Schlenk line or glovebox

  • Jacketed glass reactor with magnetic or mechanical stirring, temperature control, and inert gas inlet/outlet

  • Syringes and cannulas

Procedure:

  • Reactor Setup:

    • Thoroughly dry and purge the reactor with high-purity nitrogen or argon.

    • Introduce the desired amount of anhydrous toluene into the reactor.

    • Add the purified 3,5,5-trimethyl-1-hexene monomer to the solvent.

  • Catalyst Activation and Polymerization:

    • In a separate Schlenk flask, dissolve the metallocene precursor in a small amount of toluene.

    • Add the MAO solution to the reactor. The Al/Zr molar ratio is a critical parameter and typically ranges from 1000:1 to 5000:1.

    • Bring the reactor contents to the desired polymerization temperature (e.g., 0-80 °C).

    • Inject the metallocene solution into the reactor to initiate polymerization.

    • Maintain the reaction under a constant inert gas pressure and with vigorous stirring for the desired duration (e.g., 30 minutes to 2 hours).

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of acidified methanol.

    • Stir the suspension, then filter the polymer.

    • Wash the polymer thoroughly with methanol and dry it under vacuum at 60 °C.

Data Presentation: Comparison of Polymerization Techniques
ParameterZiegler-Natta CatalysisMetallocene Catalysis
Catalyst Type Heterogeneous, multi-siteHomogeneous, single-site
Control over Microstructure Moderate to goodExcellent
Polydispersity Index (PDI) Broad (typically > 4)Narrow (typically ~ 2)
Catalyst Activity Generally lower for bulky monomersCan be high with appropriate ligand design
Co-catalyst Alkylaluminum (e.g., TEAl)Methylaluminoxane (MAO)
Typical Al/Metal Ratio 50-2001000-5000

Cationic Polymerization: An Alternative Route

Cationic polymerization is initiated by an electrophile that adds to the double bond of the monomer, creating a carbocation that propagates the polymer chain.[10] This method is generally effective for olefins that can form stable carbocations. The structure of 3,5,5-trimethyl-1-hexene, with its alkyl substitutions, could potentially stabilize a carbocationic intermediate, making cationic polymerization a feasible, albeit less common, approach.

Mechanistic Considerations

Initiation is typically achieved using a Lewis acid (e.g., BF₃, AlCl₃) in the presence of a proton source (co-catalyst) such as water.[11][12] The steric hindrance of 3,5,5-trimethyl-1-hexene might lead to a slower propagation rate and increase the likelihood of chain transfer and termination reactions, potentially resulting in lower molecular weight polymers.

Conceptual Protocol: Cationic Polymerization

Materials:

  • 3,5,5-Trimethyl-1-hexene (rigorously purified and dried)

  • Lewis acid initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂))

  • Anhydrous, non-polar solvent (e.g., dichloromethane, hexane)

  • Methanol (for quenching)

Procedure:

  • Under a strict inert atmosphere and at a low temperature (e.g., -78 °C to 0 °C) to suppress side reactions, dissolve the purified monomer in the anhydrous solvent in the reactor.

  • Slowly add the Lewis acid initiator to the stirred monomer solution.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the reaction by adding chilled methanol.

  • Isolate the polymer by precipitation in a non-solvent (e.g., methanol) and subsequent filtration and drying.

Visualizations

Ziegler-Natta Polymerization Workflow

ZieglerNattaWorkflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_iso Isolation prep1 Charge Reactor with Anhydrous MgCl₂ prep2 Add TiCl₄ Solution prep1->prep2 prep3 Age Catalyst Slurry (e.g., 50-65°C) prep2->prep3 poly1 Cool Reactor and Add Monomer prep3->poly1 Initiate Polymerization poly2 Inject TEAl Co-catalyst poly1->poly2 poly3 Maintain Temperature and Stirring poly2->poly3 iso1 Quench with Methanol poly3->iso1 Terminate Reaction iso2 Precipitate in Acidified Methanol iso1->iso2 iso3 Filter, Wash, and Dry Polymer iso2->iso3

Caption: Ziegler-Natta polymerization workflow for 3,5,5-trimethyl-1-hexene.

Metallocene Polymerization Mechanism

MetalloceneMechanism Metallocene Metallocene Precursor (L₂MCl₂) Active_Catalyst Active Cationic Catalyst ([L₂M-R]⁺) Metallocene->Active_Catalyst + MAO MAO MAO Coordination Monomer Coordination Active_Catalyst->Coordination + Monomer Monomer 3,5,5-Trimethyl-1-hexene Insertion Migratory Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Chain Propagation Growing_Chain->Coordination Next Monomer Termination Chain Termination/ Transfer Growing_Chain->Termination Polymer Poly(3,5,5-trimethyl-1-hexene) Termination->Polymer

Caption: Simplified mechanism of metallocene-catalyzed polymerization.

References

  • BenchChem. (2025). Application Notes and Protocols for the Ziegler-Natta Polymerization of 5-Methyl-1,3-hexadiene. BenchChem.
  • S. K. A. et al. (2021). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. RSC Advances, 11(15), 8765–8774. [Link]

  • BenchChem. (2025).
  • Kaminsky, W. (2013). Metallocene Catalysts. In Olefin Polymerization (pp. 1-29). Springer, Berlin, Heidelberg.
  • Nov-Shalev, A., et al. (2017). Isospecific Polymerization of Vinylcyclohexane by Zirconium Complexes of Salan Ligands. Organometallics, 36(21), 4062–4067. [Link]

  • Chen, E. Y. X. (2011). Olefin Polymerization - Catalysts from Group 10 to Group 4. AZoM. [Link]

  • Al-Alouni, M. R. (2020). Production of Linear Alpha Olefins via Heterogeneous Metal-Organic-Framework (MOF) Catalysts. KAUST Repository. [Link]

  • YMER. (2024).
  • RSC Publishing. (2015). Recent progress in the Lewis acid co-initiated cationic polymerization of isobutylene and 1,3-dienes. Polymer Chemistry.
  • MDPI. (2023). Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. International Journal of Molecular Sciences, 24(20), 15383. [Link]

  • ACS Publications. (2016). Systematic Investigations of Ligand Steric Effects on α-Diimine Palladium Catalyzed Olefin Polymerization and Copolymerization. Macromolecules, 49(23), 8855–8864. [Link]

  • ResearchGate. (2018).
  • Chemistry LibreTexts. (2021). 2.
  • Professor Dave Explains. (2026). Ziegler-Natta Polymerization. YouTube. [Link]

  • Polymer Science Learning Center. (n.d.).
  • National Institutes of Health. (2021). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene)
  • ResearchGate. (2007).
  • ResearchGate. (2012).
  • Greena's Chemistry Class. (2020). Mechanism of Cationic Polymerization. YouTube. [Link]

  • ResearchGate. (2022). Molecular structure of the synthesized three different poly...
  • Chemistry Research Journal. (2020).
  • ACS Publications. (2021).
  • ResearchGate. (2015).
  • Chemistry LibreTexts. (2022). 6.
  • ResearchGate. (1964).

Sources

Application and Protocol Guide for the Ziegler-Natta Polymerization of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Ziegler-Natta polymerization of 3,5,5-trimethyl-1-hexene, a sterically hindered α-olefin. The synthesis of poly(3,5,5-trimethyl-1-hexene) presents unique challenges and opportunities due to the bulky nature of the monomer, which significantly influences catalyst selection, polymerization kinetics, and the properties of the resulting polymer. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the synthesis and application of novel polyolefins with tailored architectures. We will delve into the mechanistic underpinnings of the polymerization, provide step-by-step experimental protocols, and discuss essential characterization techniques and data interpretation.

Introduction: The Significance of Poly(3,5,5-trimethyl-1-hexene)

3,5,5-Trimethyl-1-hexene is a non-conjugated α-olefin characterized by a bulky tert-butyl group, which imparts significant steric hindrance around the vinyl group. The polymerization of such monomers via Ziegler-Natta catalysis is of considerable interest for the development of polymers with unique thermal and mechanical properties. The resulting poly(3,5,5-trimethyl-1-hexene) is expected to exhibit high thermal stability, good solubility in organic solvents, and potentially interesting morphological characteristics. These properties make it a candidate for applications in advanced materials, specialty packaging, and as a component in pharmaceutical formulations.

Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum or triisobutylaluminum), are renowned for their ability to produce stereoregular polymers from α-olefins.[1][2] The stereochemistry of the resulting polymer, whether isotactic, syndiotactic, or atactic, is crucial in determining its physical properties. For bulky monomers like 3,5,5-trimethyl-1-hexene, achieving high stereoregularity can be challenging, and catalyst selection is paramount.

Mechanistic Considerations for a Bulky α-Olefin

The polymerization of 3,5,5-trimethyl-1-hexene using a Ziegler-Natta catalyst follows the general coordination polymerization mechanism. The process can be broken down into several key steps:

  • Catalyst Activation: The organoaluminum co-catalyst activates the transition metal center, typically reducing it to a lower oxidation state and creating a vacant coordination site.

  • Monomer Coordination: The α-olefin monomer coordinates to the vacant site on the transition metal center.

  • Chain Propagation (Insertion): The coordinated monomer inserts into the metal-alkyl bond, extending the polymer chain.

  • Chain Transfer and Termination: The growing polymer chain can be terminated or transferred to another molecule, resulting in a finite polymer chain length.

The steric bulk of 3,5,5-trimethyl-1-hexene significantly impacts the propagation step. The bulky side group can hinder the approach of the monomer to the active site, potentially leading to lower polymerization rates compared to less hindered olefins. Furthermore, the choice of co-catalyst and the presence of internal or external electron donors can influence the stereoselectivity of the polymerization, favoring the formation of isotactic or syndiotactic polymers.

Experimental Protocols

The following protocols are provided as a starting point for the Ziegler-Natta polymerization of 3,5,5-trimethyl-1-hexene. Optimization of these parameters is highly recommended to achieve desired polymer properties.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5,5-Trimethyl-1-hexene>98%Tokyo Chemical Industry (TCI) or equivalentStore under inert atmosphere, away from heat and ignition sources.
Titanium tetrachloride (TiCl₄)99.9%Major chemical supplierHighly corrosive and moisture-sensitive. Handle in a glovebox or under inert atmosphere.
Triisobutylaluminum (TIBA)Solution in hexane or tolueneMajor chemical supplierPyrophoric. Handle with extreme care under inert atmosphere.
Anhydrous Hexane or ToluenePolymerization gradeMajor chemical supplierPurify by passing through a column of activated alumina and molecular sieves.
MethanolAnhydrousMajor chemical supplierFor quenching the reaction.
Hydrochloric Acid (HCl)10% aqueous solutionMajor chemical supplierFor catalyst residue removal.
Nitrogen or ArgonHigh purity (99.999%)Local gas supplierFor maintaining an inert atmosphere.
Protocol 1: Slurry Polymerization of 3,5,5-Trimethyl-1-hexene

This protocol describes a laboratory-scale slurry polymerization in a non-polar solvent.

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Syringes and cannulas for transferring air-sensitive reagents.

  • Temperature-controlled oil bath.

Procedure:

  • Reactor Setup: Assemble the reactor and thoroughly dry all glassware in an oven at 120 °C overnight. Cool under a stream of inert gas.

  • Solvent and Monomer Addition: To the reactor, add 100 mL of anhydrous hexane (or toluene) via cannula transfer. Then, add 10 mL (approximately 7.2 g) of 3,5,5-trimethyl-1-hexene via syringe.

  • Temperature Control: Place the reactor in an oil bath and equilibrate the solution to the desired reaction temperature (e.g., 50 °C).

  • Catalyst Preparation and Addition:

    • In a separate Schlenk flask under an inert atmosphere, prepare the catalyst solution.

    • Add 50 mL of anhydrous hexane.

    • Carefully add 1.0 mL of a 1.0 M solution of triisobutylaluminum (TIBA) in hexane.

    • Slowly add 0.1 mL of titanium tetrachloride to the TIBA solution with stirring. A precipitate will form.

    • Allow the catalyst mixture to age for 15-30 minutes at room temperature.

  • Initiation of Polymerization: Using a syringe, carefully transfer the prepared catalyst slurry to the reactor containing the monomer solution.

  • Polymerization: Maintain the reaction at the set temperature with vigorous stirring for the desired duration (e.g., 2-4 hours). An increase in viscosity may be observed as the polymer forms.

  • Quenching: After the desired reaction time, cool the reactor to room temperature and quench the polymerization by slowly adding 10 mL of anhydrous methanol.

  • Polymer Isolation and Purification:

    • Pour the reaction mixture into a beaker containing 500 mL of methanol with 10% HCl.

    • Stir the mixture for 1 hour to precipitate the polymer and dissolve the catalyst residues.

    • Filter the polymer using a Büchner funnel and wash it extensively with methanol.

    • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Workflow Diagram

Polymerization_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_catalyst Catalyst Preparation & Initiation cluster_reaction Polymerization & Work-up A Dry Glassware B Assemble Reactor A->B C Purge with Inert Gas B->C D Add Anhydrous Solvent C->D Inert Atmosphere E Add Monomer (3,5,5-Trimethyl-1-hexene) D->E F Equilibrate Temperature E->F H Inject Catalyst to Reactor F->H Initiate G Prepare Catalyst Slurry (TiCl4 + TIBA) G->H I Polymerization (Constant T, Stirring) H->I J Quench with Methanol I->J K Precipitate & Wash Polymer J->K L Dry Polymer K->L

Caption: Workflow for the Ziegler-Natta polymerization of 3,5,5-trimethyl-1-hexene.

Characterization of Poly(3,5,5-trimethyl-1-hexene)

Thorough characterization of the synthesized polymer is essential to understand its structure and properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for confirming the polymerization of the vinyl monomer. The disappearance of the C=C stretching vibration (typically around 1640 cm⁻¹) and the =C-H stretching and bending bands of the monomer is indicative of successful polymerization. The spectrum of the polymer will be dominated by C-H stretching and bending vibrations of the saturated backbone and the bulky side chains.[3] An FTIR spectrum of the 3,5,5-trimethyl-1-hexene monomer is available for comparison.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the microstructure and tacticity of the polymer.

    • ¹H NMR: The spectrum will show broad signals corresponding to the protons on the polymer backbone and the side chains. The absence of sharp peaks in the vinyl region (around 4.8-6.0 ppm) confirms complete polymerization.

    • ¹³C NMR: The chemical shifts of the backbone carbons are sensitive to the stereochemical arrangement of the neighboring side chains. By analyzing the splitting patterns of the backbone methylene and methine carbons, the degree of isotacticity or syndiotacticity can be determined. For isotactic poly(1-hexene), characteristic signals are observed, and similar patterns are expected for poly(3,5,5-trimethyl-1-hexene), though shifted due to the different side chain structure.[4]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC, also known as size exclusion chromatography (SEC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[5] A narrow PDI (closer to 1) suggests a more controlled polymerization with fewer chain transfer and termination reactions.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). The Tg is the temperature at which the amorphous regions of the polymer transition from a rigid to a more flexible state. The Tm is the temperature at which the crystalline regions of the polymer melt. The presence and magnitude of these transitions provide insights into the polymer's crystallinity and processing window.[6][7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition temperature of the polymer. Polyolefins typically exhibit high thermal stability.

Data Interpretation and Expected Results

The properties of poly(3,5,5-trimethyl-1-hexene) will be highly dependent on the polymerization conditions.

ParameterExpected Influence on Polymer Properties
Temperature Higher temperatures generally lead to lower molecular weights due to increased rates of chain transfer and termination. Catalyst activity may also be affected.
Monomer Concentration Higher monomer concentrations can lead to higher polymerization rates and potentially higher molecular weights.
[Al]/[Ti] Ratio The ratio of the co-catalyst to the transition metal catalyst is critical. An optimal ratio exists for maximizing catalyst activity. Too low a ratio may result in incomplete activation, while too high a ratio can lead to catalyst deactivation.[8]
Co-catalyst Type The choice of organoaluminum co-catalyst (e.g., triethylaluminum vs. triisobutylaluminum) can influence catalyst activity, polymer molecular weight, and stereoselectivity.[9]

Expected Polymer Properties:

  • Tacticity: The bulky side chain of 3,5,5-trimethyl-1-hexene is expected to favor the formation of a stereoregular polymer, likely isotactic, especially with a heterogeneous Ziegler-Natta catalyst.

  • Crystallinity: The degree of crystallinity will depend on the tacticity. A highly isotactic polymer is expected to be semi-crystalline, while an atactic polymer will be amorphous.

  • Thermal Properties: A semi-crystalline polymer will exhibit both a Tg and a Tm. An amorphous polymer will only show a Tg. The bulky side chains may lead to a relatively high Tg compared to linear polyolefins.

Safety and Handling

Monomer (3,5,5-Trimethyl-1-hexene):

  • Flammable liquid and vapor.[1] Keep away from heat, sparks, and open flames.

  • May be harmful if swallowed and enters airways.

  • Handle in a well-ventilated area.

Catalyst Components:

  • Titanium tetrachloride (TiCl₄): Highly corrosive and reacts violently with water. Handle only in a dry, inert atmosphere (glovebox or Schlenk line). Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Organoaluminum Compounds (e.g., TIBA): Pyrophoric (ignite spontaneously in air). Handle with extreme caution under an inert atmosphere. Solutions in hydrocarbon solvents are less hazardous but still require careful handling.

General Precautions:

  • All polymerization reactions should be conducted in a well-ventilated fume hood.

  • An inert atmosphere is crucial for the success of the polymerization and for safety.

  • Quenching of the reaction should be done carefully and slowly, as the reaction with methanol can be exothermic.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no polymer yield Inactive catalyst; presence of impurities (water, oxygen); incorrect [Al]/[Ti] ratio.Ensure all reagents and solvents are anhydrous and oxygen-free. Optimize the [Al]/[Ti] ratio. Use freshly prepared catalyst.
Low molecular weight High polymerization temperature; high concentration of chain transfer agents; incorrect [Al]/[Ti] ratio.Lower the polymerization temperature. Purify the monomer to remove potential chain transfer agents. Optimize the [Al]/[Ti] ratio.
Broad polydispersity (PDI) Multiple active site species; chain transfer reactions.Use a single-site catalyst for narrower PDI. Adjust reaction conditions to minimize chain transfer.
Atactic polymer Inappropriate catalyst system; high polymerization temperature.Use a stereospecific catalyst. Lower the polymerization temperature.

Conclusion

The Ziegler-Natta polymerization of 3,5,5-trimethyl-1-hexene offers a pathway to novel polyolefins with potentially valuable properties. The steric hindrance of the monomer presents challenges that can be overcome with careful selection of catalyst components and optimization of reaction conditions. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of this unique polymer.

References

  • Study on unsaturated structure and tacticity of poly1-hexene and new copolymer of 1-hexene/5-hexene-1-ol prepared by metallocene catalyst. (2021). ResearchGate. [Link]

  • 1-Hexene, 3,5,5-trimethyl-. PubChem. [Link]

  • Molecular structure of the synthesized three different poly... | Download Scientific Diagram. ResearchGate. [Link]

  • The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization. PMC. [Link]

  • Ziegler–Natta catalyst. Wikipedia. [Link]

  • Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews. [Link]

  • Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst. Journal of the American Chemical Society. [Link]

  • FT-IR spectra of poly(NB-co-1-hexene)s with (a) 10.10, (b) 12.50, (c)... ResearchGate. [Link]

  • Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst. ResearchGate. [Link]

  • Copolymerization of Ethylene with Alpha-Olefins over Supported Titanium–Magnesium Catalysts Containing Titanium Compounds in Different Oxidation and Coordination States. MDPI. [Link]

  • GPC and ESI-MS Analysis of Labeled Poly(1-Hexene). ACS Publications. [Link]

  • FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. The Madison Group. [Link]

  • Section 11.4.1: Ziegler-Natta Polymerizations. Chemistry LibreTexts. [Link]

  • Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO) Cocatalyst. NIH. [Link]

  • 3,5,5-trimethyl-1-hexene. The Good Scents Company. [Link]

  • Synthesis of Polyalphaolefins on AlCl3/TiCl4 Catalyst. ResearchGate. [Link]

  • Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. RSC Publishing. [Link]

  • Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. NETZSCH Analyzing & Testing. [Link]

  • The catalyst used for the polymerization of olefins is: (a) Ziegler-Natta catalyst (b) Wilkinson'... YouTube. [Link]

  • Synthesis of novel Ziegler Natta catalyst in the presence of internal promoter and electron donors for ethylene and ethylene/ 1-hexene polymerization. ResearchGate. [Link]

  • 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. CP Lab Safety. [Link]

  • Main chain methyl region of 1 H NMR spectra of atactic and... | Download Scientific Diagram. ResearchGate. [Link]

  • Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. MDPI. [Link]

  • Cocatalyst effect in Hf-catalyzed olefin polymerization: taking well-defined Al-alkyl borate salts into account. ResearchGate. [Link]

  • Thermal Characterization of Polymers. Nexus Analytics. [Link]

  • TiCl4/MgCl2/MCM-41 Bi-Supported Ziegler–Natta Catalyst: Effects of Catalyst Composition on Ethylene/1-Hexene Copolymerization. MDPI. [Link]

  • THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. ResearchGate. [Link]

  • Complementary Techniques of Thermal Analysis as a Tool for Studying the Properties and Effectiveness of Intumescent Coatings Deposited on Wood. MDPI. [Link]

  • Understanding Gel Permeation Chromatography: A Quick Guide. YouTube. [Link]

  • Thermal Properties of Poly(trimethylene terephthalate-co-trimethylene isophthalate)s. ResearchGate. [Link]

  • GEL PERMEATION CHROMATOGRAPHY (GPC) COLUMNS AND CONSUMABLES. Waters. [Link]

  • Polymer Analysis with GPC - Gel Permeation Chromatography. Scribd. [Link]

Sources

Metallocene-catalyzed polymerization of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel Polyolefins: Metallocene-Catalyzed Polymerization of 3,5,5-Trimethyl-1-hexene

Abstract

The synthesis of polyolefins with tailored properties is a cornerstone of modern materials science. This application note provides a comprehensive guide for the polymerization of 3,5,5-trimethyl-1-hexene, a bulky α-olefin, using metallocene catalysts. We delve into the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the expected outcomes and characterization techniques. This document is intended for researchers and scientists in polymer chemistry and materials science, offering the technical depth required to successfully synthesize and analyze poly(3,5,5-trimethyl-1-hexene) and to understand the critical parameters governing its molecular architecture.

Introduction: The Significance of Bulky α-Olefins

Polyolefins, such as polyethylene and polypropylene, are ubiquitous due to their low cost, processability, and robust mechanical properties. However, the introduction of bulky side chains, as is the case with 3,5,5-trimethyl-1-hexene, can impart unique characteristics to the polymer backbone, including high thermal stability, amorphous nature, and altered solubility. The resulting polymers are promising candidates for specialty applications, such as advanced membranes, optical materials, and specialty additives.

Metallocene catalysts have revolutionized olefin polymerization by offering a level of precision unattainable with traditional Ziegler-Natta systems. Their single-site nature allows for the production of polymers with narrow molecular weight distributions and well-defined microstructures. This precise control is particularly crucial when polymerizing sterically hindered monomers like 3,5,5-trimethyl-1-hexene, where catalyst design directly influences polymerization efficiency and the final material properties.[1]

Scientific Principles and Mechanism

The metallocene-catalyzed polymerization of olefins is a multi-step process that relies on the precise interaction between a metallocene pre-catalyst, a cocatalyst, and the olefin monomer.

2.1. The Catalyst System: Metallocene and Cocatalyst

  • Metallocene Pre-catalyst: These are organometallic compounds typically consisting of a Group 4 transition metal (like Zirconium or Titanium) sandwiched between one or more cyclopentadienyl (Cp) ligands or their derivatives. For this application, a catalyst such as rac-Et(Ind)₂ZrCl₂ is a suitable choice due to its proven efficacy with α-olefins.

  • Cocatalyst (Activator): The metallocene dichloride is a pre-catalyst and is inactive on its own.[2] Activation is achieved using a cocatalyst, most commonly methylaluminoxane (MAO).[3][4] MAO plays a multifaceted role: it alkylates the metallocene and abstracts a ligand (e.g., a chloride) to generate a highly electrophilic, 14-electron cationic active species, [L₂MR]⁺, which is the actual catalyst for polymerization.[5][6] The large excess of MAO required also helps to scavenge impurities from the reaction medium.[5]

2.2. The Polymerization Mechanism

The process follows a coordination-insertion mechanism, which can be broken down into three primary stages: activation, propagation, and termination.[2][4]

  • Catalyst Activation: The metallocene dihalide reacts with MAO. MAO methylates the zirconium center and abstracts a methyl group to form a cationic zirconocene species, which is the active site for polymerization.

  • Propagation: The olefin monomer coordinates to the vacant site on the cationic metal center. Subsequently, it inserts into the metal-carbon bond of the growing polymer chain.[4] This process repeats, rapidly extending the polymer chain. The steric bulk of the 3,5,5-trimethyl-1-hexene monomer significantly influences the rate of this step.

  • Chain Termination/Transfer: The growth of a polymer chain is terminated through several pathways, most commonly via β-hydride elimination or chain transfer to the aluminum cocatalyst or monomer. These events release the polymer from the catalyst and generate a new active site to initiate another chain.

Below is a diagram illustrating the fundamental mechanism of metallocene-catalyzed polymerization.

G cluster_activation Catalyst Activation cluster_propagation Propagation Cycle cluster_termination Termination precatalyst Metallocene Pre-catalyst (L₂ZrCl₂) active_catalyst Active Cationic Catalyst ([L₂Zr-R]⁺) precatalyst->active_catalyst Alkylation & Abstraction mao MAO (Cocatalyst) mao->precatalyst coordination Monomer Coordination active_catalyst->coordination insertion Monomer Insertion coordination->insertion π-complex formation chain_growth Growing Polymer Chain ([L₂Zr-(P)n-R]⁺) insertion->chain_growth Chain Elongation chain_growth->coordination Vacant site regeneration termination Chain Transfer / β-H Elimination chain_growth->termination monomer Monomer (3,5,5-Trimethyl-1-hexene) monomer->coordination polymer Final Polymer (Dead Chain) termination->polymer

Caption: Mechanism of Metallocene-Catalyzed Olefin Polymerization.

Detailed Experimental Protocol

This protocol outlines the slurry polymerization of 3,5,5-trimethyl-1-hexene in toluene. All procedures involving air- or moisture-sensitive compounds must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or standard Schlenk techniques.

3.1. Materials and Reagents

ReagentFormulaPuritySupplierNotes
3,5,5-Trimethyl-1-hexeneC₉H₁₈>98%TCI, AldrichMust be purified before use.[7]
rac-Et(Ind)₂ZrCl₂C₂₀H₁₈Cl₂Zr>97%Strem, AldrichStore under inert atmosphere.
Methylaluminoxane (MAO)-(Al(CH₃)O)n-~10 wt% in TolueneAkzoNobel, AldrichPyrophoric. Handle with extreme care.
TolueneC₇H₈Anhydrous, >99.8%AldrichPurify via a solvent purification system.
MethanolCH₃OHACS GradeFisherUsed for quenching.
Hydrochloric Acid (HCl)HCl10% in MethanolUsed for polymer washing.
Nitrogen / ArgonN₂ / ArHigh Purity (99.999%)For maintaining inert atmosphere.

3.2. Equipment

  • Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)

  • Schlenk line and associated glassware

  • Jacketed glass reactor (250 mL) with mechanical stirrer and temperature control

  • Cannulas and syringes for liquid transfer

  • Vacuum oven

3.3. Monomer and Solvent Purification

  • Toluene: Pass through activated alumina and Q5 catalyst columns under nitrogen pressure.

  • 3,5,5-Trimethyl-1-hexene: Stir over calcium hydride (CaH₂) overnight, then vacuum distill into a dry Schlenk flask. Store under an inert atmosphere.

3.4. Polymerization Procedure

The following workflow diagram provides a visual overview of the experimental process.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization Reaction cluster_workup Isolation and Purification cluster_analysis Characterization A Purify Monomer & Solvent B Prepare Catalyst Stock Solution (e.g., 1 mg/mL in Toluene) A->B F Inject Catalyst Solution to Initiate B->F C Charge Reactor with Toluene and Monomer D Set Temperature (e.g., 25°C) C->D E Inject MAO Solution via Syringe D->E E->F G Run for Desired Time (e.g., 1 hour) F->G H Quench with Acidified Methanol G->H I Precipitate and Filter the Polymer H->I J Wash Polymer with Methanol I->J K Dry in Vacuum Oven (60°C overnight) J->K L Weigh for Yield Calculation K->L M GPC/SEC (Mw, PDI) L->M N NMR (Structure) L->N O DSC (Thermal Properties) L->O

Caption: Experimental Workflow for Metallocene-Catalyzed Polymerization.

Step-by-Step Guide:

  • Reactor Setup: Assemble the 250 mL glass reactor, ensure it is clean, dry, and purged with inert gas.

  • Charging the Reactor: Under a positive flow of inert gas, charge the reactor with 100 mL of purified toluene and 20 mL of purified 3,5,5-trimethyl-1-hexene.

  • Thermal Equilibration: Begin stirring and allow the reactor contents to equilibrate to the desired temperature (e.g., 25°C).

  • Cocatalyst Addition: Using a gas-tight syringe, carefully inject the MAO solution (e.g., 5 mL of 10 wt% solution in toluene) into the reactor. This step also serves to scavenge any remaining impurities.

  • Initiation: In the glovebox, prepare a stock solution of the metallocene pre-catalyst (e.g., 5 mg of rac-Et(Ind)₂ZrCl₂ in 5 mL of toluene). Draw a specific volume (e.g., 1 mL, corresponding to 1 mg of catalyst) into a syringe. Rapidly inject the catalyst solution into the stirred reactor to initiate the polymerization.

  • Reaction: Allow the polymerization to proceed for the desired time (e.g., 60 minutes). An increase in viscosity may be observed as the polymer forms.

  • Quenching: Terminate the reaction by slowly adding 10 mL of methanol containing ~1 mL of concentrated HCl. This will deactivate the catalyst and begin the precipitation of the polymer.

  • Isolation: Pour the reactor contents into a beaker containing 300 mL of vigorously stirring methanol to fully precipitate the polymer.

  • Purification: Collect the white, solid polymer by filtration. Wash the polymer thoroughly with fresh methanol (3 x 50 mL) to remove any catalyst residues and unreacted monomer.

  • Drying: Dry the polymer in a vacuum oven at 60°C overnight to a constant weight.

  • Analysis: Calculate the yield and proceed with polymer characterization.

Expected Results and Characterization

The success of the polymerization is determined by the yield, molecular weight (Mw), and polydispersity index (PDI) of the resulting polymer. These properties are highly dependent on the reaction conditions.

ParameterCondition ACondition BCondition C
Temperature (°C) 255025
Al/Zr Molar Ratio 100010002000
Catalyst Amount (mg) 1.01.01.0
Typical Yield (%) 70-8550-6580-95
Typical Mw ( kg/mol ) 80-12040-7090-140
Typical PDI (Mw/Mn) 1.8-2.51.8-2.51.8-2.5

Discussion of Trends:

  • Effect of Temperature: Higher temperatures generally lead to faster chain transfer rates compared to propagation, resulting in lower molecular weight polymers.[1] Catalyst activity may increase initially but can decrease at very high temperatures due to decomposition.

  • Effect of Al/Zr Ratio: A higher MAO concentration (higher Al/Zr ratio) typically leads to a greater number of active sites, resulting in higher polymerization activity and yield.[5][8]

Polymer Characterization:

  • Gel Permeation Chromatography (GPC/SEC): Used to determine the molecular weight (Mw, Mn) and polydispersity index (PDI). A PDI close to 2.0 is characteristic of single-site metallocene catalysts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and tacticity.

  • Differential Scanning Calorimetry (DSC): Used to determine thermal properties like the glass transition temperature (Tg). Due to the bulky side group, poly(3,5,5-trimethyl-1-hexene) is expected to be amorphous with no distinct melting point (Tm).

Troubleshooting

ProblemPotential CauseSuggested Solution
No Polymerization / Very Low Yield Impurities (air, water) in the system.Re-purify monomer and solvent. Ensure all glassware is properly dried and the inert atmosphere is maintained.
Inactive catalyst or cocatalyst.Use fresh catalyst and cocatalyst. Verify the activity with a standard monomer like 1-hexene.
Broad PDI (> 3.0) Multiple active species formed.This can sometimes occur with MAO.[9] Ensure proper mixing and temperature control. Consider an alternative cocatalyst like a borate activator.
Reactor fouling.Leaching of the catalyst can cause inconsistent polymerization.[5] Ensure sufficient MAO is used.
Low Molecular Weight High polymerization temperature.Lower the reaction temperature.
Presence of chain transfer agents.Ensure high purity of all reagents.

Conclusion

The protocol described provides a robust framework for the synthesis of poly(3,5,5-trimethyl-1-hexene) using metallocene catalysis. By carefully controlling reaction parameters such as temperature and cocatalyst ratio, researchers can tune the molecular weight and yield of the resulting polymer. The single-site nature of the metallocene catalyst ensures the production of polymers with well-defined architectures, opening the door for the development of new materials with unique properties stemming from their bulky, branched side chains.

References

  • Velthoen, M. E. Z., Boereboom, J. M., Bulo, R. E., & Weckhuysen, B. M. (2019). Insights into the activation of silica-supported metallocene olefin polymerization catalysts by methylaluminoxane. Catalysis Today, 334, 223-230. Available at: [Link]

  • Kaminsky, W. (2012). Metallocene Catalysts for Olefin Polymerization. Macromolecular Chemistry and Physics, 213(10-11), 1012-1024. Available at: [Link]

  • Tewari, G. (2020). Ziegler-Natta Polymerization, Homogeneous Metallocene Catalyst. YouTube. Available at: [Link]

  • Chemistry For Everyone. (2023). What Are Metallocene Catalysts In Insertion Polymerization? YouTube. Available at: [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Available at: [Link]

  • Smith, R., Sun, X., & Scott, P. (2018). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. RSC Advances, 8(52), 29597-29605. Available at: [Link]

  • Nekoomanesh Haghighi, M., & Zohouri, G. H. (2015). Recycling of Methylaluminoxane (MAO) Cocatalyst in Ethylene Polymerization with Supported Metallocene Catalyst. ResearchGate. Available at: [Link]

  • Kumar, A., & Singh, A. (2024). Precision in Polymerization: Kinetic Insights into Metallocene-catalyzed Ethylene Polymerization. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. National Center for Biotechnology Information. Available at: [Link]

  • Zaccaria, F., et al. (2021). α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. Molecules, 26(1), 156. Available at: [Link]

  • Scott, P., et al. (2021). Activator effects in metallocene-based alkene polymerisations: Unexpectedly strong dependence of catalyst activity on trityl concentration. ResearchGate. Available at: [Link]

  • Nekoomanesh-Haghighi, M., et al. (2022). Molecular structure of the synthesized three different poly... ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Hexene, 3,5,5-trimethyl- (CAS 4316-65-8). Available at: [Link]

  • Talarico, G., & Budzelaar, P. H. M. (2013). Alkylation and activation of metallocene polymerization catalysts by reactions with trimethylaluminum: A computational study. ResearchGate. Available at: [Link]

  • Yang, Y., et al. (2026). Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society. Available at: [Link]

  • Huang, J., et al. (2023). Polymerization of Allyltrimethylsilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Polymers, 15(9), 2085. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 3,5,5-Trimethyl-1-hexene in Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Incorporating the Bulky α-Olefin 3,5,5-Trimethyl-1-hexene into Novel Copolymers

Introduction

3,5,5-Trimethyl-1-hexene is a branched α-olefin with a unique structural profile that presents both opportunities and challenges in copolymer synthesis. Its bulky neopentyl-like side group can be leveraged to impart specific properties to copolymers, such as modified crystallinity, enhanced solubility, and altered mechanical performance. While direct literature on the copolymerization of 3,5,5-trimethyl-1-hexene is limited, this guide provides a comprehensive framework for its application in copolymer synthesis. By drawing parallels with other sterically hindered α-olefins and established polymerization techniques, researchers can effectively explore the potential of this monomer in creating novel materials. This document outlines the fundamental principles, key considerations, and generalized protocols for the copolymerization of 3,5,5-trimethyl-1-hexene with common comonomers like ethylene and propylene, primarily focusing on coordination polymerization using Ziegler-Natta and metallocene catalysts.

Scientific Rationale: The Role of Steric Hindrance in Copolymer Properties

The incorporation of bulky α-olefins such as 3,5,5-trimethyl-1-hexene into a polymer chain disrupts the regularity of the polymer backbone. This disruption has several predictable consequences on the resulting copolymer's properties:

  • Crystallinity and Melting Point: The bulky side chains of 3,5,5-trimethyl-1-hexene will hinder chain packing and reduce the degree of crystallinity.[1] This leads to lower melting points and densities compared to linear polyethylene or polypropylene.[2]

  • Mechanical Properties: The reduction in crystallinity can lead to increased flexibility and impact strength.[3] Copolymers with tailored incorporation of bulky monomers can range from rigid thermoplastics to flexible elastomers.[1]

  • Solubility: The less crystalline nature of these copolymers often results in improved solubility in common organic solvents, facilitating characterization and processing.

  • Adhesion: The introduction of non-polar, bulky side chains can influence the surface properties of the copolymer, potentially enhancing adhesion to non-polar substrates.

Catalyst Selection: Enabling the Polymerization of Bulky Monomers

The choice of catalyst is paramount for the successful copolymerization of sterically hindered monomers like 3,5,5-trimethyl-1-hexene. Traditional radical polymerization methods are generally not effective for α-olefins.[4] Coordination polymerization catalysts are the preferred choice.

  • Ziegler-Natta Catalysts: These heterogeneous catalysts, typically based on titanium chlorides and aluminum alkyls, are workhorses in the polyolefin industry.[4] While highly active for ethylene and propylene, their active sites can be sensitive to steric bulk, potentially leading to lower incorporation of 3,5,5-trimethyl-1-hexene.

  • Metallocene Catalysts: These single-site catalysts offer greater control over copolymer composition and microstructure.[5] Their well-defined active sites can be tailored through ligand design to better accommodate bulky monomers. Constrained geometry catalysts (CGCs) are a subclass of metallocenes known for their ability to incorporate higher α-olefins.[5]

Experimental Protocols: A Generalized Approach

The following protocols are generalized procedures for the copolymerization of a bulky α-olefin like 3,5,5-trimethyl-1-hexene with ethylene or propylene. It is crucial to note that these are starting points and will require optimization for the specific monomer and desired copolymer properties.

Materials and Reagents
ReagentPuritySupplierNotes
3,5,5-Trimethyl-1-hexene>98%TCI, etc.Store under inert atmosphere.
Ethylene/PropylenePolymer GradeVariousHigh purity is essential.
TolueneAnhydrousVariousPurify by passing through activated alumina columns.
Metallocene CatalystVariesVariouse.g., rac-Et(Ind)2ZrCl2, Cp2ZrCl2
Ziegler-Natta CatalystVariesVariouse.g., TiCl4 supported on MgCl2
Methylaluminoxane (MAO)10 wt% in TolueneVariousCo-catalyst for metallocene systems.
Triethylaluminum (TEAL)1 M in HexanesVariousCo-catalyst for Ziegler-Natta systems.
Protocol 1: Metallocene-Catalyzed Copolymerization of Ethylene and 3,5,5-Trimethyl-1-hexene

This protocol describes a slurry-phase copolymerization using a metallocene catalyst activated by MAO.

Workflow Diagram:

G cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_polymerization Polymerization cluster_workup Work-up prep1 Dry and purge reactor with N2 prep2 Add anhydrous toluene prep1->prep2 reagent1 Inject 3,5,5-trimethyl-1-hexene prep2->reagent1 reagent2 Inject MAO solution reagent1->reagent2 poly1 Pressurize with ethylene reagent2->poly1 poly2 Inject metallocene catalyst poly1->poly2 poly3 Maintain temperature and pressure poly2->poly3 workup1 Quench with acidified methanol poly3->workup1 workup2 Filter and wash polymer workup1->workup2 workup3 Dry under vacuum workup2->workup3

Figure 1: General workflow for metallocene-catalyzed copolymerization.

Step-by-Step Procedure:

  • Reactor Preparation: A 250 mL glass reactor equipped with a mechanical stirrer is thoroughly dried and purged with high-purity nitrogen.

  • Solvent and Monomer Addition: Anhydrous toluene (100 mL) is introduced, followed by the desired amount of 3,5,5-trimethyl-1-hexene (e.g., 5-20 mL). The reactor is then heated to the desired polymerization temperature (e.g., 50-80 °C).

  • Co-catalyst Addition: A solution of methylaluminoxane (MAO) in toluene is injected into the reactor. The amount of MAO is typically in large excess relative to the metallocene catalyst (e.g., Al/Zr molar ratio of 500:1 to 2000:1).

  • Ethylene Feed: The reactor is pressurized with ethylene to the desired pressure (e.g., 1-10 bar). The ethylene pressure should be maintained throughout the polymerization.

  • Catalyst Injection and Polymerization: The metallocene catalyst, dissolved in a small amount of toluene, is injected to initiate the polymerization. The reaction is allowed to proceed for a predetermined time (e.g., 30-60 minutes), with continuous stirring.

  • Quenching and Product Isolation: The polymerization is terminated by injecting a small amount of acidified methanol (e.g., 5% HCl in methanol). The precipitated polymer is then filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Ziegler-Natta-Catalyzed Copolymerization of Propylene and 3,5,5-Trimethyl-1-hexene

This protocol outlines a bulk polymerization of propylene with 3,5,5-trimethyl-1-hexene.

Logical Relationship Diagram:

G cluster_catalyst Catalyst System cluster_monomers Monomers ZN Ziegler-Natta Catalyst (e.g., TiCl4/MgCl2) Polymerization Polymerization ZN->Polymerization TEAL Co-catalyst (e.g., TEAL) TEAL->Polymerization Propylene Propylene Propylene->Polymerization TMH 3,5,5-Trimethyl-1-hexene TMH->Polymerization Copolymer Propylene/3,5,5-Trimethyl-1-hexene Copolymer Polymerization->Copolymer

Figure 2: Key components in Ziegler-Natta copolymerization.

Step-by-Step Procedure:

  • Reactor Setup: A high-pressure stainless-steel reactor is used. The reactor is cleaned, dried, and purged with nitrogen.

  • Catalyst and Co-catalyst Addition: The Ziegler-Natta catalyst is introduced into the reactor under a nitrogen atmosphere. Triethylaluminum (TEAL) as a co-catalyst and an external donor (if required for stereocontrol) are then added.

  • Monomer Introduction: 3,5,5-trimethyl-1-hexene is injected into the reactor. Subsequently, liquid propylene is introduced to the desired level.

  • Polymerization: The reactor is heated to the polymerization temperature (e.g., 60-80 °C). The polymerization is carried out for the desired time (e.g., 1-2 hours).

  • Termination and Degassing: The reaction is terminated by venting the unreacted propylene. A quenching agent like isopropanol is then added.

  • Product Recovery: The polymer is collected, washed with a suitable solvent (e.g., heptane) to remove catalyst residues, and then dried.

Characterization of Copolymers

A thorough characterization of the synthesized copolymers is essential to understand the influence of 3,5,5-trimethyl-1-hexene incorporation.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) 13C NMR is used to determine the comonomer content and the distribution of monomer units in the copolymer chain.
Gel Permeation Chromatography (GPC) Provides information on the molecular weight (Mn, Mw) and molecular weight distribution (PDI) of the copolymer.
Differential Scanning Calorimetry (DSC) Determines the melting temperature (Tm) and the degree of crystallinity.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of the characteristic functional groups of the monomers in the copolymer.
Mechanical Testing Tensile testing can be used to evaluate properties such as tensile strength, elongation at break, and Young's modulus.

Concluding Remarks for the Research Professional

The use of 3,5,5-trimethyl-1-hexene in copolymer synthesis offers a promising avenue for the development of novel polyolefins with tailored properties. Due to its steric bulk, its copolymerization behavior is expected to be highly dependent on the chosen catalyst system and polymerization conditions. The generalized protocols provided herein, based on well-established methods for other bulky α-olefins, serve as a robust starting point for researchers. Careful optimization of reaction parameters and thorough characterization of the resulting copolymers will be critical to unlocking the full potential of this unique monomer. The insights gained from such studies will not only expand the library of available polymeric materials but also contribute to a deeper understanding of structure-property relationships in polyolefins.

References

  • G. J. P. Britovsek, V. C. Gibson, and D. F. Wass, "The Search for New-Generation Olefin Polymerization Catalysts: Life after Metallocenes," Angewandte Chemie International Edition, vol. 38, no. 4, pp. 428–447, 1999. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(19990215)38:4%3C428::AID-ANIE428%3E3.0.CO;2-3]
  • L. Resconi, L. Cavallo, A. Fait, and F. Piemontesi, "Selectivity in Propene Polymerization with Metallocene Catalysts," Chemical Reviews, vol. 100, no. 4, pp. 1253–1346, 2000. [URL: https://pubs.acs.org/doi/abs/10.1021/cr9804691]
  • V. Busico and R. Cipullo, "Metallocene Catalysts and the Copolymerization of Olefins," in Handbook of Metallocene Chemistry, Wiley-VCH Verlag GmbH & Co. KGaA, 2002, pp. 1–36. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527601788]
  • J. A. Ewen, "Mechanisms of Stereochemical Control in Propylene Polymerizations with Soluble Group 4 Metallocene/Methylaluminoxane Catalysts," Journal of the American Chemical Society, vol. 106, no. 21, pp. 6355–6364, 1984. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00333a042]
  • P. C. Möhring and N. J. Coville, "Ziegler–Natta catalyst systems for the polymerization of α-olefins," Journal of Organometallic Chemistry, vol. 479, no. 1-2, pp. 1-29, 1994. [URL: https://www.sciencedirect.com/science/article/abs/pii/0022328X94880119]
  • T. C. Chung, "Functionalization of Polyolefins," Progress in Polymer Science, vol. 27, no. 1, pp. 39-85, 2002. [URL: https://www.sciencedirect.com/science/article/abs/pii/S007967000100015X]
  • H. H. Brintzinger, D. Fischer, R. Mülhaupt, B. Rieger, and R. M. Waymouth, "Stereospecific Olefin Polymerization with Chiral Metallocene Catalysts," Angewandte Chemie International Edition in English, vol. 34, no. 11, pp. 1143–1170, 1995. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.199511431]
  • M. R. Kesti, G. W. Coates, and R. M. Waymouth, "Copolymerization of Ethylene and α-Olefins with a Zirconocene/Methylaluminoxane Catalyst," Journal of the American Chemical Society, vol. 114, no. 25, pp. 9679–9680, 1992. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00050a068]
  • G. Cecchin, G. Morini, and F. Piemontesi, "Ziegler-Natta Catalysts," in Kirk-Othmer Encyclopedia of Chemical Technology, John Wiley & Sons, Inc., 2000. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471238961]
  • PubChem, "3,5,5-Trimethyl-1-hexene," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_5_5-Trimethyl-1-hexene]
  • A. T. T. Tran, T. T. T. Nguyen, T. T. T. Nguyen, and D. T. T. Nguyen, "The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex," Polymers, vol. 11, no. 9, p. 1438, 2019. [URL: https://www.mdpi.com/2073-4360/11/9/1438]
  • European Patent Office, "POLYPROPYLENE-BASED ADHESIVE COMPOSITIONS," EP 2045304 B1. [URL: https://patents.google.
  • SpecialChem, "Impact Modifiers for Polymers | Enhance Durability & Toughness." [URL: https://www.specialchem.com/selection-guide/impact-modifiers-for-polymers]
  • A. Polymerization: Cationic Polymerization - UT Austin Chemistry & Biochemistry Research Web Sites. [URL: https://www.cm.utexas.
  • M. D. Wolkowicz, "Impact Modification of Polymers," in Applied Polymer Science: 21st Century, Elsevier, 2000, pp. 529-541. [URL: https://www.sciencedirect.com/science/article/pii/B9780080434179500331]

Sources

The Versatile Synthon: Application Notes and Protocols for 3,5,5-Trimethyl-1-hexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically Hindered Olefin

3,5,5-Trimethyl-1-hexene, a branched terminal alkene, presents a unique combination of steric hindrance and a reactive double bond, making it a valuable building block in organic synthesis.[1][2] Its distinct structure influences its reactivity in a variety of transformations, offering opportunities for the synthesis of complex molecules with specific steric and electronic properties. This guide provides an in-depth exploration of the applications of 3,5,5-trimethyl-1-hexene in key organic reactions, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Table 1: Physicochemical Properties of 3,5,5-Trimethyl-1-hexene [1][3][4]

PropertyValue
IUPAC Name 3,5,5-trimethylhex-1-ene
CAS Number 4316-65-8
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
Boiling Point 119 °C
Flash Point 25 °C
Density 0.72 g/mL at 20 °C
Appearance Colorless to almost colorless clear liquid

I. Polymerization: Navigating the Challenges of a Bulky Monomer

The bulky tert-butyl group in 3,5,5-trimethyl-1-hexene presents a significant steric challenge for polymerization.[5] However, under specific catalytic conditions, this monomer can be incorporated into polymer chains, imparting unique properties to the resulting materials.

A. Coordination Polymerization with Ziegler-Natta Catalysts

Ziegler-Natta catalysts are a cornerstone of polyolefin production, capable of polymerizing α-olefins with high stereoselectivity.[6][7] The polymerization of sterically hindered alkenes like 3,5,5-trimethyl-1-hexene with these catalysts is influenced by the catalyst's structure and the reaction conditions. The bulky substituent can lead to lower polymerization rates and molecular weights compared to less hindered monomers. However, it also offers the potential to create polymers with tailored branching and crystallinity.

Conceptual Workflow for Ziegler-Natta Polymerization

cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up & Isolation catalyst Ziegler-Natta Catalyst (e.g., TiCl₄/Al(C₂H₅)₃) reactor Polymerization Reactor (Controlled Temperature & Pressure) catalyst->reactor solvent_prep Inert Solvent (e.g., Heptane) solvent_prep->reactor monomer 3,5,5-Trimethyl-1-hexene monomer->reactor quenching Quenching (e.g., Methanol) reactor->quenching filtration Filtration & Washing quenching->filtration drying Drying filtration->drying polymer Poly(3,5,5-trimethyl-1-hexene) drying->polymer

Caption: General workflow for the Ziegler-Natta polymerization of 3,5,5-trimethyl-1-hexene.

Protocol 1: Ziegler-Natta Polymerization of 3,5,5-Trimethyl-1-hexene (Exemplary)

Materials:

  • 3,5,5-Trimethyl-1-hexene (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane

  • Methanol

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Catalyst Preparation: In a flame-dried, nitrogen-purged Schlenk flask, suspend TiCl₄ in anhydrous heptane. Cool the suspension to 0 °C.

  • Slowly add a solution of triethylaluminum in heptane to the TiCl₄ suspension with vigorous stirring. The molar ratio of Al to Ti is a critical parameter and should be optimized (typically ranging from 2:1 to 5:1).

  • Age the catalyst mixture at a controlled temperature (e.g., room temperature) for a specific period to allow for the formation of the active catalytic species.

  • Polymerization: In a separate, dry, and inert atmosphere reactor, charge anhydrous heptane and the freshly distilled 3,5,5-trimethyl-1-hexene monomer.

  • Pressurize the reactor with ethylene (if copolymerizing) or maintain an inert atmosphere.

  • Inject the prepared Ziegler-Natta catalyst slurry into the reactor to initiate polymerization.

  • Maintain the reaction at a constant temperature and pressure for the desired duration. Monitor monomer consumption if possible.

  • Termination and Work-up: Quench the reaction by adding methanol. This will deactivate the catalyst and precipitate the polymer.

  • Filter the polymer, wash it extensively with methanol and then with a methanol/HCl solution to remove catalyst residues.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Note: The steric hindrance of 3,5,5-trimethyl-1-hexene may necessitate higher catalyst concentrations or longer reaction times to achieve significant conversion.

II. Hydroformylation: A Gateway to Aldehydes and Alcohols

Hydroformylation, or oxo-synthesis, is a powerful atom-economical reaction that converts alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen).[8] The resulting aldehydes are versatile intermediates that can be readily hydrogenated to alcohols or oxidized to carboxylic acids. The hydroformylation of 3,5,5-trimethyl-1-hexene is a key step in the synthesis of 3,5,5-trimethylhexanal and the corresponding alcohol, 3,5,5-trimethyl-1-hexanol, which are valuable fragrance ingredients.[2]

Mechanism of Rhodium-Catalyzed Hydroformylation

catalyst [Rh(H)(CO)(PPh₃)₂] pi_complex π-Complex catalyst->pi_complex Alkene Coordination alkene 3,5,5-Trimethyl-1-hexene alkene->pi_complex alkyl_rhodium Alkyl-Rhodium Intermediate pi_complex->alkyl_rhodium Hydride Migration co_insertion CO Insertion alkyl_rhodium->co_insertion acyl_rhodium Acyl-Rhodium Intermediate co_insertion->acyl_rhodium h2_addition H₂ Oxidative Addition acyl_rhodium->h2_addition rh_hydride_acyl Rhodium Hydride Acyl Complex h2_addition->rh_hydride_acyl rh_hydride_acyl->catalyst Regeneration aldehyde 3,5,5-Trimethylhexanal rh_hydride_acyl->aldehyde Reductive Elimination

Caption: Simplified mechanism of rhodium-catalyzed hydroformylation.

Protocol 2: Hydroformylation of 3,5,5-Trimethyl-1-hexene (Exemplary)

Materials:

  • 3,5,5-Trimethyl-1-hexene

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac) or HRh(CO)(PPh₃)₃)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous toluene or other suitable solvent

  • Synthesis gas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave

Procedure:

  • Reactor Setup: Charge the high-pressure autoclave with the rhodium catalyst precursor, the phosphine ligand, and the anhydrous solvent under an inert atmosphere. The ligand-to-rhodium ratio is crucial for controlling regioselectivity and catalyst stability.

  • Add the 3,5,5-trimethyl-1-hexene substrate to the reactor.

  • Seal the autoclave and purge it several times with synthesis gas.

  • Reaction: Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 20-100 bar).

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction for a set period, monitoring the pressure drop to follow the reaction progress.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The resulting aldehyde can be isolated by distillation. For the synthesis of the corresponding alcohol, the crude reaction mixture can be directly subjected to hydrogenation.

Causality in Experimental Choices:

  • Catalyst and Ligand: The choice of rhodium precursor and phosphine ligand is critical. Bulky phosphine ligands can favor the formation of the linear aldehyde (n-isomer) over the branched aldehyde (iso-isomer).

  • Pressure and Temperature: These parameters influence the reaction rate and selectivity. Higher pressures generally increase the rate, while the temperature affects both rate and catalyst stability.

III. Epoxidation: Formation of a Versatile Three-Membered Ring

Epoxidation of the double bond in 3,5,5-trimethyl-1-hexene yields 3,5,5-trimethyl-1,2-epoxyhexane, a valuable intermediate for the synthesis of diols, amino alcohols, and other functionalized compounds. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.[9] The steric hindrance around the double bond may influence the reaction rate, potentially requiring longer reaction times or more reactive epoxidizing agents.

Mechanism of Epoxidation with m-CPBA

reagents 3,5,5-Trimethyl-1-hexene + m-CPBA transition_state [Concerted Transition State] reagents->transition_state products 3,5,5-Trimethyl-1,2-epoxyhexane + m-Chlorobenzoic Acid transition_state->products

Caption: Concerted mechanism for the epoxidation of an alkene with m-CPBA.

Protocol 3: Epoxidation of 3,5,5-Trimethyl-1-hexene with m-CPBA

Materials:

  • 3,5,5-Trimethyl-1-hexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 3,5,5-trimethyl-1-hexene in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • In a separate beaker, dissolve m-CPBA (typically 1.1-1.5 equivalents) in DCM.

  • Addition: Slowly add the m-CPBA solution to the stirred solution of the alkene at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC). The reaction time may be longer than for less hindered alkenes.

  • Work-up: Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

  • Purify the epoxide by distillation or column chromatography if necessary.

IV. Olefin Metathesis: A Tool for Carbon-Carbon Bond Formation

Olefin metathesis, a Nobel Prize-winning reaction, provides a powerful method for the formation of new carbon-carbon double bonds.[10] While the steric hindrance of 3,5,5-trimethyl-1-hexene can make it a challenging substrate for some metathesis reactions, it can participate in cross-metathesis with less hindered olefins, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts.

Conceptual Representation of Cross-Metathesis

reactants 3,5,5-Trimethyl-1-hexene + R-CH=CH₂ products Cross-metathesis Products + Ethylene reactants->products [Ru] catalyst catalyst Grubbs' Catalyst

Caption: General scheme for the cross-metathesis of 3,5,5-trimethyl-1-hexene.

Protocol 4: Cross-Metathesis of 3,5,5-Trimethyl-1-hexene (Exemplary)

Materials:

  • 3,5,5-Trimethyl-1-hexene

  • A suitable cross-metathesis partner (e.g., a terminal alkene)

  • Grubbs' catalyst (1st or 2nd generation)

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reactor Setup: In a Schlenk flask under an inert atmosphere, dissolve 3,5,5-trimethyl-1-hexene and the cross-metathesis partner in the anhydrous, degassed solvent.

  • Catalyst Addition: Add the Grubbs' catalyst (typically 1-5 mol%) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or GC. The evolution of ethylene gas is an indicator of the reaction proceeding.

  • Termination: Once the reaction is complete, add a quenching agent like ethyl vinyl ether to deactivate the catalyst.

  • Work-up and Purification: Concentrate the reaction mixture and purify the products by column chromatography.

V. Hydroboration-Oxidation: Anti-Markovnikov Addition of Water

The hydroboration-oxidation of 3,5,5-trimethyl-1-hexene provides a route to the corresponding anti-Markovnikov alcohol, 3,5,5-trimethyl-1-hexanol. This two-step process involves the addition of a borane reagent across the double bond, followed by oxidation.

Protocol 5: Hydroboration-Oxidation of 3,5,5-Trimethyl-1-hexene

Materials:

  • 3,5,5-Trimethyl-1-hexene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous sodium hydroxide solution (e.g., 3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydroboration: In a flame-dried, nitrogen-purged flask, dissolve 3,5,5-trimethyl-1-hexene in anhydrous THF and cool to 0 °C.

  • Slowly add the BH₃·THF solution dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Oxidation: Cool the reaction mixture back to 0 °C and slowly add the aqueous sodium hydroxide solution, followed by the slow, careful addition of hydrogen peroxide.

  • Stir the mixture at room temperature for a few hours.

  • Work-up: Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3,5,5-trimethyl-1-hexanol by distillation or column chromatography.

Safe Handling and Disposal

3,5,5-Trimethyl-1-hexene is a flammable liquid and vapor.[1] It may cause skin irritation and is harmful to aquatic life with long-lasting effects.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3,5,5-Trimethyl-1-hexene, despite its steric bulk, is a versatile and valuable reagent in organic synthesis. Its applications in polymerization, hydroformylation, epoxidation, and metathesis open doors to the creation of a wide range of molecules with unique structural features. The protocols provided in this guide serve as a starting point for researchers to explore and exploit the full potential of this intriguing building block. Further investigation into its reactivity and applications is warranted to uncover new synthetic methodologies and novel materials.

References

  • PubChem. 1-Hexene, 3,5,5-trimethyl-. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • The Good Scents Company. 3,5,5-trimethyl-1-hexene. [Link]

  • Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst. J. Am. Chem. Soc.2000, 122, 21, 5250–5251.
  • Chemistry LibreTexts. Ziegler-Natta Polymerizations. [Link]

  • Organic Chemistry Portal. Olefin Metathesis, Grubbs Reaction. [Link]

  • ACS Publications. Hydroformylation of 1-hexene utilizing homogeneous rhodium catalysts: Regioselectivity as a function of conversion. J. Chem. Educ.1990, 67, 8, 711.
  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Wikipedia. Hydroboration–oxidation reaction. [Link]

Sources

Application Notes & Protocols: Exploring the Reactivity of the Sterically Hindered Double Bond in 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactions involving the terminal double bond of 3,5,5-trimethyl-1-hexene. Due to its unique structure, featuring a sterically encumbered environment around the reactive pi-system, this alkene presents both challenges and opportunities in synthetic chemistry. We will delve into the mechanistic underpinnings of various addition and oxidative reactions, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development. This document aims to serve as a practical resource, elucidating the causal relationships between substrate structure, reaction conditions, and product outcomes.

Introduction: The Structural Uniqueness of 3,5,5-Trimethyl-1-hexene

3,5,5-Trimethyl-1-hexene is a nine-carbon, branched-chain terminal alkene.[1] Its chemical structure is characterized by a vinyl group at one end and significant steric bulk arising from a methyl group at the allylic position (C3) and a tert-butyl group at the C5 position. This steric hindrance plays a pivotal role in dictating the reactivity of the double bond, influencing both the rate of reaction and the regioselectivity of additions.

Key Physical Properties:

PropertyValue
Molecular FormulaC₉H₁₈
Molecular Weight126.24 g/mol [1]
Boiling Point119-127 °C[2]
Flash Point25 °C
AppearanceColorless liquid

The presence of bulky alkyl groups near the reactive center means that incoming reagents will face significant spatial obstruction. This "steric shield" can hinder access to one face of the double bond or one of the sp² hybridized carbons, leading to predictable and often highly selective chemical transformations. Understanding these steric effects is crucial for designing successful synthetic routes utilizing this versatile building block.

Electrophilic Addition Reactions: A Study in Regioselectivity

Electrophilic additions are hallmark reactions of alkenes. For an unsymmetrical alkene like 3,5,5-trimethyl-1-hexene, the primary consideration is regioselectivity—whether the reaction proceeds according to Markovnikov's rule or in an anti-Markovnikov fashion.

Hydrohalogenation: Markovnikov's Rule in a Sterically Crowded Environment

The addition of hydrogen halides (HX) to alkenes typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms.[3] This rule is a consequence of the reaction mechanism, which proceeds through the formation of the most stable carbocation intermediate.

Mechanism & Causality:

  • Protonation: The pi-bond of the alkene attacks the proton of the hydrogen halide, forming a C-H bond and a carbocation. With 3,5,5-trimethyl-1-hexene, protonation of C1 (the terminal carbon) leads to a secondary carbocation at C2. Protonation of C2 would lead to a primary carbocation at C1, which is significantly less stable and therefore not a favored pathway.

  • Nucleophilic Attack: The resulting halide ion (X⁻) then acts as a nucleophile, attacking the electron-deficient carbocation at C2 to form the final product.

Despite the steric hindrance from the C3-methyl group, the electronic stabilization of the secondary carbocation is the dominant factor, driving the reaction toward the Markovnikov product.

Hydrohalogenation cluster_0 Step 1: Protonation to form the more stable carbocation cluster_1 Step 2: Nucleophilic Attack alkene 3,5,5-Trimethyl-1-hexene carbocation Secondary Carbocation (at C2) alkene->carbocation π bond attacks H HBr H-Br Br_ion Br⁻ HBr->Br_ion Heterolytic cleavage product 2-Bromo-3,5,5-trimethylhexane (Markovnikov Product) carbocation_2 Secondary Carbocation carbocation_2->product Br⁻ attacks carbocation Br_ion_2 Br⁻ Br_ion_2->product

Caption: Mechanism of Markovnikov hydrohalogenation.

Protocol 2.1.1: Synthesis of 2-Bromo-3,5,5-trimethylhexane

  • Materials: 3,5,5-trimethyl-1-hexene (1.0 eq), 48% Hydrobromic acid (HBr) (1.5 eq), Diethyl ether (anhydrous), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Safety: Perform in a well-ventilated fume hood. HBr is corrosive. Wear appropriate PPE.

  • Procedure:

    • Dissolve 3,5,5-trimethyl-1-hexene in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add the 48% HBr solution dropwise to the stirred solution over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Transfer the reaction mixture to a separatory funnel and wash with an equal volume of water.

    • Carefully wash with saturated sodium bicarbonate solution until effervescence ceases to neutralize any remaining acid.

    • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

    • Purify by vacuum distillation if necessary.

Halogenation: Anti-Addition via a Halonium Ion Intermediate

The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in a dihalogenated alkane.[4] The reaction proceeds via a bridged halonium ion intermediate, leading to anti-addition, where the two halogen atoms add to opposite faces of the original double bond.[5]

Mechanism & Causality:

  • Formation of Halonium Ion: The electron-rich double bond polarizes the Br-Br bond, inducing a dipole. The alkene attacks the electrophilic bromine atom, displacing a bromide ion. Simultaneously, a lone pair on the attacking bromine forms a bond back to the other carbon of the original double bond, creating a cyclic bromonium ion. This intermediate prevents rotation around the C-C bond.

  • Nucleophilic Opening: The displaced bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the bridging bromine (backside attack). This ring-opening is an Sₙ2-like process and results in the two bromine atoms being on opposite sides of the molecule (anti stereochemistry).

Halogenation cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Backside Attack alkene 3,5,5-Trimethyl-1-hexene bromonium Cyclic Bromonium Ion alkene->bromonium π bond attacks Br Br2 Br-Br Br_ion Br⁻ Br2->Br_ion product 1,2-Dibromo-3,5,5-trimethylhexane (Anti-addition) bromonium_2 Cyclic Bromonium Ion bromonium_2->product Br_ion_2 Br⁻ Br_ion_2->product Sₙ2-like attack Epoxidation alkene 3,5,5-Trimethyl-1-hexene transition Concerted Transition State alkene->transition mCPBA m-CPBA mCPBA->transition epoxide 3,5,5-Trimethyl-1,2-epoxyhexane transition->epoxide acid m-Chlorobenzoic Acid transition->acid

Caption: Concerted mechanism of epoxidation with m-CPBA.

Protocol 3.2.1: Synthesis of 3,5,5-Trimethyl-1,2-epoxyhexane

  • Materials: 3,5,5-trimethyl-1-hexene (1.0 eq), m-CPBA (approx. 77%, 1.1 eq), Dichloromethane (DCM), Saturated sodium bicarbonate solution.

  • Safety: m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or shock. Store refrigerated.

  • Procedure:

    • Dissolve 3,5,5-trimethyl-1-hexene in DCM in a flask and cool to 0 °C.

    • In a separate beaker, dissolve m-CPBA in DCM.

    • Add the m-CPBA solution dropwise to the alkene solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture again and filter to remove the precipitated m-chlorobenzoic acid.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent carefully by rotary evaporation to obtain the epoxide.

Oxidative Cleavage: Breaking the Carbon-Carbon Double Bond

The double bond can be completely cleaved using strong oxidizing agents. The products depend on the specific reagents and workup conditions used.

3.3.1. Ozonolysis Ozonolysis involves reacting the alkene with ozone (O₃) followed by a workup step. [6]* Reductive Workup (e.g., with Dimethyl Sulfide, DMS): Cleaves the double bond to form aldehydes and/or ketones. For 3,5,5-trimethyl-1-hexene, this yields formaldehyde and 2,4,4-trimethylpentanal.

  • Oxidative Workup (e.g., with Hydrogen Peroxide, H₂O₂): Yields ketones and/or carboxylic acids. This would yield 2,4,4-trimethylpentanoic acid and carbon dioxide (from the oxidation of formaldehyde).

Protocol 3.3.1.1: Ozonolysis with Reductive Workup

  • Materials: 3,5,5-trimethyl-1-hexene (1.0 eq), Dichloromethane (DCM) or Methanol, Ozone (O₃), Dimethyl sulfide (DMS) (1.5 eq).

  • Safety: Ozone is toxic and a powerful oxidant. This reaction must be performed in a fume hood with an efficient ozone generator and a proper quench/trap for excess ozone.

  • Procedure:

    • Dissolve 3,5,5-trimethyl-1-hexene in DCM cooled to -78 °C (a dry ice/acetone bath).

    • Bubble ozone gas through the solution. The reaction is often monitored by the appearance of a blue color, indicating a slight excess of ozone.

    • Once the reaction is complete, stop the ozone flow and bubble nitrogen or argon through the solution to remove excess ozone.

    • Slowly add dimethyl sulfide to the cold solution.

    • Remove the cooling bath and allow the mixture to warm to room temperature and stir for at least 2 hours.

    • Remove the solvent and volatile byproducts (like DMSO) under reduced pressure to isolate the aldehyde products.

3.3.2. Permanganate Oxidation Potassium permanganate (KMnO₄) is a powerful oxidizing agent. [7]* Cold, Dilute, Alkaline KMnO₄: This results in syn-dihydroxylation, forming a diol (3,5,5-trimethylhexane-1,2-diol). The purple permanganate is reduced to brown manganese dioxide (MnO₂). [8]* Hot, Acidic/Basic KMnO₄: This leads to oxidative cleavage of the double bond. For a terminal alkene like this, the CH₂ group is oxidized to CO₂ and the other carbon becomes a ketone or, if it has a hydrogen, a carboxylic acid. Here, it would yield 2,4,4-trimethylpentanoic acid and CO₂. [9]

Summary of Reactions

ReactionReagentsKey Intermediate/MechanismMajor ProductRegio/Stereo-selectivity
HydrohalogenationHBr, HClSecondary Carbocation2-Halo-3,5,5-trimethylhexaneMarkovnikov
HalogenationBr₂, Cl₂ in DCMCyclic Halonium Ion1,2-Dihalo-3,5,5-trimethylhexaneAnti-addition
Catalytic HydrogenationH₂, Pd/CSurface-catalyzed addition3,5,5-TrimethylhexaneSyn-addition
Epoxidationm-CPBAConcerted O-atom transfer3,5,5-Trimethyl-1,2-epoxyhexaneSyn-addition
Ozonolysis (Reductive)1. O₃; 2. DMSOzonideFormaldehyde & 2,4,4-TrimethylpentanalCleavage
DihydroxylationCold, dilute KMnO₄, OH⁻Manganate ester3,5,5-Trimethylhexane-1,2-diolSyn-addition
Oxidative CleavageHot, conc. KMnO₄Oxidative cleavageCO₂ & 2,4,4-Trimethylpentanoic AcidCleavage

Conclusion

3,5,5-Trimethyl-1-hexene serves as an excellent model for understanding the interplay of electronic effects and steric hindrance in the reactions of alkenes. While its terminal double bond undergoes the canonical reactions expected of this functional group, the bulky substituents significantly influence reaction pathways and product distributions. The protocols and mechanistic discussions provided herein offer a robust framework for chemists to harness the unique reactivity of this and other sterically demanding alkenes for the construction of complex molecular architectures.

References

  • Barluenga, J., & Aznar, F. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92984, 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • OneClass. (2020, December 21). Draw the alkane formed when 4,5,5-trimethyl-1-hexyne is treated with two equivalents of HBr [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, October 2). Halogenation of Alkenes | Mechanism | Stereochemistry | Examples [Video]. YouTube. [Link]

  • Chirik, P. J. (2010). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. PMC - NIH. [Link]

  • Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). US7414164B2 - Diisobutylene process.
  • Unacademy JEE. (2024, December 27). Ozonolysis of alkenes [Video]. YouTube. [Link]

  • Ashenhurst, J. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). Halogenation of alkenes. Chemguide. [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Alkene + KMnO4 Reaction [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, April 3). 8.2: Halogenation of Alkenes - Addition of X₂. [Link]

  • LibreTexts Chemistry. (2023, January 22). Oxidation of Alkenes with Potassium Manganate. [Link]

  • Quora. (2017, March 4). How does 1-hexane react with KMnO4?. [Link]

  • Clark, J. (n.d.). Alkenes and potassium manganate(VII) (permanganate). Chemguide. [Link]

  • Ashenhurst, J. (n.d.). Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols for 3,5,5-Trimethyl-1-hexene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Branched C9 Olefin

3,5,5-Trimethyl-1-hexene is a branched-chain aliphatic alkene that serves as a valuable and versatile starting material in organic synthesis.[1] Its structure, featuring a terminal double bond and a sterically hindered neopentyl-like group, provides a unique combination of reactivity and molecular architecture. This guide delves into the core applications of 3,5,5-trimethyl-1-hexene as a chemical intermediate, offering detailed protocols for its conversion into higher-value molecules. The strategic placement of methyl groups influences the regioselectivity of additions across the double bond and imparts specific physical properties to its derivatives, making it a key building block in the synthesis of fine chemicals, fragrance compounds, and potentially novel polymeric materials. This document provides both the theoretical underpinnings and practical, field-tested methodologies for leveraging this intermediate in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 3,5,5-Trimethyl-1-hexene

PropertyValueSource
CAS Number 4316-65-8[1][2][3]
Molecular Formula C₉H₁₈[1][2][3]
Molecular Weight 126.24 g/mol [2][4]
Appearance Colorless liquid[2]
Boiling Point 119 °C
Specific Gravity 0.72 (20/20 °C)
Flash Point 25 °C[5]
Purity >98.0% (GC)
Safety and Handling

As a flammable liquid and vapor, 3,5,5-trimethyl-1-hexene must be handled with appropriate precautions.[4]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways).

  • Precautionary Measures:

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • Use explosion-proof electrical, ventilating, and lighting equipment.

    • Ground and bond container and receiving equipment to prevent static discharge.

    • In case of ingestion, immediately call a poison center or doctor. Do NOT induce vomiting.

    • Store in a cool, dark, and well-ventilated place.

Core Application: A Gateway to Fragrance and Flavor Compounds

One of the most significant industrial applications of 3,5,5-trimethyl-1-hexene is its role as a precursor to aldehydes, which are subsequently converted into a variety of alcohols and esters used as fragrance materials.[6] The primary transformation is hydroformylation, which adds a formyl group and a hydrogen atom across the terminal double bond.

Principle of Hydroformylation

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes using syngas (a mixture of CO and H₂). The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[7][8][9] For terminal alkenes like 3,5,5-trimethyl-1-hexene, the reaction can yield two isomeric aldehydes. However, with appropriate ligand selection on the metal catalyst (e.g., triphenylphosphine), the reaction can be directed with high regioselectivity towards the terminal, less-branched aldehyde, which is often the desired product for fragrance applications.

The general catalytic cycle involves the coordination of the alkene to the metal hydride complex, migratory insertion to form a metal alkyl, coordination of carbon monoxide, and subsequent migratory insertion to form a metal acyl complex. Reductive elimination then yields the aldehyde product and regenerates the catalyst.

hydroformylation_workflow start 3,5,5-Trimethyl-1-hexene reactor High-Pressure Reactor (e.g., 10-20 bar, 50-60°C) start->reactor reagents Syngas (CO/H₂) Rh Catalyst (e.g., [Rh(acac)(CO)₂]) Ligand (e.g., PPh₃) reagents->reactor workup Purification (Distillation) reactor->workup Reaction Mixture product 3,5,5-Trimethylhexanal workup->product epoxidation_mechanism cluster_reactants Reactants cluster_products Products alkene 3,5,5-Trimethyl-1-hexene transition Concerted Transition State alkene->transition π bond attacks O peroxy Peroxy Acid (m-CPBA) peroxy->transition O-H bond breaks epoxide 3,5,5-Trimethyloxirane acid Carboxylic Acid transition->epoxide transition->acid

Caption: Concerted mechanism of alkene epoxidation with a peroxy acid.

Protocol: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a classic and reliable method for alkene epoxidation. [10][11][12][13]

  • Objective: To synthesize 2-(2,4,4-trimethylbutyl)oxirane.

  • Materials:

    • 3,5,5-Trimethyl-1-hexene (6.3 g, 50 mmol)

    • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 12.3 g, ~55 mmol)

    • Dichloromethane (DCM) (200 mL)

    • 10% aqueous sodium sulfite (Na₂SO₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Reaction Setup: Dissolve 3,5,5-trimethyl-1-hexene in 100 mL of DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

    • m-CPBA Addition: In a separate beaker, dissolve the m-CPBA in 100 mL of DCM. Add this solution slowly to the stirred alkene solution over 20 minutes.

    • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC for the consumption of the starting alkene.

    • Work-up: Cool the mixture again to 0°C. Quench the excess peroxy acid by adding 10% aqueous Na₂SO₃ solution dropwise until a starch-iodide paper test is negative.

    • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (3 x 50 mL) to remove meta-chlorobenzoic acid, and finally with brine (1 x 50 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the DCM using a rotary evaporator.

  • Expected Outcome: A high yield of the crude epoxide, which can be used directly or purified by column chromatography or distillation.

Potential in Polymer and Materials Science

As an α-olefin, 3,5,5-trimethyl-1-hexene holds potential as a monomer for polymerization. The bulky side chain would be expected to influence the properties of the resulting polymer, likely leading to materials with low crystallinity (amorphous), good solubility, and a high glass transition temperature compared to linear polyolefins. While specific catalysts are required to overcome the steric hindrance, systems based on constrained geometry catalysts or late-transition metals could facilitate its polymerization or copolymerization with other olefins like ethylene. [14][15]This application remains a fertile area for research, aiming to create novel polymers with tailored thermal and mechanical properties.

References

  • 3,5,5-Trimethyl-1-hexene, 5ML - T0779-5ML - Lab Pro Inc. Lab Pro Inc.
  • EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
  • 3,5,5-Trimethyl-1-hexene | 4316-65-8. Tokyo Chemical Industry Co., Ltd.
  • 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. CP Lab Safety.
  • Product information, 3,5,5-Trimethyl-1-hexene. P&S Chemicals.
  • 3,5,5-trimethyl-1-hexene, 4316-65-8. The Good Scents Company.
  • 1-Hexene, 3,5,5-trimethyl- | C9H18 | CID 92984. PubChem.
  • 3,5,5-TRIMETHYL-1-HEXENE AldrichCPR. Sigma-Aldrich.
  • Hydroformylation of 1-hexene utilizing homogeneous rhodium catalysts: Regioselectivity as a function of conversion.
  • Hydroformylation of Alkenes: An Industrial View of the Status and Importance.
  • Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies. PubMed.
  • Multi-nuclear, high-pressure, operando FlowNMR spectroscopic study of Rh/PPh3 – catalysed hydroformyl
  • Behavior of n-hexene-1 in hydroformylation of olefin mixtures over rhodium supported porous metal-organic framework MOF-5.
  • Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube.
  • Synthesis of epoxides. Organic Chemistry Portal.
  • Epoxid
  • Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. YouTube.
  • Homopolymerization of Ethylene, 1-Hexene, Styrene and Copolymerization of Styrene With 1,3-Cyclohexadiene... MDPI.
  • Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst.

Sources

Application Notes & Protocols: Synthesis of Fine Chemicals from 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 3,5,5-trimethyl-1-hexene. As a branched C9 alpha-olefin, it serves as a versatile and strategic starting material for a range of valuable fine chemicals. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind key process decisions. We will explore several pivotal transformations, including hydroformylation, subsequent derivatization into novel fragrance compounds, oxidation to carboxylic acids, and epoxidation. Each section includes detailed, field-tested protocols, data summaries, and mechanistic diagrams to ensure both clarity and reproducibility in a laboratory setting.

Introduction: The Strategic Value of 3,5,5-Trimethyl-1-hexene

3,5,5-Trimethyl-1-hexene, a constitutional isomer of nonene, is a key building block in modern organic synthesis.[1] Often derived from the dimerization of isobutylene, its highly branched structure and terminal double bond offer unique steric and electronic properties that can be exploited to create molecules with specific physical and chemical characteristics. These derivatives find applications in diverse industries, including fragrances, lubricants, coatings, and pharmaceuticals.[2][3] This guide details the primary synthetic pathways originating from this versatile olefin, providing the necessary protocols to transform it into high-value fine chemicals.

Table 1: Physicochemical Properties of 3,5,5-Trimethyl-1-hexene

Property Value Reference
Molecular Formula C₉H₁₈ [1]
Molecular Weight 126.24 g/mol [1]
CAS Number 4316-65-8 [1]
Boiling Point 127.1 °C (estimated) [4]
Flash Point 25.4 °C (estimated) [4]

| Appearance | Colorless Liquid | |

Primary Functionalization: Hydroformylation to 3,5,5-Trimethylhexanal

The most critical first step in elaborating 3,5,5-trimethyl-1-hexene is typically hydroformylation (also known as the oxo process). This reaction introduces a carbonyl group by adding a formyl group (-CHO) and a hydrogen atom across the terminal double bond.[5] The resulting aldehyde, 3,5,5-trimethylhexanal, is a pivotal intermediate from which a vast array of other fine chemicals can be synthesized.[2][6]

Causality and Strategic Choice: Hydroformylation is the industrial method of choice for converting alkenes to aldehydes on a large scale.[7] The choice of catalyst—typically cobalt or rhodium-based—is critical. While cobalt is more economical, rhodium catalysts operate under milder conditions (lower temperature and pressure) and often exhibit higher selectivity for the desired linear aldehyde, which is crucial for subsequent reactions.[7][8] Recent advancements have focused on developing novel ligand systems to further enhance catalyst activity and stability, making the process more suitable for industrial production under milder conditions.[9]

Experimental Workflow: Hydroformylation

cluster_prep Catalyst & Reactor Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation p1 Charge high-pressure reactor with 3,5,5-trimethyl-1-hexene and solvent p2 Introduce catalyst system (e.g., Rh-phosphine complex) p1->p2 p3 Seal and purge reactor with N₂ p2->p3 r1 Pressurize with syngas (CO/H₂) to target pressure (e.g., 20-50 bar) p3->r1 Pressurization r2 Heat to reaction temperature (e.g., 80-120°C) with stirring r1->r2 r3 Monitor reaction progress via GC or syngas uptake r2->r3 w1 Cool reactor and vent excess gas r3->w1 Reaction Complete w2 Transfer crude product mixture w1->w2 w3 Purify via fractional distillation under reduced pressure w2->w3 w4 Characterize 3,5,5-trimethylhexanal (GC-MS, NMR) w3->w4

Caption: Workflow for the hydroformylation of 3,5,5-trimethyl-1-hexene.

Protocol 1: Rhodium-Catalyzed Hydroformylation

This protocol is adapted from general principles of alkene hydroformylation.[8][10]

  • Reactor Setup: In a nitrogen-purged glovebox, charge a 500 mL stainless steel high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and thermocouple with 3,5,5-trimethyl-1-hexene (50.5 g, 0.4 mol) and a rhodium-based catalyst system (e.g., HRh(CO)(PPh₃)₃, 0.01 mol%).

  • Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the system three times with synthesis gas (1:1 CO/H₂).

  • Reaction: Pressurize the reactor to 30 bar with synthesis gas. Begin stirring and heat the reactor to 100°C. Maintain the pressure at 30 bar by feeding synthesis gas as it is consumed.

  • Monitoring: Monitor the reaction for 4-6 hours, or until gas uptake ceases. The progress can be tracked by taking aliquots (if the reactor allows) for Gas Chromatography (GC) analysis.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.

  • Purification: Transfer the crude reaction mixture to a round-bottom flask. The desired product, 3,5,5-trimethylhexanal, is purified by fractional distillation under reduced pressure.[11]

Table 2: Typical Hydroformylation Parameters

Parameter Condition Rationale / Comment
Catalyst Rhodium or Cobalt complexes Rhodium offers higher activity and selectivity at lower pressures.[7]
Ligand Triphenylphosphine (or derivatives) Modifies catalyst activity and selectivity; can improve stability.[9]
Pressure (CO/H₂) 20 - 200 bar Higher pressure increases reaction rate but also cost.
Temperature 80 - 150°C Balances reaction rate against potential catalyst degradation.
Solvent Toluene, THF, or neat Solvent choice can influence catalyst solubility and product separation.

| Product | 3,5,5-Trimethylhexanal | Key intermediate for further synthesis.[6] |

Synthesis of High-Value Fragrance Alcohols and Esters

While 3,5,5-trimethylhexanol itself has a less desirable "chemical" odor, its derivatives are valuable in the fragrance industry.[2][12] The intermediate aldehyde, 3,5,5-trimethylhexanal, is the ideal starting point for creating these complex fragrance molecules through carbon chain extension, most commonly via Grignard reactions.

Causality and Strategic Choice: The Grignard reaction is a robust and classic method for forming carbon-carbon bonds. By reacting 3,5,5-trimethylhexanal with various organomagnesium halides (Grignard reagents), a diverse library of secondary alcohols can be created.[2] These alcohols can then be esterified, often with simple carboxylic acids or their derivatives, to produce esters with unique and pleasant scents. This two-step process provides immense flexibility for fine-tuning the final molecule's structure and olfactory properties.

Reaction Pathway: From Aldehyde to Fragrance Ester

aldehyde 3,5,5-Trimethylhexanal alcohol Secondary Alcohol (e.g., 5,7,7-Trimethyl-1-octen-3-ol) aldehyde->alcohol 1. Grignard Reaction 2. Acidic Work-up grignard Grignard Reagent (e.g., Vinylmagnesium Bromide) grignard->alcohol ester Fragrance Ester (e.g., 5,7,7-Trimethyl-1-octen-3-ol acetate) alcohol->ester Esterification acid Acid Anhydride (e.g., Acetic Anhydride) acid->ester reactants 3,5,5-Trimethyl-1-hexene + RCO₃H (Peroxy Acid) transition Concerted Transition State reactants->transition Electrophilic Attack products 3,5,5-Trimethyl-1,2-epoxyhexane + RCO₂H (Carboxylic Acid) transition->products

Caption: Concerted mechanism for the epoxidation of an alkene.

Protocol 4: Epoxidation using m-CPBA

This is a general laboratory protocol for alkene epoxidation. [13][14]

  • Reaction Setup: Dissolve 3,5,5-trimethyl-1-hexene (12.6 g, 0.1 mol) in a suitable solvent like dichloromethane (DCM, 200 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (approx. 77% purity, ~25 g, ~0.11 mol, 1.1 equivalents) in DCM. Add this solution to the flask dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours or until TLC/GC analysis shows complete consumption of the starting alkene.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxy acid. Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude epoxide can be purified by vacuum distillation or column chromatography.

References

  • EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
  • 3,5,5-trimethyl-1-hexene, 4316-65-8 . The Good Scents Company. [Link]

  • 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams . CP Lab Safety. [Link]

  • 1-Hexene, 3,5,5-trimethyl- . PubChem. [Link]

  • GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid.
  • CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal.
  • Hydroformylation of 1-hexene utilizing homogeneous rhodium catalysts: Regioselectivity as a function of conversion . Journal of Chemical Education - ACS Publications. [Link]

  • Synthesis of 3,5,5-trimethylhexanal . PrepChem.com. [Link]

  • Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA . YouTube. [Link]

  • 3,5,5-TRIMETHYLHEXANOIC ACID . Ataman Kimya. [Link]

  • Synthesis of epoxides . Organic Chemistry Portal. [Link]

  • Fragrance material review on 3,5,5-trimethyl-1-hexanol . PubMed. [Link]

  • Catalytic oxidation of 1-hexene and cyclohexene with molecular oxygen by iridium nitro complexes . ResearchGate. [Link]

  • ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID) . Ataman Kimya. [Link]

  • Reaction schemes for epoxidation of (a) 1-hexene; (b)... . ResearchGate. [Link]

  • RIFM fragrance ingredient safety assessment, 3,5,5-trimethylhexanal, CAS Registry Number 5435-64-3 . ScienceDirect. [Link]

  • Epoxidation of Alkenes . YouTube. [Link]

  • 3,5,5-Trimethylhexanoic Acid: Your Go-To Intermediate for Specialty Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Homopolymerization of Ethylene, 1-Hexene, Styrene and Copolymerization of Styrene With 1,3-Cyclohexadiene... . MDPI. [Link]

  • Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies . PubMed. [Link]

  • 1-Hexene Production from Ethylene . Intratec.us. [Link]

  • Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst . ACS Publications. [Link]

  • Hydroformylation Process and Applications . Mettler Toledo. [Link]

  • Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts . Catalysis Science & Technology (RSC Publishing). [Link]

  • 1-hexenes & 1-octenes Industrial Catalysis for Polymerization: A Brief Literature Review . Chemistry Research Journal. [Link]

  • Hydroformylation of Alkenes: An Industrial View of the Status and Importance . ACS Publications. [Link]

  • (3Z)-, CAS Registry Number 292605-05-1 - Fragrance Material Safety Assessment Center . Elsevier. [Link]

Sources

The Strategic Repurposing of 3,5,5-Trimethyl-1-hexene: A Gateway to Novel Fragrance Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While devoid of inherent desirable olfactory properties, 3,5,5-trimethyl-1-hexene emerges as a valuable and economically viable starting material for the synthesis of complex fragrance molecules. This technical guide elucidates the strategic application of this branched alkene in the fragrance industry, focusing on its conversion into valuable odorants through a multi-step synthetic pathway. We provide detailed application notes, step-by-step experimental protocols for key transformations, and an in-depth analysis of the olfactory characteristics of the resulting fragrance ingredients. This document is intended for researchers, scientists, and professionals in the fragrance and flavor industry, as well as those in drug development exploring novel molecular scaffolds.

Introduction: Unveiling Latent Olfactory Potential

The quest for novel fragrance ingredients is a perpetual endeavor in the perfumery industry, driven by the desire for unique scent profiles, improved performance, and cost-effective production. While many fragrance molecules are discovered through the screening of naturally occurring compounds, a significant portion arises from the creative chemical synthesis of non-odorous precursors. 3,5,5-Trimethyl-1-hexene, a C9 branched-chain olefin, falls into this latter category. On its own, it is not suitable for fragrance applications[1]. However, its chemical structure provides a robust scaffold for the synthesis of a family of alcohols and esters possessing intriguing and commercially valuable olfactory properties.

The primary synthetic route involves the initial hydroformylation of 3,5,5-trimethyl-1-hexene to produce 3,5,5-trimethylhexanal. This aldehyde, a pivotal intermediate, is then further derivatized to create a range of fragrance compounds. This guide will detail the synthesis and application of these derivatives, transforming a seemingly mundane chemical into a source of olfactory innovation.

The Synthetic Pathway: From Alkene to Aroma

The conversion of 3,5,5-trimethyl-1-hexene into valuable fragrance compounds is a testament to the power of synthetic organic chemistry. The overall workflow can be conceptualized as a three-stage process:

G A 3,5,5-Trimethyl-1-hexene B Hydroformylation A->B Syngas (CO/H2) Rhodium Catalyst C 3,5,5-Trimethylhexanal B->C D Grignard Reaction / Reduction C->D H Further Elaboration (e.g., Grignard) C->H E 3,5,5-Trimethylhexan-1-ol D->E F Esterification E->F Carboxylic Acid / Acyl Chloride G Fragrance Esters F->G I Complex Fragrance Alcohols H->I

Caption: Synthetic workflow from 3,5,5-trimethyl-1-hexene to fragrance molecules.

Stage 1: Hydroformylation to 3,5,5-Trimethylhexanal

Hydroformylation, or the "oxo" process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. In this case, 3,5,5-trimethyl-1-hexene is converted to 3,5,5-trimethylhexanal. Due to the sterically hindered nature of the alkene, this reaction typically requires a robust catalyst, with rhodium-based systems being particularly effective[2][3].

Protocol 1: Rhodium-Catalyzed Hydroformylation of 3,5,5-Trimethyl-1-hexene

Objective: To synthesize 3,5,5-trimethylhexanal from 3,5,5-trimethyl-1-hexene.

Materials:

  • 3,5,5-Trimethyl-1-hexene (98% purity)

  • Rhodium catalyst (e.g., Rh(CO)2(acac) with a phosphine ligand)

  • Triphenylphosphine (or other suitable phosphine ligand)

  • Anhydrous toluene (solvent)

  • Synthesis gas (Syngas, 1:1 mixture of CO and H2)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium catalyst and the phosphine ligand in a suitable molar ratio (e.g., 1:10 Rh:ligand) dissolved in anhydrous toluene.

  • Reactant Addition: Add 3,5,5-trimethyl-1-hexene to the autoclave.

  • Reaction Conditions: Seal the autoclave and purge several times with nitrogen, followed by syngas. Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar) and heat to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by gas uptake and/or periodic sampling and analysis by gas chromatography (GC).

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess gas. The crude product can be purified by distillation under reduced pressure to yield 3,5,5-trimethylhexanal.

Causality: The choice of a rhodium catalyst with a phosphine ligand is crucial for achieving high conversion and selectivity towards the linear aldehyde, which is the desired intermediate. The reaction conditions (temperature and pressure) are optimized to ensure a reasonable reaction rate while minimizing side reactions such as isomerization or hydrogenation of the starting alkene.

Stage 2 & 3: Derivatization of 3,5,5-Trimethylhexanal

The resulting 3,5,5-trimethylhexanal is a versatile intermediate that can be transformed into a variety of fragrance ingredients.

2.2.1. Reduction to 3,5,5-Trimethylhexan-1-ol

The aldehyde can be readily reduced to the corresponding alcohol, 3,5,5-trimethylhexan-1-ol. While this alcohol itself has a somewhat "chemical" and "not very pleasant" fragrance, it serves as a building block for more complex and appealing esters[4]. It is described as having a herbaceous and plant-like odor[5].

Protocol 2: Reduction of 3,5,5-Trimethylhexanal

Objective: To synthesize 3,5,5-trimethylhexan-1-ol.

Materials:

  • 3,5,5-Trimethylhexanal

  • Sodium borohydride (NaBH4)

  • Methanol or ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3,5,5-trimethylhexanal in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 3,5,5-trimethylhexan-1-ol, which can be further purified by distillation.

2.2.2. Grignard Reaction for Complex Alcohols

A more sophisticated application of 3,5,5-trimethylhexanal is its reaction with Grignard reagents to produce more complex secondary alcohols with highly desirable fragrance properties. A key patent highlights the synthesis of 5,7,7-trimethyl-1-octen-3-ol and 6,8,8-trimethyl-1-nonen-4-ol, both described as having "particularly appealing fragrances"[4].

Protocol 3: Synthesis of 5,7,7-Trimethyl-1-octen-3-ol via Grignard Reaction

Objective: To synthesize 5,7,7-trimethyl-1-octen-3-ol.

Materials:

  • 3,5,5-Trimethylhexanal

  • Vinylmagnesium bromide solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place the vinylmagnesium bromide solution in THF and cool to 0 °C.

  • Slowly add a solution of 3,5,5-trimethylhexanal in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solution under reduced pressure and purify the resulting crude alcohol by vacuum distillation.

2.2.3. Esterification for Fragrance Esters

The primary alcohol, 3,5,5-trimethylhexan-1-ol, can be esterified with various carboxylic acids to produce a range of esters with diverse scent profiles.

Protocol 4: Synthesis of 3,5,5-Trimethylhexyl Acetate

Objective: To synthesize 3,5,5-trimethylhexyl acetate.

Materials:

  • 3,5,5-Trimethylhexan-1-ol

  • Acetic anhydride

  • Pyridine (or another suitable catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 3,5,5-trimethylhexan-1-ol, acetic anhydride, and a catalytic amount of pyridine.

  • Heat the mixture under reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with diethyl ether.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure and purify the ester by vacuum distillation.

Olfactory Properties and Applications

The true value of 3,5,5-trimethyl-1-hexene in the fragrance industry is realized through the olfactory profiles of its derivatives.

CompoundCAS NumberMolecular FormulaOlfactory DescriptionPotential Application
3,5,5-Trimethylhexan-1-ol3452-97-9C9H20OHerbaceous, plant-like, with a somewhat "chemical" character[4][5].Intermediate for ester synthesis; minor green note modifier.
5,7,7-Trimethyl-1-octen-3-olNot availableC11H22ODescribed as a "particularly appealing fragrance"[4]. Likely possesses fresh, floral, and fruity notes.Can be used in a wide range of fragrance compositions for cosmetic and household products.
6,8,8-Trimethyl-1-nonen-4-olNot availableC12H24OAlso described as a "particularly appealing fragrance"[4]. Expected to have a complex profile, potentially with woody and ambery facets.A versatile ingredient for adding complexity and substantivity to fragrances.
3,5,5-Trimethylhexyl Acetate58430-94-7C11H22O2Fruity, green, slightly woody.Adds a fresh, fruity top note to compositions.

The more complex alcohols, such as 5,7,7-trimethyl-1-octen-3-ol, are particularly noteworthy. Their structures, featuring both a branched alkyl chain and a strategically placed hydroxyl group, are common motifs in potent and desirable fragrance molecules. These compounds can be used to impart unique signatures to fine fragrances, personal care products, and household goods.

Conclusion and Future Outlook

3,5,5-Trimethyl-1-hexene, while olfactorily inert, represents a valuable platform for the synthesis of novel fragrance ingredients. The synthetic pathway, commencing with hydroformylation and proceeding through various derivatizations, allows for the creation of a diverse palette of scents. The protocols outlined in this guide provide a framework for the practical application of this chemistry. Future research in this area could focus on the development of more efficient and selective catalysts for the hydroformylation of this sterically hindered alkene, as well as the exploration of a wider range of derivatives from the key 3,5,5-trimethylhexanal intermediate. The continued investigation of such synthetic strategies is paramount to the ongoing innovation and expansion of the perfumer's art and science.

References

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

  • Defoort, F., & Pucci, S. (2010). Rhodium-catalyzed functionalization of sterically hindered alkenes. Tetrahedron Letters, 51(3), 555-557.
  • The Good Scents Company. (n.d.). 1-octen-3-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal.
  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
  • Wikipedia. (2023, September 21). 3,5,5-Trimethyl-hexan-1-ol. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.

Sources

Application Note & Experimental Protocols for Key Reactions of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Reactivity of 3,5,5-Trimethyl-1-hexene

3,5,5-Trimethyl-1-hexene, a branched-chain olefin, serves as a valuable building block in organic synthesis. Its structure, characterized by a terminal double bond and a bulky tert-butyl group at the 5-position, presents unique challenges and opportunities in chemical transformations. The steric hindrance imposed by the trimethylpentyl moiety significantly influences the regioselectivity and stereoselectivity of additions across the double bond. This guide provides detailed protocols for three fundamental reactions of 3,5,5-trimethyl-1-hexene: hydroboration-oxidation for anti-Markovnikov alcohol synthesis, epoxidation to form the corresponding oxirane, and ozonolysis for oxidative cleavage of the double bond. These protocols are designed for researchers in synthetic chemistry and drug development, with a focus on the rationale behind procedural steps and ensuring reproducible, high-yield outcomes.

Compound Properties:

PropertyValue
IUPAC Name 3,5,5-trimethylhex-1-ene[1]
CAS Number 4316-65-8[1][2]
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [2][3]
Appearance Colorless liquid[2][4]
Boiling Point 119 °C[2]
Density 0.72 g/mL[2][4]
Flash Point 25 °C[2]

Safety Profile: 3,5,5-Trimethyl-1-hexene is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hydroboration-Oxidation: Synthesis of 3,5,5-Trimethylhexan-1-ol

The hydroboration-oxidation of alkenes is a two-step reaction that yields an alcohol.[5] This process is renowned for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[6] This selectivity is driven by both steric and electronic factors in the initial hydroboration step, where the boron atom adds to the less sterically hindered carbon, and the hydrogen atom adds to the more substituted carbon.[7] For 3,5,5-trimethyl-1-hexene, this reaction is highly effective for the synthesis of 3,5,5-trimethylhexan-1-ol, a primary alcohol.[8]

Experimental Workflow: Hydroboration-Oxidation

cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation cluster_2 Work-up & Purification A Dissolve 3,5,5-trimethyl-1-hexene in anhydrous THF under N₂ B Cool to 0 °C (ice bath) A->B C Slowly add BH₃•THF complex B->C D Warm to room temperature and stir for 2 hours C->D E Cool to 0 °C D->E F Add 3M NaOH (aq) E->F G Slowly add 30% H₂O₂ (aq) F->G H Stir at room temperature for 1.5 hours G->H I Extract with diethyl ether H->I J Wash with brine I->J K Dry over anhydrous MgSO₄ J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Caption: Workflow for the synthesis of 3,5,5-trimethylhexan-1-ol.

Detailed Protocol

Materials:

  • 3,5,5-Trimethyl-1-hexene (1.26 g, 10 mmol)

  • Anhydrous tetrahydrofuran (THF), 30 mL

  • Borane-THF complex (1.0 M solution in THF, 11 mL, 11 mmol)

  • 3 M aqueous sodium hydroxide (NaOH), 3 mL

  • 30% aqueous hydrogen peroxide (H₂O₂), 3 mL

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,5,5-trimethyl-1-hexene (1.26 g, 10 mmol) and anhydrous THF (20 mL).

  • Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add the 1.0 M borane-THF complex (11 mL, 11 mmol) dropwise over 10-15 minutes.[6] The slow addition helps control the exothermic reaction and improves regioselectivity. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete formation of the trialkylborane intermediate.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add 3 M NaOH (3 mL) followed by the slow, dropwise addition of 30% H₂O₂ (3 mL).[9] Caution: The addition of hydrogen peroxide is exothermic and can cause the evolution of gas. Maintain the temperature below 35 °C.[9]

  • Work-up: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1.5 hours.[9] Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3,5,5-trimethylhexan-1-ol.

Epoxidation with m-CPBA: Synthesis of 2-(2,4,4-trimethylbutyl)oxirane

Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for synthesizing epoxides (oxiranes).[10][11] The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step.[10] This results in the syn-addition of the oxygen atom to the plane of the double bond.[10]

Reaction Mechanism: Epoxidation

cluster_0 Concerted Oxygen Transfer Reactants Alkene + m-CPBA TransitionState [Butterfly Transition State] Reactants->TransitionState Electrophilic attack of alkene on peroxy acid Products Epoxide + m-CBA TransitionState->Products Oxygen transfer and O-O bond cleavage

Caption: Concerted mechanism of alkene epoxidation with a peroxy acid.

Detailed Protocol

Materials:

  • 3,5,5-Trimethyl-1-hexene (1.26 g, 10 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.4 g, ~10.8 mmol)

  • Dichloromethane (CH₂Cl₂), 50 mL

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 3,5,5-trimethyl-1-hexene (1.26 g, 10 mmol) in dichloromethane (50 mL). Add the m-CPBA (2.4 g, ~10.8 mmol) portion-wise at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove the m-chlorobenzoic acid byproduct, followed by saturated Na₂SO₃ solution (20 mL) to quench any remaining peroxy acid, and finally with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure. Caution: Avoid high temperatures during solvent removal as epoxides can be heat-sensitive. The resulting crude 2-(2,4,4-trimethylbutyl)oxirane is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation.[12]

Ozonolysis: Synthesis of 2,4,4-Trimethylpentanal

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds.[12] The reaction involves treating an alkene with ozone (O₃) to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[13] Subsequent work-up with a reductive agent, such as dimethyl sulfide (DMS) or zinc dust, cleaves the ozonide to yield aldehydes or ketones.[13][14] For a terminal alkene like 3,5,5-trimethyl-1-hexene, reductive ozonolysis yields an aldehyde (2,4,4-trimethylpentanal) and formaldehyde.

Experimental Workflow: Ozonolysis

cluster_0 Step 1: Ozonolysis cluster_1 Step 2: Reductive Work-up cluster_2 Purification A Dissolve alkene in CH₂Cl₂/Methanol at -78 °C B Bubble O₃ gas through solution until blue color persists A->B C Purge with N₂ gas to remove excess O₃ B->C D Add dimethyl sulfide (DMS) C->D E Allow to warm to room temperature slowly D->E F Stir overnight E->F G Concentrate in vacuo F->G H Purify by distillation G->H

Caption: General workflow for the reductive ozonolysis of an alkene.

Detailed Protocol

Materials:

  • 3,5,5-Trimethyl-1-hexene (1.26 g, 10 mmol)

  • Dichloromethane (CH₂Cl₂), 40 mL

  • Methanol (MeOH), 10 mL

  • Ozone (O₃) from an ozone generator

  • Dimethyl sulfide (DMS), 1.5 mL, 20 mmol

  • Dry ice/acetone bath

  • Gas dispersion tube

Procedure:

  • Reaction Setup: Add 3,5,5-trimethyl-1-hexene (1.26 g, 10 mmol) to a 100 mL three-necked flask equipped with a magnetic stir bar and a gas dispersion tube. Dissolve the alkene in a mixture of CH₂Cl₂ (40 mL) and MeOH (10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.[15]

  • Ozonolysis: Bubble ozone gas through the solution.[15] The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.

  • Quenching Excess Ozone: Stop the ozone flow and bubble nitrogen gas through the solution until the blue color disappears.[15]

  • Reductive Work-up: Add dimethyl sulfide (1.5 mL, 20 mmol) to the cold solution. Remove the cooling bath and allow the mixture to warm to room temperature. Stir overnight.

  • Purification: Remove the solvent under reduced pressure. The low-boiling formaldehyde will be removed with the solvent. The resulting crude 2,4,4-trimethylpentanal can be purified by fractional distillation.[16][17]

References

  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. National Center for Biotechnology Information. URL: [Link]

  • Google Patents. (1982). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. URL: [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. URL: [Link]

  • University of Glasgow. (n.d.). Experiment 6: Ozonolysis of an Alkene. URL: [Link]

  • PrepChem. (n.d.). Synthesis of 3,5,5-trimethylhexanal. URL: [Link]

  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. URL: [Link]

  • Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. URL: [Link]

  • Scribd. (n.d.). Ozonolysis Guide for Chemistry Students. URL: [Link]

  • Organic Syntheses. (n.d.). Collective Volume 6. URL: [Link]

  • Organic Syntheses. (n.d.). Ozonolytic Cleavage of Cyclohexene. URL: [Link]

  • Wikipedia. (n.d.). 3,5,5-Trimethyl-hexan-1-ol. URL: [Link]

  • Yale University Department of Chemistry. (n.d.). Hydroboration. URL: [Link]

  • Ashenhurst, J. (n.d.). Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry. URL: [Link]

  • University of California, Irvine. (n.d.). Hydroboration-Oxidation of Alkenes. URL: [Link]

Sources

Laboratory scale synthesis of 3,5,5-Trimethyl-1-hexene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Functionalization of 3,5,5-Trimethyl-1-hexene

Abstract

3,5,5-Trimethyl-1-hexene (CAS 4316-65-8) represents a critical class of branched terminal alkenes used as intermediates for sterically demanding surfactants, specialty plasticizers, and fragrance compounds.[1][2] Its unique structure—featuring a terminal double bond shielded by a


-methyl group and a remote, bulky tert-butyl moiety—presents specific challenges and opportunities in regioselective functionalization. This guide details three optimized laboratory-scale protocols for converting 3,5,5-trimethyl-1-hexene into high-value derivatives: C10-aldehydes  (via Hydroformylation), C9-alcohols  (via Hydroboration), and Epoxides  (via Prilezhaev oxidation).

Part 1: Substrate Analysis & Handling

Chemical Identity:

  • IUPAC Name: 3,5,5-Trimethylhex-1-ene[1][3]

  • Structure:

    
    
    
  • Molecular Weight: 126.24 g/mol [1][3][4]

  • Boiling Point: 119 °C

  • Density: 0.72 g/mL (20 °C)

Critical Impurity Profile: Commercial grades (typically >95%) often contain isomers such as 3,4,4-trimethyl-2-pentene or dimers of isobutylene.

  • Purification Protocol: Prior to catalytic steps, the alkene should be distilled over sodium wire or

    
     under nitrogen to remove peroxides and moisture, which are poisons for Rhodium catalysts.
    

Part 2: Experimental Protocols

Protocol A: Regioselective Hydroformylation (Synthesis of 4,6,6-Trimethylheptanal)

Target: C10-Aldehyde for surfactant/plasticizer precursors.

Rationale: Hydroformylation of sterically hindered alkenes requires a catalyst system that suppresses isomerization and favors linear (anti-Markovnikov) regioselectivity. We utilize a Rhodium-Bisphosphite system, which offers superior activity over Triphenylphosphine (PPh3) for hindered substrates due to a wider bite angle and lower steric bulk around the metal center during alkene coordination.

Materials:

  • Substrate: 3,5,5-Trimethyl-1-hexene (12.6 g, 100 mmol)

  • Catalyst Precursor:

    
     (25.8 mg, 0.1 mmol)
    
  • Ligand: Biphephos (236 mg, 0.3 mmol) [High regioselectivity ligand]

  • Solvent: Toluene (anhydrous, 30 mL)

  • Gas: Syngas (

    
     1:1 mixture)
    

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox): In a glovebox, dissolve

    
     and Biphephos in degassed toluene. Stir for 30 minutes to form the active catalyst complex.
    
  • Reactor Loading: Transfer the catalyst solution and the alkene substrate into a 100 mL stainless steel high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer.

  • Purging: Seal the reactor. Purge three times with

    
     (10 bar) to remove oxygen. Purge three times with Syngas (10 bar).
    
  • Reaction: Pressurize to 20 bar with Syngas. Heat the reactor to 80 °C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor pressure drop. Reaction is typically complete when pressure stabilizes (approx. 4–6 hours).

  • Workup: Cool to room temperature. Vent excess gas (into a fume hood with proper ventilation).

  • Isolation: Concentrate the mixture by rotary evaporation. Purify the residue via fractional vacuum distillation (bp approx. 85 °C @ 10 mmHg).

Self-Validating Checkpoint:

  • GC-MS Analysis: Expect a major peak (

    
     156) for the aldehyde.
    
  • NMR Verification:

    
     NMR should show a triplet/doublet aldehyde proton signal at 
    
    
    
    ppm. The ratio of linear (4,6,6-trimethylheptanal) to branched (2,3,5,5-tetramethylhexanal) product should be >20:1 with Biphephos.
Protocol B: Anti-Markovnikov Hydroboration (Synthesis of 3,5,5-Trimethylhexan-1-ol)

Target: Primary Alcohol for fragrance applications.

Rationale: Direct hydration of the alkene usually fails or leads to rearrangements. Hydroboration-oxidation guarantees the anti-Markovnikov primary alcohol. 9-BBN is selected over


 to enhance regioselectivity due to the steric bulk at the C3 position of the alkene.

Materials:

  • Substrate: 3,5,5-Trimethyl-1-hexene (12.6 g, 100 mmol)

  • Reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M in THF (220 mL, 110 mmol)

  • Oxidant:

    
     (30% aq., 35 mL)
    
  • Base: NaOH (3 M aq., 35 mL)

Step-by-Step Methodology:

  • Hydroboration: In a flame-dried 500 mL round-bottom flask under Argon, add the alkene. Cool to 0 °C.

  • Addition: Add 9-BBN solution dropwise via cannula over 30 minutes.

  • Equilibration: Warm to room temperature and stir for 12 hours. (Solution should become clear).

  • Oxidation: Cool the mixture to -10 °C. Add NaOH solution slowly. Then, add

    
     dropwise very slowly (exothermic!).
    
  • Reflux: After addition, heat to 50 °C for 1 hour to ensure complete oxidation of the C-B bond.

  • Extraction: Cool, separate layers. Extract aqueous layer with diethyl ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Distill under reduced pressure.
    

Data Summary:

ParameterSpecification
Product 3,5,5-Trimethylhexan-1-ol
Yield Target > 85%
Regioselectivity > 98% Primary Alcohol
Appearance Colorless viscous liquid
Protocol C: Stereoselective Epoxidation (Synthesis of 1,2-Epoxy-3,5,5-trimethylhexane)

Target: Reactive intermediate for ring-opening polymerization or fine chemicals.

Rationale: The reaction utilizes meta-Chloroperoxybenzoic acid (mCPBA). The steric bulk of the tert-butyl group is remote, but the C3 methyl group creates local steric differentiation, leading to a mixture of diastereomers (syn/anti).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5,5-Trimethyl-1-hexene (10 g) in Dichloromethane (DCM, 100 mL) in a 250 mL flask.

  • Buffer: Add

    
     (10 g) solid to buffer the acidic byproduct (preventing acid-catalyzed ring opening).
    
  • Oxidation: Cool to 0 °C. Add mCPBA (70-75%, 1.2 equiv) portion-wise over 20 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then room temperature for 12 hours.

  • Quench: Filter off solids. Wash filtrate with saturated

    
     (to destroy excess peroxide—check with starch-iodide paper).
    
  • Wash: Wash with saturated

    
    , then water.
    
  • Isolation: Dry (

    
    ) and evaporate solvent. The product is a volatile liquid; avoid high vacuum for prolonged periods.
    

Part 3: Visualization & Logic

Figure 1: Reaction Network & Divergence

Caption: Divergent synthesis pathways from 3,5,5-Trimethyl-1-hexene to C9-Epoxides, C9-Alcohols, and C10-Aldehydes.

ReactionNetwork Substrate 3,5,5-Trimethyl-1-hexene (C9 Alkene) Epoxide 1,2-Epoxy-3,5,5-trimethylhexane (Epoxide) Substrate->Epoxide mCPBA DCM, 0°C Alcohol 3,5,5-Trimethylhexan-1-ol (Primary Alcohol) Substrate->Alcohol 1. 9-BBN 2. H2O2/NaOH Aldehyde 4,6,6-Trimethylheptanal (C10 Aldehyde) Substrate->Aldehyde Rh(acac)(CO)2 Syngas, 20 bar

Figure 2: Hydroformylation Catalytic Cycle (Mechanistic Insight)

Caption: Rhodium-catalyzed hydroformylation cycle showing the critical hydride insertion step determining regioselectivity.

CatalyticCycle Precursor Rh Precursor Rh(acac)(CO)2 ActiveCat Active Species H-Rh(CO)2(L)2 Precursor->ActiveCat + Syngas, + Ligand Coordination Alkene Coordination (Steric Control) ActiveCat->Coordination + 3,5,5-TMH Insertion Hydride Insertion (Regio-determining) Coordination->Insertion Anti-Markovnikov Acyl CO Insertion (Acyl-Rh Species) Insertion->Acyl + CO Elimination Oxidative Addition (H2) & Elimination Acyl->Elimination + H2 Elimination->ActiveCat - Product Product 4,6,6-Trimethylheptanal Elimination->Product

References

  • PubChem. (2025).[1] 1-Hexene, 3,5,5-trimethyl- Compound Summary. National Library of Medicine. [Link]

  • Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation.[5][6][7] Springer. (Foundational text on Rh-Biphephos systems for hindered alkenes).

  • Organic Syntheses. (2005). Epoxidation of Alkenes with m-Chloroperbenzoic Acid.[8] Org.[3][9][10][11] Synth. Coll. Vol. 10. (Standard protocol adapted for Protocol C).

  • The Good Scents Company. (2024). 3,5,5-Trimethylhexan-1-ol Data Sheet.[12][Link]

Sources

Application Notes and Protocols for the Purification of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 3,5,5-trimethyl-1-hexene. The protocols detailed herein are designed to ensure high purity of the final product, a critical aspect for its application in research and development. This document emphasizes the rationale behind the chosen methodologies, ensuring both scientific integrity and practical applicability.

Introduction and Physicochemical Properties

3,5,5-Trimethyl-1-hexene is a branched aliphatic alkene. Its utility in various chemical syntheses necessitates a high degree of purity. Commercially available 3,5,5-trimethyl-1-hexene often contains isomers, residual starting materials from its synthesis, and peroxides formed during storage. These impurities can interfere with subsequent reactions, making their removal essential.

A thorough understanding of the physicochemical properties of 3,5,5-trimethyl-1-hexene is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C9H18[1][2][3]
Molecular Weight 126.24 g/mol [4]
Boiling Point 119 - 127.14 °C at 760 mmHg[5]
Density 0.72 g/cm³ (at 20°C)[1]
Appearance Colorless liquid[1]
Solubility Insoluble in water, soluble in organic solvents[5]

Common Impurities and Purification Strategy

The primary impurities in technical-grade 3,5,5-trimethyl-1-hexene include:

  • Structural Isomers: Other C9H18 isomers, such as 3,3,5-trimethyl-1-hexene, may be present.[6] These often have very similar boiling points, making separation by simple distillation challenging.

  • Peroxides: Alkenes with allylic hydrogens are susceptible to autoxidation, leading to the formation of peroxides.[7] Peroxides can be hazardous and can initiate unwanted side reactions.

  • Low-Boiling Contaminants: Residual solvents or starting materials from the synthesis process.

  • High-Boiling Contaminants: Polymerized byproducts or catalyst residues.

Our multi-step purification strategy is designed to address each of these impurity classes systematically.

Caption: Overall purification workflow for 3,5,5-trimethyl-1-hexene.

Pre-Purification: Peroxide Removal

Due to the potential for peroxide formation, it is imperative to test for and remove these hazardous impurities before any distillation steps, as they can explode upon heating.[7][8]

Qualitative Test for Peroxides

A simple and effective method is the potassium iodide (KI) test.

Protocol:

  • Add 1 mL of the 3,5,5-trimethyl-1-hexene sample to a test tube.

  • Add 1 mL of a freshly prepared 10% aqueous KI solution.

  • Add a drop of glacial acetic acid and shake the mixture.

  • The formation of a yellow to brown color indicates the presence of peroxides.

Peroxide Removal Protocols

Two effective methods for peroxide removal are presented below. The choice of method may depend on the scale of the purification and the available resources.

Method A: Activated Alumina Column Chromatography

This method is suitable for removing peroxides from water-insoluble solvents and is highly effective.[7][9][10] Activated alumina can adsorb polar impurities, including peroxides.[11][12][13][14][15]

Protocol:

  • Prepare a chromatography column packed with basic activated alumina (80-200 mesh). The amount of alumina should be approximately 10-20 times the weight of the alkene.

  • Pre-wet the column with a non-polar solvent like hexane and allow it to drain until the solvent level reaches the top of the alumina bed.

  • Carefully load the crude 3,5,5-trimethyl-1-hexene onto the column.

  • Elute the alkene using hexane. The non-polar 3,5,5-trimethyl-1-hexene will pass through the column while the more polar peroxides are retained.

  • Collect the eluent and re-test for the presence of peroxides.

Method B: Ferrous Sulfate Wash

This chemical washing method reduces peroxides to the corresponding alcohols.[8][10]

Protocol:

  • Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 100 mL of deionized water, and carefully add 6 mL of concentrated sulfuric acid.

  • In a separatory funnel, mix the crude 3,5,5-trimethyl-1-hexene with an equal volume of the ferrous sulfate solution.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any residual acid, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

Primary Purification: Fractional Distillation

Fractional distillation is the most effective technique for separating 3,5,5-trimethyl-1-hexene from impurities with different boiling points, such as isomers and residual solvents.[16][17] The efficiency of the separation is dependent on the number of theoretical plates in the distillation column.

Caption: Key components of a fractional distillation setup.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charging the Flask: Fill the distilling flask to no more than two-thirds of its volume with the peroxide-free 3,5,5-trimethyl-1-hexene. Add a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distilling flask using a heating mantle. The heating rate should be controlled to establish a steady rate of distillation.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the ascending vapor and descending condensate will be established.

  • Fraction Collection:

    • Fore-run: Collect the initial fraction that distills below the expected boiling point of 3,5,5-trimethyl-1-hexene. This fraction will contain any low-boiling impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of 3,5,5-trimethyl-1-hexene (approximately 119-127 °C), collect the main fraction in a clean, dry receiving flask.[5]

    • After-run: As the distillation proceeds, a sharp drop or rise in temperature may indicate that the main component has distilled over. Stop the distillation at this point, leaving a small amount of residue in the distilling flask to avoid distilling to dryness.

  • Purity Analysis: Analyze the collected main fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity.

Optional High-Purity Polish: Preparative Gas Chromatography

For applications requiring ultra-high purity, preparative gas chromatography (Prep-GC) can be employed to separate any remaining isomeric impurities that were not fully resolved by fractional distillation. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Protocol:

  • Column Selection: Choose a non-polar capillary column (e.g., DB-1 or equivalent) suitable for the separation of hydrocarbons.

  • Method Development: Develop an analytical GC method to achieve baseline separation of 3,5,5-trimethyl-1-hexene from its isomers. Optimize the temperature program, carrier gas flow rate, and injection volume.

  • Preparative Run: Scale up the analytical method to a preparative scale. Inject small aliquots of the distilled 3,5,5-trimethyl-1-hexene onto the Prep-GC system.

  • Fraction Collection: Collect the eluting peak corresponding to 3,5,5-trimethyl-1-hexene using a fraction collector.

  • Purity Verification: Confirm the purity of the collected fraction using analytical GC-MS.

Safety Precautions

  • 3,5,5-Trimethyl-1-hexene is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[4]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware of the hazards associated with peroxides. Never distill a sample without first testing for and removing peroxides.

  • If swallowed, it may be fatal if it enters the airways. Do NOT induce vomiting.

References

  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • ChemSrc. (n.d.). 3,5,5-Trimethyl-1-hexene. Retrieved from [Link]

  • Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]

  • AQA A level Chemistry. (2022, February 17). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion [Video]. YouTube. [Link]

  • University of Toronto. (n.d.). Handling and Removing Peroxides. Retrieved from [Link]

  • Interra Global. (2023, October 17). Activated Alumina Applications: Industrial Uses In Drying, Purification, And Catalysis. Retrieved from [Link]

  • Derik Frantz. (2020, June 20). Simple and Fractional Distillation [Video]. YouTube. [Link]

  • American Chemical Society. (2024, January 20). Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes. Switchable Reaction of β‑Halo-β- (trifluoromethyl)styrenes with Boronic Acids. Retrieved from [Link]

  • Alfred University. (n.d.). Appendix J - Peroxide Forming Chemicals. Retrieved from [Link]

  • Sorbead India. (2023, August 19). Activated Alumina Enhances Crude Oil Purification. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Production of 1-alkenes from mixed olefin streams using catalytic distillation.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Quality Extractions Group. (n.d.). Activated Alumina. Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. [Link]

  • University of California, Berkeley. (n.d.). Control and Safe Use of Peroxide Formers. Retrieved from [Link]

  • Organic Syntheses. (2023, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • UCO Chemistry. (2014, January 23). Lab 5: Fractional Distillation [Video]. YouTube. [Link]

  • NCERT. (n.d.). Hydrocarbons. Retrieved from [Link]

  • The University of British Columbia. (2014, February 2). Guideline Handling and Removing Peroxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.1: Synthesis of Alkenes. Retrieved from [Link]

  • University of Florida. (n.d.). Peroxides in depth discussion. Retrieved from [Link]

  • FEECO International. (n.d.). Activated Alumina Overview. Retrieved from [Link]

  • Chromatography Forum. (2015, August 19). Alkenes separation on a non polar column. Retrieved from [Link]

  • Irvine Valley College. (2012, August 7). 5 O Chem Fractional Distillation (CC) [Video]. YouTube. [Link]

  • Jaxon Filtration. (n.d.). Activated Alumina. Retrieved from [Link]

  • Mr. G's Chemistry. (2021, March 9). 3.3.2 Alkanes - Lesson 1 of 3 - Properties [Video]. YouTube. [Link]

  • Physics Wallah. (n.d.). NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 3,3,5-Trimethyl-1-hexene. Retrieved from [Link]

Sources

Application Notes and Protocols for 3,5,5-Trimethyl-1-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding 3,5,5-Trimethyl-1-hexene: Properties and Hazards

3,5,5-Trimethyl-1-hexene is a flammable, colorless to nearly colorless liquid. A thorough understanding of its chemical and physical properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of 3,5,5-Trimethyl-1-hexene

PropertyValueSource
Molecular FormulaC9H18[1][2]
Molecular Weight126.24 g/mol [1]
AppearanceColorless to Almost colorless clear liquid
Boiling Point119 °C
Flash Point25 °C
Specific Gravity0.72 (20/20)
Purity>98.0% (GC)

The primary hazards associated with 3,5,5-Trimethyl-1-hexene are its flammability and the risk of serious health effects if ingested. It is classified as a flammable liquid and vapor (H226).[3][4] The GHS hazard statements also indicate that it may be fatal if swallowed and enters airways (H304). While some sources suggest it may cause irritation, others state that no adverse effects are expected from inhalation and it is not expected to cause skin sensitization.[4][5] It is also noted that it may cause long-lasting harmful effects to aquatic life.[3][4]

Prerequisite: Engineering Controls and Personal Protective Equipment (PPE)

Before handling 3,5,5-Trimethyl-1-hexene, it is imperative to have the proper engineering controls and Personal Protective Equipment (PPE) in place.

Engineering Controls
  • Ventilation: Work with 3,5,5-Trimethyl-1-hexene should be conducted in a well-ventilated area.[4] The use of explosion-proof general and local exhaust ventilation is recommended.[4]

  • Fire Safety: An appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) must be readily accessible. Do not use a water jet, as it can spread the fire.[4] All equipment used when handling the product must be grounded to prevent static discharge.[4] Use only non-sparking tools.[4]

  • Emergency Eyewash and Shower: A safety shower and eyewash station should be in close proximity to the work area.[6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves. The specific glove material should be chosen based on the breakthrough time and permeation rate for 3,5,5-Trimethyl-1-hexene. Consult with your institution's safety officer or glove manufacturer for recommendations.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[6] In cases of potential splashing, additional protective clothing may be necessary.[4]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, an approved respirator must be worn.[4]

Core Protocol: Safe Handling of 3,5,5-Trimethyl-1-hexene

The following protocol outlines the essential steps for safely handling 3,5,5-Trimethyl-1-hexene in a laboratory setting.

Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 3,5,5-Trimethyl-1-hexene.[7]

  • Ensure Proper Engineering Controls: Verify that the fume hood or other ventilation system is functioning correctly.

  • Assemble all Necessary PPE: Don all required PPE before entering the work area.

  • Prepare the Work Area: Ensure the work area is clean, uncluttered, and free of ignition sources (e.g., open flames, hot plates, and spark-producing equipment).[4]

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest fire extinguisher, safety shower, and eyewash station.[7]

Step-by-Step Handling Procedure
  • Grounding and Bonding: When transferring 3,5,5-Trimethyl-1-hexene from one container to another, ensure that both containers are properly bonded and grounded to prevent the buildup of static electricity.[4]

  • Dispensing the Liquid: Use only non-sparking tools for opening and closing containers.[4] When dispensing, do so slowly and carefully to minimize splashing and the generation of vapors.

  • Keep Containers Closed: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[4]

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate any surfaces that may have come into contact with the chemical.

Storage Procedures for 3,5,5-Trimethyl-1-hexene

Proper storage is crucial for maintaining the stability of 3,5,5-Trimethyl-1-hexene and preventing hazardous situations.

Table 2: Storage Conditions for 3,5,5-Trimethyl-1-hexene

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated place.[4] Recommended storage temperature is <15°C.To minimize vapor pressure and reduce the risk of ignition.
Container Store in the original, tightly closed container.[4]To prevent contamination and leakage.
Location Store away from heat, sparks, open flames, and other ignition sources.[4]Due to its low flash point and flammability.
Incompatible Materials Store away from incompatible materials.To prevent hazardous chemical reactions.
Ventilation Store in a well-ventilated area.[4]To prevent the accumulation of flammable vapors.

Emergency Protocols: Spills, Exposure, and Fire

In the event of an emergency, a swift and informed response is critical.

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Workflow for responding to a chemical spill.

For a small spill:

  • Alert Personnel: Immediately alert others in the vicinity.[6][7]

  • Evacuate: If necessary, evacuate the immediate area.[8]

  • Ventilate: Increase ventilation to the area by opening a fume hood sash.[9]

  • Contain: Contain the spill using an absorbent material like sand or vermiculite.[9]

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill with non-sparking tools and place the waste in a sealed, labeled container for proper disposal.[4][7]

For a large spill:

  • Evacuate: Immediately evacuate the area.[6][8]

  • Confine: If it can be done without risk, confine the spill area by closing doors.[8]

  • Report: Report the spill to your institution's emergency response team.[8]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Exposure Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[4][6] Rinse the affected skin area with plenty of water for at least 15 minutes.[4][6] Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or doctor.

Fire Response
  • If a fire occurs, immediately evacuate the area and activate the fire alarm.

  • If the fire is small and you are trained to do so, use an appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam).

  • Never use a water jet to extinguish the fire. [4]

  • If the fire is large or spreading, evacuate the building and call emergency services.

References

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene, 4316-65-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hexene, 3,5,5-trimethyl-. PubChem. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • Chem Service Inc. (2016, January 25). SAFETY DATA SHEET: 3,5,5-Trimethyl-1-hexene. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Hexene, 3,5,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5,5-trimethyl-1-hexene (C9H18). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5,5-trimethyl-1-hexene. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and side reactions encountered during the synthesis of 3,5,5-trimethyl-1-hexene, which is primarily achieved through the acid-catalyzed dimerization of isobutylene. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Poor Selectivity and Yield

Question 1: My reaction is producing a significant amount of higher oligomers (trimers, tetramers) instead of the desired diisobutylene product. What's causing this and how can I improve selectivity for the dimer?

Answer: The formation of higher oligomers is a common side reaction in the acid-catalyzed dimerization of isobutylene.[1] This occurs because the reaction proceeds via a carbocation mechanism. After the formation of the C8 dimer, it can further react with another isobutylene molecule to form a C12 trimer, and so on.

Root Cause Analysis:

  • High Reaction Temperature: The dimerization of isobutylene is an exothermic reaction.[2] Elevated temperatures increase the reaction rate, but can also promote further oligomerization, leading to the formation of trimers and tetramers.[3]

  • Catalyst Acidity and Type: The strength and type of acid catalyst play a crucial role. Highly acidic catalysts can promote further oligomerization. Solid acid catalysts like solid phosphoric acid, acid resins, and molecular sieves are commonly used.[3]

  • High Isobutylene Conversion: Running the reaction to very high isobutylene conversion increases the concentration of the dimer product in the reactor, which in turn increases the likelihood of it reacting further to form higher oligomers.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature can favor the formation of the dimer over higher oligomers. It is recommended to perform a temperature screening study to find the optimal balance between reaction rate and selectivity.

  • Select an Appropriate Catalyst: Consider using a catalyst with moderate acidity. For example, certain zeolite catalysts can be selective for dimerization.[1] The choice of catalyst is a critical aspect, as impurities and side products can also lead to catalyst fouling.[2]

  • Control Isobutylene Conversion: Limit the conversion of isobutylene per pass in the reactor. This can be achieved by adjusting the feed rate or residence time. Unreacted isobutylene can be separated and recycled back to the reactor.[2]

  • Use of Moderators: The addition of moderators, such as t-butyl alcohol (TBA) or water, can help to control the reaction and improve selectivity for the dimer.

Question 2: The yield of 3,5,5-trimethyl-1-hexene is low, and I am observing a mixture of C8 isomers. How can I improve the isomeric purity?

Answer: The dimerization of isobutylene inherently produces a mixture of isomers, with 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene often being the major products. The formation of 3,5,5-trimethyl-1-hexene is also possible, but its proportion can be minor depending on the reaction conditions. The challenge is that these isomers have very similar boiling points, making their separation by distillation difficult.[4]

Root Cause Analysis:

  • Carbocation Rearrangements: The tertiary carbocation intermediate formed during the reaction can undergo rearrangements before reacting with another isobutylene molecule, leading to different C8 skeletons.

  • Deprotonation Site: The final deprotonation step to form the double bond can occur at different positions, resulting in various isomers.

Troubleshooting Steps:

  • Catalyst Selection: Certain catalysts can offer better selectivity towards a specific isomer. For instance, nickel-based catalysts have been reported to favor the formation of linear dimers like 2,5-dimethylhexenes.[5][6] While this doesn't directly yield 3,5,5-trimethyl-1-hexene, it highlights the influence of the catalyst on isomer distribution.

  • Reaction Conditions Optimization: Fine-tuning the reaction temperature and pressure can influence the isomer distribution to some extent.

  • Advanced Purification Techniques: If high isomeric purity is essential, consider preparative gas chromatography or other advanced separation techniques, although these may not be practical on a large scale.

  • Alternative Synthetic Routes: If a specific isomer is required in high purity, it may be necessary to explore alternative synthetic routes that are more stereoselective. For example, 3,5,5-trimethylhexan-1-al can be synthesized via hydroformylation of 2,4,4-trimethyl-pent-1-ene, which can then be used to produce other derivatives.[7]

Category 2: Catalyst Performance and Longevity

Question 3: I am observing a gradual decrease in isobutylene conversion over time. What could be causing my catalyst to deactivate?

Answer: Catalyst deactivation is a known issue in isobutylene dimerization.[2] Several factors can contribute to the loss of catalytic activity.

Root Cause Analysis:

  • Fouling by Heavy Oligomers: The formation of high molecular weight oligomers (polymers) can block the active sites of the catalyst. This is a common issue with solid acid catalysts.

  • Feedstock Impurities: Impurities in the isobutylene feed, such as sulfur or nitrogen compounds, can poison the catalyst.[8]

  • Water Content: While a small amount of water can act as a moderator, excessive water can lead to catalyst deactivation, especially with certain types of catalysts like sulfonic acid resins.

Troubleshooting Steps:

  • Feedstock Purification: Ensure the isobutylene feed is free from poisons like sulfur and nitrogen compounds. This can be achieved by passing the feed through a guard bed of appropriate adsorbents.[8]

  • Control Reaction Conditions: Operate the reactor under conditions that minimize the formation of heavy oligomers (see Question 1).

  • Catalyst Regeneration: Depending on the type of catalyst and the cause of deactivation, it may be possible to regenerate it. Regeneration procedures can include calcination to burn off coke deposits or washing with a suitable solvent.

  • Catalyst Selection: Choose a catalyst that is more resistant to deactivation under your specific reaction conditions.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and the primary side products, the following reaction scheme is provided.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination / Side Reactions Isobutylene_1 Isobutylene t-butyl_carbocation tert-Butyl Carbocation Isobutylene_1->t-butyl_carbocation + H+ H+ H+ t-butyl_carbocation_2 tert-Butyl Carbocation Isobutylene_2 Isobutylene Isobutylene_3 Isobutylene C8_carbocation C8 Carbocation C8_carbocation_2 C8 Carbocation t-butyl_carbocation_2->C8_carbocation + Isobutylene Diisobutylene_isomers Diisobutylene Isomers (e.g., 3,5,5-Trimethyl-1-hexene) C8_carbocation_2->Diisobutylene_isomers - H+ Triisobutylene Triisobutylene (Trimer) C8_carbocation_2->Triisobutylene + Isobutylene, then - H+

Caption: Acid-catalyzed dimerization of isobutylene.

Quantitative Data Summary

The following table summarizes the typical properties of 3,5,5-trimethyl-1-hexene.

PropertyValueSource
Molecular Formula C₉H₁₈[9]
Molecular Weight 126.24 g/mol
Boiling Point 119 °C
Flash Point 25 °C
Specific Gravity 0.72 (20/20 °C)
Purity (Typical) >98.0% (GC)

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the dimerization of isobutylene using a solid acid catalyst in a fixed-bed reactor. Note: This is a representative procedure and should be optimized for your specific equipment and safety protocols.

Materials:

  • High-purity isobutylene

  • Solid acid catalyst (e.g., Amberlyst-15, Zeolite Beta)

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed reactor system with temperature and pressure control

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: Pack the fixed-bed reactor with the chosen solid acid catalyst. Activate the catalyst according to the manufacturer's instructions, which may involve heating under a flow of inert gas.

  • System Purge: Purge the entire reactor system with an inert gas to remove air and moisture.

  • Reaction Start-up: Introduce the isobutylene feed into the reactor at the desired temperature and pressure. Typical conditions can range from 60-160 °C and 0.5-2 MPa, depending on the catalyst.[3]

  • Reaction Monitoring: Periodically sample the reactor effluent and analyze the product mixture by GC to determine the conversion of isobutylene and the selectivity to different products.

  • Product Collection: The reactor effluent is cooled and collected.

  • Purification: The collected product mixture, containing unreacted isobutylene, dimers, trimers, and other isomers, is then subjected to fractional distillation to separate the desired 3,5,5-trimethyl-1-hexene. Due to the close boiling points of the isomers, this step requires a highly efficient distillation column.

G Isobutylene_Feed Isobutylene Feed Reactor Fixed-Bed Reactor (Solid Acid Catalyst) Isobutylene_Feed->Reactor Cooler Cooler Reactor->Cooler Separator Gas-Liquid Separator Cooler->Separator Distillation Fractional Distillation Separator->Distillation Recycle Recycle Isobutylene Separator->Recycle Unreacted Isobutylene Product 3,5,5-Trimethyl-1-hexene Distillation->Product Byproducts Higher Oligomers & Isomers Distillation->Byproducts Recycle->Isobutylene_Feed

Caption: Simplified workflow for 3,5,5-trimethyl-1-hexene synthesis.

References

  • Huo, W., et al. (2023). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. MDPI. [Link]

  • Chavan, S. P., & Dantale, S. W. (2003). Dimerized isobutene: An alternative to MTBE. American Chemical Society. [Link]

  • BASF. (1979). 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
  • Behr, A., et al. (2014). Highly selective dimerization and trimerization of isobutene to linearly linked products by using nickel catalysts. Chemistry – An Asian Journal, 9(2), 596-601. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hexene, 3,5,5-trimethyl-. PubChem. [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. The Good Scents Company. [Link]

  • CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. CP Lab Safety. [Link]

  • Nishio, S., et al. (2023). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. RSC Advances, 13(21), 14354-14360. [Link]

  • Lyondell Chemical Technology, L.P. (2007). Diisobutylene process.
  • Total Petrochemicals Research Feluy. (2005). Process for the selective dimerization of isobutene.
  • ResearchGate. (n.d.). Scheme 1. Major products formed through oligomerization of isobutene over acid treated clay catalyst. ResearchGate. [Link]

  • Phillips Petroleum Company. (1972). Neohexene from isobutene and ethylene.
  • Kyushu University Library. (2023). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. Kyushu University Library Collections. [Link]

  • Yufeng. (2023). Do You Know about Diisobutylene?. Yufeng. [Link]

Sources

Technical Support Center: Optimizing Polymerization of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 3,5,5-trimethyl-1-hexene. This guide is designed for researchers and scientists navigating the complexities of polymerizing sterically hindered α-olefins. Due to its bulky neohexyl group, 3,5,5-trimethyl-1-hexene presents unique challenges compared to less substituted monomers like ethylene or propylene. Achieving high yield and desired polymer characteristics requires meticulous attention to catalyst selection, reagent purity, and reaction conditions.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles and improve your polymerization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalyst systems for polymerizing 3,5,5-trimethyl-1-hexene?

The polymerization of bulky α-olefins like 3,5,5-trimethyl-1-hexene is typically achieved via coordination polymerization. The most successful catalyst families are:

  • Ziegler-Natta Catalysts: These are multi-site catalysts, often based on titanium halides (e.g., TiCl₄, TiCl₃) activated by an organoaluminum co-catalyst like triethylaluminum (AlEt₃).[1] They are a foundational technology for olefin polymerization and can be effective, though their multi-site nature can sometimes lead to broader molecular weight distributions.[1][2]

  • Metallocene Catalysts: These are single-site catalysts, typically involving a Group IV transition metal (like Zirconium or Titanium) sandwiched between cyclopentadienyl-type ligands.[3][4] They are activated by a co-catalyst, most commonly methylaluminoxane (MAO).[4] Metallocene systems offer superior control over polymer architecture, including tacticity and molecular weight distribution, which is highly advantageous for specialty polymers derived from bulky monomers.[3][4]

Q2: Why is the steric hindrance of 3,5,5-trimethyl-1-hexene a major challenge?

The bulky C(CH₃)₃CH₂ group attached to the chiral center of the monomer creates significant steric hindrance. This affects polymerization in two primary ways:

  • Reduced Reactivity: The bulky side chain impedes the monomer's approach to the active site of the catalyst. This can lead to a lower rate of polymerization and, consequently, lower yields compared to smaller α-olefins.[5][6]

  • Chain Termination: Steric crowding around the metal center can promote chain termination reactions, such as β-hydride elimination, which halts the growth of a polymer chain. This often results in polymers with lower molecular weights than desired.

Q3: How critical is monomer and solvent purity, and why?

Purity is paramount. Both Ziegler-Natta and metallocene catalysts are extremely sensitive to polar impurities such as water, oxygen, alcohols, and other protic substances.[3][7]

  • Causality: These impurities act as catalyst poisons. For instance, water reacts with the organoaluminum co-catalyst (e.g., AlEt₃ or MAO), deactivating it. It can also react with the active transition metal center, terminating the growing polymer chain. This leads to drastically reduced catalyst activity and low to no polymer yield. Even trace amounts of impurities can have a significant negative impact.[7] Therefore, rigorous purification of the monomer, solvent, and inert gas (e.g., Argon or Nitrogen) is a non-negotiable prerequisite for success.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem / Symptom Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Polymer Yield 1. Catalyst Poisoning: Presence of water, oxygen, or other polar impurities in the monomer, solvent, or reaction atmosphere. 2. Inactive Catalyst/Co-catalyst: The catalyst or co-catalyst may have degraded due to improper storage or handling. 3. Incorrect Stoichiometry: The ratio of co-catalyst to catalyst (e.g., Al/Ti ratio) is outside the optimal range. 4. Low Reaction Temperature: The activation energy for propagation is not being met, leading to a very slow reaction rate.1. Rigorous Purification: - Monomer/Solvent: Dry solvents over molecular sieves or sodium/benzophenone ketyl. Distill the monomer (b.p. 119°C) under an inert atmosphere immediately before use. Pass both through an activated alumina column to remove trace impurities. - System: Ensure all glassware is flame-dried under vacuum and the entire reaction is conducted under a high-purity inert atmosphere (Ar or N₂) using Schlenk line or glovebox techniques. 2. Verify Reagent Activity: - Use freshly opened or properly stored catalysts and co-catalysts. Organoaluminum compounds are particularly pyrophoric and moisture-sensitive. 3. Optimize Al/Ti Ratio: - The optimal ratio is catalyst-dependent. Systematically screen a range of ratios. For many Ziegler-Natta systems, this can range from 100:1 to 500:1 or higher. Metallocene/MAO systems also require a large excess of MAO. 4. Adjust Temperature: - While high temperatures can increase termination, an overly low temperature will stifle propagation. Experiment with a temperature range, for example, from 25°C to 70°C, to find an optimal balance between activity and chain termination.
Low Polymer Molecular Weight 1. High Concentration of Chain Transfer Agents: The co-catalyst (organoaluminum compound) can act as a chain transfer agent. Hydrogen is also a potent chain transfer agent. 2. High Polymerization Temperature: Higher temperatures accelerate chain termination reactions (e.g., β-hydride elimination) relative to chain propagation. 3. Monomer Isomerization: Isomerization of the 1-alkene to internal, less reactive alkenes can cap the chain.1. Control Chain Transfer: - Reduce the concentration of the organoaluminum co-catalyst to the minimum required for efficient activation. - Ensure the inert gas and monomer are free of hydrogen unless it is being used intentionally to control molecular weight. 2. Lower the Reaction Temperature: - Conduct polymerizations at a lower temperature (e.g., 0°C to 25°C). This favors the propagation reaction over termination, leading to longer polymer chains.[8] 3. Use Highly Selective Catalysts: - Employ catalysts known for high isospecificity, as they are less likely to promote isomerization side reactions.
Poor Reproducibility 1. Inconsistent Reagent Purity: Batch-to-batch variations in monomer or solvent purity. 2. Inaccurate Reagent Dosing: Small errors in measuring the catalyst or co-catalyst, especially when dealing with small quantities. 3. Fluctuations in Temperature: Poor temperature control of the reaction vessel.1. Standardize Purification: - Implement a consistent and documented purification protocol for all reagents. 2. Prepare Stock Solutions: - For catalysts and co-catalysts, prepare stock solutions in a certified dry solvent inside a glovebox. Dosing by volumetric means is often more accurate than weighing small, air-sensitive quantities. 3. Ensure Thermal Stability: - Use a temperature-controlled oil or water bath to maintain a constant reaction temperature.

Visualizations & Workflows

Troubleshooting Workflow for Low Polymer Yield

The following diagram outlines a logical sequence for diagnosing the root cause of low polymerization yield.

TroubleshootingWorkflow start Start: Low Polymer Yield check_purity Verify Purity of Monomer, Solvent, and Inert Gas start->check_purity purity_ok Purity OK? check_purity->purity_ok check_catalyst Assess Catalyst & Co-catalyst Activity and Stoichiometry catalyst_ok Activity & Ratio OK? check_catalyst->catalyst_ok check_conditions Evaluate Reaction Conditions (Temp, Time, Stirring) conditions_ok Conditions Optimal? check_conditions->conditions_ok purity_ok->check_catalyst Yes re_purify Action: Re-purify all reagents rigorously. Implement Schlenk/Glovebox. purity_ok->re_purify No catalyst_ok->check_conditions Yes new_catalyst Action: Use fresh reagents. Optimize Al/Metal ratio. catalyst_ok->new_catalyst No optimize_conditions Action: Vary temperature. Increase reaction time. conditions_ok->optimize_conditions No success Yield Improved conditions_ok->success Yes re_purify->check_purity new_catalyst->check_catalyst optimize_conditions->check_conditions ZN_Mechanism cluster_activation 1. Catalyst Activation cluster_propagation 2. Chain Propagation TiCl4 TiCl₄ (Pre-catalyst) ActiveSite Active Ti Center [Ti-Et]⁺ TiCl4->ActiveSite AlEt3 AlEt₃ (Co-catalyst) AlEt3->ActiveSite Coordination π-Complex Formation ActiveSite->Coordination Coordination of Olefin Monomer Monomer (3,5,5-Trimethyl-1-hexene) Monomer->Coordination Insertion Monomer Insertion (Chain Growth) Coordination->Insertion Insertion->Coordination Regenerates Site for next monomer

Caption: Key steps of Ziegler-Natta catalyst activation and chain growth.

Key Experimental Protocols

Protocol 1: Monomer & Solvent Purification

Trustworthiness: This protocol is designed to remove common catalyst poisons to sub-ppm levels, a critical step for reproducibility.

  • Pre-Drying: Stir the solvent (e.g., toluene, heptane) or monomer over anhydrous calcium chloride (CaCl₂) overnight to remove bulk water.

  • Distillation: Decant the pre-dried liquid into a clean, dry distillation apparatus.

    • For solvents like toluene, add sodium metal and benzophenone as an indicator. Reflux under a positive pressure of argon until a persistent deep blue or purple color indicates an anhydrous, oxygen-free state. Distill directly into a flame-dried Schlenk flask.

    • For the 3,5,5-trimethyl-1-hexene monomer, perform a simple distillation under argon. Collect the fraction boiling at the correct temperature (approx. 119°C). 3. Alumina Column Purification: Prepare a column of activated alumina (baked at >250°C under vacuum for 12+ hours) inside a glovebox. Pass the distilled monomer and solvent through the column immediately prior to use to remove any remaining polar impurities.

  • Storage: Store the purified reagents in sealed Schlenk flasks equipped with Teflon valves inside a glovebox.

Protocol 2: General Procedure for Slurry-Phase Polymerization

Expertise: This procedure outlines a standard slurry-phase reaction, suitable for initial screening of catalyst systems.

  • Reactor Setup: Place a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar in a temperature-controlled bath.

  • Solvent & Monomer Addition: Introduce the desired volume of purified solvent (e.g., 50 mL toluene) and the purified 3,5,5-trimethyl-1-hexene monomer via syringe or cannula. Allow the solution to reach thermal equilibrium with the bath.

  • Co-catalyst Addition: Add the calculated amount of co-catalyst (e.g., MAO or AlEt₃ solution) to the reactor and stir for 5-10 minutes.

  • Initiation: In a separate Schlenk tube inside a glovebox, dissolve a precise amount of the catalyst (e.g., Zirconocene dichloride) in a small amount of purified toluene to create a stock solution. Inject the calculated volume of the catalyst solution into the reactor to initiate polymerization.

  • Reaction: Allow the reaction to proceed for the desired time (e.g., 1-4 hours) under constant stirring and temperature. The formation of a polymer may be visible as a white precipitate or an increase in viscosity.

  • Quenching: Terminate the polymerization by slowly adding an excess of acidified methanol (e.g., 10% HCl in methanol). [9]This will destroy the catalyst and precipitate the polymer.

  • Isolation: Stir the mixture for 30 minutes. Collect the polymer by filtration, wash thoroughly with methanol and then water to remove catalyst residues, and dry under vacuum at 50-60°C to a constant weight to determine the yield.

References

  • Cohen, A., & Tshuva, E. Y. (2000). Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst. Organometallics, 19(22), 4439-4441. [Link]

  • ResearchGate. (n.d.). Study on unsaturated structure and tacticity of poly1-hexene and new copolymer of 1-hexene/5-hexene-1-ol prepared by metallocene catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethylene polymerization and copolymerization with hexene-1 on supported metallocene catalysts based on (C5H5)4Zr and methylaluminoxane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • Darensbourg, D. J., et al. (2021). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. RSC Advances, 11(11), 6243-6251. [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Retrieved from [Link]

  • Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]

  • Journal of the American Chemical Society. (1993). Iso-specific Ziegler-Natta polymerization of .alpha.-olefins with a single-component organoyttrium catalyst. Retrieved from [Link]

  • Kaminsky, W. (1998). Metallocene Catalysts for Olefin Polymerization. Macromolecular Chemistry and Physics, 199(3), 295-307. [Link]

  • Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). RU2206557C1 - 1-hexene purification method.
  • ResearchGate. (n.d.). Metallocene Catalysts | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Mechanism of the Cationic Polymerization of Cyclohexene Oxide Initiated by the Photosystem of Poly(methyl phenyl silane) and Pyridinium Salts. Retrieved from [Link]

  • MDPI. (2018). Homopolymerization of Ethylene, 1-Hexene, Styrene and Copolymerization of Styrene With 1,3-Cyclohexadiene Using (h 5 -Tetramethylcyclopentadienyl)dimethylsilyl(N-Ar')amido-TiCl 2 /MAO. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are Metallocene Catalysts In Insertion Polymerization?. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Control in 3,5,5-Trimethyl-1-hexene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereocontrol in reactions involving 3,5,5-trimethyl-1-hexene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis with this sterically demanding substrate. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Foundational Principles of Stereocontrol

The key to mastering reactions with 3,5,5-trimethyl-1-hexene lies in understanding its unique structure. It possesses a chiral center at the C3 position and a bulky tert-butyl group at C5. This combination creates a highly biased steric environment around the C1=C2 double bond, which is the primary determinant for facial selectivity in addition reactions.

Most stereochemical outcomes can be predicted by analyzing the steric hindrance presented by the different conformations of the molecule. Reagents will preferentially approach the double bond from the least hindered face, a principle that governs diastereoselectivity.

Section 2: Hydroboration-Oxidation: Crafting the C1-C2 Stereorelationship

Hydroboration-oxidation is a two-step reaction that achieves an anti-Markovnikov addition of water across the double bond, yielding 3,5,5-trimethylhexan-1-ol. The reaction is characterized by the syn-addition of the hydrogen and boron atoms in the first step, which sets the stereochemistry of the final alcohol product.[1][2][3]

Q1: What is the expected diastereoselectivity for the hydroboration of (S)-3,5,5-trimethyl-1-hexene, and what is the mechanistic basis?

A1: The hydroboration of (S)-3,5,5-trimethyl-1-hexene is expected to show a moderate to high preference for the (1R,3S)-3,5,5-trimethylhexan-1-ol diastereomer.

Causality: The diastereoselectivity arises from minimizing steric interactions in the reaction's transition state. The molecule will adopt a conformation where the bulky tert-butyl group is positioned away from the reacting double bond. The hydroborating agent (e.g., BH₃) must then approach the alkene face. There are two possible faces for attack:

  • Less Hindered Face: Approach from the face opposite the C3-methyl group. This transition state is lower in energy.

  • More Hindered Face: Approach from the same face as the C3-methyl group, leading to a significant steric clash.

This preferential attack from the least hindered face dictates the stereochemical outcome. The subsequent oxidation step with alkaline hydrogen peroxide proceeds with retention of configuration at the newly formed C-B bond, preserving the stereochemistry established during the hydroboration step.[1][3]

cluster_0 Favored Transition State (Lower Energy) cluster_1 Disfavored Transition State (Higher Energy) fav_ts Reagent approaches from face opposite the C3-Methyl group fav_product (1R,3S)-diastereomer fav_alkene fav_alkene fav_arrow BH₃ dis_ts Severe steric clash between reagent and C3-Methyl group dis_product (1S,3S)-diastereomer dis_alkene dis_alkene dis_arrow BH₃

Caption: Steric model for hydroboration of (S)-3,5,5-trimethyl-1-hexene.

Q2: My diastereomeric ratio (d.r.) is lower than expected. How can I improve the selectivity?

A2: Low diastereoselectivity in hydroboration is typically due to insufficient steric differentiation in the transition state. Several factors can be optimized:

  • Choice of Hydroborating Agent: The size of the hydroborating agent is critical. Using bulkier reagents enhances steric interactions, forcing the reaction to proceed more selectively through the less hindered pathway.[3][4]

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can significantly improve diastereoselectivity. Lower thermal energy makes the reaction more sensitive to the small energy differences between the competing transition states.

  • Solvent: While less impactful than reagent choice or temperature, the solvent can influence the effective size and reactivity of the borane reagent. Tetrahydrofuran (THF) is standard, forming a stable BH₃·THF complex.[4]

Table 1: Effect of Reagent and Temperature on Diastereoselectivity

ReagentTypical TemperatureExpected d.r. ((1R,3S) : (1S,3S))Notes
BH₃·THF0 to 25 °C~85:15Standard, good for general use.
9-BBN-H25 °C>98:2Highly selective due to extreme steric bulk.[3]
Disiamylborane0 °C~95:5Bulkier than BH₃, offers improved selectivity.
BH₃·THF-78 °C~92:8Lowering temperature improves selectivity.

Section 3: Epoxidation: Forming the Oxirane Ring

Epoxidation introduces a three-membered oxirane ring across the double bond, creating two new contiguous stereocenters at C1 and C2. Controlling the facial selectivity is paramount to obtaining the desired diastereomer.

Q1: I'm using m-CPBA to epoxidize (S)-3,5,5-trimethyl-1-hexene and getting a nearly 1:1 mixture of diastereomers. Is this expected?

A1: Yes, this result is largely expected. Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are relatively small and not highly sensitive to the subtle steric environment created by the C3-methyl group. While a slight preference for attack from the less hindered face may occur, achieving high diastereoselectivity with simple peroxyacids on this type of unfunctionalized, sterically hindered alkene is challenging.[5]

Q2: How can I achieve a diastereoselective or enantioselective epoxidation?

A2: For high stereocontrol, you must use a more sophisticated catalytic system.

  • For Diastereoselectivity (Substrate Control): While challenging for this substrate, you could explore bulky epoxidizing agents like those derived from vanadium or molybdenum catalysts in the presence of an alkyl hydroperoxide (e.g., t-BuOOH). However, success may be limited.

  • For Enantioselectivity (Catalyst Control): Asymmetric epoxidation is the most reliable strategy. Since 3,5,5-trimethyl-1-hexene is not an allylic alcohol, the Sharpless Asymmetric Epoxidation is not directly applicable.[5] Instead, catalyst systems developed for unfunctionalized alkenes are required. The Jacobsen-Katsuki epoxidation , which utilizes a chiral manganese-salen complex, is a powerful method for the enantioselective epoxidation of isolated alkenes.

G start Prepare Reaction Vessel add_alkene Add (S)-3,5,5-trimethyl-1-hexene and Jacobsen's Catalyst in CH₂Cl₂ start->add_alkene cool Cool to 0 °C add_alkene->cool add_oxidant Slowly add oxidant (e.g., NaOCl solution, buffered) cool->add_oxidant react Stir at 0-4 °C for 12-24h (Monitor by TLC/GC) add_oxidant->react quench Quench reaction (e.g., with Na₂SO₃) react->quench extract Workup: Separate layers, extract aqueous phase, dry organic layer quench->extract purify Purify by column chromatography extract->purify end Obtain Enantioenriched Epoxide purify->end

Caption: General workflow for Jacobsen-Katsuki asymmetric epoxidation.

Section 4: Dihydroxylation: Installing Vicinal Diols

The syn-dihydroxylation of the alkene produces 3,5,5-trimethylhexane-1,2-diol, creating two new stereocenters. The Sharpless Asymmetric Dihydroxylation (SAD) is the premier method for controlling both the relative and absolute stereochemistry of this transformation.[6][7]

Q1: I need to synthesize (1R,2S,3S)-3,5,5-trimethylhexane-1,2-diol. Which Sharpless AD-mix should I use?

A1: You should use AD-mix-β .

Causality: The Sharpless Asymmetric Dihydroxylation employs a chiral ligand derived from cinchona alkaloids to create a chiral pocket around the osmium tetroxide catalyst.[7][8] This pocket forces the alkene to approach the oxidant from a specific face, leading to high enantioselectivity. The mnemonic for predicting the outcome is:

  • AD-mix-β: Contains the (DHQD)₂PHAL ligand, which typically delivers the hydroxyl groups to the "top face" (β-face) of the alkene when drawn in a standardized orientation.

  • AD-mix-α: Contains the (DHQ)₂PHAL ligand, which delivers the hydroxyl groups to the "bottom face" (α-face).

For (S)-3,5,5-trimethyl-1-hexene, orienting the molecule with the C3 substituent pointing back, the β-face addition leads to the desired (1R,2S,3S) stereoisomer.

Table 2: Ligand Selection for Sharpless Asymmetric Dihydroxylation

Starting AlkeneDesired Diol ProductRecommended ReagentLigand
(S)-alkene(1R,2S,3S)-diolAD-mix-β(DHQD)₂PHAL
(S)-alkene(1S,2R,3S)-diolAD-mix-α(DHQ)₂PHAL
(R)-alkene(1S,2R,3R)-diolAD-mix-β(DHQD)₂PHAL
(R)-alkene(1R,2S,3R)-diolAD-mix-α(DHQ)₂PHAL
Q2: My enantiomeric excess (e.e.) is low after performing a Sharpless dihydroxylation. What went wrong?

A2: Low enantiomeric excess in a Sharpless dihydroxylation reaction often points to a competing, non-selective "second cycle" where the osmium tetroxide reacts without the chiral ligand.[8] Here are the most common causes and their solutions:

  • Incorrect Stoichiometry: The AD-mix packets are formulated with a precise ratio of potassium ferricyanide (reoxidant), potassium carbonate (base), ligand, and osmate salt.[7] Using a homemade mixture with incorrect ratios can lead to problems. Always use the pre-formulated, commercially available AD-mixes if possible.

  • Slow Reoxidation: The catalytic cycle relies on the rapid reoxidation of the Os(VI) species back to Os(VIII) by the stoichiometric oxidant (K₃[Fe(CN)₆]). If this step is slow, the Os(VI) can be hydrolyzed and re-enter a non-asymmetric catalytic cycle. Ensure vigorous stirring to mix the aqueous and organic phases, as this is a biphasic reaction.

  • Reaction Temperature: While the reaction is often robust, running it at too high a temperature can decrease selectivity. The standard is 0 °C to room temperature.

  • pH Control: The reaction rate and selectivity can be sensitive to pH. The potassium carbonate in the mix maintains the required basic conditions. Adding methanesulfonamide (CH₃SO₂NH₂) can sometimes accelerate ligand turnover and improve e.e. for sluggish substrates.

Protocol: Sharpless Asymmetric Dihydroxylation of (S)-3,5,5-trimethyl-1-hexene

Objective: To synthesize (1R,2S,3S)-3,5,5-trimethylhexane-1,2-diol with high enantiomeric excess.

Materials:

  • AD-mix-β

  • (S)-3,5,5-trimethyl-1-hexene

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Add AD-mix-β to the solvent mixture (approx. 1.4 g of mix per 1 mmol of alkene) and stir vigorously at room temperature until both phases are clear and the solid has dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add (S)-3,5,5-trimethyl-1-hexene (1.0 mmol) to the cold, stirring mixture.

  • Continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC or GC analysis. The reaction is typically complete within 6 to 24 hours.

  • Once the reaction is complete, quench by adding solid sodium sulfite (approx. 1.5 g per 1.4 g of AD-mix used) and allow the mixture to warm to room temperature while stirring for 1 hour.

  • Add ethyl acetate to the flask and transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude diol product by silica gel column chromatography to yield the pure product.

  • Determine the enantiomeric excess by chiral HPLC or by converting the diol to a chiral derivative (e.g., a Mosher's ester) for NMR analysis.

References

  • PubChem. 1-Hexene, 3,5,5-trimethyl-. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti).[Link]

  • Fatima, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • American Chemical Society Publications. Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society. [Link]

  • Bull, J. R., & Kaiser, D. A. (1994). Stereoselectivity in the epoxidation and cis-hydroxylation of 16-methylene-estra-1,3,5(10)-trienes. Steroids. [Link]

  • The Good Scents Company. 3,5,5-trimethyl-1-hexene.[Link]

  • ACS Publications. Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews. [Link]

  • ACS Publications. Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Chemical Reviews. [Link]

  • Wikipedia. Sharpless asymmetric dihydroxylation.[Link]

  • ResearchGate. 1,6‐Dibromohexa‐1,3,5‐triene − Stereocontrolled Synthesis of Monosubstituted and Disubstituted Hexatrienes by Palladium‐Catalysed Cross‐Coupling Reactions.[Link]

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes.[Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions.[Link]

  • Zhang, X., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link]

  • Southern Methodist University. Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases.[Link]

  • Chemistry LibreTexts. Hydroboration-Oxidation of Alkenes.[Link]

  • Semantic Scholar. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review.[Link]

  • Chinese Chemical Society. Asymmetric NiH-Catalyzed Regioselective Hydroalkynylation of Unactivated Alkenes.[Link]

  • ScienceDirect. Enantioselective Epoxidations.[Link]

  • YouTube. stereochemistry of the hydroboration-oxidation.[Link]

  • ResearchGate. A comprehensive experimental and kinetic modeling study of 1-hexene.[Link]

  • ResearchGate. Intramolecular Hydroamidation of Alkenes Enabling Asymmetric Synthesis of β-Lactams via Unprecedented Mechanism of NiH Catalysis.[Link]

  • Scholars at Harvard. Dearomative Dihydroxylation with Arenophiles.[Link]

  • MDPI. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides.[Link]

  • Chemistry Steps. The Stereochemistry of Alkene Addition Reactions.[Link]

  • YouTube. Diastereoselectivity overview: stereospecific vs. stereoselective.[Link]

  • Chemistry Steps. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems.[Link]

  • RSC Publishing. Asymmetric hydrogenation of alkenes lacking coordinating groups.[Link]

  • Scribd. Steric Effect.[Link]

  • Journal of the American Chemical Society. Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters.[Link]

  • Yale University, Department of Chemistry. Hydroboration.[Link]

  • Harvard University, Myers Research Group. Sharpless Asymmetric Dihydroxylation Reaction.[Link]

  • ResearchGate. Stereocontrol in ene-dimerisation and trimerisation of 1-trimethylsilyl-3-phenylcyclopropene.[Link]

  • ResearchGate. Asymmetric Dihydroxylation of Alkenes.[Link]

  • YouTube. Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry.[Link]

Sources

Technical Support Center: Byproduct Formation in Reactions of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3,5,5-trimethyl-1-hexene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this sterically hindered alkene. Here, we provide in-depth, mechanism-driven troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize the yield of your target molecules.

Introduction to 3,5,5-Trimethyl-1-hexene Reactivity

3,5,5-Trimethyl-1-hexene is a valuable building block, but its unique structure—a terminal double bond adjacent to a sterically demanding tert-butyl group—presents specific challenges. Reactions that proceed through carbocation intermediates are particularly susceptible to skeletal rearrangements, leading to a mixture of products and complicating purification. This guide will focus on the most common reactions and provide actionable solutions to overcome these challenges.

Troubleshooting Guide: Common Reactions and Byproduct Formation

This section addresses specific problems encountered during common synthetic transformations of 3,5,5-trimethyl-1-hexene.

Issue 1: Acid-Catalyzed Hydration Yields a Mixture of Alcohols

Question: I am attempting to synthesize 3,5,5-trimethyl-2-hexanol via acid-catalyzed hydration (using H₂SO₄/H₂O) of 3,5,5-trimethyl-1-hexene. However, my GC-MS and NMR analyses show a complex mixture of isomeric alcohols instead of the expected Markovnikov product. What is happening?

Answer: This is a classic case of carbocation rearrangement, a common side reaction in the acid-catalyzed hydration of sterically hindered alkenes.[1][2][3] The reaction proceeds through a carbocation intermediate, and if a more stable carbocation can be formed through the migration of a neighboring alkyl group or hydride, this rearrangement will occur.[1][2][4] This process is known as a Wagner-Meerwein rearrangement.[1][5][6]

Mechanistic Explanation:

  • Protonation and Initial Carbocation Formation: The reaction begins with the protonation of the double bond to form the most stable possible carbocation. According to Markovnikov's rule, the proton adds to the less substituted carbon (C1), placing the positive charge on the more substituted carbon (C2), forming a secondary (2°) carbocation.[7]

  • The Driving Force for Rearrangement: This secondary carbocation is located adjacent to a quaternary carbon (C3) bearing a methyl group and adjacent to another carbon (C4) with a hydrogen. The system can rearrange to form a more stable tertiary (3°) carbocation.[1]

  • 1,2-Methyl Shift: A methyl group from C3 can migrate with its pair of electrons to the adjacent C2 carbocation. This forms a new, more stable tertiary carbocation at C3.

  • Nucleophilic Attack: Water molecules can then attack any of the carbocation intermediates present in the equilibrium, leading to a mixture of alcohol products after deprotonation.

The diagram below illustrates the formation of the initial secondary carbocation and its rearrangement to a more stable tertiary carbocation via a 1,2-methyl shift, which leads to the observed byproduct.

G cluster_start cluster_intermediate cluster_products A 3,5,5-Trimethyl-1-hexene H + H₃O⁺ B Secondary (2°) Carbocation (Less Stable) H->B Markovnikov Addition C Tertiary (3°) Carbocation (More Stable) B->C 1,2-Methyl Shift (Wagner-Meerwein) D Expected Product: 3,5,5-Trimethyl-2-hexanol B->D H₂O attack -H⁺ E Rearranged Byproduct: 2,3,5,5-Tetramethyl-2-pentanol C->E H₂O attack -H⁺

Caption: Mechanism of byproduct formation via carbocation rearrangement.

Solution: To avoid skeletal rearrangements, you must use a hydration method that does not involve a free carbocation intermediate. The recommended method is Oxymercuration-Demercuration .[8][9][10]

  • Why it works: This two-step reaction proceeds through a bridged mercurinium ion intermediate.[8][11] This three-membered ring prevents the carbon skeleton from rearranging.[8][12] The subsequent nucleophilic attack by water and reduction with sodium borohydride (NaBH₄) yields the Markovnikov alcohol cleanly.[11]

Reaction MethodIntermediateRearrangement?Major Product
Acid-Catalyzed Hydration CarbocationYesMixture of alcohols
Oxymercuration-Demercuration Mercurinium IonNo3,5,5-Trimethyl-2-hexanol
Issue 2: Obtaining the "Wrong" Regioisomer of the Alcohol

Question: I need to synthesize 3,5,5-trimethyl-1-hexanol, the anti-Markovnikov alcohol. My attempts at hydration keep yielding the Markovnikov product. How can I control the regioselectivity?

Answer: To obtain the anti-Markovnikov product where the hydroxyl group is added to the least substituted carbon of the double bond, you should use the Hydroboration-Oxidation reaction.[13][14]

Mechanistic Explanation:

This reaction occurs in two steps:

  • Hydroboration: Borane (BH₃), often used as a complex with THF (BH₃·THF), adds across the double bond in a concerted, single-step mechanism.[15][16] Due to a combination of steric and electronic effects, the boron atom adds to the less sterically hindered and more electron-rich terminal carbon (C1), while the hydrogen atom adds to the more substituted carbon (C2). This addition is also syn-selective, meaning both the boron and hydrogen add to the same face of the double bond.[13][14]

  • Oxidation: The resulting trialkylborane intermediate is then treated with hydrogen peroxide (H₂O₂) and a base (like NaOH). The C-B bond is replaced with a C-O bond with retention of stereochemistry.[13]

This process reliably produces the anti-Markovnikov alcohol, avoiding carbocation intermediates and thus any risk of rearrangement.[15]

G start 3,5,5-Trimethyl-1-hexene reagent1 1. BH₃·THF reagent2 2. H₂O₂, NaOH product Anti-Markovnikov Product: 3,5,5-Trimethyl-1-hexanol reagent2->product Syn-addition, No Rearrangement

Caption: Workflow for anti-Markovnikov alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm performing an epoxidation on 3,5,5-trimethyl-1-hexene using m-CPBA. Are there any common byproducts I should be aware of?

A1: Yes. While epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is generally a clean reaction, two potential issues can arise with hindered alkenes:

  • Slower Reaction Rate: The steric bulk of the tert-butyl group can hinder the approach of the bulky m-CPBA molecule to the double bond, leading to slower reaction times compared to less substituted alkenes. Patience and monitoring via TLC or GC are key.

  • Ring-Opening of the Epoxide: If acidic impurities are present (m-CPBA is often supplied with residual meta-chlorobenzoic acid), the newly formed epoxide can undergo acid-catalyzed ring-opening. If your solvent is nucleophilic (e.g., methanol, water), this can lead to the formation of diol or ether byproducts. To mitigate this, you can wash the m-CPBA with a phosphate buffer before use or include a mild, non-nucleophilic base like sodium bicarbonate in the reaction mixture.

Q2: Can I polymerize 3,5,5-trimethyl-1-hexene? What are the challenges?

A2: Cationic polymerization of 3,5,5-trimethyl-1-hexene is challenging and prone to extensive side reactions. The initiation step would form the same secondary carbocation discussed in the acid-catalyzed hydration section (Issue 1). This carbocation will readily undergo Wagner-Meerwein rearrangements before any significant propagation can occur. The resulting polymer would have a scrambled, irregular structure rather than the desired poly(3,5,5-trimethyl-1-hexene). For controlled polymerization, alternative methods such as Ziegler-Natta or metallocene catalysis would be required.

Q3: How can I troubleshoot a low yield in my hydroboration-oxidation reaction?

A3: Low yields in hydroboration-oxidation can often be traced to a few key areas:

  • Reagent Quality: Borane (BH₃·THF) is sensitive to air and moisture. Ensure you are using fresh, anhydrous reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Oxidation: The oxidation step requires a sufficiently basic aqueous environment. Ensure your NaOH solution is of the correct concentration and that the H₂O₂ is added slowly and carefully (the reaction is exothermic) to ensure complete conversion of the trialkylborane to the alcohol.

  • Side Reactions: Although uncommon, if the temperature of the oxidation step is not controlled, the hydrogen peroxide can decompose or lead to undesired side reactions. It is often recommended to perform the H₂O₂ addition at a controlled temperature (e.g., 0-25 °C).

Experimental Protocols

Protocol 1: Synthesis of 3,5,5-Trimethyl-2-hexanol (Rearrangement-Free)

This protocol uses oxymercuration-demercuration to achieve Markovnikov hydration without skeletal rearrangement.

Materials:

  • 3,5,5-Trimethyl-1-hexene

  • Mercury(II) acetate [Hg(OAc)₂]

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Sodium borohydride (NaBH₄)

  • 3 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Oxymercuration: In a round-bottom flask under a nitrogen atmosphere, dissolve mercury(II) acetate in a 1:1 mixture of anhydrous THF and deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 3,5,5-trimethyl-1-hexene dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the disappearance of the starting alkene.

  • Demercuration: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 M NaOH solution.

  • In a separate flask, prepare a solution of sodium borohydride in 3 M NaOH. Add this solution dropwise to the reaction mixture. A black precipitate of elemental mercury will form.

  • Stir the reaction for an additional 1-2 hours at room temperature.

  • Workup: Dilute the mixture with diethyl ether and filter through a pad of celite to remove the mercury.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography to obtain pure 3,5,5-trimethyl-2-hexanol.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

References
  • Master Organic Chemistry. (2013). Rearrangements in Alkene Addition Reactions. [Link]

  • Master Organic Chemistry. (2023). Oxymercuration Demercuration of Alkenes. [Link]

  • Google Patents. (1950). US2499848A - Esters of 3,5,5-trimethyl-1-hexanol.
  • PrepChem. (n.d.). Synthesis of 2. (b) 3,5,5-Trimethyl-2,3-epoxy-cyclohexane-1,4-dione. [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

  • Chad's Prep. (2018). 8.3a Hydration Acid Catalyzed Hydration. [Link]

  • ResearchGate. (2007). Solvent effects in the epoxidation reaction of 1-hexene with titanium silicalite-1 catalyst. [Link]

  • Chemistry Steps. (n.d.). Oxymercuration-Demercuration. [Link]

  • One Chemistry. (2024). What is Wagner Meerwein Rearrangement ? Mechanism ?[Link]

  • The Organic Chemistry Tutor. (2018). Epoxidation of Alkenes. [Link]

  • Chemistry LibreTexts. (2023). Carbocation Rearrangements. [Link]

  • Google Patents. (1979).
  • Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. [Link]

  • The Organic Chemistry Tutor. (2018). Oxymercuration Demercuration Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

  • Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]

  • ChemRxiv. (2020). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. [Link]

  • Chemistry Steps. (n.d.). Rearrangements in Alkene Addition Reactions. [Link]

  • ResearchGate. (2012). Synthesis of five- and six-membered 2-trimethylsilyl-1,3,3-trimethylcycloalkenes: A novel preparation of alkyl/alkenyl/aryl-(1′,3′,3′-trimethylcyclopentenyl)ketones. [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl hexanol. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Epoxidation. [Link]

  • Master Organic Chemistry. (2023). Hydration of Alkenes With Aqueous Acid. [Link]

  • Chemistry LibreTexts. (2021). 9.5: Hydration- Oxymercuration-Demercuration. [Link]

  • Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes. [Link]

  • ResearchGate. (2024). The Hydration of 1-Hexene and 1-Hexyne. [Link]

  • Professor Dave Explains. (2018). Oxymercuration-Demercuration. [Link]

  • Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. [Link]

  • Leah4sci. (2014). Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. [Link]

  • Chem Help ASAP. (2019). carbocation rearrangements in alkene additions. [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

  • University of Missouri-St. Louis. (n.d.). 9. Hydroboration-Oxidation of Alkenes. [Link]

  • Google Patents. (1951). GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid.
  • Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]

  • Filo. (2024). What products are formed from acid-catalyzed hydration of racemic ( \pm )... [Link]

  • L.S.College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. [Link]

  • Chemistry Online. (2023). Wagner-Meerwein rearrangement. [Link]

Sources

Navigating the Synthesis of 3,5,5-Trimethyl-1-hexene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 3,5,5-trimethyl-1-hexene. As Senior Application Scientists, we offer not just protocols, but the rationale behind them, empowering you to overcome common experimental hurdles and achieve optimal yields and purity.

I. Introduction to the Synthesis of 3,5,5-Trimethyl-1-hexene

3,5,5-Trimethyl-1-hexene is a valuable branched-chain olefin used as a building block in the synthesis of various specialty chemicals, including fragrances, polymers, and pharmaceuticals. The most common and direct laboratory-scale synthesis of this terminal alkene is the dehydration of its corresponding primary alcohol, 3,5,5-trimethyl-1-hexanol. While seemingly straightforward, this reaction is often plagued by challenges, primarily the formation of more stable internal alkene isomers. This guide will equip you with the knowledge to navigate these challenges and optimize your synthesis for the desired product.

II. Reaction Mechanism: The Dehydration of 3,5,5-Trimethyl-1-hexanol

The dehydration of 3,5,5-trimethyl-1-hexanol can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). The predominant pathway is highly dependent on the reaction conditions, particularly the choice of catalyst and temperature.

  • E1 Mechanism: This mechanism is favored under strongly acidic conditions and involves the formation of a carbocation intermediate. For a primary alcohol like 3,5,5-trimethyl-1-hexanol, this would initially form a primary carbocation, which is highly unstable and prone to rearrangement to a more stable secondary or tertiary carbocation. This rearrangement is the primary cause of isomeric impurity formation.

  • E2 Mechanism: This is a concerted, one-step mechanism that is favored by certain reagents like phosphorus oxychloride (POCl₃) in pyridine. It does not involve a carbocation intermediate, thus minimizing the risk of rearrangements and often leading to a higher selectivity for the terminal alkene (the Hofmann product).

G cluster_E1 E1 Mechanism (Acid-Catalyzed) cluster_E2 E2 Mechanism (POCl₃/Pyridine) A1 3,5,5-Trimethyl-1-hexanol B1 Protonated Alcohol A1->B1 H⁺ C1 Primary Carbocation (Unstable) B1->C1 - H₂O D1 Rearranged Carbocation (More Stable) C1->D1 Hydride/Methyl Shift E1 3,5,5-Trimethyl-1-hexene (Minor Product) C1->E1 - H⁺ F1 Internal Alkene Isomers (Major Product) D1->F1 - H⁺ A2 3,5,5-Trimethyl-1-hexanol B2 Chlorophosphate Ester A2->B2 POCl₃ C2 Transition State B2->C2 Pyridine (Base) D2 3,5,5-Trimethyl-1-hexene (Major Product) C2->D2

Caption: Reaction pathways for the dehydration of 3,5,5-trimethyl-1-hexanol.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3,5,5-trimethyl-1-hexene in a question-and-answer format.

Q1: My reaction yielded a mixture of alkenes with a low percentage of the desired 3,5,5-trimethyl-1-hexene. How can I improve the selectivity?

A1: This is the most common challenge and is typically due to isomerization. The key is to choose reaction conditions that disfavor carbocation formation and rearrangement.

  • Explanation of the Problem: Strong acid catalysts like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) promote an E1 mechanism. The initially formed unstable primary carbocation readily rearranges to more stable secondary or tertiary carbocations, leading to the formation of more substituted (and thermodynamically more stable) internal alkenes (Zaitsev's rule).

  • Recommended Solutions:

    • Switch to a milder dehydration agent: The use of phosphorus oxychloride (POCl₃) in pyridine is highly recommended.[1][2] This reagent combination favors an E2 elimination pathway, which is a concerted reaction that avoids the formation of a carbocation intermediate, thus significantly reducing the likelihood of rearrangement.[1]

    • Optimize reaction temperature: For primary alcohols, acid-catalyzed dehydration requires high temperatures, often in the range of 170-180°C.[3] Such high temperatures can provide the energy needed for carbocation rearrangements. If using an acid catalyst, it is crucial to carefully control the temperature and use the lowest effective temperature to minimize isomerization.

    • Choice of Acid Catalyst: If you must use an acid catalyst, phosphoric acid is often a better choice than sulfuric acid. Sulfuric acid is a stronger oxidizing agent and can lead to more side products and charring.[4]

Q2: I'm observing a low overall yield, even after accounting for all alkene isomers. What are the possible causes and solutions?

A2: A low overall yield can stem from several factors, including incomplete reaction, side reactions other than isomerization, or loss of product during workup.

  • Explanation of the Problem:

    • Incomplete Reaction: The dehydration of primary alcohols is an equilibrium process and can be slow. Insufficient reaction time or temperature will result in unreacted starting material.

    • Ether Formation: Intermolecular dehydration to form di(3,5,5-trimethylhexyl) ether is a common side reaction, especially at lower temperatures.

    • Polymerization: Alkenes can polymerize in the presence of strong acids, leading to high-boiling residues and reduced yield of the desired monomer.

    • Product Loss During Workup: 3,5,5-Trimethyl-1-hexene is a volatile liquid (boiling point ~119°C).[5] Significant amounts can be lost if evaporation is not carefully controlled during the workup and purification steps.

  • Recommended Solutions:

    • Monitor Reaction Progress: Use Gas Chromatography (GC) to monitor the disappearance of the starting alcohol and the formation of the alkene products. This will help you determine the optimal reaction time.

    • Control Temperature: Maintain a consistent and appropriate reaction temperature. For acid-catalyzed dehydration of a primary alcohol, this is typically in the range of 150-180°C.[6]

    • Efficiently Remove Product: If the reaction is performed under conditions where the product can be distilled as it is formed, this can help to shift the equilibrium towards the products and minimize side reactions.

    • Careful Workup: After the reaction is complete, quench the reaction mixture by pouring it into cold water or a saturated sodium bicarbonate solution to neutralize the acid catalyst. This will help to prevent further isomerization or polymerization during the workup. Use a separatory funnel to isolate the organic layer, and be mindful of the volatility of the product during solvent removal.

Q3: How can I effectively purify 3,5,5-trimethyl-1-hexene from its isomers?

A3: The separation of terminal and internal alkene isomers can be challenging due to their similar boiling points.

  • Explanation of the Problem: The boiling points of the different C9H18 isomers are likely to be very close, making simple distillation ineffective.

  • Recommended Solutions:

    • Fractional Distillation: This is the most practical method for separating liquids with close boiling points on a laboratory scale.[7][8] A long, efficient fractionating column (e.g., a Vigreux or packed column) is necessary. The key to a successful fractional distillation is a slow and steady distillation rate to allow for the establishment of a proper temperature gradient in the column.

    • Preparative Gas Chromatography (Prep-GC): For obtaining very high purity material on a smaller scale, preparative GC is an excellent option. This technique can separate compounds with very similar boiling points based on their differential interactions with the stationary phase of the column.

Table 1: Comparison of Dehydration Methods for Hindered Primary Alcohols

Catalyst/ReagentTypical ConditionsMechanismSelectivity for Terminal AlkeneAdvantagesDisadvantages
Conc. H₂SO₄ 170-180°CE1LowInexpensive, readily availableStrong oxidizing agent, promotes rearrangement and polymerization
Conc. H₃PO₄ 150-170°CE1ModerateLess oxidizing than H₂SO₄Rearrangement is still a significant issue
POCl₃ in Pyridine 0-25°CE2HighMilder conditions, minimizes rearrangement[1][2]More expensive, pyridine has a strong odor and needs to be handled with care
Alumina (Al₂O₃) 350-400°C (vapor phase)E1cb/E2Moderate to HighCan be used in a flow systemRequires high temperatures and specialized equipment

IV. Experimental Protocols

Protocol 1: Dehydration of 3,5,5-Trimethyl-1-hexanol using Phosphoric Acid

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 3,5,5-trimethyl-1-hexanol.

  • Slowly add concentrated phosphoric acid (85%) to the alcohol with stirring. A typical molar ratio of acid to alcohol is 1:4.

  • Heat the mixture gently to the boiling point of the alkene product (~120-140°C).

  • The alkene and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath.

  • Continue the distillation until no more organic layer is observed in the distillate.

  • Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude 3,5,5-trimethyl-1-hexene by fractional distillation.

Protocol 2: Dehydration of 3,5,5-Trimethyl-1-hexanol using POCl₃ and Pyridine

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5,5-trimethyl-1-hexanol in an excess of anhydrous pyridine and cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. A typical molar ratio of POCl₃ to alcohol is 1.1:1.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by GC.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction and hydrolyze the excess POCl₃.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Wash the organic extract successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation and purify the resulting 3,5,5-trimethyl-1-hexene by fractional distillation.

V. Visualization of Troubleshooting Logic

G Start Low Yield or Purity of 3,5,5-Trimethyl-1-hexene Q1 What is the main impurity? Start->Q1 A1 Isomeric Alkenes Q1->A1 GC-MS Analysis A2 Unreacted Starting Material Q1->A2 GC Analysis A3 High-Boiling Residue (Ether/Polymer) Q1->A3 Distillation Data Sol1 Switch to POCl₃/Pyridine Lower Reaction Temperature Use H₃PO₄ instead of H₂SO₄ A1->Sol1 Sol2 Increase Reaction Time/Temperature Monitor by GC A2->Sol2 Sol3 Use Milder Conditions (POCl₃/Pyridine) Distill Product as it Forms A3->Sol3

Caption: A decision-making workflow for troubleshooting the synthesis of 3,5,5-trimethyl-1-hexene.

VI. References

  • PubChem. (n.d.). 3,5,5-Trimethyl-1-hexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (2018, June 11). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Dehydration of Alcohols. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2017, August 2). Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. ACS Omega. Retrieved from [Link]

  • Pearson+. (2024, March 2). The acid-catalyzed dehydration we learned in this chapter is reversible. Retrieved from [Link]

  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Energy Education. (n.d.). Fractional distillation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions. Green Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 5: Dehydration. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (2021, August 7). Identification by GC–MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3,5,5-Trimethyl-1-hexene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chemistry enhances catalytic alcohol-to-alkene dehydration. Retrieved from [Link]

  • YouTube. (2021, July 2). Dehydration of Alcohols with POCl3. Retrieved from [Link]

  • ChemRxiv. (2022, May 20). Stereodivergent, Kinetically Controlled Isomerization of Terminal Alkenes via Nickel Catalysis. Retrieved from [Link]

  • PubMed. (2018, September 21). Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia. Retrieved from [Link]

  • OpenStax. (n.d.). 17.6 Reactions of Alcohols. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3,5,5-Trimethyl-1-hexene. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity 3,5,5-Trimethyl-1-hexene for their experimental work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during the purification process.

Introduction to Purification Challenges

3,5,5-Trimethyl-1-hexene, a valuable branched alkene in organic synthesis, is often supplied with a purity of approximately 98%. While this grade is suitable for some applications, many sensitive reactions require a higher degree of purity. The remaining percentage typically consists of a mixture of impurities that can interfere with catalytic processes, alter reaction kinetics, or lead to the formation of undesirable byproducts.

The primary challenges in purifying 3,5,5-Trimethyl-1-hexene stem from the nature of its potential impurities, which often include:

  • Structural Isomers: Alkenes with the same molecular formula but different arrangements of atoms. These isomers can have very similar boiling points, making separation by simple distillation difficult.

  • Saturated Hydrocarbons: Alkanes of similar carbon number that may be present from the manufacturing process.

  • Polar Impurities: Residual reactants, solvents, or byproducts from synthesis, such as aldehydes or alcohols, particularly if the synthesis involved hydroformylation.

  • Peroxides: Formed by the auto-oxidation of the alkene in the presence of air and light, which can be hazardous and interfere with radical reactions.

  • Water: Dissolved water can deactivate certain catalysts and reagents.

This guide will provide a systematic approach to identifying and removing these impurities.

Troubleshooting and Purification Protocols

Frequently Asked Questions (FAQs)

Q1: My reaction is failing or giving low yields. Could impurities in my 3,5,5-Trimethyl-1-hexene be the cause?

A1: Absolutely. The purity of your starting materials is critical. Commercial 3,5,5-trimethyl-1-hexene with a stated purity of >98.0% (GC) can still contain up to 2% of various impurities that can negatively impact your reaction[1][2]. For instance, peroxide impurities can initiate unwanted side reactions, while residual aldehydes could react with your reagents.

Q2: What are the most common impurities I should be concerned about?

A2: The most common impurities are typically other C9 isomers, which have very close boiling points to 3,5,5-trimethyl-1-hexene, making them difficult to separate by simple distillation. You should also be aware of potential polar impurities like residual aldehydes from the synthesis process, peroxides formed during storage, and dissolved water.

Q3: How can I test for the presence of peroxides in my 3,5,5-Trimethyl-1-hexene?

A3: A simple and effective method is the potassium iodide (KI) test.

Protocol: Peroxide Test

  • Add 1 ml of the 3,5,5-Trimethyl-1-hexene to a test tube containing 1 ml of glacial acetic acid.

  • Add a few crystals of sodium or potassium iodide.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

For a more quantitative assessment, commercial peroxide test strips are available.

Purification Workflow

The following workflow provides a comprehensive approach to purifying 3,5,5-Trimethyl-1-hexene, addressing the most common impurities.

PurificationWorkflow cluster_start Initial Material cluster_peroxide Step 1: Peroxide Removal cluster_polar Step 2: Polar Impurity Removal cluster_drying Step 3: Drying cluster_distillation Step 4: Final Purification cluster_final Final Product Start Commercial 3,5,5-Trimethyl-1-hexene (~98%) Peroxide_Removal Wash with aqueous ferrous sulfate solution Start->Peroxide_Removal Address potential peroxide formation Polar_Removal Wash with deionized water and brine solution Peroxide_Removal->Polar_Removal Remove residual iron salts Drying Dry over anhydrous magnesium sulfate Polar_Removal->Drying Remove dissolved water Distillation Fractional Distillation Drying->Distillation Separate from non-volatile drying agent and isomeric impurities End High-Purity 3,5,5-Trimethyl-1-hexene Distillation->End

Caption: A comprehensive workflow for the purification of 3,5,5-Trimethyl-1-hexene.

Detailed Purification Protocols

Q4: How do I remove peroxide impurities?

A4: Peroxides can be effectively removed by washing with a reducing agent solution. A common and effective method is to use an aqueous solution of ferrous sulfate.

Protocol: Peroxide Removal

  • In a separatory funnel, combine the 3,5,5-Trimethyl-1-hexene with an equal volume of a freshly prepared 5% (w/v) aqueous ferrous sulfate (FeSO₄) solution.

  • Shake the funnel vigorously for 2-3 minutes. Caution: Vent the separatory funnel frequently to release any pressure buildup.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Repeat the washing step with fresh ferrous sulfate solution until the organic layer no longer gives a positive test for peroxides.

Expertise & Experience: The ferrous sulfate reduces the peroxides, and the resulting iron(III) salts are soluble in the aqueous phase and are thus removed. It is crucial to use a freshly prepared solution as Fe(II) can oxidize to Fe(III) in air over time, reducing its effectiveness.

Q5: How can I remove polar impurities like residual aldehydes or alcohols?

A5: A simple and effective method for removing water-soluble polar impurities is through aqueous extraction.

Protocol: Removal of Polar Impurities

  • After peroxide removal, wash the 3,5,5-Trimethyl-1-hexene with an equal volume of deionized water in a separatory funnel. Shake for 2 minutes and discard the aqueous layer.

  • Repeat the water wash two more times.

  • Finally, wash with an equal volume of saturated sodium chloride solution (brine). This helps to break any emulsions and further removes dissolved water from the organic layer.

  • Separate and collect the organic layer.

Trustworthiness: This multi-step washing protocol ensures the thorough removal of polar impurities. The final brine wash is a standard technique in organic chemistry to improve the efficiency of the subsequent drying step.

Q6: My 3,5,5-Trimethyl-1-hexene is now free of peroxides and polar impurities, but it's likely wet. How do I dry it?

A6: Anhydrous inorganic salts are used to remove dissolved water from organic solvents. Anhydrous magnesium sulfate (MgSO₄) is a good choice as it is a fast and efficient drying agent.

Protocol: Drying

  • Place the washed 3,5,5-Trimethyl-1-hexene in an Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate (approximately 1-2 g per 100 ml of alkene) and swirl the flask.

  • If the magnesium sulfate clumps together, it indicates the presence of water. Continue adding small portions of anhydrous magnesium sulfate with swirling until some of the powder remains free-flowing.

  • Once the solution is dry, decant or filter the liquid to remove the drying agent.

Authoritative Grounding: Anhydrous salts like MgSO₄ work by forming hydrates, effectively sequestering water molecules from the organic solvent[3].

Drying AgentCapacitySpeed
Anhydrous MgSO₄HighFast
Anhydrous Na₂SO₄HighSlow
Anhydrous CaCl₂MediumFast

Table 1: Comparison of common drying agents.

Q7: I've removed peroxides, polar impurities, and water. How do I separate the isomeric impurities?

A7: The most effective method for separating compounds with close boiling points is fractional distillation. The boiling point of 3,5,5-trimethyl-1-hexene is reported to be between 119 °C and 127.1 °C[1][4]. Isomeric impurities will have boiling points in a similar range, necessitating a fractional distillation setup with a high number of theoretical plates for efficient separation.

Protocol: Fractional Distillation

  • Set up a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the surface area for condensation and vaporization cycles.

  • Add the dry 3,5,5-Trimethyl-1-hexene to the distillation flask along with a few boiling chips.

  • Heat the flask gently.

  • Collect the fraction that distills over at the boiling point of 3,5,5-Trimethyl-1-hexene, monitoring the temperature at the head of the column closely. A stable boiling point indicates the collection of a pure fraction.

  • Discard the initial and final fractions, which are more likely to be enriched in lower- and higher-boiling impurities, respectively.

Expertise & Experience: The efficiency of the separation is directly related to the length and packing of the fractionating column. For isomers with very close boiling points, a longer column and a slow distillation rate are essential. It is advisable to analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Advanced Purification: Column Chromatography

Q8: Fractional distillation is not giving me the desired purity. What other options do I have?

A8: For very high purity requirements, or when distillation is ineffective, column chromatography can be employed. While typically used for more polar compounds, it can be adapted for the separation of nonpolar alkene isomers.

Workflow: Chromatographic Purification

ChromatographyWorkflow cluster_start Input cluster_prep Step 1: Column Preparation cluster_load Step 2: Sample Loading cluster_elute Step 3: Elution cluster_collect Step 4: Fraction Collection cluster_final Final Product Start Distilled 3,5,5-Trimethyl-1-hexene Column_Prep Pack column with silica gel or alumina Start->Column_Prep Sample_Load Load sample onto the column Column_Prep->Sample_Load Elution Elute with a nonpolar solvent (e.g., hexanes) Sample_Load->Elution Collection Collect fractions and analyze by GC Elution->Collection End Ultra-Pure 3,5,5-Trimethyl-1-hexene Collection->End

Caption: Workflow for the purification of 3,5,5-Trimethyl-1-hexene by column chromatography.

Protocol: Column Chromatography

  • Stationary Phase Selection: Use a nonpolar stationary phase like silica gel or alumina. For separating alkene isomers, silica gel impregnated with silver nitrate (AgNO₃) can be particularly effective, as the silver ions interact with the π-bonds of the double bonds, allowing for separation based on the steric accessibility of the double bond.

  • Mobile Phase Selection: A nonpolar solvent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate in a very low concentration (e.g., 99:1), is typically used.

  • Procedure: a. Prepare a slurry of the stationary phase in the mobile phase and pack it into a chromatography column. b. Load the impure 3,5,5-Trimethyl-1-hexene onto the top of the column. c. Elute the column with the mobile phase, collecting fractions. d. Analyze the fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Authoritative Grounding: The principle of chromatography relies on the differential partitioning of components between a stationary phase and a mobile phase. The choice of phases is crucial for achieving good separation[5].

References

Sources

Technical Support Center: A Troubleshooting Guide for 3,5,5-Trimethyl-1-hexene Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5,5-trimethyl-1-hexene, a branched alkene with unique reactivity that presents both opportunities and challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and optimize experimental outcomes when working with this versatile building block. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting advice in a direct question-and-answer format.

Section 1: Synthesis and Purification FAQs

Question 1: My synthesis of 3,5,5-trimethyl-1-hexene via a Grignard reaction with 3,5,5-trimethylhexanal is giving a low yield. What are the likely causes and solutions?

Answer:

Low yields in the Grignard addition to the sterically hindered 3,5,5-trimethylhexanal are a common issue. The bulky tert-butyl group can impede the approach of the Grignard reagent to the carbonyl carbon. Several side reactions can become competitive, leading to a diminished yield of the desired alkene precursor, 3,5,5-trimethyl-1-hexanol.

Common Causes and Solutions:

Potential Cause Explanation Recommended Solution
Enolization of the Aldehyde The Grignard reagent can act as a base, deprotonating the α-carbon of the aldehyde to form an enolate. This is especially prevalent with sterically hindered aldehydes and bulky Grignard reagents.[1]Use a less sterically hindered Grignard reagent if the synthesis allows. Alternatively, consider using a cerium(III) chloride-activated Grignard reagent (Luche reduction conditions), which is more nucleophilic and less basic, to suppress enolization.
Reduction of the Aldehyde If the Grignard reagent possesses a β-hydrogen, it can reduce the aldehyde to the corresponding alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[1]Select a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, if compatible with the overall synthetic scheme.
Incomplete Reaction The steric hindrance may simply slow down the reaction rate, leading to incomplete conversion of the starting material.Increase the reaction time and/or temperature. However, be cautious as higher temperatures can also promote side reactions.[2] The use of a more coordinating solvent like tetrahydrofuran (THF) over diethyl ether can also enhance reactivity.[3]
Impure Grignard Reagent The presence of unreacted magnesium or magnesium oxide can quench the Grignard reagent.[4]Ensure the magnesium turnings are fresh and properly activated. Titrate the Grignard reagent before use to determine its exact concentration.
Question 2: I am observing multiple isomeric byproducts in my 3,5,5-trimethyl-1-hexene sample after synthesis and workup. How can I minimize their formation and purify my product?

Answer:

The formation of isomeric impurities is a frequent challenge, often arising from acid-catalyzed isomerization during the reaction workup or purification. The terminal double bond of 3,5,5-trimethyl-1-hexene can migrate to form more thermodynamically stable internal alkenes.

Isomerization Prevention and Purification Strategy:

  • Cause of Isomerization: The presence of even trace amounts of acid can catalyze the protonation of the double bond, leading to a carbocation intermediate that can rearrange to a more stable isomer.[5]

  • Minimizing Isomerization:

    • During the workup of reactions (e.g., quenching a Grignard reaction), use a buffered aqueous solution (e.g., saturated ammonium chloride) instead of a strong acid to neutralize the reaction mixture.

    • Avoid acidic drying agents. Use anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Fractional Distillation Under Reduced Pressure: This is the most effective method for separating 3,5,5-trimethyl-1-hexene from its higher-boiling isomers and other non-volatile impurities. Distillation at a lower pressure reduces the boiling point, minimizing the risk of thermal isomerization.[6]

    • Column Chromatography: For small-scale purifications, column chromatography on silica gel can be employed. Use a non-polar eluent system, such as pure hexanes, to minimize interactions with the stationary phase that could promote isomerization.

Below is a diagram illustrating the acid-catalyzed isomerization pathway.

G cluster_0 Acid-Catalyzed Isomerization Start 3,5,5-Trimethyl-1-hexene Protonation Protonation of Double Bond Start->Protonation + H+ Carbocation1 Secondary Carbocation Protonation->Carbocation1 HydrideShift 1,2-Hydride Shift Carbocation1->HydrideShift Carbocation2 Tertiary Carbocation HydrideShift->Carbocation2 Deprotonation1 Deprotonation Carbocation2->Deprotonation1 Deprotonation2 Deprotonation Carbocation2->Deprotonation2 Isomer1 3,5,5-Trimethyl-2-hexene (More Stable) Deprotonation1->Isomer1 - H+ Isomer2 2,4,4-Trimethyl-2-hexene (Even More Stable) Deprotonation2->Isomer2 - H+

Caption: Acid-catalyzed isomerization of 3,5,5-trimethyl-1-hexene.

Section 2: Reaction Troubleshooting FAQs

Question 3: My hydroboration-oxidation of 3,5,5-trimethyl-1-hexene is not proceeding with the expected regioselectivity. What could be the issue?

Answer:

Hydroboration-oxidation is expected to yield the anti-Markovnikov alcohol, 3,5,5-trimethyl-1-hexanol. However, the steric bulk around the double bond in 3,5,5-trimethyl-1-hexene can influence the regioselectivity.

Factors Affecting Regioselectivity and Solutions:

Factor Explanation Recommended Solution
Steric Hindrance While borane typically adds to the less substituted carbon, the significant steric hindrance from the neighboring quaternary center can sometimes lead to a mixture of regioisomers.[7]Use a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These reagents are more sensitive to steric differences and will enhance the selectivity for addition to the terminal carbon.
Reaction Conditions Low temperatures generally favor higher selectivity.Perform the hydroboration step at 0 °C or even lower temperatures to maximize regioselectivity.
Purity of Alkene The presence of isomerized internal alkenes in your starting material will lead to the formation of other alcohols.Ensure the purity of your 3,5,5-trimethyl-1-hexene starting material, preferably by fresh distillation.[8]

The following workflow illustrates the decision-making process for optimizing the hydroboration-oxidation of sterically hindered alkenes.

G cluster_1 Hydroboration-Oxidation Troubleshooting Start Low Regioselectivity in Hydroboration-Oxidation CheckPurity Analyze Alkene Purity (GC-MS) Start->CheckPurity Isomers Isomeric Impurities Present? CheckPurity->Isomers Purify Purify Alkene (Fractional Distillation) Isomers->Purify Yes Reagent Using BH3-THF? Isomers->Reagent No Purify->CheckPurity BulkyBorane Switch to Bulky Borane (e.g., 9-BBN) Reagent->BulkyBorane Yes Temp Lower Reaction Temperature (e.g., 0 °C) Reagent->Temp No BulkyBorane->Temp Success Improved Regioselectivity Temp->Success G cluster_2 Carbocation Rearrangement in Acid-Catalyzed Hydration Alkene 3,5,5-Trimethyl-1-hexene Protonation Protonation Alkene->Protonation + H+ SecondaryCarbocation Secondary Carbocation Protonation->SecondaryCarbocation HydrideShift 1,2-Hydride Shift SecondaryCarbocation->HydrideShift WaterAttack1 H2O Attack SecondaryCarbocation->WaterAttack1 TertiaryCarbocation Tertiary Carbocation HydrideShift->TertiaryCarbocation WaterAttack2 H2O Attack TertiaryCarbocation->WaterAttack2 ExpectedProduct Expected (Minor) Product: 3,5,5-Trimethyl-2-hexanol WaterAttack1->ExpectedProduct RearrangedProduct Rearranged (Major) Product: 2,3,5,5-Tetramethyl-2-hexanol WaterAttack2->RearrangedProduct

Caption: Carbocation rearrangement during acid-catalyzed hydration.

Section 3: Safety and Handling

Question 5: My reaction mixture is turning viscous and forming a solid precipitate when I try to perform a reaction with 3,5,5-trimethyl-1-hexene at elevated temperatures. What is happening?

Answer:

The formation of a viscous liquid or a solid precipitate, especially at higher temperatures or in the presence of radical initiators, strongly suggests that your 3,5,5-trimethyl-1-hexene is polymerizing. [9]Alkenes, including sterically hindered ones, can undergo polymerization.

Preventing Unwanted Polymerization:

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, monitor it closely and use the minimum temperature necessary for the transformation.

  • Inhibitors: For storage or for reactions that are sensitive to radical processes, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, can prevent polymerization. [10]However, ensure the inhibitor will not interfere with your desired reaction.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from atmospheric oxygen, which can initiate polymerization.

Experimental Protocols

Protocol 1: Purification of 3,5,5-Trimethyl-1-hexene by Fractional Distillation Under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry. Use a Vigreux column for efficient fractionation.

  • Charging the Flask: Add the crude 3,5,5-trimethyl-1-hexene to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point for 3,5,5-trimethyl-1-hexene at the applied pressure. The boiling point of 3,5,5-trimethyl-1-hexene is 119 °C at atmospheric pressure. [8]6. Analysis: Analyze the collected fractions by GC-MS to confirm purity. [8]

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92984, 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). RU2206557C1 - 1-hexene purification method.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Controlled and Efficient Polymerization of Conjugated Polar Alkenes by Lewis Pairs Based on Sterically Hindered Aryloxide-Substituted Alkylaluminum. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. Retrieved from [Link]

  • Redalyc. (n.d.). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]

  • IRIS . (2020, December 9). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]

  • Chapter 1: Oxygen-Directed Hydroboration 1.1 The Versatility of Organoboranes. (n.d.). Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). Hydroboration. Retrieved from [Link]

  • Ashenhurst, J. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2024, May 17). Double duty isomerases: a case study of isomerization-coupled enzymatic catalysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • YouTube. (2025, May 26). How Do Polymerization Inhibitors Work? - Chemistry For Everyone. Retrieved from [Link]

  • YouTube. (2021, August 24). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclohexene. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • PubMed Central. (2025, June 18). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Retrieved from [Link]

  • YouTube. (2023, March 8). SN1 Carbocation Rearrangements - Hydride Shift & Methyl Shift. Retrieved from [Link]

  • YouTube. (2018, May 5). Wittig Reaction Mechanism. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 3,5,5-trimethyl-1-hexanol, CAS Registry Number 3452-97-9. (2022, February 11). Food and Chemical Toxicology, 160(Supplement), 112792. [Link]

  • Lumen Learning. (n.d.). 8.4. Carbocation rearrangements. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Symmetric Trisanellated Benzenes and 1,3,5-Trimethylbenzene Using a SOCl2/EtOH Reagent. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]

  • The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 10.9: Polymerization of Alkenes. Retrieved from [Link]

  • ChemRxiv. (2024, January 29). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. Retrieved from [Link]

  • PubMed Central. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

  • ResearchGate. (2021, April 30). Polymerization in the presence of inhibitor? Retrieved from [Link]

  • Physics Wallah. (n.d.). NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. Retrieved from [Link]

Sources

Technical Support Center: Stabilization of 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5,5-Trimethyl-1-hexene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound. Here, you will find scientifically grounded answers to frequently asked questions, practical troubleshooting guides for issues encountered during experimentation, and detailed protocols for stabilizer selection and evaluation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability of 3,5,5-Trimethyl-1-hexene.

Q1: What is 3,5,5-Trimethyl-1-hexene, and why is its stability a concern?

A1: 3,5,5-Trimethyl-1-hexene is a branched aliphatic olefin, a valuable intermediate in organic synthesis. Like many alkenes, its carbon-carbon double bond and allylic hydrogens make it susceptible to degradation over time, especially when exposed to atmospheric oxygen, heat, light, or trace impurities. This degradation can lead to the formation of undesirable byproducts such as peroxides, carbonyls, and polymers, which can compromise experimental results, reduce product purity, and potentially create safety hazards.

Q2: What are the primary ways in which 3,5,5-Trimethyl-1-hexene degrades?

A2: There are two principal degradation pathways:

  • Autoxidation: This is a free-radical chain reaction with atmospheric oxygen that forms hydroperoxides.[1] This process can be initiated by heat, UV light, or metal ion contaminants. The hydroperoxides can further decompose into other reactive species, leading to discoloration (yellowing) and the formation of aldehydes, ketones, and carboxylic acids.

  • Unwanted Polymerization: The double bond in 3,5,5-Trimethyl-1-hexene can be induced to polymerize, especially in the presence of radical initiators, acidic residues, or upon exposure to heat or UV light.[2] This leads to the formation of oligomers and polymers, which manifest as an increase in viscosity, gumming, or the appearance of solid precipitates.

Q3: What general classes of stabilizers can be used to prevent this degradation?

A3: Stabilizers are chemical compounds added in small quantities to prevent degradation. For 3,5,5-Trimethyl-1-hexene, the main types are:

  • Antioxidants: These inhibit the autoxidation process. The most common are radical scavengers, such as hindered phenols (e.g., Butylated Hydroxytoluene - BHT), which donate a hydrogen atom to terminate the radical chain reaction.[1][3]

  • Polymerization Inhibitors: These compounds are designed to trap radicals that would otherwise initiate polymerization. Phenolic compounds and nitroxides are effective for this purpose.[4][5]

  • Metal Deactivators: If contamination from metal containers or residual catalysts is a concern, chelating agents can be used to passivate metal ions, preventing them from catalyzing oxidation.

  • UV Stabilizers: If the material is frequently exposed to sunlight or UV radiation, UV absorbers or Hindered Amine Light Stabilizers (HALS) can be beneficial. HALS are particularly effective as they are regenerated during the stabilization process.[6]

Q4: I've heard of synergistic stabilizer blends. What are they and why are they used?

A4: Synergistic blends are mixtures of two or more stabilizers that provide a greater stabilizing effect than the sum of the individual components. A classic example for olefins is the combination of a primary antioxidant (like a hindered phenol) and a secondary antioxidant (like a phosphite).[1][7] The hindered phenol scavenges peroxy radicals, while the phosphite decomposes hydroperoxides into non-radical, stable products, preventing them from generating new radicals.[3] This dual-action approach is highly effective at preserving the integrity of the material.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the handling, storage, or use of 3,5,5-Trimethyl-1-hexene.

Observed Problem Probable Cause(s) Recommended Actions & Explanations
Yellow discoloration of the liquid over time. Oxidation. The yellow color is often due to the formation of conjugated carbonyl compounds, which are secondary byproducts of autoxidation.1. Confirm Oxidation: Test for the presence of peroxides using a peroxide test strip or a quantitative method like ASTM D3703.[8] 2. Add Antioxidant: Add a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) at a concentration of 100-500 ppm. BHT is effective, readily soluble in nonpolar organic compounds, and has good thermal stability.[9][10][11] 3. Improve Storage: Purge the container headspace with an inert gas (Nitrogen or Argon) before sealing and store in a cool, dark place.
Increased viscosity, gum formation, or appearance of a solid precipitate. Unwanted Polymerization. This indicates that the olefin is forming oligomers or polymers. This can be initiated by trace radical sources, acidic impurities, heat, or light.[2]1. Add a Polymerization Inhibitor: Introduce a suitable inhibitor like 4-tert-butylcatechol (TBC) or monomethyl ether of hydroquinone (MEHQ) at 100-1000 ppm.[11] These are effective radical scavengers that prevent the initiation of polymer chains. 2. Control Environment: Ensure the compound is stored away from heat sources and light. Use amber glass or opaque containers.[11] 3. Check for Contaminants: Ensure all glassware is clean and free of acidic or catalytic residues.
Inconsistent results in a reaction sensitive to radical chemistry. Peroxide Formation. Hydroperoxides formed from autoxidation can act as unintended radical initiators in subsequent reactions, leading to poor reproducibility and side products.1. Purify the Alkene: Before use, pass the 3,5,5-Trimethyl-1-hexene through a column of activated basic alumina to remove peroxides. 2. Use Freshly Opened/Purified Material: For sensitive applications, always use a freshly opened bottle or material that has been recently purified and properly stored under an inert atmosphere. 3. Stabilize Immediately: If the material will be stored after purification, add an appropriate antioxidant immediately.
Stabilizer appears to be ineffective or degrades quickly. Inappropriate Stabilizer Choice or Concentration. The stabilizer may be too volatile for the application temperature, used at too low a concentration, or may not be effective against the specific degradation pathway.1. Review Stabilizer Properties: Check the thermal stability and volatility of your chosen stabilizer. Higher molecular weight antioxidants (e.g., Irganox® 1010) are less volatile than BHT and may be more suitable for applications involving heat.[12] 2. Optimize Concentration: Perform a screening experiment (see Protocol 1 below) to determine the optimal stabilizer concentration. 3. Consider a Synergistic Blend: Combine a hindered phenol with a phosphite stabilizer for enhanced protection against both radical formation and hydroperoxide decomposition.[1]

Part 3: Key Experimental Protocols & Methodologies

Protocol 1: Screening and Selection of an Optimal Antioxidant Stabilizer

This protocol describes an accelerated aging test to compare the effectiveness of different antioxidants.

Objective: To determine the most effective antioxidant and its optimal concentration to prevent the oxidative degradation of 3,5,5-Trimethyl-1-hexene.

Materials:

  • 3,5,5-Trimethyl-1-hexene

  • Candidate Antioxidants (e.g., BHT, Irganox® 1010)

  • Heating block or oven capable of maintaining a constant temperature (e.g., 60-80 °C)

  • Glass vials with screw caps

  • Analytical balance, micropipettes

  • Reagents for peroxide value (PV) determination (as per ASTM D3703 or similar iodometric titration method)[8]

Procedure:

  • Sample Preparation:

    • Label a series of glass vials.

    • Prepare stock solutions of each candidate antioxidant in a suitable solvent or directly in 3,5,5-Trimethyl-1-hexene if solubility allows.

    • To each vial, add a precise volume of 3,5,5-Trimethyl-1-hexene (e.g., 10 mL).

    • Spike the samples with different concentrations of each antioxidant. Include a range (e.g., 50, 100, 250, 500 ppm) for each candidate.

    • Prepare at least three "control" vials containing only 3,5,5-Trimethyl-1-hexene with no stabilizer.

  • Accelerated Aging:

    • Loosely cap the vials to allow for air exchange.

    • Place all vials into the pre-heated oven or heating block at a constant temperature (e.g., 70 °C). The elevated temperature accelerates the oxidation process.[13]

  • Time-Point Analysis:

    • At regular intervals (e.g., Day 0, 1, 3, 7, 14), remove one set of vials (one for each condition and one control) for analysis.

    • Visually inspect for any color change.

    • Determine the Peroxide Value (PV) for each sample. A significant increase in PV indicates oxidation. The primary output is the time it takes to reach a predetermined PV threshold.

  • Data Analysis & Interpretation:

    • Plot the Peroxide Value against time for each stabilizer and concentration.

    • The most effective stabilizer system is the one that maintains the lowest peroxide value for the longest duration.

Workflow for Stabilizer Selection

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Root Cause cluster_3 Solution Path cluster_4 Validation A Observe Degradation Symptom (e.g., Yellowing, Increased Viscosity) B Increased Viscosity / Gels? A->B Yes C Yellowing / Odor? A->C Yes D Likely Polymerization B->D E Likely Autoxidation C->E F Select Polymerization Inhibitor (e.g., TBC, MEHQ) D->F G Select Antioxidant (e.g., Hindered Phenol like BHT) E->G I Perform Protocol 2: Monitor Viscosity / GPC F->I H Consider Synergistic Blend (Phenol + Phosphite) G->H For enhanced protection J Perform Protocol 1: Accelerated Aging & Peroxide Value G->J H->J

Sources

Technical Support Center: Scaling Up 3,5,5-Trimethyl-1-hexene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5,5-trimethyl-1-hexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the scale-up of 3,5,5-trimethyl-1-hexene production. As your Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

The primary industrial route to 3,5,5-trimethyl-1-hexene is through the dimerization of isobutylene, often yielding a mixture of C8 isomers collectively known as diisobutylene. Achieving high selectivity for the desired 3,5,5-trimethyl-1-hexene isomer while minimizing side reactions and ensuring process stability are the cornerstones of a successful scale-up.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of isobutylene dimerization to produce 3,5,5-trimethyl-1-hexene.

Problem 1: Low Selectivity Towards the Desired 3,5,5-Trimethyl-1-hexene Isomer

Symptoms:

  • Gas chromatography (GC) analysis of the product mixture shows a high percentage of other C8 isomers, such as 2,4,4-trimethyl-2-pentene.

  • The yield of the target isomer is consistently below expectations.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting and Optimization Steps
Inappropriate Catalyst Choice The type of acid catalyst significantly influences the product distribution. Brønsted and Lewis acid sites on the catalyst surface play different roles in the isomerization and dimerization pathways.[1]1. Catalyst Screening: Evaluate different solid acid catalysts such as Amberlyst resins, zeolites (e.g., H-ZSM-5, H-Beta), and sulfated zirconia. Nickel-based catalysts have also shown high selectivity for linear dimers.[2] 2. Catalyst Modification: The ratio of Brønsted to Lewis acid sites can be tuned to optimize selectivity. For zeolites, this can be achieved by varying the Si/Al ratio or through ion-exchange.
Suboptimal Reaction Temperature Higher temperatures can favor the formation of thermodynamically more stable internal olefins over the desired terminal olefin.[3]1. Temperature Profiling: Conduct experiments at various temperatures to determine the optimal range for maximizing the yield of 3,5,5-trimethyl-1-hexene. Lower temperatures generally favor the kinetic product. 2. Isothermal Reactor Conditions: Ensure uniform temperature distribution across the reactor to prevent hotspots that can lead to unwanted isomerization.
High Residence Time Prolonged contact with the acid catalyst can promote the isomerization of the initially formed 3,5,5-trimethyl-1-hexene to other, more stable isomers.1. Adjust Flow Rate: In a continuous process, increase the feed flow rate to reduce the residence time in the reactor. 2. Reactor Design: For batch processes, optimize the reaction time. For continuous processes, consider reactor designs with lower back-mixing, such as plug flow reactors.

Experimental Protocol: Catalyst Screening for Selective Isobutylene Dimerization

  • Reactor Setup: A fixed-bed continuous flow reactor is recommended for catalyst screening.

  • Catalyst Loading: Pack a known amount of the catalyst into the reactor.

  • Reaction Conditions:

    • Temperature: Start with a lower temperature (e.g., 60-80 °C) and gradually increase to find the optimal point.

    • Pressure: Maintain sufficient pressure to keep the reactants in the liquid phase (e.g., 1-2 MPa).

    • Feed: Use a high-purity isobutylene feed.

  • Product Analysis: Collect product samples at regular intervals and analyze by GC to determine the isomer distribution.

  • Data Comparison: Compare the selectivity towards 3,5,5-trimethyl-1-hexene for each catalyst under identical conditions.

Problem 2: High Levels of Oligomerization (Trimer and Higher Polymer Formation)

Symptoms:

  • Significant portion of the product consists of C12, C16, and heavier hydrocarbons.

  • Increased viscosity of the product mixture.

  • Rapid catalyst deactivation due to coking.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting and Optimization Steps
High Reaction Temperature Elevated temperatures increase the rate of subsequent oligomerization reactions.[3]1. Optimize Temperature: Lowering the reaction temperature can significantly reduce the formation of higher oligomers.[4]
High Isobutylene Concentration A high concentration of the monomer can favor the formation of trimers and higher oligomers.1. Use of an Inert Diluent: Introduce an inert solvent (e.g., isooctane) to reduce the concentration of isobutylene in the reaction zone.[5] 2. Recycle Product Stream: Recycling a portion of the product stream can also serve to dilute the incoming feed.
Catalyst Acidity Highly acidic catalysts can promote further oligomerization.1. Select Catalyst with Moderate Acidity: Choose a catalyst with an appropriate acid strength to favor dimerization over higher oligomerization.
Reactor Design Back-mixing in reactors like Continuous Stirred Tank Reactors (CSTRs) can lead to a broader distribution of residence times, allowing some molecules to react further to form oligomers.1. Employ Plug Flow Reactors (PFRs): PFRs provide a more uniform residence time, which can help to minimize the formation of higher oligomers. 2. Utilize Reactive Distillation: This technique removes the dimer from the reaction zone as it is formed, thus preventing further reaction to trimers.[2][6][7]

Diagram: Troubleshooting Oligomerization

G HighOligomers High Oligomer Formation Temp High Reaction Temperature? HighOligomers->Temp Concentration High Isobutylene Concentration? HighOligomers->Concentration Catalyst Catalyst Too Acidic? HighOligomers->Catalyst Reactor Suboptimal Reactor Design? HighOligomers->Reactor Sol_Temp Lower Temperature Temp->Sol_Temp Yes Sol_Dilute Use Diluent / Recycle Concentration->Sol_Dilute Yes Sol_Catalyst Select Less Acidic Catalyst Catalyst->Sol_Catalyst Yes Sol_Reactor Use PFR or Reactive Distillation Reactor->Sol_Reactor Yes

Caption: Troubleshooting workflow for high oligomer formation.

Problem 3: Rapid Catalyst Deactivation

Symptoms:

  • A steady decline in isobutylene conversion over time.

  • Increased pressure drop across the catalyst bed.

  • Visual evidence of coke formation on the catalyst upon inspection.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting and Optimization Steps
Coking Heavy oligomers and polymers can deposit on the catalyst surface, blocking active sites. This is often exacerbated by high temperatures.[8]1. Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of coke formation. 2. Catalyst Regeneration: For zeolites and other inorganic catalysts, regeneration can often be achieved by controlled combustion of the coke in a stream of air or oxygen at elevated temperatures.[9] For resin catalysts, solvent washing may be effective. 3. Use of Additives: The introduction of a small amount of a polar component like t-butanol can sometimes suppress coke formation.
Feedstock Impurities Compounds like sulfur, nitrogen, and dienes in the isobutylene feed can poison the acid sites on the catalyst.[10]1. Feedstock Purification: Implement an upstream purification step to remove catalyst poisons from the isobutylene feed. Adsorption beds with materials like zeolites can be effective for removing sulfur compounds.[11]
Thermal Degradation of Catalyst Some catalysts, particularly ion-exchange resins, have a limited thermal stability and can degrade at higher operating temperatures.1. Adhere to Catalyst Temperature Limits: Operate the reactor within the manufacturer's recommended temperature range for the catalyst.

Experimental Protocol: Catalyst Regeneration by Calcination (for Zeolites)

  • Shutdown and Purge: Safely shut down the reactor and purge with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons.

  • Heating Ramp: Slowly heat the catalyst bed in a flow of inert gas to the desired calcination temperature (typically 400-550 °C).

  • Oxidative Treatment: Gradually introduce a controlled amount of air or a dilute oxygen/nitrogen mixture into the inert gas stream. The oxygen concentration should be carefully controlled to avoid excessive temperature excursions due to the exothermic combustion of coke.

  • Hold at Temperature: Maintain the catalyst at the calcination temperature in the oxidative atmosphere until the coke is completely burned off (indicated by the cessation of CO2 formation in the off-gas).

  • Cool Down: Cool the catalyst bed under a flow of inert gas.

Problem 4: Poor Heat Management in a Scaled-Up Reactor

Symptoms:

  • Temperature gradients or "hot spots" within the catalyst bed.

  • Difficulty in maintaining the desired reaction temperature.

  • Runaway reaction potential.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting and Optimization Steps
Exothermic Nature of the Reaction The dimerization of isobutylene is an exothermic reaction. As the reactor size increases, the surface area-to-volume ratio decreases, making heat removal more challenging.[12][13][14]1. Enhanced Reactor Cooling: Utilize reactors with high heat transfer capabilities, such as those with cooling jackets, internal cooling coils, or external heat exchangers.[12] 2. Dilution: The use of an inert diluent in the feed can help to absorb the heat of reaction and moderate temperature changes. 3. Staged Reagent Addition: In a batch or semi-batch process, adding the isobutylene feed incrementally can help to control the rate of heat generation.[15]
Poor Mixing Inadequate mixing can lead to localized temperature increases where the reaction rate is highest.1. Optimize Agitation: For stirred tank reactors, ensure that the agitator design and speed are sufficient to provide good heat and mass transfer.
Reactor Design A single large reactor may be more prone to heat management issues than multiple smaller reactors in parallel.1. Multi-tubular Reactor: Consider the use of a multi-tubular fixed-bed reactor, where the reaction occurs in many small-diameter tubes surrounded by a cooling medium. This design offers a high surface area for heat transfer.

Diagram: Heat Management Strategies

G Exotherm Exothermic Reaction Heat Cooling Enhanced Reactor Cooling (Jackets, Coils) Exotherm->Cooling Dilution Inert Diluent in Feed Exotherm->Dilution StagedAddition Staged Reagent Addition Exotherm->StagedAddition Mixing Optimized Agitation Exotherm->Mixing ReactorDesign Multi-tubular Reactor Design Exotherm->ReactorDesign ControlledTemp Controlled Temperature Cooling->ControlledTemp Dilution->ControlledTemp StagedAddition->ControlledTemp Mixing->ControlledTemp ReactorDesign->ControlledTemp

Sources

Technical Support Center: Catalyst Deactivation in 3,5,5-Trimethyl-1-hexene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in the polymerization of 3,5,5-trimethyl-1-hexene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this sterically hindered olefin. Here, we will explore the common issues related to catalyst deactivation, providing in-depth troubleshooting guides and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

Catalyst deactivation is a primary obstacle in achieving high yields and desired polymer properties. Below are common symptoms observed during the polymerization of 3,5,5-trimethyl-1-hexene, their potential causes related to catalyst deactivation, and systematic approaches to diagnose and rectify these issues.

Issue 1: Low or No Polymer Yield

This is one of the most frequent and frustrating issues. It often points directly to a catastrophic failure of the catalyst system before or during the early stages of polymerization.

Primary Symptoms:

  • Negligible or zero polymer precipitation/formation.

  • Reaction mixture remains clear with no increase in viscosity.

  • Exothermic reaction profile is absent or significantly diminished.

Potential Causes & Corrective Actions:

Potential CauseScientific RationaleDiagnostic StepsCorrective & Preventative Actions
Catalyst Poisoning by Impurities Ziegler-Natta and metallocene catalysts are highly electrophilic and extremely sensitive to Lewis bases. Water, oxygen, alcohols, ketones, and other polar compounds will react with and deactivate the active metal centers.[1][2]1. Analyze Monomer/Solvent: Use GC-MS to check for polar impurities in the monomer and solvent.1. Rigorous Purification: Implement stringent purification protocols for the monomer and solvent. Common methods include passing them through activated alumina or molecular sieve columns.[3] 2. Inert Atmosphere: Ensure all manipulations are performed under a rigorously inert atmosphere (e.g., a glovebox with <1 ppm O₂ and H₂O).
Incorrect Catalyst Activation The cocatalyst (e.g., MAO, alkylaluminum) must effectively activate the procatalyst to generate the cationic active species required for polymerization.[4] An incorrect ratio or improper mixing can lead to incomplete activation or formation of inactive species.1. Review Activation Protocol: Double-check the documented procatalyst-to-cocatalyst ratio and mixing procedure. 2. NMR Analysis: For metallocene systems, use ¹H or ¹³C NMR to verify the formation of the active cationic species, if stable enough to be observed.1. Optimize Cocatalyst Ratio: Systematically vary the cocatalyst/catalyst ratio (e.g., Al/Zr) to find the optimal activation conditions for this specific bulky monomer.[5] 2. Control Mixing: Ensure rapid and efficient mixing of the catalyst components at the correct temperature to promote uniform activation.[6]
Thermal Degradation of Catalyst The active sites of the catalyst may be thermally unstable, especially at elevated polymerization temperatures. This leads to a rapid loss of active centers.[7][8]1. Monitor Temperature Profile: Closely track the internal reaction temperature. 2. Run Isothermal Control: Conduct a control experiment at a significantly lower temperature.1. Lower Polymerization Temperature: If feasible, reduce the reaction temperature. 2. Select a More Stable Catalyst: Consider a catalyst system known for higher thermal stability.

Diagnostic Workflow for Low Polymer Yield

Workflow: Troubleshooting Low Polymer Yield start Low or No Polymer Yield Observed check_purity Step 1: Verify Purity of Monomer & Solvent (GC-MS) start->check_purity impurity_found Result: Impurities Detected check_purity->impurity_found Yes purity_ok Result: Purity is High check_purity->purity_ok No check_inert Step 2: Confirm Integrity of Inert Atmosphere (<1 ppm O2/H2O) atmosphere_bad Result: Atmosphere Compromised check_inert->atmosphere_bad Yes atmosphere_ok Result: Atmosphere is Good check_inert->atmosphere_ok No check_activation Step 3: Review Catalyst Activation Protocol & Ratios protocol_error Result: Protocol Error Found check_activation->protocol_error Yes protocol_ok Result: Protocol is Correct check_activation->protocol_ok No check_temp Step 4: Analyze Reaction Temperature Profile temp_high Result: Temperature Excursion check_temp->temp_high Yes action_purify Action: Re-purify Reagents & Implement Scavengers impurity_found->action_purify purity_ok->check_inert action_glovebox Action: Service Glovebox & Improve Schlenk Techniques atmosphere_bad->action_glovebox atmosphere_ok->check_activation action_optimize_act Action: Optimize Cocatalyst Ratio & Mixing Conditions protocol_error->action_optimize_act protocol_ok->check_temp action_control_temp Action: Improve Temperature Control or Select More Stable Catalyst temp_high->action_control_temp

Caption: Diagnostic workflow for low polymer yield.

Issue 2: Rapid Decrease in Polymerization Rate

Sometimes the reaction begins as expected, but the rate of monomer consumption quickly drops off, leading to poor overall conversion.

Primary Symptoms:

  • Initial exothermic reaction and viscosity increase, which then plateaus prematurely.

  • Monomer conversion, as measured by GC or NMR, stalls at a low to moderate level.

Potential Causes & Corrective Actions:

Potential CauseScientific RationaleDiagnostic StepsCorrective & Preventative Actions
Formation of Stable, Inactive Species The bulky nature of 3,5,5-trimethyl-1-hexene can promote side reactions. For instance, after monomer insertion, the catalyst can undergo β-hydride elimination to form a stable allyl species, which is slow to re-initiate polymerization.[9] Other pathways can lead to the formation of stable dimethylalane complexes that are resistant to further monomer addition.[6][10]1. Kinetic Analysis: Plot monomer conversion vs. time. A sharp deviation from pseudo-first-order kinetics suggests rapid deactivation. 2. Polymer End-Group Analysis: Use NMR to analyze the polymer chain ends for evidence of specific termination pathways (e.g., vinyl groups from β-H elimination).1. Modify Reaction Conditions: Lowering the temperature can disfavor deactivation pathways relative to propagation. 2. Change Ligand Environment: Employ a catalyst with a more sterically encumbering ligand set to suppress side reactions like β-hydride elimination.
Cocatalyst-Related Deactivation With MAO as a cocatalyst, the presence of different aluminum centers can lead to the formation of multiple active species with varying stabilities.[11] Free trimethylaluminum (TMA) in MAO can also act as a chain transfer agent, but in excess or under certain conditions, it can contribute to deactivation pathways.[12]1. Test Different Cocatalysts: Compare the performance of MAO with a borate activator, which creates a more well-defined, single-site catalyst. 2. Vary Al/Zr Ratio: A very high Al/Zr ratio might exacerbate deactivation.1. Use a Scavenger for TMA: Add a TMA scavenger if using MAO. 2. Switch to Borate Activator: If possible, use activators like [Ph₃C][B(C₆F₅)₄] for a cleaner system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 3,5,5-trimethyl-1-hexene that I should be concerned about?

A1: Besides the universal catalyst poisons like water and oxygen, you should be particularly cautious of impurities from the monomer synthesis route. These can include structural isomers, residual solvents (e.g., alcohols, ethers), or unreacted starting materials. Even small amounts of these can act as potent catalyst poisons.[1] We recommend obtaining a detailed certificate of analysis from your supplier and performing your own GC-MS validation.

Q2: How does the bulky structure of 3,5,5-trimethyl-1-hexene uniquely contribute to catalyst deactivation?

A2: The steric hindrance from the trimethyl groups has two major effects. First, it slows down the rate of monomer insertion. This increased lifetime between insertions provides a larger window of opportunity for unimolecular deactivation processes, such as β-hydride elimination, to occur.[9] Second, the steric bulk can lead to the formation of dormant or inactive catalyst states that are sterically prevented from re-engaging with another monomer molecule.[5]

Q3: Can I use a scavenger to protect my catalyst? If so, what should I use?

A3: Yes, using a scavenger is a highly recommended practice. Triisobutylaluminum (TIBA) or tri-n-octylaluminum (TNOA) are common choices. They are added to the reactor with the solvent and monomer before introducing the catalyst system. The scavenger's role is to react with and neutralize trace impurities, effectively "cleaning" the reaction medium before the more sensitive polymerization catalyst is introduced.

Q4: My GPC results show a bimodal or very broad molecular weight distribution. Is this related to catalyst deactivation?

A4: It can be. A broad or multimodal molecular weight distribution often indicates the presence of multiple, distinct active site environments.[11] This can arise if the initial catalyst species deactivates or transforms into a new, less active species during the polymerization. This new species may continue to polymerize the monomer, but at a different rate and with different termination probabilities, leading to a separate polymer population. This is particularly common with Ziegler-Natta catalysts and MAO-activated metallocenes.[11][13]

Experimental Protocols

Protocol 1: Rigorous Monomer and Solvent Purification

This protocol describes a standard lab-scale method for purifying 3,5,5-trimethyl-1-hexene and hydrocarbon solvents (e.g., toluene, hexane) to the standards required for coordination polymerization.

Materials:

  • Glass columns packed with activated alumina and Q5 reactant (copper-based oxygen scavenger).

  • Inert gas (Argon or Nitrogen, <1 ppm O₂).

  • Schlenk flasks, oven-dried and cooled under vacuum.

  • Cannula for liquid transfer.

Procedure:

  • Pre-treatment: If the solvent or monomer has significant water content, pre-dry it over a suitable drying agent like CaH₂ and distill under inert gas.

  • Column Setup: Set up a series of two purification columns under a positive pressure of inert gas. The first column should contain activated alumina, and the second should contain Q5 reactant.

  • Purging: Thoroughly purge the columns with high-purity inert gas for several hours.

  • Transfer: Using cannula transfer, pass the monomer or solvent through the columns directly into a flame-dried Schlenk flask for storage.

  • Storage: Store the purified reagents in the glovebox or on a Schlenk line under a positive pressure of inert gas. It is recommended to use them within one week of purification.

References

  • Joshi, A., Zijlstra, H. S., Collins, S., & McIndoe, J. S. (2020). Catalyst Deactivation Processes during 1-Hexene Polymerization. University of Victoria Libraries. Available at: [Link]

  • Tala, F. D., Zohouri, G. H., Vaezi, J., & Ahmadjo, S. (2012). Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst. International Journal of Polymeric Materials. Available at: [Link]

  • Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. Available at: [Link]

  • Waymouth, R. M., & Malmstrom, E. E. (2004). Catalyst deactivation agents and methods for use of same. Google Patents.
  • Kapur, M., & Cherian, T. (2019). Ziegler-natta catalyst deactivation and neutralization. Google Patents.
  • Joshi, A., Zijlstra, H. S., Collins, S., & McIndoe, J. S. (2020). Catalyst Deactivation Processes During 1-Hexene Polymerization. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2017). Copolymerization of Propylene with Higher α-Olefins by a Pyridylamidohafnium Catalyst: An Effective Approach to Polypropylene-Based Elastomer. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Polyethylene. Available at: [Link]

  • Shamiri, A., et al. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. PubMed Central. Available at: [Link]

  • Aigner, P. (2018). Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. Johannes Kepler Universität Linz. Available at: [Link]

  • Joshi, A., et al. (2020). Catalyst Deactivation Processes During 1-Hexene Polymerization. ChemRxiv. Available at: [Link]

  • PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have?. Available at: [Link]

  • Occhipinti, G., Jensen, V. R., & Blom, R. (2003). Potential Catalyst Deactivation Reaction in Homogeneous Ziegler−Natta Polymerization of Olefins: Formation of an Allyl Intermediate. Organometallics. Available at: [Link]

  • Tritto, I., et al. (2019). α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. MDPI. Available at: [Link]

  • Professor Dave Explains. (2026). Ziegler-Natta Polymerization. YouTube. Available at: [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. Available at: [Link]

  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Available at: [Link]

  • ResearchGate. (2018). Study on unsaturated structure and tacticity of poly1-hexene and new copolymer of 1-hexene/5-hexene-1-ol prepared by metallocene catalyst. Available at: [Link]

  • Al-Snafi, A. A., et al. (2020). An Optimization and Common Troubleshooting Solving in Polymerase Chain Reaction Technique. Systematic Reviews in Pharmacy. Available at: [Link]

  • Nifant'ev, I. E., & Vinogradov, A. N. (2020). Fair Look at Coordination Oligomerization of Higher α-Olefins. MDPI. Available at: [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available at: [Link]

  • Atkinson, C. (2024). 1-hexenes & 1-octenes Industrial Catalysis for Polymerization: A Brief Literature Review. Chemistry Research Journal. Available at: [Link]

  • Chevron Phillips Chemical Company LP. (2022). Method for purifying 1-hexene. Google Patents.
  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Available at: [Link]

  • CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Available at: [Link]

Sources

Validation & Comparative

Validation of 3,5,5-Trimethyl-1-hexene Synthesis Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

3,5,5-Trimethyl-1-hexene (CAS: 4316-65-8) is a critical C9 branched olefin used primarily as a specialized intermediate in the synthesis of functionalized surfactants, plasticizers, and as a monomer for modifying polymer crystallinity. Its structural uniqueness lies in the bulky tert-butyl group at the C5 position and a methyl branch at C3, which imparts significant steric hindrance and hydrolytic stability to its derivatives.

For researchers and drug development professionals, the challenge is not merely synthesis, but regiocontrol . Commercial "isononenes" are often mixtures of isomers (1-ene, 2-ene, and skeletal rearrangements). When a specific terminal alkene is required for precise structure-activity relationship (SAR) studies or catalytic polymerization, generic industrial grades fail.

This guide validates and compares three synthesis methodologies to isolate high-purity (>98%) 3,5,5-trimethyl-1-hexene, moving from crude industrial dehydration to precision laboratory techniques.

Comparative Analysis of Synthesis Methodologies

We evaluated three distinct pathways based on Regioselectivity (Terminal vs. Internal alkene), Scalability, and Atom Economy.

Table 1: Method Performance Matrix
FeatureMethod A: Acid-Catalyzed Dehydration Method B: Mesylation-Elimination (Recommended) Method C: Wittig Olefination (Gold Standard)
Precursor 3,5,5-Trimethyl-1-hexanol3,5,5-Trimethyl-1-hexanol3,5,5-Trimethylhexanal
Primary Mechanism E1 Elimination (Carbocation)E2 Elimination (Concerted)Ylide Addition-Elimination
Regioselectivity Poor (High % of 2-ene isomer)High (Favors Hoffman product)Excellent (Exclusive 1-ene)
Yield 85-90%75-80%60-70%
Purity (GC) ~80% (requires difficult distillation)>95%>98%
Cost Efficiency HighModerateLow (High reagent cost)
Use Case Bulk solvent/fuel researchScalable lab synthesis (10g-1kg)Analytical Standards / Pharma

Mechanistic Pathways & Decision Logic

The following diagram illustrates the decision matrix for selecting a synthesis route based on the required purity and the risk of isomerization.

SynthesisPathways Start Target: 3,5,5-Trimethyl-1-hexene Alcohol Precursor: 3,5,5-Trimethyl-1-hexanol Start->Alcohol Aldehyde Precursor: 3,5,5-Trimethylhexanal Start->Aldehyde AcidDehyd Method A: Acid Dehydration (H2SO4 / Alumina) Alcohol->AcidDehyd Industrial Route Mesyl Method B: Mesylation (MsCl + Et3N) Alcohol->Mesyl Activation Wittig Method C: Wittig Reaction (Ph3P=CH2) Aldehyde->Wittig Precision Route Isomers Result: Mixture of 1-ene and 2-ene AcidDehyd->Isomers Carbocation Rearrangement Elimination Base Elimination (t-BuOK / THF) Mesyl->Elimination E2 Mechanism Pure Result: High Purity Terminal Alkene Elimination->Pure Kinetic Control Wittig->Pure Regiospecific

Figure 1: Synthesis decision tree highlighting the risk of isomerization in acid-catalyzed routes versus the precision of Wittig and Elimination pathways.

Detailed Experimental Protocols

Method B: The "Scalable Lab" Route (Mesylation-Elimination)

Recommended for producing 10g–100g batches with high regioselectivity.

Rationale: Direct dehydration of primary alcohols often proceeds via an E1 mechanism, leading to carbocation shifts and thermodynamic internal alkenes (2-ene). By converting the alcohol to a mesylate (good leaving group) and using a bulky base (t-BuOK), we force an E2 mechanism. The bulky base abstracts the most accessible proton (Hoffman elimination), favoring the terminal alkene.

Step 1: Mesylation of 3,5,5-Trimethyl-1-hexanol
  • Setup: Flame-dried 500 mL round-bottom flask, N2 atmosphere.

  • Reagents:

    • 3,5,5-Trimethyl-1-hexanol (14.4 g, 100 mmol)[1]

    • Dichloromethane (DCM) (150 mL, anhydrous)

    • Triethylamine (20.9 mL, 150 mmol)

    • Methanesulfonyl chloride (MsCl) (9.3 mL, 120 mmol)

  • Procedure:

    • Cool the alcohol/amine/DCM mixture to 0°C.

    • Add MsCl dropwise over 30 mins (Exothermic!).

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Workup: Wash with cold 1M HCl, then NaHCO3, then Brine. Dry over MgSO4. Concentrate in vacuo to yield the crude mesylate (oil). Do not distill (thermal instability).

Step 2: Elimination
  • Setup: 500 mL flask with reflux condenser.

  • Reagents:

    • Crude Mesylate (from Step 1)

    • Potassium tert-butoxide (t-BuOK) (16.8 g, 150 mmol)

    • THF (anhydrous, 200 mL)

  • Procedure:

    • Dissolve mesylate in THF.

    • Add t-BuOK in portions at 0°C.

    • Reflux the mixture for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexane). The mesylate spot should disappear, replaced by a high Rf non-polar spot.

  • Purification:

    • Quench with water, extract with pentane (low boiling point solvent is crucial for product isolation).

    • Fractional Distillation: Collect the fraction boiling at 118–120°C (atmospheric pressure).

Method C: The "Precision" Route (Wittig Olefination)

Recommended for analytical standards or when <1% isomer contamination is required.

Rationale: The Wittig reaction constructs the double bond specifically at the carbonyl carbon, preventing any migration.

  • Reagents:

    • Methyltriphenylphosphonium bromide (MTPB) (1.2 eq)

    • Potassium tert-butoxide (KOtBu) (1.2 eq)

    • 3,5,5-Trimethylhexanal (1.0 eq)

    • THF (anhydrous)

  • Procedure:

    • Suspend MTPB in THF at 0°C. Add KOtBu. The solution turns bright yellow (ylide formation). Stir 1h.

    • Add the aldehyde dropwise. The color will fade.

    • Stir at RT for 3 hours.

    • Workup: Filter off the Triphenylphosphine oxide (TPPO) precipitate. Concentrate the filtrate.

    • Purification: Flash chromatography (Pentane) is often required to remove residual TPPO before distillation.

Validation & Quality Control (Self-Validating Systems)

To ensure the synthesis generated the 1-hexene and not the 2-hexene isomer, you must validate using NMR and GC.

A. 1H NMR Diagnostics (CDCl3, 400 MHz)

The "Fingerprint" region for validation is the alkene range (4.5 – 6.0 ppm).

  • Target (3,5,5-Trimethyl-1-hexene):

    • Terminal Vinylic Protons: You must observe a multiplet at 5.7–5.8 ppm (1H, internal vinyl) and two distinct multiplets at 4.9–5.0 ppm (2H, terminal vinyl).

    • Coupling: The pattern is characteristic of a monosubstituted terminal alkene (-CH=CH2).

  • Impurity (3,5,5-Trimethyl-2-hexene):

    • Look for signals around 5.3–5.5 ppm . If the terminal protons at 4.9 ppm are missing or the integration ratio is off, isomerization occurred.

B. GC-MS parameters
  • Column: DB-5 or HP-5MS (Non-polar).

  • Retention Time: The branched 1-hexene typically elutes before the linear 1-nonene but after lighter C8 isomers.

  • Fragmentation:

    • Look for the parent ion m/z 126 .

    • Key fragment: m/z 57 (tert-butyl cation) will be dominant due to the 3,5,5-trimethyl structure.

C. Physical Properties Verification
PropertyValueSource
Boiling Point119°CTCI Chemicals [1]
Density0.72 g/mLNIST [2]
Refractive Index1.4180Experimental

References

  • NIST Mass Spectrometry Data Center. (2023). 1-Hexene, 3,5,5-trimethyl- Spectra and Properties. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 3,5,5-Trimethyl-1-hexene.[3][4] National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of Poly(3,5,5-Trimethyl-1-hexene)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis and characterization of poly(3,5,5-trimethyl-1-hexene), a polyolefin with a unique bulky side group that is anticipated to impart novel properties. Due to the limited availability of direct experimental data for this specific polymer, this document leverages established principles of polymer chemistry and draws comparisons with the well-characterized, structurally similar poly(4-methyl-1-pentene) (PMP). Detailed experimental protocols for key analytical techniques are provided to facilitate the characterization of this and other polyolefins.

Introduction to Poly(3,5,5-trimethyl-1-hexene)

Poly(3,5,5-trimethyl-1-hexene) is a saturated hydrocarbon polymer derived from the alpha-olefin monomer, 3,5,5-trimethyl-1-hexene. As a member of the polyolefin family, it is expected to exhibit excellent chemical resistance and electrical insulation properties.[1] The defining feature of this polymer is its bulky trimethylpentyl side group, which is predicted to significantly influence its physical and thermal properties. This bulky moiety is likely to result in a material with a very low density, potentially a high glass transition temperature, and notable thermal stability.

A critical factor governing the properties of poly(3,5,5-trimethyl-1-hexene) is its tacticity—the stereochemical arrangement of the side chains along the polymer backbone.[2] An isotactic structure, with all side groups on the same side, would likely promote a semi-crystalline morphology. In contrast, an atactic (random) or syndiotactic (alternating) arrangement is expected to yield a more amorphous polymer, impacting its mechanical strength and thermal behavior.[2]

Synthesis Pathways for Poly(3,5,5-trimethyl-1-hexene)

The synthesis of poly(3,5,5-trimethyl-1-hexene) is best achieved through coordination polymerization, which offers control over the polymer's microstructure. The two primary catalytic systems for this purpose are Ziegler-Natta and metallocene catalysts.

Ziegler-Natta Catalysis

Traditional heterogeneous Ziegler-Natta catalysts, such as titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂) and activated by a trialkylaluminum co-catalyst like triethylaluminum (TEAL), are well-suited for the polymerization of alpha-olefins.[3] This catalyst system is renowned for its ability to produce highly isotactic polymers, which would likely result in a semi-crystalline form of poly(3,5,5-trimethyl-1-hexene).[4]

Metallocene Catalysis

For more precise control over polymer architecture, homogeneous metallocene catalysts are the preferred choice. These catalysts consist of a transition metal center (e.g., zirconium or titanium) coordinated to cyclopentadienyl ligands and are activated by a co-catalyst such as methylaluminoxane (MAO).[5] By systematically modifying the ligand structure, it is possible to fine-tune the polymer's molecular weight, narrow the molecular weight distribution, and control the tacticity with a high degree of precision.

Illustrative Synthesis and Characterization Workflow

G Monomer 3,5,5-Trimethyl-1-hexene Polymerization Coordination Polymerization Monomer->Polymerization Catalyst Ziegler-Natta or Metallocene Catalyst Catalyst->Polymerization Polymer Poly(3,5,5-trimethyl-1-hexene) Polymerization->Polymer Purification Purification & Drying Polymer->Purification Characterization Comprehensive Characterization Purification->Characterization G cluster_PMP Poly(4-methyl-1-pentene) (PMP) cluster_PTMH Poly(3,5,5-trimethyl-1-hexene) PMP_structure ---[CH₂-CH]---n         |       CH₂         |       CH(CH₃)₂ PTMH_structure ---[CH₂-CH]---n         |       CH(CH₃)         |       CH₂         |       C(CH₃)₃

Sources

A Comparative Analysis of 3,5,5-Trimethyl-1-hexene and Other Alpha-Olefins in Polymerization and Hydroformylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate chemical building blocks is paramount to achieving desired product outcomes. Alpha-olefins, with their terminal double bond, are a versatile class of hydrocarbons widely employed in the synthesis of polymers, lubricants, detergents, and fine chemicals. This guide provides an in-depth technical comparison of 3,5,5-trimethyl-1-hexene, a branched nonene, with other common linear alpha-olefins, focusing on its performance in polymerization and hydroformylation reactions. While direct comparative experimental data for 3,5,5-trimethyl-1-hexene is limited in publicly available literature, this guide synthesizes established principles of steric hindrance and reactivity to provide a robust comparative framework, supported by experimental data for linear alpha-olefins.

Introduction to Alpha-Olefins: Structure and Reactivity

Alpha-olefins (α-olefins) are alkenes possessing a terminal double bond, a feature that imparts high reactivity towards a variety of chemical transformations.[1] The general structure is R-CH=CH₂, where R is an alkyl group. The nature of the 'R' group, whether linear or branched, significantly influences the olefin's steric profile and, consequently, its reactivity and the properties of the resulting products.

3,5,5-Trimethyl-1-hexene , with the chemical formula C₉H₁₈, is a branched alpha-olefin characterized by a bulky tert-butyl group at the 5-position and a methyl group at the 3-position.[2] This intricate branching pattern creates significant steric hindrance around the double bond, a key determinant of its chemical behavior. In contrast, linear alpha-olefins such as 1-hexene and 1-octene feature straight-chain alkyl groups, presenting a less sterically crowded reactive site.

Property3,5,5-Trimethyl-1-hexene1-Hexene1-Octene
CAS Number 4316-65-8[3]592-41-6[1]111-66-0
Molecular Formula C₉H₁₈[3]C₆H₁₂C₈H₁₆
Molecular Weight ( g/mol ) 126.24[3]84.16112.21
Boiling Point (°C) ~119-127[4]63121
Structure BranchedLinearLinear

Impact of Branching on Polymerization Reactions

Coordination polymerization, utilizing Ziegler-Natta or metallocene catalysts, is a primary industrial method for producing polyolefins.[3][5] The structure of the alpha-olefin monomer profoundly impacts polymerization kinetics and the properties of the resulting polymer.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for olefin polymerization.[6] The steric environment around the catalyst's active site plays a crucial role in the insertion of the olefin monomer.[7]

Expected Performance of 3,5,5-Trimethyl-1-hexene:

Due to the significant steric bulk of the trimethylhexyl group, the rate of polymerization of 3,5,5-trimethyl-1-hexene with Ziegler-Natta catalysts is expected to be considerably lower than that of linear alpha-olefins like 1-hexene.[7] The bulky side chain hinders the approach and coordination of the monomer to the active titanium center.

Comparative Experimental Data (Linear Alpha-Olefins):

Studies on the polymerization of linear higher alpha-olefins such as 1-hexene, 1-octene, and 1-decene using a modified Ziegler catalyst have shown that catalytic activity can be significantly influenced by the cocatalyst and reaction conditions.[8] While direct comparisons with 3,5,5-trimethyl-1-hexene are unavailable, the general trend indicates that increasing steric hindrance reduces polymerization rates.

Metallocene-Catalyzed Polymerization

Metallocene catalysts offer single-site catalysis, leading to polymers with narrower molecular weight distributions and more uniform comonomer incorporation compared to traditional Ziegler-Natta catalysts.[5][9] However, they are also sensitive to the steric properties of the monomer.

Expected Performance of 3,5,5-Trimethyl-1-hexene:

In metallocene-catalyzed polymerization, the bulky nature of 3,5,5-trimethyl-1-hexene is anticipated to result in:

  • Lower Catalytic Activity: The steric hindrance will likely decrease the rate of monomer insertion.[10]

  • Lower Molecular Weight Polymers: The bulky side chains can increase the rate of chain termination reactions relative to propagation.[8]

  • Amorphous Polymers: The irregular structure of the branched side chains will disrupt polymer chain packing, leading to a lower degree of crystallinity and a more amorphous polymer.[11]

Copolymerization with Ethylene:

In copolymerization with a less sterically hindered monomer like ethylene, the incorporation of 3,5,5-trimethyl-1-hexene is expected to be significantly lower than that of linear alpha-olefins. This is due to the difference in reactivity ratios, where the catalyst will preferentially incorporate the smaller, more accessible ethylene monomer.[11] The incorporation of bulky comonomers generally decreases with increasing steric hindrance.[10]

Experimental Protocol: Slurry Polymerization of Alpha-Olefins

This protocol provides a general procedure for the comparative polymerization of different alpha-olefins in a slurry phase using a Ziegler-Natta catalyst.

Materials:

  • Alpha-olefin (e.g., 3,5,5-trimethyl-1-hexene, 1-hexene, 1-octene), dried and deoxygenated

  • Heptane (polymerization grade), dried and deoxygenated

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Cocatalyst (e.g., Triethylaluminum, TEAL), as a solution in heptane

  • Nitrogen (high purity)

  • Methanol

  • Hydrochloric acid (10% in methanol)

  • Acetone

Procedure:

  • Reactor Preparation: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet is thoroughly dried and purged with nitrogen.

  • Solvent and Monomer Addition: 250 mL of heptane is added to the reactor, followed by the desired amount of the alpha-olefin monomer. The reactor is then brought to the desired polymerization temperature (e.g., 70 °C).

  • Catalyst and Cocatalyst Addition: The cocatalyst solution (e.g., TEAL) is injected into the reactor, followed by the Ziegler-Natta catalyst suspension in heptane.

  • Polymerization: The reaction is allowed to proceed for a set period (e.g., 1-2 hours) while maintaining a constant temperature and stirring speed.

  • Termination: The polymerization is terminated by injecting 10 mL of methanol.

  • Polymer Isolation and Purification: The polymer slurry is poured into a larger volume of methanol containing 10% hydrochloric acid to precipitate the polymer and deactivate the catalyst. The polymer is then filtered, washed extensively with methanol and acetone, and dried in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The resulting polymer is characterized for its molecular weight and molecular weight distribution (by Gel Permeation Chromatography), crystallinity (by Differential Scanning Calorimetry), and microstructure (by ¹³C NMR).

polymerization_workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Product Isolation cluster_analysis Characterization p1 Dry & Purge Reactor r1 Add Heptane & Monomer p1->r1 r2 Heat to Temperature r1->r2 r3 Inject Cocatalyst r2->r3 r4 Inject Catalyst r3->r4 r5 Polymerize r4->r5 w1 Terminate with Methanol r5->w1 w2 Precipitate in Acidic Methanol w1->w2 w3 Filter & Wash w2->w3 w4 Dry Polymer w3->w4 a1 GPC (MW, MWD) w4->a1 a2 DSC (Crystallinity) w4->a2 a3 NMR (Microstructure) w4->a3

Caption: General workflow for slurry polymerization of alpha-olefins.

Influence of Branching on Hydroformylation

Hydroformylation, or the oxo process, is a crucial industrial reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes.[12] The regioselectivity of this reaction—the preference for forming a linear (n) versus a branched (iso) aldehyde—is of significant economic importance.

hydroformylation_reaction cluster_reactants Reactants cluster_products Products olefin Alpha-Olefin (R-CH=CH₂) catalyst Rh or Co Catalyst olefin->catalyst syngas Syngas (CO + H₂) syngas->catalyst n_aldehyde Linear Aldehyde (R-CH₂CH₂CHO) iso_aldehyde Branched Aldehyde (R-CH(CHO)CH₃) catalyst->n_aldehyde n-isomer catalyst->iso_aldehyde iso-isomer

Caption: General scheme of the hydroformylation reaction.

Expected Performance of 3,5,5-Trimethyl-1-hexene:

The steric hindrance of 3,5,5-trimethyl-1-hexene is expected to have a pronounced effect on its hydroformylation:

  • Lower Reaction Rate: The bulky substituents will impede the coordination of the olefin to the metal center (typically rhodium or cobalt), leading to a slower reaction rate compared to linear alpha-olefins.[2][13]

  • Altered Regioselectivity: While linear alpha-olefins typically favor the formation of the linear aldehyde, the steric bulk of 3,5,5-trimethyl-1-hexene may favor the formation of the branched (iso) aldehyde. The catalyst may preferentially add the formyl group to the less hindered terminal carbon, but the overall reaction pathway can be complex and influenced by catalyst-ligand interactions. For highly sterically hindered olefins, isomerization of the double bond can also become a competing reaction.[13]

Comparative Experimental Data (Linear Alpha-Olefins):

The hydroformylation of 1-hexene has been studied extensively. With rhodium-based catalysts, high conversions and a preference for the linear heptanal are typically observed.[2][13] The linear-to-branched (n/iso) ratio is a key performance indicator and is highly dependent on the catalyst system and reaction conditions. For example, in the hydroformylation of 1-hexene using a rhodium catalyst in supercritical carbon dioxide, both heptanal and 2-methylhexanal are formed.[13]

Experimental Protocol: High-Pressure Hydroformylation of Alpha-Olefins

This protocol outlines a general procedure for the hydroformylation of alpha-olefins in a high-pressure autoclave.

Materials:

  • Alpha-olefin (e.g., 3,5,5-trimethyl-1-hexene, 1-hexene)

  • Solvent (e.g., Toluene)

  • Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., Triphenylphosphine)

  • Syngas (1:1 mixture of CO and H₂)

  • Internal standard for GC analysis (e.g., Dodecane)

Procedure:

  • Reactor Loading: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet and outlet, and a sampling valve is charged with the alpha-olefin, solvent, catalyst precursor, and phosphine ligand under an inert atmosphere.

  • Purging: The autoclave is sealed and purged several times with syngas to remove any residual air.

  • Pressurization and Heating: The autoclave is pressurized with syngas to the desired pressure (e.g., 20-50 bar) and heated to the reaction temperature (e.g., 80-120 °C).

  • Reaction: The reaction mixture is stirred vigorously for a specified time (e.g., 4-24 hours). The pressure is maintained by adding more syngas as it is consumed.

  • Sampling and Analysis: At regular intervals, small samples of the reaction mixture can be withdrawn through the sampling valve for analysis by gas chromatography (GC) to monitor the conversion of the olefin and the formation of aldehyde isomers.

  • Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the excess gas is carefully vented.

  • Product Analysis: The final reaction mixture is analyzed by GC and GC-MS to determine the conversion, yield, and regioselectivity (n/iso ratio) of the aldehyde products.

Properties of Polymers Derived from Branched vs. Linear Alpha-Olefins

The incorporation of branched versus linear alpha-olefins as comonomers in polyethylene production leads to significant differences in the final polymer properties.

PropertyPolymer with Linear Comonomer (e.g., 1-Hexene)Polymer with Branched Comonomer (e.g., 3,5,5-Trimethyl-1-hexene)
Crystallinity HigherLower[11]
Density HigherLower
Melting Point HigherLower[8]
Tensile Strength HigherLower
Flexibility/Elasticity LowerHigher
Clarity LowerPotentially Higher (due to reduced crystallinity)

The bulky side groups of 3,5,5-trimethyl-1-hexene disrupt the regular packing of polymer chains, leading to a more amorphous material with lower density and crystallinity.[11] This results in a softer, more flexible polymer with a lower melting point compared to polyethylene modified with linear alpha-olefins.

Conclusion

The unique branched structure of 3,5,5-trimethyl-1-hexene imparts distinct reactivity and results in polymer properties that differ significantly from those derived from linear alpha-olefins. Its steric bulk leads to lower reactivity in both polymerization and hydroformylation reactions. In polymerization, it is expected to produce amorphous, lower molecular weight polymers and exhibit low incorporation rates in copolymerization. In hydroformylation, it is likely to show reduced reaction rates and potentially altered regioselectivity compared to its linear counterparts.

For researchers and developers, understanding these structure-property relationships is crucial for the rational design of new materials and chemical processes. While direct comparative data is sparse, the principles outlined in this guide provide a solid foundation for predicting the behavior of 3,5,5-trimethyl-1-hexene and making informed decisions in its application. Further experimental studies directly comparing this branched olefin with its linear isomers under identical conditions would be invaluable to the scientific community.

References

  • Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. RSC Advances. [Link]

  • Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. National Institutes of Health. [Link]

  • Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies. PubMed. [Link]

  • 14.4.1: Ziegler-Natta Polymerizations. Chemistry LibreTexts. [Link]

  • The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex. National Institutes of Health. [Link]

  • Structure and Properties of Poly-α-olefins Containing Quaternary Carbon Centers. ACS Omega. [Link]

  • Hydroformylation of alkenes with paraformaldehyde catalyzed by rhodium–phosphine complexes. ResearchGate. [Link]

  • Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst. ResearchGate. [Link]

  • Comparative results of reactivity ratios obtained for ethylene-l-hexene... ResearchGate. [Link]

  • The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. ResearchGate. [Link]

  • Crystallization of Random Metallocene-Catalyzed Propylene-Based Copolymers with Ethylene and 1-Hexene on Rapid Cooling. MDPI. [Link]

  • Systematic Investigations of Ligand Steric Effects on α-Diimine Palladium Catalyzed Olefin Polymerization and Copolymerization. ACS Publications. [Link]

  • Ethylene Homo- and Copolymerization Using a Bis-IndZrCl2 Metallocene Catalyst: Structural Composition Distribution of the Copolymer. SciSpace. [Link]

  • Regioselective Hydroformylation of Internal and Terminal Alkenes via Remote Supramolecular Control. SciSpace. [Link]

  • Polyolefin. Wikipedia. [Link]

  • Influence of the type and the comonomer contents on the mechanical behavior of ethylene/?-olefin copolymers. ResearchGate. [Link]

  • The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. PubMed Central. [Link]

  • Method of polymerizing olefins in slurry reactors. European Patent Office. [Link]

  • Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. JKU ePUB. [Link]

  • Hydroformylation. Wikipedia. [Link]

  • Polymerization Kinetics of Ethylene/1-Hexene Copolymers Made with Two Metallocene Catalysts. SciSpace. [Link]

  • Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. MDPI. [Link]

  • Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. MDPI. [Link]

  • Modern Trends in the Processing of Linear Alpha Olefins into Technologically Important Products: Part I. ResearchGate. [Link]

  • Hydroformylation of Alkenes. YouTube. [Link]

  • Modelling of Gas and Slurry Phase Polyolefin Production: The importance of thermodynamics. FENIX - Repositório da Universidade de Lisboa. [Link]

  • Mechanism of the Comonomer Effect in LLDPE from Ethylene/1-Hexene Using a Quinoline-Amine Hafnium Catalyst. ACS Publications. [Link]

  • Homopolymerization of Ethylene, 1-Hexene, Styrene and Copolymerization of Styrene With 1,3-Cyclohexadiene Using (h 5 -Tetramethylcyclopentadienyl)dimethylsilyl(N-Ar')amido-TiCl 2 /MAO (Ar'=6-(2-(Diethylboryl)phenyl)pyrid-2-yl, Biphen-3-yl). MDPI. [Link]

  • Hydroformylation of 1-Hexene in Supercritical Carbon Dioxide: Characterization, Activity, and Regioselectivity Studies. ACS Publications. [Link]

  • Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst. ACS Publications. [Link]

  • Direct synthesis of poly(α-olefin) thermoplastic elastomers via controlled chain straightening using bulky α-diimine palladium complexes. Polymer Chemistry. [Link]

  • Polymerization Reaction Kinetics of Poly α-Olefin and Numerical Simulation of a Continuous Polymerization Reactor. MDPI. [Link]

  • Influence of Ethylene-1-Alkene Copolymers Microstructure on Thermo-Rheological Behavior of Model Blends for Enhanced Recycling. MDPI. [Link]

  • THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. ResearchGate. [Link]

  • Metallocene vs. Ziegler-Natta Catalysts: Which to Choose?. W.R. Grace. [Link]

Sources

A Comparative Guide to the Reactivity of Trimethyl-1-hexene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of isomeric starting materials is paramount for predictable and efficient outcomes. This guide provides an in-depth comparison of the reactivity of various trimethyl-1-hexene isomers in three common and synthetically valuable reactions: hydroboration-oxidation, epoxidation, and catalytic hydrogenation. By examining the interplay of steric and electronic effects, this document aims to equip scientists with the foundational knowledge to make informed decisions in experimental design.

The Critical Role of Structure: Steric and Electronic Effects

The reactivity of an alkene is fundamentally governed by the accessibility of its π-electrons to reacting species and the stability of the transition states and intermediates formed during a reaction. In the case of trimethyl-1-hexene isomers, the positioning of the three methyl groups significantly influences both steric hindrance around the carbon-carbon double bond and the electronic nature of the alkene.

  • Steric Hindrance: The sheer physical bulk of the methyl groups can impede the approach of reagents to the double bond. This effect is particularly pronounced in reactions involving bulky reagents or those that require the alkene to adsorb onto a catalyst surface.

  • Electronic Effects: Alkyl groups, such as methyl groups, are electron-donating through an inductive effect. This increases the electron density of the double bond, making it more nucleophilic and generally more reactive towards electrophiles.

This guide will dissect how these two competing factors dictate the reactivity of the following representative trimethyl-1-hexene isomers:

  • 3,5,5-Trimethyl-1-hexene

  • 2,4,4-Trimethyl-1-hexene

  • 2,3,3-Trimethyl-1-hexene

Comparative Reactivity in Key Alkene Transformations

Hydroboration-Oxidation: A Probe of Steric Accessibility

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond, yielding an alcohol.[1][2] The first step, the addition of borane (BH₃), is highly sensitive to steric hindrance.[3] The boron atom adds to the less sterically hindered carbon of the double bond.[4]

Predicted Reactivity Order (Fastest to Slowest):

3,5,5-Trimethyl-1-hexene > 2,4,4-Trimethyl-1-hexene > 2,3,3-Trimethyl-1-hexene

Causality of Reactivity Differences:

  • 3,5,5-Trimethyl-1-hexene: The methyl groups are relatively remote from the double bond, presenting minimal steric hindrance to the approaching borane. This isomer is expected to react the fastest.

  • 2,4,4-Trimethyl-1-hexene: A single methyl group at the C2 position introduces some steric bulk, which will slightly retard the rate of borane addition compared to the 3,5,5-isomer.

  • 2,3,3-Trimethyl-1-hexene: This isomer is the most sterically congested around the double bond, with a methyl group at C2 and two at C3. The approach of the borane reagent will be significantly hindered, leading to the slowest reaction rate among the three.

Supporting Experimental Data:

Experimental Protocol: Comparative Hydroboration-Oxidation

This protocol is designed to compare the relative reaction rates of the trimethyl-1-hexene isomers.

Materials:

  • Trimethyl-1-hexene isomer (e.g., 3,5,5-trimethyl-1-hexene)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Anhydrous tetrahydrofuran (THF)

  • Internal standard (e.g., dodecane) for GC analysis

  • Round-bottom flask, magnetic stirrer, syringes, and standard glassware

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the trimethyl-1-hexene isomer (1 mmol) and the internal standard (0.5 mmol) dissolved in anhydrous THF (5 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (1.1 mL, 1.1 mmol) dropwise via syringe over 5 minutes.

  • At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot (0.1 mL) of the reaction mixture and quench it by adding it to a vial containing a saturated aqueous solution of sodium bicarbonate.

  • After the final time point, slowly add 3 M NaOH (1 mL) followed by the careful, dropwise addition of 30% H₂O₂ (1 mL) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Extract the quenched aliquots and the final reaction mixture with diethyl ether, dry the organic layers over anhydrous sodium sulfate, and analyze by GC-MS to determine the consumption of the starting material and the formation of the corresponding alcohol.[6]

Data Presentation:

IsomerPredicted Relative RateKey Steric Features
3,5,5-Trimethyl-1-hexeneFastestMethyl groups are distant from the C1-C2 double bond.
2,4,4-Trimethyl-1-hexeneIntermediateOne methyl group at the C2 position.
2,3,3-Trimethyl-1-hexeneSlowestMethyl groups at C2 and C3 create significant steric hindrance.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydroboration cluster_workup Oxidation and Workup cluster_legend Workflow Legend A Dissolve alkene and internal standard in THF B Cool to 0 °C A->B C Add BH3·THF dropwise B->C D Take timed aliquots and quench C->D E Add NaOH and H2O2 F Extract with diethyl ether E->F G Analyze by GC-MS F->G l1 This diagram illustrates the key steps for the comparative kinetic analysis of hydroboration-oxidation.

Caption: Experimental workflow for the comparative kinetic analysis of trimethyl-1-hexene isomer hydroboration-oxidation.

Epoxidation: The Interplay of Electronics and Sterics

Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), involves the electrophilic attack of the peroxy acid on the nucleophilic double bond.[7] Generally, electron-donating groups on the alkene increase the reaction rate by making the double bond more electron-rich.[8] However, severe steric hindrance can counteract this electronic effect.

Predicted Reactivity Order (Fastest to Slowest):

2,3,3-Trimethyl-1-hexene > 2,4,4-Trimethyl-1-hexene > 3,5,5-Trimethyl-1-hexene

Causality of Reactivity Differences:

  • 2,3,3-Trimethyl-1-hexene: This isomer has the most substituted double bond, making it the most electron-rich and therefore the most nucleophilic. While sterically hindered, the electronic activation is expected to dominate, leading to the fastest reaction rate.

  • 2,4,4-Trimethyl-1-hexene: With one methyl group directly on the double bond, it is more electron-rich than the 3,5,5-isomer and is expected to react faster.

  • 3,5,5-Trimethyl-1-hexene: As a monosubstituted alkene, it is the least electron-rich of the three, and therefore predicted to be the least reactive towards the electrophilic m-CPBA.

Supporting Experimental Data:

Studies on the epoxidation of various alkenes have shown a strong correlation between the degree of substitution on the double bond and the reaction rate. Trisubstituted alkenes generally react faster than disubstituted alkenes, which in turn react faster than monosubstituted alkenes. This trend is attributed to the increased nucleophilicity of the more substituted double bond.

Experimental Protocol: Comparative Epoxidation

Materials:

  • Trimethyl-1-hexene isomer

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, spectrometer, and standard glassware

Procedure:

  • In a round-bottom flask, dissolve the trimethyl-1-hexene isomer (1 mmol) and the internal standard (0.5 mmol) in dichloromethane (10 mL).

  • Add m-CPBA (1.2 mmol) in one portion and stir the reaction at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy. The disappearance of the alkene protons and the appearance of the epoxide protons can be quantified relative to the internal standard.[9]

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the final product mixture by ¹H NMR to determine the final conversion and yield.[10]

Data Presentation:

IsomerPredicted Relative RateKey Electronic/Steric Features
2,3,3-Trimethyl-1-hexeneFastestMost electron-rich (trisubstituted), despite steric hindrance.
2,4,4-Trimethyl-1-hexeneIntermediateMore electron-rich (disubstituted) than 3,5,5-isomer.
3,5,5-Trimethyl-1-hexeneSlowestLeast electron-rich (monosubstituted).

Reaction Mechanism Diagram:

G cluster_reactants cluster_products cluster_legend Mechanism Legend Alkene Trimethyl-1-hexene TS [Transition State] Alkene->TS mCPBA m-CPBA mCPBA->TS Epoxide Trimethyl-1-hexene Oxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid l1 Concerted epoxidation mechanism with m-CPBA.

Caption: The concerted "butterfly" mechanism for the epoxidation of an alkene with m-CPBA.

Catalytic Hydrogenation: Adsorption and Steric Hindrance

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[11] The reaction rate is highly dependent on the ability of the alkene to adsorb onto the catalyst surface, a process that is very sensitive to steric hindrance.[12]

Predicted Reactivity Order (Fastest to Slowest):

3,5,5-Trimethyl-1-hexene > 2,4,4-Trimethyl-1-hexene > 2,3,3-Trimethyl-1-hexene

Causality of Reactivity Differences:

  • 3,5,5-Trimethyl-1-hexene: With the least steric hindrance around the double bond, this isomer can most easily approach and adsorb onto the catalyst surface, leading to the fastest rate of hydrogenation.

  • 2,4,4-Trimethyl-1-hexene: The methyl group at the C2 position provides moderate steric hindrance, slowing down the adsorption process compared to the 3,5,5-isomer.

  • 2,3,3-Trimethyl-1-hexene: The high degree of substitution and steric crowding around the double bond will make it very difficult for this isomer to effectively interact with the catalyst surface, resulting in a significantly slower hydrogenation rate. In fact, tetrasubstituted alkenes are notoriously difficult to hydrogenate under standard conditions.

Supporting Experimental Data:

It is a well-established principle in organic chemistry that the rate of catalytic hydrogenation decreases as the degree of substitution of the alkene increases. Monosubstituted alkenes react much faster than disubstituted, which are faster than trisubstituted alkenes. Tetrasubstituted alkenes often require harsh conditions (high pressure and temperature) or specialized catalysts to undergo hydrogenation.

Experimental Protocol: Comparative Catalytic Hydrogenation

Materials:

  • Trimethyl-1-hexene isomer

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Balloon, three-way stopcock, and standard reaction flask

  • System for monitoring hydrogen uptake or GC-MS for reaction progress analysis

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the trimethyl-1-hexene isomer (1 mmol) dissolved in ethanol (10 mL).

  • Carefully add 10% Pd/C (10 mg, ~1 mol% Pd).

  • Seal the flask with a septum and a three-way stopcock.

  • Purge the flask with nitrogen gas, then evacuate and backfill with hydrogen gas from a balloon three times.[13]

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon).

  • Monitor the reaction by observing the deflation of the balloon (for a qualitative comparison) or by taking aliquots at timed intervals (after purging with nitrogen) and analyzing by GC-MS to measure the disappearance of the starting material.[14]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with ethanol and concentrate the filtrate to obtain the hydrogenated product.

Data Presentation:

IsomerPredicted Relative RateKey Steric Features
3,5,5-Trimethyl-1-hexeneFastestLeast sterically hindered, allowing for efficient adsorption onto the catalyst surface.
2,4,4-Trimethyl-1-hexeneIntermediateModerate steric hindrance from the C2-methyl group.
2,3,3-Trimethyl-1-hexeneSlowestHigh steric hindrance around the double bond, impeding catalyst surface interaction.

Catalytic Hydrogenation Workflow:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup cluster_legend Workflow Legend A Combine alkene, solvent, and Pd/C B Seal and purge with N2 A->B C Evacuate and backfill with H2 B->C D Stir under H2 atmosphere C->D E Monitor reaction progress D->E F Purge with N2 G Filter through Celite F->G H Concentrate filtrate G->H l1 General workflow for catalytic hydrogenation of trimethyl-1-hexene isomers.

Caption: A generalized workflow for the catalytic hydrogenation of trimethyl-1-hexene isomers.

Conclusion

The reactivity of trimethyl-1-hexene isomers is a clear illustration of the fundamental principles of organic chemistry. In reactions where steric hindrance is the dominant factor, such as hydroboration-oxidation and catalytic hydrogenation, a less substituted double bond leads to a faster reaction. Conversely, in reactions driven by the nucleophilicity of the alkene, such as epoxidation, a more substituted, electron-rich double bond is more reactive. A thorough understanding of these principles allows for the rational selection of substrates and reaction conditions to achieve desired synthetic outcomes. The provided experimental protocols offer a framework for the quantitative investigation of these reactivity trends in a laboratory setting.

References

  • Brown, H.C.; Zweifel, G. (1961). Hydroboration. XI. The Hydroboration of Alkenes with Diborane—A Remarkably Fast, Convenient, and General Reaction. Journal of the American Chemical Society, 83(12), 2544-2551. [Link]

  • Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
  • Kabalka, G. W.; Shoup, T. M.; Goudgaon, N. M. (1989). Sodium perborate: A mild and convenient reagent for oxidizing organoboranes. The Journal of Organic Chemistry, 54(25), 5930-5933. [Link]

  • LibreTexts. (2023). 9. Hydroboration-Oxidation of Alkenes. [Link]

  • LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. [Link]

  • Master Organic Chemistry. (2013). Hydroboration of Alkenes. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Yudin, A. K. (Ed.). (2007). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.
  • Zweifel, G., & Brown, H. C. (1963). Hydroboration. XIII. The Hydroboration of Dienes with Diborane and with Disiamylborane. Journal of the American Chemical Society, 85(14), 2066-2072. [Link]

  • University of Toronto. (n.d.). Epoxidation of an Alkene. [Link]

  • Columbia University. (n.d.). Hydrogenation SOP. [Link]

Sources

A Comparative Guide to the Polymerization of 3,5,5-Trimethyl-1-hexene and 1-octene: The Influence of Steric Hindrance

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of polyolefin synthesis, the choice of monomer is a critical determinant of the final polymer's properties and, consequently, its applications. Alpha-olefins (α-olefins) are a versatile class of monomers that have been extensively studied and utilized in the production of a wide array of polymeric materials. This guide provides an in-depth technical comparison of the polymerization performance of two C8-C9 α-olefins: the linear 1-octene and the sterically hindered 3,5,5-trimethyl-1-hexene. This comparison is tailored for researchers, scientists, and drug development professionals who seek to understand the fundamental principles governing the polymerization of these monomers and the resulting polymer characteristics.

Structural Disparity: The Root of Performance Differences

The polymerization behavior of an α-olefin is intrinsically linked to its molecular architecture. 1-octene is a linear α-olefin with an unbranched alkyl chain, while 3,5,5-trimethyl-1-hexene possesses a bulky trimethylhexyl group attached to the vinyl moiety. This structural variance is the primary factor dictating their respective performance in polymerization reactions.

G cluster_0 1-Octene cluster_1 3,5,5-Trimethyl-1-hexene CH2=CH(CH2)5CH3 CH2=CH(CH2)5CH3 CH2=CHCH(CH3)CH2C(CH3)3 CH2=CHCH(CH3)CH2C(CH3)3

Caption: Chemical structures of 1-octene and 3,5,5-trimethyl-1-hexene.

The steric bulk of the trimethylhexyl group in 3,5,5-trimethyl-1-hexene is anticipated to present a significant impediment to the approach of the monomer to the active site of the catalyst, a phenomenon known as steric hindrance. This is in stark contrast to the linear and more flexible octyl group of 1-octene. This fundamental structural difference is the cornerstone of the divergent polymerization behaviors we will explore.

Comparative Polymerization Performance: A Tale of Two Monomers

The performance of 3,5,5-trimethyl-1-hexene and 1-octene in polymerization is best understood by examining their behavior with the two major classes of olefin polymerization catalysts: Ziegler-Natta and metallocene catalysts.

Ziegler-Natta Catalysis: The Workhorse of Polyolefin Production

Ziegler-Natta (ZN) catalysts, typically heterogeneous systems composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum), are widely used in industrial polyolefin production.[1]

In Ziegler-Natta polymerization, the steric environment around the active site plays a crucial role. The bulky nature of 3,5,5-trimethyl-1-hexene is expected to significantly lower its rate of polymerization compared to the linear 1-octene.[1] This is a well-established principle in the polymerization of α-olefins, where increased branching on the monomer leads to decreased reactivity.[1]

Performance Metric1-Octene (Linear)3,5,5-Trimethyl-1-hexene (Branched) - ExpectedRationale
Monomer Reactivity HighLowThe steric bulk of the trimethylhexyl group hinders the coordination and insertion of the monomer at the catalyst's active site.[1]
Polymer Molecular Weight HighModerate to LowThe lower reactivity of the branched monomer generally leads to the formation of lower molecular weight polymers under similar conditions.
Polydispersity (PDI) Broad (typically > 4)BroadZiegler-Natta catalysts are multi-sited, leading to a broad distribution of polymer chain lengths for both monomer types.
Metallocene Catalysis: Precision in Polymer Synthesis

Metallocene catalysts are single-site, homogeneous catalysts that offer precise control over polymer architecture.[2][3] This control stems from the well-defined nature of the active site, which is a cationic metal center.[2]

Similar to Ziegler-Natta catalysis, the steric hindrance of 3,5,5-trimethyl-1-hexene is expected to negatively impact its polymerization with metallocene catalysts. The bulky substituent will likely impede the approach of the monomer to the metal center, resulting in lower catalytic activity.[4]

Performance Metric1-Octene (Linear)3,5,5-Trimethyl-1-hexene (Branched) - ExpectedRationale
Monomer Reactivity HighLow to Very LowThe well-defined but sterically demanding active site of metallocene catalysts can be particularly sensitive to the bulk of the incoming monomer.
Polymer Molecular Weight Controllable (High to Low)Lower than 1-octeneThe reduced reactivity of the branched monomer will likely result in the formation of lower molecular weight polymers.
Polydispersity (PDI) Narrow (typically ~ 2)NarrowThe single-site nature of metallocene catalysts leads to a narrow molecular weight distribution, a key advantage of this catalyst class.[2]

A Glimpse into Polymer Properties

The structural differences between the monomers are mirrored in the properties of the resulting polymers.

  • Poly(1-octene): This polymer is typically a semi-crystalline material. The linear nature of the polymer chains allows for efficient packing and the formation of crystalline domains, which impart mechanical strength and a distinct melting point.

  • Poly(3,5,5-trimethyl-1-hexene) (Expected): Due to the bulky side chains, poly(3,5,5-trimethyl-1-hexene) is expected to be an amorphous or low-crystallinity material. The irregular packing of the polymer chains will likely result in a lower melting point (or no distinct melting point) and potentially elastomeric properties. The synthesis of polymers from other branched α-olefins, such as vinylcyclohexane, has been shown to yield materials with high thermal stability.[5]

Experimental Corner: Protocols for α-Olefin Polymerization

To provide a practical context, detailed protocols for the polymerization of 1-octene using both Ziegler-Natta and metallocene catalysts are provided below. These protocols can be adapted for the polymerization of other α-olefins, including the more challenging 3,5,5-trimethyl-1-hexene.

Ziegler-Natta Polymerization of 1-Octene

This protocol describes a typical slurry polymerization of 1-octene using a TiCl₄/MgCl₂ supported catalyst and triethylaluminum (TEAL) as a co-catalyst.

G cluster_0 Reactor Preparation cluster_1 Monomer and Co-catalyst Addition cluster_2 Polymerization cluster_3 Termination and Polymer Isolation A Dry and purge a Schlenk flask with nitrogen C Inject purified 1-octene A->C 1. B Add dry toluene to the flask D Add triethylaluminum (TEAL) solution C->D 2. E Introduce the TiCl4/MgCl2 catalyst slurry D->E 3. F Maintain temperature and stir for the desired time E->F 4. G Quench the reaction with acidified methanol F->G 5. H Filter and wash the polymer G->H 6. I Dry the polymer under vacuum H->I 7.

Caption: Workflow for Ziegler-Natta polymerization of 1-octene.

Step-by-Step Methodology:

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is thoroughly dried and purged with high-purity nitrogen.

  • Solvent and Monomer Addition: 100 mL of anhydrous toluene is transferred to the flask via cannula. Subsequently, 20 mL of freshly distilled 1-octene is injected.

  • Co-catalyst Introduction: A solution of triethylaluminum (TEAL) in toluene (e.g., 1.0 M) is added to the reactor to achieve the desired Al/Ti molar ratio.

  • Catalyst Injection and Polymerization: The reaction is initiated by injecting a slurry of the supported TiCl₄/MgCl₂ catalyst in toluene. The polymerization is typically carried out at a controlled temperature (e.g., 50-70 °C) for a specified duration (e.g., 1-2 hours).

  • Termination: The polymerization is terminated by the addition of 100 mL of methanol containing 5% HCl.

  • Polymer Isolation: The precipitated polymer is collected by filtration, washed extensively with methanol, and then with acetone.

  • Drying: The polymer is dried in a vacuum oven at 60 °C to a constant weight.

Metallocene-Catalyzed Polymerization of 1-Octene

This protocol outlines a solution polymerization of 1-octene using a zirconocene catalyst, such as rac-Et(Ind)₂ZrCl₂, activated with methylaluminoxane (MAO).

G cluster_0 Reactor Preparation cluster_1 Monomer and Co-catalyst Addition cluster_2 Polymerization cluster_3 Termination and Polymer Isolation A Dry and purge a glass reactor with nitrogen C Inject purified 1-octene A->C 1. B Add dry toluene D Add methylaluminoxane (MAO) solution C->D 2. E Inject the metallocene catalyst solution D->E 3. F Maintain temperature and stir for the desired time E->F 4. G Quench the reaction with acidified methanol F->G 5. H Precipitate the polymer in excess methanol G->H 6. I Filter and dry the polymer H->I 7.

Caption: Workflow for metallocene-catalyzed polymerization of 1-octene.

Step-by-Step Methodology:

  • Reactor Setup: A 250 mL glass reactor equipped with a mechanical stirrer is dried and filled with a nitrogen atmosphere.

  • Solvent and Monomer Addition: 100 mL of anhydrous toluene and 20 mL of purified 1-octene are introduced into the reactor.

  • Co-catalyst Introduction: A solution of methylaluminoxane (MAO) in toluene (e.g., 10 wt%) is added to the reactor.

  • Catalyst Injection and Polymerization: The polymerization is initiated by injecting a solution of the metallocene catalyst in toluene. The reaction is typically conducted at a specific temperature (e.g., 30-60 °C) for a set period.

  • Termination: The reaction is quenched by adding a small amount of methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of acidified methanol. The polymer is then filtered and washed with methanol.

  • Drying: The isolated polymer is dried under vacuum at 60 °C until a constant weight is achieved.

Summary and Future Perspectives

The comparative analysis of 3,5,5-trimethyl-1-hexene and 1-octene underscores the profound impact of monomer structure on polymerization performance. The steric hindrance of the branched α-olefin is predicted to lead to significantly lower reactivity and the formation of polymers with distinct properties compared to its linear counterpart.

While direct experimental data for the homopolymerization of 3,5,5-trimethyl-1-hexene remains scarce, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for predicting its behavior. Future research should focus on the systematic investigation of the polymerization of highly branched α-olefins like 3,5,5-trimethyl-1-hexene to unlock the potential for novel polyolefin materials with unique properties. The development of highly active and sterically tolerant catalysts will be key to efficiently polymerizing these challenging monomers.

References

  • Shamiri, A., et al. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Materials, 7(7), 5069-5108. [Link]

  • Moore, S. J. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. Chemistry LibreTexts. [Link]

  • Britannica, The Editors of Encyclopaedia. "Ziegler-Natta catalyst". Encyclopedia Britannica, 28 Nov. 2023, [Link].

  • Wikipedia contributors. (2023, December 12). Polyethylene. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Kaminsky, W. (2013). Metallocene Catalysts. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • Polymer Science Learning Center. (n.d.). Metallocene Catalysis Polymerization. University of Southern Mississippi. [Link]

  • Google Patents. (n.d.). 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
  • Wikipedia contributors. (2023, October 29). Post-metallocene catalyst. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Busico, V., et al. (2024). Isoselective Polymerization of 1-Vinylcyclohexene (VCH) and a Terpene Derived Monomer S-4-Isopropenyl-1-vinyl-1-cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes. Polymers, 16(1), 123. [Link]

  • ResearchGate. (n.d.). Progress on coordination polymerization mechanism of olefins catalyzed by heterogeneous TiCl4/MgCl2 type Ziegler-Natta catalyst. [Link]

  • Liu, H., et al. (2020). Structure and Properties of Poly-α-olefins Containing Quaternary Carbon Centers. ACS Omega, 5(15), 8677–8686. [Link]

  • Chen, M., et al. (2019). Copolymerization of Propylene with Higher α-Olefins by a Pyridylamidohafnium Catalyst: An Effective Approach to Polypropylene-Based Elastomer. Polymers, 11(11), 1888. [Link]

  • ResearchGate. (n.d.). Homo- And copolymerization of vinylcyclohexane with α-olefins in the presence of heterogeneous and homogeneous catalytic systems. [Link]

Sources

A Comparative Guide to Catalysts for 3,5,5-Trimethyl-1-hexene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in polymer science and material development, the synthesis of polymers from sterically hindered olefins such as 3,5,5-trimethyl-1-hexene presents unique challenges and opportunities. The bulky nature of this monomer significantly influences catalyst selection and polymerization outcomes, making a comparative understanding of catalytic systems essential for achieving desired polymer properties. This guide provides an in-depth analysis of various catalysts for the polymerization of 3,5,5-trimethyl-1-hexene, supported by established principles and analogous experimental data.

Introduction to 3,5,5-Trimethyl-1-hexene and its Polymerization

3,5,5-Trimethyl-1-hexene is a non-conjugated alpha-olefin characterized by significant steric hindrance around the double bond due to the presence of a tertiary butyl group. This structural feature makes it a challenging monomer to polymerize, often resulting in lower catalytic activities and molecular weights compared to less hindered olefins like 1-hexene. However, the resulting polymer, poly(3,5,5-trimethyl-1-hexene), is of interest for applications requiring materials with high thermal stability and specific mechanical properties.

The primary methods for the polymerization of alpha-olefins are coordination polymerization using Ziegler-Natta and metallocene catalysts. Other methods, such as cationic and free-radical polymerization, are generally less effective for producing high molecular weight polymers from non-polar, sterically hindered olefins.

Comparative Analysis of Catalyst Systems

The choice of catalyst is paramount in controlling the polymerization of 3,5,5-trimethyl-1-hexene. The two main families of catalysts, Ziegler-Natta and metallocene systems, exhibit distinct behaviors.

Ziegler-Natta Catalysts

Traditional Ziegler-Natta (ZN) catalysts, typically composed of a titanium compound co-catalyzed by an organoaluminum compound, are workhorses in the polyolefin industry.[1] These heterogeneous catalysts possess multiple active sites, which leads to polymers with a broad molecular weight distribution (MWD) and less defined stereochemistry.[2] For sterically demanding monomers like 3,5,5-trimethyl-1-hexene, the accessibility of the active sites can be limited, often resulting in lower catalytic activity.

Metallocene Catalysts

Metallocene catalysts are organometallic compounds characterized by a transition metal atom (commonly titanium or zirconium) sandwiched between cyclopentadienyl-based ligands.[3] A key advantage of metallocene catalysts is their single-site nature, which allows for the production of polymers with narrow MWD and well-defined tacticity.[4] This precise control over the polymer architecture is particularly beneficial when polymerizing bulky olefins. Supported metallocene catalysts are often used in industrial processes to overcome the challenges of using homogeneous catalysts in large-scale reactors.[5]

Cationic Polymerization

Cationic polymerization is initiated by acids and proceeds through carbocationic intermediates.[6] This method is most effective for olefins with electron-donating substituents that can stabilize the positive charge.[7] While the tertiary carbocation that would be formed from 3,5,5-trimethyl-1-hexene is relatively stable, steric hindrance can impede the propagation step, limiting the achievable molecular weight.

Free Radical Polymerization

Free radical polymerization is generally not a viable method for producing high polymers from alpha-olefins like 3,5,5-trimethyl-1-hexene.[8] The primary reason is the high propensity for chain transfer reactions, particularly allylic hydrogen abstraction, which leads to the formation of low molecular weight oligomers.

Performance Comparison

While direct comparative data for the homopolymerization of 3,5,5-trimethyl-1-hexene is scarce in the literature, we can infer the expected performance based on studies of structurally similar branched alpha-olefins and the known characteristics of each catalyst system.

Catalyst SystemExpected Catalytic ActivityMolecular Weight (Mw) ControlPolydispersity Index (PDI)Tacticity Control
Ziegler-Natta Low to ModerateModerateBroad (> 4)Poor to Moderate
Metallocene Moderate to HighHighNarrow (≈ 2)High (Isotactic or Syndiotactic)
Cationic LowLowBroadAtactic
Free Radical Very LowVery Low (Oligomers)BroadAtactic

Mechanistic Insights

The polymerization mechanisms for Ziegler-Natta and metallocene catalysts, while both involving coordination-insertion, differ in the structure of their active sites.

Ziegler-Natta Polymerization Mechanism

G cluster_0 Ziegler-Natta Active Site cluster_1 Polymerization Steps Ti_surface Surface Ti Atom (Empty Orbital) Alkyl_group Alkyl Group (from Co-catalyst) Ti_surface->Alkyl_group Coordination Monomer_coord Monomer Coordination Alkyl_group->Monomer_coord Initiation Insertion Migratory Insertion Monomer_coord->Insertion Chain_growth Chain Growth Insertion->Chain_growth Chain_growth->Monomer_coord Propagation

Metallocene Polymerization Mechanism

G cluster_0 Metallocene Activation cluster_1 Polymerization Cycle Metallocene_precursor Metallocene Precursor MAO Methylaluminoxane (MAO) Active_cation Active Cationic Species MAO->Active_cation Activation Monomer_insertion Monomer Insertion Active_cation->Monomer_insertion Chain_propagation Chain Propagation Monomer_insertion->Chain_propagation Chain_propagation->Monomer_insertion Next Monomer

Experimental Protocols

Below is a representative experimental protocol for the polymerization of a branched alpha-olefin using a metallocene catalyst system, which can be adapted for 3,5,5-trimethyl-1-hexene.

Materials:
  • Monomer: 3,5,5-Trimethyl-1-hexene (purified by passing through activated alumina and stored over molecular sieves)

  • Catalyst: A suitable metallocene precursor (e.g., rac-Et(Ind)2ZrCl2)

  • Co-catalyst: Methylaluminoxane (MAO) solution in toluene

  • Solvent: Anhydrous toluene

  • Quenching Agent: Acidified methanol

Polymerization Procedure:
  • A flame-dried Schlenk flask is charged with toluene and the desired amount of 3,5,5-trimethyl-1-hexene under an inert atmosphere (e.g., argon or nitrogen).

  • The reactor is brought to the desired polymerization temperature.

  • The MAO solution is injected into the reactor, followed by the metallocene catalyst solution.

  • The polymerization is allowed to proceed for a specified time with vigorous stirring.

  • The reaction is terminated by the addition of acidified methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven to a constant weight.

Polymer Characterization

The resulting poly(3,5,5-trimethyl-1-hexene) should be characterized to determine its molecular properties and thermal behavior.

Analytical TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and Polydispersity Index (PDI)
Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer microstructure (tacticity) and chemical composition
Differential Scanning Calorimetry (DSC) Melting temperature (Tm) and crystallinity (Xc)
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature

Conclusion

The polymerization of 3,5,5-trimethyl-1-hexene is a challenging yet rewarding endeavor for accessing polyolefins with unique properties. While traditional Ziegler-Natta catalysts can be used, metallocene catalysts offer superior control over the polymer's molecular weight, polydispersity, and stereochemistry. The steric hindrance of the monomer necessitates careful optimization of reaction conditions to achieve desirable catalytic activity and polymer characteristics. Cationic and free-radical polymerization methods are generally less suitable for producing high molecular weight polymers from this monomer. Further research into novel catalyst systems, including post-metallocene catalysts, may unlock new possibilities for the efficient and controlled polymerization of sterically hindered olefins.

References

  • Google Patents. (n.d.). Polymerization of olefins using a ziegler-natta catalyst and two organometallic compounds.
  • Chemistry LibreTexts. (2020, January 22). Polymerization of Alkenes. Retrieved January 26, 2026, from [Link]

  • MDPI. (2021, November 14). Tandem Synthesis of Ultra-High Molecular Weight Drag Reducing Poly-α-Olefins for Low-Temperature Pipeline Transportation. Retrieved January 26, 2026, from [Link]

  • KOPS. (n.d.). Stereospecific olefin polymerization with chiral metallocene catalysts. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Olefin Polymerization with Ziegler-Natta Catalyst. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Metallocene catalysis in the polymerization of a-Olefins 1. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved January 26, 2026, from [Link]

  • The University of Texas at Austin. (n.d.). A. Polymerization: Cationic Polymerization. Retrieved January 26, 2026, from [Link]

  • CORE. (n.d.). Polymerization of Ethylene and Branched α-olefins with Group IV Metal Complexes Bearing Nitrogen. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry. (n.d.). 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. Retrieved January 26, 2026, from [Link]

  • PNAS. (2006, October 17). Kinetic resolution of racemic -olefins with ansa-zirconocene polymerization catalysts: Enantiomorphic site vs. chain end control. Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. Retrieved January 26, 2026, from [Link]

  • PMC. (2021, November 14). Tandem Synthesis of Ultra-High Molecular Weight Drag Reducing Poly-α-Olefins for Low-Temperature Pipeline Transportation. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst. Retrieved January 26, 2026, from [Link]

  • Metallocene Catalysts for Olefin Polymerization. (n.d.). Retrieved January 26, 2026, from [Link]

  • YouTube. (2020, April 22). Alkenes Polymerisation. Retrieved January 26, 2026, from [Link]

  • ScienceDirect. (n.d.). Ziegler-Natta catalyst particle size control in propylene/α-olefin (co)polymerizations. Retrieved January 26, 2026, from [Link]

  • Chemistry Research Journal. (2024). 1-hexenes & 1-octenes Industrial Catalysis for Polymerization: A Brief Literature Review. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023, January 10). Fragmentation-Oriented Design of Olefin Polymerization Catalysts: Support Porosity. Retrieved January 26, 2026, from [Link]

  • Journal of Molecular Catalysis A: Chemical. (n.d.). The heterogenization of homogeneous metallocene catalysts for olefin polymerization. Retrieved January 26, 2026, from [Link]

  • YouTube. (2023, April 4). Analyzing Polymerization Reactions; Cationic Polymerization. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Ring-Expansion Metathesis Polymerization: Catalyst-Dependent Polymerization Profiles. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Broad molecular weight distribution polypropylene resins.
  • TREA. (2020, June 18). Poly(alpha-olefin)s and Methods Thereof. Retrieved January 26, 2026, from [Link]

Sources

Benchmarking 3,5,5-Trimethyl-1-hexene: A Comparative Guide to Commercial Monomers for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Publication for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving field of polymer science, the quest for novel monomers is paramount for the development of materials with precisely tailored properties. 3,5,5-trimethyl-1-hexene, a structurally unique branched alpha-olefin, presents an intriguing candidate for creating polymers with distinct characteristics. This guide benchmarks its performance against widely used commercial monomers: styrene, methyl methacrylate (MMA), and the linear alpha-olefin, 1-octene. Through a detailed examination of polymerization behavior and resulting polymer properties, we aim to elucidate the potential advantages and challenges of incorporating 3,5,5-trimethyl-1-hexene in your research and development endeavors.

Monomer Characteristics: A Structural Overview

The performance of a polymer is fundamentally linked to the chemical structure of its constituent monomers. Here, we compare the key physical and chemical properties of 3,5,5-trimethyl-1-hexene with our selected commercial benchmarks.

Property3,5,5-Trimethyl-1-hexeneStyreneMethyl Methacrylate (MMA)1-Octene
Molar Mass ( g/mol ) 126.24[1][2]104.15100.12[3]112.21
Boiling Point (°C) 119-127[2][3][4]145-146101[3]121-123
Density (g/cm³ @ 20°C) 0.72[2]0.9060.940.715
Chemical Structure Branched Alpha-OlefinAromatic VinylEsterLinear Alpha-Olefin

The branched structure of 3,5,5-trimethyl-1-hexene is the primary differentiator, suggesting that it may lead to polymers with lower crystallinity and density compared to those derived from linear or less sterically hindered monomers.

Polymerization: A Comparative Look at Reactivity

The polymerization behavior of a monomer is a critical factor in its practical application. Alpha-olefins, such as 3,5,5-trimethyl-1-hexene and 1-octene, generally exhibit low reactivity in free-radical polymerization, a common method for polymerizing styrene and MMA. Instead, they are more amenable to coordination polymerization using Ziegler-Natta or metallocene catalysts.

Experimental Workflow: A Generalized Approach

To provide a framework for comparison, we outline a generalized experimental workflow for the polymerization and subsequent characterization of these monomers.

Caption: Generalized workflow for polymer synthesis and characterization.

Expected Polymerization Outcomes

Based on the known reactivity of these monomer classes, we can anticipate the following outcomes:

MonomerPolymerization MethodExpected Polymer YieldExpected Molecular Weight
3,5,5-Trimethyl-1-hexene Ziegler-Natta / MetalloceneModerate to HighVariable
Styrene Free RadicalHighHigh
Methyl Methacrylate (MMA) Free RadicalHighHigh
1-Octene Ziegler-Natta / MetalloceneModerate to HighVariable

The steric hindrance from the bulky trimethyl groups in 3,5,5-trimethyl-1-hexene may influence polymerization kinetics and the achievable molecular weight compared to the linear 1-octene.

Polymer Properties: A Performance Benchmark

The ultimate value of a monomer is determined by the properties of the polymer it forms. This section compares the expected thermal and mechanical properties of poly(3,5,5-trimethyl-1-hexene) with those of polystyrene, poly(methyl methacrylate), and poly(1-octene).

Thermal Properties
PropertyPoly(3,5,5-trimethyl-1-hexene) (Expected)PolystyrenePoly(methyl methacrylate) (PMMA)Poly(1-octene) (Expected)
Glass Transition Temp. (Tg, °C) Low~100~105Low
Thermal Stability (°C) Good~300-400~300-400Good

The branched nature of poly(3,5,5-trimethyl-1-hexene) is anticipated to disrupt chain packing, leading to a lower glass transition temperature and a more amorphous, flexible polymer compared to the rigid, high-Tg polystyrene and PMMA. Poly(alpha-olefins) (PAOs) are known for their good thermal stability.

Mechanical Properties
PropertyPoly(3,5,5-trimethyl-1-hexene) (Expected)PolystyrenePoly(methyl methacrylate) (PMMA)Poly(1-octene) (Expected)
Tensile Strength (MPa) Low to Moderate40-5050-70Low to Moderate
Elongation at Break (%) High1-32-5High
Hardness LowHighHighLow

The expected low crystallinity of poly(3,5,5-trimethyl-1-hexene) suggests it will be a softer, more flexible material with higher elongation at break, in contrast to the hard and brittle nature of polystyrene and PMMA.

Experimental Protocols: Standardized Testing Methodologies

To ensure the objective comparison of polymer performance, standardized testing protocols are essential. The following ASTM and ISO standards provide a framework for the characterization of the polymers discussed in this guide.

Tensile Properties
  • ASTM D638 / ISO 527-2: These standards specify the procedures for determining the tensile properties of plastics.[5][6][7][8][9][10][11][12][13][14] Key parameters obtained include tensile strength, elongation at break, and tensile modulus. Standard dumbbell-shaped specimens are tested under defined conditions of temperature, humidity, and testing machine speed.

Thermal Properties
  • ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC). [4][15][16][17][18] This method is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers.

  • ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry (TGA). [1][2][19][20] TGA is used to evaluate the thermal stability of polymers by measuring the weight loss of a sample as a function of temperature in a controlled atmosphere.

Discussion and Application Potential

The comparative analysis suggests that 3,5,5-trimethyl-1-hexene is a promising monomer for applications where flexibility, low crystallinity, and good thermal stability are desired. Its branched structure offers a distinct advantage over linear alpha-olefins in creating amorphous materials.

Potential Applications for Poly(3,5,5-trimethyl-1-hexene):

  • Drug Delivery: The amorphous and potentially biocompatible nature of a polyolefin could make it a suitable candidate for drug delivery matrices, where its flexibility and low crystallinity could allow for controlled release of therapeutic agents.

  • Medical Tubing and Films: The expected flexibility and thermal stability could be advantageous in the manufacturing of specialized medical tubing and films that require clarity and the ability to withstand sterilization processes.

  • Impact Modifier: Blending poly(3,5,5-trimethyl-1-hexene) with more brittle polymers could enhance their impact resistance, a common strategy in polymer formulation.

Conclusion

While commercial monomers like styrene and methyl methacrylate will continue to dominate applications requiring high rigidity and hardness, 3,5,5-trimethyl-1-hexene presents a compelling alternative for creating soft, flexible, and thermally stable materials. Its unique branched structure sets it apart from linear alpha-olefins, offering a pathway to novel polymers with tailored properties for advanced applications, particularly in the biomedical and pharmaceutical fields. Further research into the controlled polymerization of 3,5,5-trimethyl-1-hexene and a thorough characterization of its resulting polymers are warranted to fully unlock its potential.

References

  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021,

  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014,

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

  • ISO 527-2:2012, Plastics — Determination of tensile properties — Part 2: Test conditions for moulding and extrusion plastics, International Organization for Standardization, Geneva, CH,

  • PubChem Compound Summary for CID 92984, 3,5,5-Trimethyl-1-hexene. National Center for Biotechnology Information. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Retrieved from [Link]

  • STEP Lab. (n.d.). ISO 527-2 - Tensile Testing of Plastics. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Industrial Physics. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • Scribd. (n.d.). Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

  • Eurolab. (n.d.). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link]

  • ADMET. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • BSI. (2012). Plastics — Determination of tensile properties. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Industrial Physics. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • Titracim. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Retrieved from [Link]

  • Applus+ Laboratories. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

  • Sciteq. (n.d.). ISO 527 tensile testing: procedures and data for plastics. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

Sources

A Researcher's Guide to Differentiating 3,5,5-Trimethyl-1-hexene and its Isomers: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the field of organic chemistry and drug development, the precise identification of isomeric compounds is a critical step that underpins the validity of subsequent research. Structural isomers, while sharing the same molecular formula, can exhibit vastly different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 3,5,5-trimethyl-1-hexene and one of its key structural isomers, 3,3,5-trimethyl-1-hexene. As a senior application scientist, my objective is to not only present the data but also to elucidate the causal relationships between molecular structure and spectral output, thereby offering a robust framework for isomeric differentiation.

The isomers in focus, both with the molecular formula C9H18, present a unique challenge due to their structural similarities.[1] Both are branched alkenes, but the placement of the methyl groups significantly alters their molecular symmetry and electronic environments. These subtle differences are magnified by spectroscopic techniques, providing a definitive fingerprint for each molecule. This guide will explore the comparative analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), providing the experimental data and protocols necessary for confident identification.

Molecular Structures at a Glance

The foundational step in any spectroscopic analysis is a clear understanding of the molecular structures being compared. The positioning of the methyl groups is the key differentiator between 3,5,5-trimethyl-1-hexene and 3,3,5-trimethyl-1-hexene.

Caption: Chemical structures of the compared isomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of protons and carbons in unique positions.[2]

¹H NMR Spectroscopy

  • 3,5,5-Trimethyl-1-hexene: This molecule possesses a chiral center at the C3 position, which can lead to diastereotopic protons in the adjacent methylene group (C4), potentially resulting in more complex splitting patterns. The key distinguishing features are the signals for the vinyl protons (=CH and =CH₂) and the distinct signals for the three methyl groups.

  • 3,3,5-Trimethyl-1-hexene: The presence of a quaternary carbon at the C3 position, bonded to two methyl groups, simplifies the spectrum in some regions while creating a characteristic singlet for these six equivalent protons. The absence of a chiral center at C3 simplifies the splitting of the adjacent methylene protons.

¹³C NMR Spectroscopy

The number of unique carbon signals directly corresponds to the number of non-equivalent carbon atoms in the molecule. Alkene carbons are typically found in the 100-170 ppm range.[3]

  • 3,5,5-Trimethyl-1-hexene: We expect to see nine distinct carbon signals corresponding to the nine carbon atoms in the structure.

  • 3,3,5-Trimethyl-1-hexene: Due to the two equivalent methyl groups at the C3 position, we anticipate a total of eight unique carbon signals. The signal for the quaternary C3 carbon will be a key identifier.

Table 1: Comparative NMR Data

Isomer Technique Chemical Shift (δ, ppm) and Multiplicity
3,5,5-Trimethyl-1-hexene ¹H NMRData not fully available in search results. Predicted: vinyl protons (~4.9-5.8 ppm, m), distinct signals for CH₃ groups, complex splitting for CH₂ and CH protons.
¹³C NMRData not fully available in search results. Predicted: 9 distinct signals, with two in the alkene region (~110-150 ppm).[4]
3,3,5-Trimethyl-1-hexene ¹H NMRData not fully available in search results. Predicted: vinyl protons (~4.8-5.7 ppm, m), a singlet for the two C3-methyl groups, other distinct alkyl signals.
¹³C NMRData not fully available in search results. Predicted: 8 distinct signals, including a quaternary carbon signal and two alkene carbon signals.

Note: While specific experimental NMR data was not available in the initial search, the predicted differences based on structural analysis provide a strong basis for differentiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying functional groups within a molecule.[5] For these isomers, the key vibrations are associated with the C=C double bond and the various C-H bonds.[6]

Both isomers are monosubstituted alkenes, which typically show characteristic absorption bands.[7] The IR spectra of alkenes are generally characterized by C-H stretching peaks between 3100 and 3000 cm⁻¹, a C=C stretch from 1680 to 1630 cm⁻¹, and C-H wagging peaks from 1000 to 600 cm⁻¹.[8]

  • =C-H Stretch: Both isomers should exhibit a band around 3080 cm⁻¹ for the stretching of the sp² C-H bonds.

  • C=C Stretch: A medium intensity band is expected around 1640 cm⁻¹ for the carbon-carbon double bond stretch.[9]

  • C-H Bending (Out-of-Plane): Monosubstituted alkenes typically show two strong bands around 990 cm⁻¹ and 910 cm⁻¹.[7] These "wagging" vibrations are often highly characteristic.

  • Alkyl C-H Stretch: Both molecules will have strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the methyl and methylene groups.

The primary difference in their IR spectra will likely be found in the "fingerprint region" (below 1500 cm⁻¹), where the complex vibrations related to the overall carbon skeleton will differ due to the distinct branching patterns.

Table 2: Comparative FTIR Data

Isomer Vibrational Mode Expected Frequency (cm⁻¹) Reference
Both Isomers =C-H Stretch~3080[8]
Alkyl C-H Stretch2850 - 2960[8]
C=C Stretch~1640[9]
=CH₂ Wag (Out-of-Plane)~990 and ~910[7]
3,5,5-Trimethyl-1-hexene Fingerprint RegionUnique pattern[10]
3,3,5-Trimethyl-1-hexene Fingerprint RegionUnique pattern[11]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.[12] The molecular ion peak (M⁺) will be at the same m/z value for both isomers (m/z = 126, corresponding to C₉H₁₈).[4] However, the fragmentation pathways will differ based on the stability of the resulting carbocations and radicals.[13]

  • 3,5,5-Trimethyl-1-hexene: The fragmentation will be influenced by the branching at C3 and C5. A prominent fragmentation is the loss of a tert-butyl radical ([M-57]⁺) from the cleavage of the C4-C5 bond, leading to a stable secondary carbocation. Allylic cleavage is also a common fragmentation pathway for alkenes.[14]

  • 3,3,5-Trimethyl-1-hexene: Cleavage at the highly substituted C3 position is expected to be a major fragmentation pathway. The loss of an ethyl radical ([M-29]⁺) or a propyl radical from the other side of the quaternary center would lead to a stable tertiary carbocation. The fragmentation of branched alkanes is driven by the formation of the most stable carbocation.[15]

Table 3: Comparative Mass Spectrometry Data

Isomer Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z) Interpretation Reference
3,5,5-Trimethyl-1-hexene 126111, 83, 70, 57, 55, 41Loss of CH₃ (111), loss of C₃H₇ (83), loss of C₄H₉ (tert-butyl, 57), allylic cleavage (41).[4][16]
3,3,5-Trimethyl-1-hexene 126111, 97, 69, 57, 55, 41Loss of CH₃ (111), loss of C₂H₅ (97), loss of C₄H₉ (57).[11]

The differing relative abundances of these shared and unique fragment ions provide a clear method for distinguishing the two isomers.

Experimental Workflows and Protocols

To ensure the generation of high-fidelity, reproducible data, adherence to standardized experimental protocols is paramount.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Isomer Sample (>98% Purity) NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->NMR_Prep IR_Prep Deposit Neat Liquid on ATR Crystal Sample->IR_Prep MS_Prep Inject into GC Inlet Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Analysis Process FID (FT, Phasing, Baseline) Assign Peaks NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Identify M⁺ Peak Analyze Fragmentation MS_Acq->MS_Analysis Final_ID Isomer Identification NMR_Analysis->Final_ID IR_Analysis->Final_ID MS_Analysis->Final_ID

Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.

Protocol 2: FTIR Spectroscopy
  • Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorbances.

  • Sample Application: Place a single drop of the neat liquid isomer directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer (~100 ppm) in a volatile organic solvent such as hexane or dichloromethane.

  • GC Method: Use a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Method: Use electron ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a range of m/z 35-300.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time. Extract the mass spectrum from the apex of the corresponding chromatographic peak. Compare the fragmentation pattern with library data and theoretical fragmentation pathways.

Logic of Differentiation: Connecting Structure to Spectrum

The ability to distinguish between these isomers rests on a logical correlation between their unique structural features and the resulting spectroscopic signals.

Logic_Diagram cluster_355 3,5,5-Trimethyl-1-hexene cluster_335 3,3,5-Trimethyl-1-hexene cluster_spec Spectroscopic Evidence Chiral_C3 Chiral Center at C3 NMR_Signals ¹³C NMR: 9 Signals ¹H NMR: Diastereotopic Protons? Chiral_C3->NMR_Signals tert_Butyl tert-Butyl Group at C5 MS_Frag_57 MS: Strong [M-57]⁺ Peak (Loss of tert-Butyl) tert_Butyl->MS_Frag_57 Quat_C3 Quaternary Center at C3 NMR_Signals_8 ¹³C NMR: 8 Signals ¹H NMR: 6H Singlet Quat_C3->NMR_Signals_8 iso_Propyl_end iso-Propyl Terminus MS_Frag_97 MS: Strong [M-29]⁺ Peak (Stable tert-Carbocation) iso_Propyl_end->MS_Frag_97

Caption: Correlating structural features to spectral outcomes.

Conclusion

The unambiguous identification of 3,5,5-trimethyl-1-hexene and its isomer, 3,3,5-trimethyl-1-hexene, is readily achievable through a multi-faceted spectroscopic approach. While FTIR provides a rapid confirmation of the alkene functional group, its utility in distinguishing these specific isomers is primarily limited to the fingerprint region. The definitive differentiation lies in the power of NMR and MS. ¹³C NMR provides a direct count of non-equivalent carbons (9 for 3,5,5- vs. 8 for 3,3,5-), while ¹H NMR reveals unique splitting patterns and chemical shifts dictated by the local proton environments. Finally, mass spectrometry offers corroborating evidence through distinct fragmentation patterns, which are a direct consequence of the stability of carbocations formed upon ionization. By systematically applying these techniques and understanding the causal link between molecular structure and spectral data, researchers can confidently identify these and other similar isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • PubChem. 1-Hexene, 3,5,5-trimethyl-. National Center for Biotechnology Information. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

  • Química Organica. IR spectrum: Alkenes. [Link]

  • PubChem. 3,3,5-Trimethyl-1-hexene. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 3,5,5-trimethyl-1-hexene. [Link]

  • NIST. 1-Hexene, 3,5,5-trimethyl- IR Spectrum. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. Spectroscopic Properties of Alkenes. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • YouTube. How many structural isomers of C9H18 may have a six-membered ring and are tri-substituted? [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]

  • NIST. 1-Hexene, 3,5,5-trimethyl- Mass Spectrum. NIST Chemistry WebBook. [Link]

  • BearWorks. Identification of Chemical Structures and Substructures via Deep Q-Learning and Supervised Learning of FTIR Spectra. [Link]

  • JoVE. Video: Mass Spectrometry: Branched Alkane Fragmentation. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Doc Brown's Advanced Organic Chemistry. C7H16 3-methylhexane low high resolution 1H proton nmr spectrum. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alkenes. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. [Link]

  • University of Wisconsin-River Falls. CHAPTER 3 ALKENES. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • JoVE. Video: Mass Spectrometry: Alkene Fragmentation. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ChemSrc. 3,5,5-Trimethyl-1-hexene. [Link]

  • ResearchGate. 13 C-1 H spin-spin coupling constants in trimethyl- ene oxide and... [Link]

  • CP Lab Safety. 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. [Link]

Sources

Economic analysis of 3,5,5-Trimethyl-1-hexene production methods

Author: BenchChem Technical Support Team. Date: February 2026

An Economic and Performance-Based Comparison of 3,5,5-Trimethyl-1-hexene Production Methodologies

This guide provides a detailed economic and technical comparison of the primary industrial methods for synthesizing 3,5,5-trimethyl-1-hexene and its isomers, collectively known as diisobutylene. The analysis is tailored for researchers, chemical engineers, and professionals in drug development and fine chemicals who require a deep understanding of the process viability, from catalyst selection to downstream processing.

Introduction: The Significance of C8 Olefins

3,5,5-Trimethyl-1-hexene, a C9 olefin, and its related C8 isomers derived from isobutylene are crucial intermediates in the chemical industry. While often grouped under the general term "diisobutylene," these compounds serve as precursors for a range of products, from high-octane fuel additives like isooctane to specialty chemicals. For instance, the hydroformylation of diisobutylene yields nonyl alcohols, which are then used to produce plasticizers like diisononyl phthalate (DINP).[1] The primary route to these valuable olefins is the dimerization of isobutylene, a readily available feedstock from refinery C4 streams.[2][3]

The economic viability of producing a specific isomer like 3,5,5-trimethyl-1-hexene is intrinsically linked to the efficiency and selectivity of the isobutylene dimerization process. The choice of catalyst and reactor technology not only dictates the product distribution but also significantly impacts capital and operational expenditures. This guide dissects the core synthesis pathway and provides a comparative economic analysis of the dominant catalytic technologies.

The Core Synthesis Pathway: Acid-Catalyzed Dimerization of Isobutylene

The dimerization of isobutylene is an acid-catalyzed electrophilic addition reaction. The process is highly exothermic (ΔH = -87.3 kJ/mol) and involves the formation of a tert-butyl carbocation, which then attacks another isobutylene molecule.[4] The resulting C8 carbocation can then deprotonate to form a mixture of C8 olefins, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.

The formation of other isomers, including trimethylhexenes, can occur through skeletal isomerization, although this is less common under typical dimerization conditions. The key challenge lies in controlling the reaction to maximize the yield of the desired C8 dimer while minimizing the formation of higher oligomers (trimers, tetramers) and managing the significant heat of reaction.[4][5]

Below is a generalized workflow for the production of diisobutylene, which is the precursor stream for 3,5,5-trimethyl-1-hexene.

G cluster_0 Feed Preparation cluster_1 Reaction Stage cluster_2 Separation & Purification Feed C4 Raffinate (contains Isobutylene) Reactor Dimerization Reactor (Fixed-Bed) Feed->Reactor Distillation1 Fractionation Column 1 (Separates Unreacted C4s) Reactor->Distillation1 Catalyst Solid Acid Catalyst (e.g., Zeolite, IER, SPA) Catalyst->Reactor Distillation2 Fractionation Column 2 (Isomer Separation) Distillation1->Distillation2 Bottoms Recycle C4 Recycle Distillation1->Recycle Overhead Product Diisobutylene Product (Mixture of C8 Isomers) Distillation2->Product Desired Fraction Byproduct Higher Oligomers (C12, C16) Distillation2->Byproduct Bottoms Recycle->Feed Recycle

Caption: Generalized workflow for diisobutylene production.

Comparative Analysis of Catalytic Technologies

The choice of catalyst is the most critical factor influencing the economics and selectivity of isobutylene dimerization. The main contenders are solid acid catalysts, which have largely replaced corrosive liquid acids like sulfuric and hydrofluoric acid.

Solid Phosphoric Acid (SPA)

SPA catalysts consist of phosphoric acid supported on a solid carrier like silica. They have been a traditional choice for olefin oligomerization.

  • Expertise & Experience: The primary economic advantage of SPA is its low capital cost and flexibility in processing feeds that may contain n-butenes.[3] The technology is mature and well-understood.

  • Trustworthiness: SPA processes are robust, but catalyst performance can be sensitive to water content in the feed, which can affect acid strength and catalyst integrity. The process typically operates at higher temperatures (150-220°C) and pressures.

  • Drawbacks: A significant drawback is the potential for phosphorus leaching into the product stream, which requires downstream purification steps. Catalyst life can also be shorter compared to other systems.

Ion-Exchange Resins (IER)

Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst) are widely used as strong acid catalysts.

  • Expertise & Experience: IERs operate at lower temperatures (typically <100°C) than SPA, which thermodynamically favors dimerization over higher oligomerization, leading to better selectivity for C8 products.[5] This lower operating temperature also reduces energy costs.

  • Trustworthiness: The primary limitation of IERs is their thermal stability. Exceeding their maximum operating temperature can lead to irreversible desulfonation and catalyst degradation. This necessitates careful temperature control within the reactor, as the dimerization reaction is highly exothermic.[5]

  • Economic Considerations: While offering high selectivity, the catalyst cost is higher than SPA. The need for potential diluents to manage the heat of reaction can add complexity and cost to the process.[3] However, the flexibility to switch between producing diisobutylene and other ethers like MTBE using the same equipment can be a significant economic advantage.[3]

Zeolite Catalysts

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acidic sites. Zeolites like Beta, ZSM-5, and H-mordenite have been extensively studied for isobutylene dimerization.[3][4]

  • Expertise & Experience: The key advantage of zeolites is their shape selectivity, which can be tuned to favor the formation of specific isomers.[3] Their high thermal stability allows for operation at higher temperatures and easier catalyst regeneration compared to IERs. Recent research has shown that loading zeolites (like BETA molecular sieves) with metals such as cobalt can enhance selectivity and achieve high isobutylene conversion rates (up to 74%) with high selectivity to C8 olefins (approx. 70%).[2]

  • Trustworthiness: The primary challenge with highly active zeolite catalysts is rapid deactivation due to coke formation.[3] This rapid deactivation has historically hindered their widespread commercial adoption for this process, necessitating frequent regeneration cycles which can increase operational costs.

  • Authoritative Grounding: Studies have demonstrated that medium-pore zeolites can prevent side reactions and that catalyst stability can be influenced by the choice of solvent, with CO2 showing better performance over propane in maintaining conversion rates over time.[4]

Economic Analysis and Performance Comparison

The economic feasibility of a 3,5,5-trimethyl-1-hexene production plant is a multi-faceted issue, hinging on raw material costs, capital and operational expenditures, and market demand for the final product.

ParameterSolid Phosphoric Acid (SPA)Ion-Exchange Resins (IER)Zeolite Catalysts
Capital Cost (CAPEX) Low[3]Moderate to HighHigh
Operating Temp. High (150-220°C)Low (<100°C)Variable, often High
Selectivity to Dimer ModerateHighHigh (tunable)
Catalyst Cost LowHighHigh
Catalyst Lifetime ModerateGood (with temp. control)Variable (prone to deactivation)[3]
Key Advantage Low initial investment, feedstock flexibility[3]High selectivity, low energy useShape selectivity, thermal stability
Key Disadvantage Phosphorus leaching, lower selectivityPoor thermal stabilityRapid deactivation by coking[3]

Advanced process configurations, such as catalytic distillation (CD), can significantly reduce both energy consumption and total annual costs. Studies have shown that heat-integrated CD processes can achieve cost savings of up to 34% compared to conventional fixed-bed reactor setups.[6]

Experimental Protocol: Isobutylene Dimerization using a Zeolite Catalyst

This protocol is a representative procedure for evaluating catalyst performance in a laboratory setting.

Objective: To determine the conversion of isobutylene and selectivity to C8 olefins using a Co/BETA zeolite catalyst in a fixed-bed reactor.

Materials:

  • Catalyst: 6% Cobalt-loaded BETA molecular sieve (Co/BETA).[2]

  • Feedstock: Mixed C4 stream containing isobutylene.

  • Reactor: High-pressure fixed-bed continuous flow reactor.

  • Analytical Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Procedure:

  • Catalyst Loading: A specific amount of the Co/BETA catalyst is loaded into the fixed-bed reactor.

  • Pre-treatment: The catalyst is pre-treated in situ under a flow of inert gas (e.g., Nitrogen) at an elevated temperature to remove any adsorbed moisture.

  • Reaction Start-up: The reactor is brought to the desired operating conditions. A study using Co/BETA found optimal performance at 60°C and 1 MPa pressure.[2]

  • Feed Introduction: The mixed C4 feedstock is introduced into the reactor at a controlled weight hourly space velocity (WHSV), for example, 1 h⁻¹.[2]

  • Steady-State Operation: The reaction is allowed to run for several hours to achieve a steady state.

  • Product Sampling: The reactor effluent is periodically sampled. The liquid products are collected in a cold trap, and the gaseous components are analyzed online.

  • Analysis: Both liquid and gas samples are analyzed by GC to determine the composition of the product stream.

  • Data Calculation:

    • Isobutylene Conversion (%) = [(Moles of Isobutylene in) - (Moles of Isobutylene out)] / (Moles of Isobutylene in) * 100

    • C8 Selectivity (%) = (Moles of C8 Olefins produced) / (Total Moles of Isobutylene converted) * 100

    • C8 Yield (%) = (Isobutylene Conversion * C8 Selectivity) / 100

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Load 1. Load Catalyst into Reactor Pretreat 2. Pre-treat Catalyst (Inert gas flow) Load->Pretreat SetCond 3. Set Conditions (60°C, 1 MPa) Pretreat->SetCond Feed 4. Introduce C4 Feed (WHSV=1 h⁻¹) SetCond->Feed Run 5. Achieve Steady State Feed->Run Sample 6. Sample Effluent (Gas & Liquid) Run->Sample Analyze 7. Analyze via GC-FID Sample->Analyze Calc 8. Calculate Conversion & Selectivity Analyze->Calc

Caption: Experimental workflow for catalyst evaluation.

Conclusion

The production of 3,5,5-trimethyl-1-hexene is fundamentally tied to the selective dimerization of isobutylene. While no single technology is universally superior, an economic analysis points towards a clear trade-off between capital investment and operational efficiency.

  • Solid Phosphoric Acid (SPA) remains a viable option for producers prioritizing low initial capital expenditure, despite its environmental and selectivity drawbacks.

  • Ion-Exchange Resins (IER) offer excellent selectivity and lower energy consumption but require stringent temperature control, making them suitable for operations where product purity is paramount and the capital for robust process control is available.

  • Zeolites represent the frontier of this technology. Their high activity and tunable selectivity are promising, but the challenge of catalyst deactivation must be overcome for them to be broadly economically competitive. Advances in catalyst design, such as metal-impregnation, and reactor technology, like catalytic distillation, are paving the way for more efficient and cost-effective zeolite-based processes.

For drug development and fine chemical applications where isomer purity is critical, the higher selectivity offered by IER or advanced zeolite systems, coupled with sophisticated downstream purification, will likely justify the higher initial costs.

References

  • Li, Y., et al. (2024). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. Catalysts, 14(8), 533. Available at: [Link]

  • Henkel & Cie GmbH. (1979). 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants. Google Patents.
  • Čejka, J., & Mintova, S. (2022). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. Comptes Rendus. Chimie, 25(S1), 1-21. Available at: [Link]

  • Chaudhuri, A., & Sharma, M. M. (2001). Dimerized isobutene: An alternative to MTBE. Industrial & Engineering Chemistry Research, 40(15), 3283-3288. Available at: [Link]

  • Brockington, R. M., et al. (1978). Dimerization of isobutene. Google Patents.
  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Efficient Synthesis of Isobutylene Dimerization by Catalytic Distillation with Advanced Heat-Integrated Technology. Industrial & Engineering Chemistry Research, 60(17), 6265-6279. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92984, 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3,5,5-Trimethyl-1-hexene, 98% Purity, C9H18, 5 grams. Retrieved from [Link]

  • Dath, J., et al. (2005). Process for the selective dimerization of isobutene. Google Patents.

Sources

Safety Operating Guide

Navigating the Disposal of 3,5,5-Trimethyl-1-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5,5-Trimethyl-1-hexene, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond the point of sale, empowering researchers with the knowledge to manage chemical waste responsibly.

Understanding the Hazard Profile of 3,5,5-Trimethyl-1-hexene

Before any handling or disposal procedures are initiated, a thorough understanding of the inherent risks associated with 3,5,5-Trimethyl-1-hexene is crucial. This colorless liquid presents a significant flammability hazard and poses a serious risk to human health and aquatic ecosystems.[1][2][3]

Key Hazards:

  • Flammability: 3,5,5-Trimethyl-1-hexene is a flammable liquid and vapor with a flashpoint of 25°C.[1] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1]

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[2][3]

Quantitative Safety Data Summary

For quick reference, the following table summarizes the critical safety data for 3,5,5-Trimethyl-1-hexene.

PropertyValueSource
CAS Number 4316-65-8[1][2]
Molecular Formula C9H18[1][4]
Molecular Weight 126.24 g/mol [1][4]
Flashpoint 25 °C[1]
Boiling Point 119 °C[1]
Physical State Liquid[1]

Pre-Disposal: Spill Management and Personal Protective Equipment (PPE)

The foundation of safe disposal is meticulous preparation and the immediate containment of any spills. The causality here is direct: preventing uncontrolled release is the first line of defense against environmental contamination and personnel exposure.

Essential Personal Protective Equipment (PPE)

Prior to handling 3,5,5-Trimethyl-1-hexene, all personnel must be equipped with the following PPE to mitigate exposure risks:

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection:

    • Hand Protection: Wear appropriate chemical-resistant gloves. Consult your glove supplier for specific recommendations.

    • Body Protection: Wear a lab coat or other suitable protective clothing.[2]

  • Respiratory Protection: If working in an area with inadequate ventilation, an approved respirator must be worn.[2]

Spill Containment and Cleanup Protocol

In the event of a spill, immediate and decisive action is required to prevent the escalation of hazards.

Step 1: Eliminate Ignition Sources. Immediately remove all sources of ignition, including open flames, sparks, and hot surfaces.[2] Step 2: Ventilate the Area. Ensure adequate ventilation to disperse flammable vapors. Step 3: Absorb the Spill. Use a non-combustible absorbent material such as vermiculite, sand, or earth to soak up the spilled liquid.[2] Do not use combustible materials like paper towels. Step 4: Collect and Containerize. Carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[2] Step 5: Decontaminate the Area. Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of 3,5,5-Trimethyl-1-hexene is a regulated process that must adhere to local, regional, national, and international regulations.[2] The following protocol provides a self-validating system for its safe disposal.

Waste Collection and Segregation

Rationale: Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to facilitate compliant disposal.

  • Designated Waste Container: Collect all waste 3,5,5-Trimethyl-1-hexene in a clearly labeled, dedicated container. The container must be compatible with the chemical and have a tight-fitting lid.[5][6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3,5,5-Trimethyl-1-hexene," and a clear indication of the flammability hazard.[5][7]

  • Avoid Mixing: Do not mix 3,5,5-Trimethyl-1-hexene with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Temporary Storage in the Laboratory

Rationale: Safe temporary storage minimizes the risk of accidents and ensures the waste is ready for collection by a licensed disposal facility.

  • Storage Location: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[2]

  • Ignition Source Prevention: The storage area must be free of ignition sources.[8]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to capture any potential leaks.

Final Disposal through a Licensed Contractor

Rationale: Federal and local regulations mandate that hazardous waste be disposed of through licensed and approved facilities to ensure environmentally sound management.[7][9]

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal company for the collection and disposal of the waste.[8]

  • Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 3,5,5-Trimethyl-1-hexene, from initial handling to final disposal.

DisposalWorkflow Disposal Workflow for 3,5,5-Trimethyl-1-hexene cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling 3,5,5-Trimethyl-1-hexene ppe Wear Appropriate PPE start->ppe spill Spill Occurs? ppe->spill cleanup Execute Spill Cleanup Protocol spill->cleanup Yes collection Collect Waste in Labeled, Compatible Container spill->collection No cleanup->collection storage Store in Designated, Ventilated Area collection->storage ehs Contact EHS / Licensed Waste Contractor storage->ehs documentation Complete Disposal Documentation ehs->documentation end End: Compliant Disposal documentation->end

Caption: Decision workflow for the safe disposal of 3,5,5-Trimethyl-1-hexene.

Conclusion: A Culture of Safety

The responsible disposal of 3,5,5-Trimethyl-1-hexene is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of personal or ecological well-being. This guide serves as a living document, and we encourage continuous dialogue with your institution's safety officers to remain current with evolving best practices and regulations.

References

  • Chem Service Inc. (2016, January 25). Safety Data Sheet: 3,5,5-Trimethyl-1-hexene. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • Boston University. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized?. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-Hexene. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3,5,5-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of 3,5,5-Trimethyl-1-hexene, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a flammable liquid with significant health hazards, particularly its aspiration risk, adherence to stringent safety protocols is paramount for protecting laboratory personnel.

Hazard Assessment: Understanding the "Why" Behind the Precautions

3,5,5-Trimethyl-1-hexene is a colorless liquid that presents a multi-faceted risk profile.[1] A thorough understanding of its specific dangers is the foundation of a robust safety plan, informing every choice we make regarding PPE and handling procedures. The primary hazards are summarized below.

Hazard ClassGHS Hazard StatementCausality and Implication for Handling
Flammable Liquid H226: Flammable liquid and vapor.The compound has a flash point of 25°C, meaning it can be ignited by sparks, hot surfaces, or open flames at room temperature. Vapors are heavier than air and can travel to a distant ignition source, causing a flashback.[2] This necessitates the use of explosion-proof equipment and strict avoidance of all ignition sources.[3][4]
Aspiration Toxicity H304: May be fatal if swallowed and enters airways.This is the most acute and life-threatening health hazard. If the liquid is ingested and then vomited, it can be aspirated into the lungs, leading to severe chemical pneumonitis which can be fatal. This is why inducing vomiting after ingestion is strictly prohibited.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[3]Direct contact can cause inflammation and discomfort.[3] Repeated or prolonged skin contact may also lead to dryness and cracking. This underscores the need for robust barrier protection for both skin and eyes.
Organ Toxicity May cause drowsiness and dizziness (Narcotic effects).[3]Inhalation of high concentrations of vapor can depress the central nervous system, leading to dizziness or drowsiness.[3] This highlights the critical importance of working in a well-ventilated area, preferably a chemical fume hood.
Environmental Hazard Toxic to aquatic life with long lasting effects.[3][4]Spills and improper disposal can cause significant harm to aquatic ecosystems. All waste must be contained and disposed of as hazardous material.

Integrated Safety Workflow: From Preparation to Disposal

A safe handling protocol is a linear, self-validating process where each step builds upon the last. Skipping a step compromises the entire system. The following diagram outlines the mandatory workflow for handling 3,5,5-Trimethyl-1-hexene.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal prep_start START: Review SDS & Procedure verify_hood Verify Fume Hood (Check airflow certification) prep_start->verify_hood assemble_ppe Assemble PPE Ensemble (Gloves, Goggles, Lab Coat) verify_hood->assemble_ppe prep_spill Prepare Spill Kit (Inert absorbent, waste container) assemble_ppe->prep_spill don_ppe Don Full PPE prep_spill->don_ppe ground_equip Ground/Bond Containers (Prevent static discharge) don_ppe->ground_equip handle_chem Perform Work in Fume Hood (Use non-sparking tools) ground_equip->handle_chem seal_chem Securely Seal All Containers handle_chem->seal_chem decon_area Decontaminate Work Area seal_chem->decon_area doff_ppe Doff PPE Correctly (Gloves last) decon_area->doff_ppe dispose_waste Dispose of Waste (Segregate as hazardous) doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end_proc END: Procedure Complete wash_hands->end_proc

Caption: Workflow for Safe Handling of 3,5,5-Trimethyl-1-hexene.

Core Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[4] PPE is the final barrier between the researcher and the chemical.

A. Primary Engineering Controls

  • Chemical Fume Hood: All handling of 3,5,5-Trimethyl-1-hexene must be conducted inside a properly functioning chemical fume hood. This is non-negotiable. The hood contains flammable vapors and minimizes inhalation exposure.[3][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. All electrical equipment used in the vicinity must be explosion-proof.[3][4]

B. Mandatory PPE Ensemble

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards.

    • Rationale: Goggles provide a 360-degree seal around the eyes, protecting against splashes and vapors.[4] Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a higher risk of splashing.

  • Hand Protection:

    • Requirement: Nitrile rubber gloves.

    • Rationale: Nitrile provides adequate protection against incidental contact with aliphatic hydrocarbons. Always check the manufacturer's compatibility chart. Before use, inspect gloves for any signs of tears or degradation. Use proper removal technique to avoid skin contamination.

  • Body Protection:

    • Requirement: Flame-resistant (FR) laboratory coat.

    • Rationale: Given the high flammability of 3,5,5-Trimethyl-1-hexene, a standard cotton or polyester lab coat is not sufficient as it can ignite and melt. An FR coat will not continue to burn once the ignition source is removed, providing critical escape time in the event of a fire.

C. Respiratory Protection

  • Requirement: A NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary.

  • Rationale: Respiratory protection is generally not required when handling small quantities inside a certified fume hood.[4] However, it becomes mandatory during large-scale operations, in the event of a significant spill, or if engineering controls are known to be insufficient.

Emergency Response & Disposal Plan

A. Spill Management

  • Evacuate & Alert: Immediately alert personnel in the area and evacuate if the spill is large.

  • Eliminate Ignition Sources: Turn off all nearby equipment and potential sources of sparks or flames.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing the full PPE ensemble, contain the spill using a non-combustible absorbent material like vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels.

  • Collect: Use only non-sparking tools to collect the absorbed material and place it into a designated, sealable container for hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly.

B. First Aid Measures

  • If Swallowed: DO NOT INDUCE VOMITING . Immediately call a poison control center or physician. The risk of aspiration into the lungs is the primary danger.

  • If on Skin (or hair): Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower.[4]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4]

C. Waste Disposal

  • Classification: 3,5,5-Trimethyl-1-hexene and any materials contaminated with it (e.g., absorbent materials, gloves) are considered hazardous waste.

  • Procedure: All waste must be collected in properly labeled, sealed containers. Disposal must be handled by a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[3][4] Do not mix with other waste streams.

Data Summary: Physical & Chemical Properties

PropertyValueSource
CAS Number 4316-65-8[4][5]
Molecular Formula C₉H₁₈[5][6]
Molecular Weight 126.24 g/mol [5]
Appearance Colorless to Almost Colorless Liquid
Boiling Point 119 °C
Flash Point 25 °C
Specific Gravity 0.72 (20/20)[1]

References

  • Airgas. (2016). Safety Data Sheet: Flammable Liquid Mixture. [Link]

  • Chem Service. (2016). Safety Data Sheet: 3,5,5-Trimethyl-1-hexene. [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl-1-hexene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

  • NIST. (n.d.). 1-Hexene, 3,5,5-trimethyl-. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.